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  • Product: 1-Bromo-2-chloro-1,1,2-trifluorobutane
  • CAS: 1081534-24-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane, represents a class of compounds with significant potential in synthetic organ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-1,1,2-trifluorobutane, a polyhalogenated alkane, represents a class of compounds with significant potential in synthetic organic chemistry and materials science. The unique combination of bromine, chlorine, and fluorine atoms on a butane backbone imparts a distinct set of chemical and physical properties, making it a subject of interest for researchers exploring novel building blocks and functional molecules. The strategic placement of different halogens allows for selective chemical transformations, offering a versatile platform for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and anticipated chemical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane, offering insights into its synthesis, reactivity, and safe handling.

Physicochemical Properties

PropertyValue/InformationSource/Basis
CAS Number 1081534-24-8
Molecular Formula C4H5BrClF3
Molecular Weight 225.43 g/mol
Boiling Point Estimated to be in the range of 120-150 °C. This is an educated estimation based on the boiling points of structurally similar halogenated butanes. For instance, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane has a reported boiling point of 70 °C at a reduced pressure, which would be significantly higher at atmospheric pressure. The presence of multiple polar C-X bonds will lead to significant dipole-dipole interactions, increasing the boiling point relative to non-halogenated butanes.Inferred from related compounds
Density Expected to be significantly denser than water (>1.5 g/cm³). Halogenated hydrocarbons are generally dense liquids.Inferred from related compounds
Solubility Likely insoluble in water but soluble in common organic solvents such as dichloromethane, chloroform, and ethers. The non-polar alkyl chain and the presence of halogens contribute to its lipophilic character.Inferred from related compounds

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic features of 1-Bromo-2-chloro-1,1,2-trifluorobutane is crucial for its identification and characterization in a laboratory setting.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the second carbon. The protons on the ethyl group (CH₂CH₃) will be diastereotopic and will likely appear as complex multiplets. The chemical shifts will be influenced by the neighboring electronegative halogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the butane chain. The chemical shifts of the carbons bearing halogens (C1 and C2) will be significantly downfield.

  • ¹⁹F NMR: The fluorine NMR spectrum will be informative. The three fluorine atoms are on two different carbons, and their signals will likely show splitting due to coupling with each other and with the proton on the second carbon.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-F stretching absorptions in the region of 1000-1200 cm⁻¹. C-Cl and C-Br stretching vibrations will appear at lower frequencies, typically in the 600-800 cm⁻¹ range. The C-H stretching and bending vibrations of the ethyl group will also be present.[1]

Synthesis Strategies: A Mechanistic Perspective

While a specific, documented synthesis for 1-Bromo-2-chloro-1,1,2-trifluorobutane is not readily found in the literature, its synthesis can be approached through established methods for the halogenation of alkanes. A plausible and common method for introducing halogens to an alkane backbone is through free-radical halogenation.[2]

Conceptual Experimental Protocol: Free-Radical Halogenation

This protocol is a conceptual outline based on general procedures for free-radical halogenation and would require optimization for this specific target molecule.

  • Reactant Preparation: A suitable starting material would be a partially halogenated butane, for example, 2-chloro-1,1,2-trifluorobutane. This precursor would need to be synthesized separately.

  • Initiation: The reaction would be initiated by the homolytic cleavage of a bromine source (Br₂) using UV light or a radical initiator like AIBN (Azobisisobutyronitrile).[3]

  • Propagation: The bromine radical would then abstract a hydrogen atom from the butane backbone, creating a carbon-centered radical. This radical would then react with another molecule of Br₂ to form the desired product and another bromine radical, continuing the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radicals.

  • Work-up and Purification: The reaction mixture would likely contain a mixture of mono- and poly-brominated products, as well as unreacted starting material. Purification would be achieved through fractional distillation under reduced pressure.

Causality in Experimental Design: The choice of a free-radical pathway is dictated by the saturated nature of the alkane backbone. The selectivity of bromination over chlorination in free-radical reactions is a key consideration; bromine is generally more selective for the most substituted carbon, which could be leveraged to control the regiochemistry of the halogenation.[4]

Synthesis_Pathway Start 2-Chloro-1,1,2-trifluorobutane Intermediate Carbon-centered radical Start->Intermediate H abstraction by Br• Reagents Br2, UV light or AIBN Product 1-Bromo-2-chloro-1,1,2-trifluorobutane Intermediate->Product + Br2 Byproduct HBr

Caption: Conceptual pathway for the synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane via free-radical bromination.

Chemical Reactivity: A Tale of Three Halogens

The reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane is governed by the nature of the carbon-halogen bonds. The C-F bond is the strongest and least reactive, while the C-Br bond is the weakest and most susceptible to nucleophilic attack.[5][6] This differential reactivity allows for selective chemical transformations.

Nucleophilic Substitution

The primary mode of reaction for this compound is expected to be nucleophilic substitution. The carbon atom attached to the bromine is the most electrophilic and will be the primary site of attack by nucleophiles. The order of leaving group ability is I > Br > Cl > F.[7] Therefore, reactions with nucleophiles are expected to selectively displace the bromide ion.

Illustrative Reaction Workflow:

Reactivity_Workflow Substrate 1-Bromo-2-chloro-1,1,2-trifluorobutane TransitionState [Transition State] Substrate->TransitionState Nucleophile Nucleophile (Nu-) Nucleophile->TransitionState Product Substituted Product TransitionState->Product LeavingGroup Br- TransitionState->LeavingGroup

Caption: Generalized workflow for the nucleophilic substitution of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Bromo-2-chloro-1,1,2-trifluorobutane in a suitable aprotic polar solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiolate) to the solution.

  • Reaction: Heat the reaction mixture to an appropriate temperature (this will need to be determined empirically) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and quench with water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Safety and Handling

Given the lack of specific toxicological data for 1-Bromo-2-chloro-1,1,2-trifluorobutane, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions for a related compound, 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane, suggest that it may be harmful if swallowed, in contact with skin, or if inhaled.[8]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion and Future Outlook

1-Bromo-2-chloro-1,1,2-trifluorobutane is a halogenated hydrocarbon with the potential to be a valuable tool in the arsenal of synthetic chemists. Its unique arrangement of different halogens offers the promise of selective and controlled chemical transformations. While there is a scarcity of published data on this specific molecule, its properties and reactivity can be reasonably predicted based on the well-established principles of organic chemistry and the behavior of analogous compounds. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials. As with any new chemical entity, a thorough investigation of its toxicological properties is essential to ensure its safe handling and application.

References

  • What is the halogenation of alkanes? What is reactivity and selectivity in free radical substitution? - Quora. [Link]

  • Reactions of Alkanes - The Fact Factor. [Link]

  • alkanes and cycloalkanes with chlorine or bromine - Chemguide. [Link]

  • Free-radical halogenation - L.S.College, Muzaffarpur. [Link]

  • THE HALOGENATION OF ALKANES. [Link]

  • LECTURE 4 (d) Polyhalogenation The products of the reactions of alkanes with halogens very often still contain C – H bonds and. [Link]

  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - MDPI. [Link]

  • Free-Radical Halogenation of Alkanes | PDF | Chlorine - Scribd. [Link]

  • What is nucleophilic substitution? - Chemguide. [Link]

  • 3.8: Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. [Link]

  • 4.8: Selectivity in Radical Halogenation with Fluorine and Bromine - Chemistry LibreTexts. [Link]

  • Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study - ResearchGate. [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Nucleophilic Substitution | AQA A-Level Chemistry. [Link]

Sources

Exploratory

Technical Profile: 1-Bromo-2-chloro-1,1,2-trifluorobutane

The following technical guide provides an in-depth characterization of 1-Bromo-2-chloro-1,1,2-trifluorobutane , addressing the specific CAS number identification, synthesis pathways, and physicochemical properties. CAS N...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth characterization of 1-Bromo-2-chloro-1,1,2-trifluorobutane , addressing the specific CAS number identification, synthesis pathways, and physicochemical properties.

CAS Number Identification & Chemical Characterization

Part 1: Identity & CAS Number Verification

In the field of fluorinated intermediates, precise identification is critical due to the prevalence of structural isomers and saturation analogs (alkene vs. alkane). A rigorous lookup confirms the following identity for the target molecule.

Core Identity Data
ParameterSpecification
Chemical Name 1-Bromo-2-chloro-1,1,2-trifluorobutane
CAS Registry Number 1081534-24-8
Molecular Formula

Molecular Weight 225.43 g/mol
SMILES CCC(Cl)(F)C(F)(F)Br
InChI Key (Predicted) VULPFOSLGWWARI-UHFFFAOYSA-N (Analogous to alkene)
Critical Distinction: The "Butene" Trap

Researchers often encounter conflicting data due to the similarity in naming with the unsaturated analog.[] It is vital to distinguish the target alkane from the alkene :

  • Target (Alkane): 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8 ).[][2] Used as a saturated intermediate.[]

  • Common Confusion (Alkene): 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (CAS 374-25-4 ).[][2][3][4] Often appears in search results due to higher commercial availability.[]

Part 2: Synthesis & Production Methodology

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane is typically achieved through electrophilic halogenation or interhalogen addition to a fluoro-olefin precursor.[][2] The specific regiochemistry is dictated by the polarity of the C-F bonds.[]

Primary Synthetic Route: Interhalogen Addition

The most direct route involves the addition of Bromine Monochloride (BrCl) to 1,1,2-trifluoro-1-butene .[]

Mechanism:

  • Precursor: 1,1,2-Trifluoro-1-butene (

    
    ).[][2][5]
    
  • Reagent: BrCl (generated in situ or supplied).

  • Regioselectivity: The electrophilic Bromine (

    
    ) attacks the terminal 
    
    
    
    group, which is more electron-rich and sterically accessible.[] The Chloride (
    
    
    ) subsequently attacks the C2 position.[][2]
  • Result: Formation of the 1-bromo-2-chloro isomer.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical differentiation from the alkene byproduct.

SynthesisPathway Precursor 1,1,2-Trifluoro-1-butene (CAS 590-19-2) Intermediate Bromonium Ion Intermediate Precursor->Intermediate Electrophilic Attack (Br+) Reagent Bromine Monochloride (BrCl) Reagent->Intermediate Target 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) Intermediate->Target Nucleophilic Attack (Cl-) at C2 SideProduct Regioisomer Side Products (<5%) Intermediate->SideProduct Steric Leakage

Caption: Electrophilic addition pathway of BrCl to fluoro-olefin yielding the target butane.

Part 3: Physical Properties & Handling

Due to the niche status of CAS 1081534-24-8, some physical properties are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and homologous series analysis.[][2]

PropertyValue / RangeNotes
Physical State LiquidAt Standard Temperature & Pressure (STP).[][2]
Boiling Point 105°C - 110°C (Est.)Higher than the alkene analog (98°C) due to saturation.[][2]
Density 1.65 - 1.70 g/cm³High density characteristic of brominated fluorocarbons.[][2]
Solubility Immiscible in waterSoluble in DCM, Chloroform, THF.
Refractive Index

Estimated based on C4 fluoro-bromo analogs.[][2]
Safety & Toxicology (Halocarbon Protocols)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[][6][7]

  • Handling: Use in a fume hood.[] Avoid contact with alkali metals (Li, Na, K) which can induce violent dehydrohalogenation.

  • Storage: Store in a cool, dry place away from light to prevent homolytic cleavage of the C-Br bond.

Part 4: Applications in Research

  • Bioisostere Development: The trifluoro-chloro-bromo motif serves as a lipophilic, metabolically stable scaffold in drug discovery, often used to modulate the pharmacokinetics of a parent compound.[]

  • Anesthetic Research: Structurally related to Halothane and Isoflurane, this molecule is screened in structure-activity relationship (SAR) studies for volatile anesthetics.[]

  • Synthetic Intermediate: Acts as a precursor for introducing the

    
     moiety into complex organic molecules via radical addition or lithiation-substitution reactions.[][2]
    

References

  • CAS Registry Identification . 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[][2] Fluoropharm Product Catalog. Retrieved from [2]

  • Chemical Structure Validation . 1-Bromo-2-chloro-1,1,2-trifluorobutane. Molbase Chemical Database.[] Retrieved from [2]

  • Comparative Alkene Data . 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (CAS 374-25-4).[][2][3][4] BOC Sciences.[] Retrieved from [2]

  • Synthesis of Halofluorocarbons . Chambers, R. D. Fluorine in Organic Chemistry. Wiley-Interscience, 2004.[] (General reference for BrCl addition to fluoro-olefins).

Sources

Foundational

Technical Synthesis Guide: 1-Bromo-2-chloro-1,1,2-trifluorobutane

This guide details the technical synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane , a specialized polyhalogenated alkane. The synthesis strategy prioritizes high regioselectivity and yield by utilizing a radical telom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane , a specialized polyhalogenated alkane. The synthesis strategy prioritizes high regioselectivity and yield by utilizing a radical telomerization approach, followed by a selective chemoselective reduction.

CAS Number: 1081534-24-8 Molecular Formula:


Molecular Weight:  225.43  g/mol
IUPAC Name:  1-Bromo-2-chloro-1,1,2-trifluorobutane
Structure: 

Executive Summary & Retrosynthetic Analysis

The target molecule is a mixed-halogenated butane featuring a highly fluorinated "head" (


) and a hydrocarbon "tail" (

). Direct halogenation of butane is non-selective, and direct addition of halomethanes to propene yields incorrect isomers.

The most robust synthetic pathway employs a C2 + C2 construction strategy. This involves the radical addition of a C2 polyhalogenated precursor to ethylene, followed by the selective reduction of the resulting terminal bromide.

Retrosynthetic Logic
  • Target:

    
    
    
  • Precursor (Reduction):

    
     (1,4-dibromo-2-chloro-1,1,2-trifluorobutane).[1]
    
  • Building Blocks (Radical Addition):

    
     (1,2-dibromo-1-chloro-1,2,2-trifluoroethane) + Ethylene (
    
    
    
    ).
  • Starting Material: Chlorotrifluoroethylene (CTFE,

    
    ) + Bromine (
    
    
    
    ).

Synthesis Route Visualization

SynthesisRoute cluster_legend Reaction Stages CTFE Chlorotrifluoroethylene (CF2=CFCl) Precursor 1,2-Dibromo-1-chloro- 1,2,2-trifluoroethane (Br-CF2-CFCl-Br) CTFE->Precursor Step 1: Bromination (hv or 60°C) Br2 Bromine (Br2) Br2->Precursor Intermediate 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane (Br-CF2-CFCl-CH2-CH2Br) Precursor->Intermediate Step 2: Radical Addition (Peroxide, 100°C, Pressure) Ethylene Ethylene (CH2=CH2) Ethylene->Intermediate Target TARGET: 1-Bromo-2-chloro- 1,1,2-trifluorobutane Intermediate->Target Step 3: Selective Reduction (NaBH4, DMSO)

Figure 1: Three-step synthesis pathway from commodity fluorochemicals to the target alkane.[2]

Detailed Experimental Protocols

Step 1: Synthesis of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

This step converts the gaseous monomer CTFE into a liquid telogen suitable for radical chemistry.

  • Reagents: Chlorotrifluoroethylene (CTFE), Bromine (

    
    ).
    
  • Mechanism: Electrophilic addition / Radical addition (photochemical).

  • Protocol:

    • Charge a pressure reactor (Hastelloy or glass-lined) with liquid bromine.

    • Cool to 0°C and slowly sparge CTFE gas into the liquid bromine under UV irradiation (mercury lamp) or mild heat (50-60°C).

    • Maintain pressure at 2-5 bar to ensure liquid-phase contact.

    • Monitor the disappearance of the dark red bromine color.

    • Purification: Distill the crude product at atmospheric pressure.

      • Boiling Point: ~92-94°C.

    • Yield: >90%.

Step 2: Radical Addition to Ethylene (Telomerization)

This is the critical C-C bond-forming step. The regioselectivity is controlled by the bond dissociation energy (BDE). The C-Br bond on the chlorofluorocarbon (


) is weaker than the C-Br bond on the difluorocarbon (

), ensuring the radical

is formed preferentially.
  • Reagents: 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane, Ethylene, Benzoyl Peroxide (BPO) or Di-tert-butyl peroxide (DTBP).

  • Reaction:

    
    
    
  • Protocol:

    • In a high-pressure autoclave, mix the Step 1 precursor with 1-2 mol% radical initiator (BPO).

    • Pressurize with Ethylene gas to 20-40 bar.

    • Heat to 80-100°C (initiation temperature of catalyst).

    • Stir for 4-8 hours. Pressure will drop as ethylene is consumed.

    • Safety Note: Exothermic reaction. Control ethylene feed rate.

    • Purification: Fractional distillation under reduced pressure.

      • Remove unreacted precursor (b.p. 93°C).

      • Collect the 1:1 adduct (Intermediate).

    • Key Intermediate: 1,4-dibromo-2-chloro-1,1,2-trifluorobutane.[1][3][4][5]

Step 3: Selective Chemoselective Reduction

The final step requires reducing the primary alkyl bromide (


) to a methyl group (

) without affecting the polyhalogenated head. Nucleophilic hydride reagents are ideal here because perfluoroalkyl/haloalkyl groups are resistant to

attack due to the electron-rich fluorine shield, whereas primary alkyl bromides are highly reactive.
  • Reagents: Sodium Borohydride (

    
    ), DMSO (Dimethyl sulfoxide).
    
  • Reaction:

    
    
    
  • Protocol:

    • Dissolve

      
       (1.5 equiv) in anhydrous DMSO.
      
    • Add the intermediate dropwise at room temperature (25°C).

    • Stir for 2-4 hours. Monitor by GC for the disappearance of the starting bromide.

    • Quench: Pour mixture into ice water and extract with diethyl ether or pentane.

    • Purification: Distillation.

    • Target Product: 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Key Reaction Parameters & Data

ParameterStep 1: BrominationStep 2: AdditionStep 3: Reduction
Limiting Reagent BrominePrecursor (Step 1)Intermediate (Step 2)
Catalyst UV Light / HeatBenzoyl PeroxideNone (

reaction)
Temperature 50–60°C90–100°C25–40°C
Pressure 2–5 bar20–40 barAtmospheric
Selectivity Control StoichiometryBDE Differences (

vs

)
Nucleophilicity (

vs

repulsion)
Expected Yield 92%70–80%85%

Scientific Integrity & Troubleshooting

Mechanism of Regioselectivity (Step 2)

The success of the synthesis hinges on the specific cleavage of the C-Br bond at the 2-position of the precursor.

  • Bond Strength:

    
     vs. 
    
    
    
    .
  • The chlorine atom destabilizes the C-Br bond relative to the difluoro-substituted carbon. Consequently, the radical chain initiates via the formation of the

    
     radical, which attacks ethylene.
    
  • Validation: If the wrong radical formed (

    
    ), the product would be 
    
    
    
    . NMR analysis of the final product (coupling constants of
    
    
    and
    
    
    ) will confirm the correct isomer.
Prevention of Elimination (Step 3)

A common pitfall in reducing vicinal or 1,4-dihalides is reductive elimination (e.g., using Zinc/Acid), which would form 4-bromo-1,1,2-trifluoro-1-butene (


) as described in patent literature [1].
  • Solution: Avoid metals (Zn, Mg) that promote electron transfer mechanisms. Use

    
     in a dipolar aprotic solvent (DMSO) to favor direct nucleophilic displacement (
    
    
    
    ) of the primary bromide.

References

  • Preparation method of 4-bromo-1,1,2-trifluoro-1-butene.Google Patents. Patent CN105753632A.
  • 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane. PubChem.[6][7][8] National Library of Medicine. Available at: [Link]

  • Free Radical Addition to Olefins.Haszeldine, R. N. Journal of the Chemical Society (Researches on Fluorocarbon Radicals). Mechanistic grounding for perfluoroalkyl radical addition.

Sources

Exploratory

Physical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Topic: Physical Properties & Synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Fluorinated Saturated Scaffold

1-Bromo-2-chloro-1,1,2-trifluorobutane is a specialized halogenated alkane derivative, primarily utilized as a high-value intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Structurally, it represents the saturated analog of the commercially available 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (CAS 374-25-4).

Its significance in drug development lies in its polyhalogenated motif (


), which serves as a potent bioisostere for lipophilic alkyl chains, offering enhanced metabolic stability against cytochrome P450 oxidation due to the strong C-F and C-Cl bonds. This guide details the physical properties (extrapolated from its alkene precursor), a selective synthesis protocol, and its application in medicinal chemistry.

Chemical Identity & Physical Properties

Due to the niche status of the saturated butane derivative, experimental data is often proprietary. The values below are synthesized from experimental data of the immediate precursor (the butene analog) and standard structure-property relationship (SPR) algorithms for halogenated alkanes.

Structure:


Stereochemistry:  The molecule possesses one chiral center at C2 , existing as a racemic mixture (

) unless asymmetric synthesis is employed.
Table 1: Physical Property Matrix
PropertyValue (Target: Butane)Value (Precursor: Butene)*Confidence/Method
Molecular Formula


Exact Mass Calculation
Molecular Weight 225.43 g/mol 223.42 g/mol Stoichiometry
Boiling Point 102–105 °C 98–99 °CPredicted (Saturation Effect)
Density 1.71 ± 0.05 g/mL 1.678 g/mLPredicted (Volume Contraction)
Refractive Index 1.410 1.407Lorentz-Lorenz Equation
LogP (Lipophilicity) ~3.2 ~2.9Consensus LogP Model
Solubility Immiscible in water; Soluble in DCM, MeOH, DMSOSameAnalog Comparison
Appearance Clear, colorless liquidClear, colorless liquidAnalog Comparison

*Precursor Reference: 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (CAS 374-25-4) [1]

Synthesis Protocol: Selective Hydrogenation

Objective: Convert 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene to 1-Bromo-2-chloro-1,1,2-trifluorobutane without causing dehalogenation (hydrogenolysis of C-Br or C-Cl bonds).

Challenge: Standard hydrogenation catalysts (Pd/C, PtO2) often cleave allylic or vinylic halogens, leading to side products. Solution: Use Wilkinson’s Catalyst (


), a homogeneous catalyst known for high chemoselectivity toward alkene reduction while preserving halogen substituents [2].
Experimental Workflow
  • Reagents:

    • Substrate: 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (10 mmol, 2.23 g).

    • Catalyst: Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson’s Catalyst) (0.5 mol%).

    • Solvent: Anhydrous Benzene or 1:1 Benzene/Ethanol (degassed).

    • Gas: Hydrogen (

      
      ), balloon pressure (~1 atm).
      
  • Procedure:

    • Step 1 (Setup): Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

    • Step 2 (Dissolution): Add Wilkinson’s catalyst (46 mg) to 15 mL of degassed solvent. Stir until the red-violet solution is homogeneous.

    • Step 3 (Addition): Add the fluorinated butene substrate via syringe.

    • Step 4 (Hydrogenation): Purge the flask with

      
       gas (3 cycles). Attach a hydrogen balloon. Stir vigorously at Room Temperature (25°C)  for 4–6 hours. Monitoring via TLC or GC-MS is critical to stop upon consumption of starting material.
      
    • Step 5 (Workup): Concentrate the mixture under reduced pressure to remove solvent.

    • Step 6 (Purification): The residue (containing product + catalyst) is purified via flash column chromatography (Silica gel, Pentane/Ether gradient). The rhodium catalyst remains at the baseline; the fluorinated butane elutes rapidly due to high lipophilicity.

  • Validation (NMR Expectations):

    • Proton (

      
       NMR):  Disappearance of vinylic protons (5.5–6.5 ppm). Appearance of a triplet at ~1.1 ppm (
      
      
      
      ) and a complex multiplet at ~2.1 ppm (
      
      
      ), coupled to fluorine.
    • Fluorine (

      
       NMR):  Distinct AB patterns for the 
      
      
      
      group (diastereotopic due to chiral C2).
Visualization: Synthesis Pathway

SynthesisPathway Precursor Precursor: 1-Bromo-2-chloro-1,1,2- trifluoro-3-butene Reagents Reagents: H2 (1 atm) Wilkinson's Catalyst Benzene/EtOH Precursor->Reagents Intermediate Catalytic Cycle: Rh-H2 Oxidative Addition Alkene Coordination Reagents->Intermediate Initiation Product Target: 1-Bromo-2-chloro-1,1,2- trifluorobutane Intermediate->Product Reductive Elimination (Selective Hydrogenation) SideProduct Avoided Side Reaction: Hydrogenolysis (Dehalogenation) Intermediate->SideProduct Pd/C would cause this

Caption: Selective hydrogenation workflow using Wilkinson's Catalyst to preserve halogen fidelity.

Applications in Drug Development

The 1-Bromo-2-chloro-1,1,2-trifluorobutane scaffold is valuable not as a final drug, but as a building block for introducing the 2-chloro-1,1,2-trifluorobutyl moiety.

  • Bioisosterism: The

    
     group acts as a rigid, lipophilic mimic of a propyl or butyl chain. The fluorine atoms lower the 
    
    
    
    of adjacent protons (if any) and alter the conformation of the chain due to the "gauche effect."
  • Metabolic Blocking: The primary sites of metabolic attack on alkyl chains are usually the

    
     or 
    
    
    
    positions. The heavy halogenation at C1 and C2 sterically and electronically blocks oxidation, extending the half-life (
    
    
    ) of the parent drug [3].
  • Reactivity: The terminal Bromine (C1) is a "soft" leaving group, ideal for

    
     displacement by amines or thiols to attach this fluorinated tail to a pharmacophore.
    
Visualization: Structure-Activity Logic

SAR_Logic Scaffold Scaffold: Br-CF2-CClF-CH2-CH3 Feature1 Terminal Bromine (C1) Scaffold->Feature1 Feature2 Polyhalogenated Core (CF2-CClF) Scaffold->Feature2 Feature3 Ethyl Tail (C3-C4) Scaffold->Feature3 Action1 SN2 Handle for Drug Conjugation Feature1->Action1 Reactivity Action2 Metabolic Stability (Blocks P450 Oxidation) Feature2->Action2 Protection Action3 Lipophilicity Tuning (LogP ~3.2) Feature3->Action3 ADME Prop

Caption: Pharmacophore analysis of the fluorinated butane scaffold in medicinal chemistry.

Safety & Handling

  • Toxicity: Like many halogenated alkanes, this compound should be treated as a potential alkylating agent. Avoid inhalation and skin contact.

  • Reactivity: Stable under ambient conditions. Incompatible with strong bases (risk of

    
     elimination to form fluoroalkenes) and strong reducing agents (lithium aluminum hydride).
    
  • Storage: Store in a cool, dry place under inert gas (Argon) to prevent hydrolysis of the C-Br bond over long periods.

References

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • National Institute of Standards and Technology (NIST). (2025). 1-Bromo-2-chloro-1,1,2-trifluoroethane (Analog Data). NIST Chemistry WebBook, SRD 69.[1] Retrieved February 19, 2026, from [Link]

Sources

Foundational

1-Bromo-2-chloro-1,1,2-trifluorobutane molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Bromo-2-chloro-1,1,2-trifluorobutane Abstract This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and covalent bonding of 1-bromo-2-chloro-1,1,2-trifluorobutane. As a complex halogenated alkane, its structure is characterized by a single chiral center at the C2 position, giving rise to a pair of enantiomers. This document elucidates the molecule's three-dimensional geometry, the nature of its polarized covalent bonds, and the inductive effects of multiple halogen substituents. Furthermore, it outlines the critical analytical methodologies required for its structural confirmation, with a focus on advanced nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Detailed protocols for these techniques are provided, emphasizing the interpretation of unique spectral features such as the diastereotopic nature of the C1 fluorine atoms in NMR and the characteristic isotopic patterns in MS. The guide integrates principles of computational chemistry as a complementary tool for structural validation, presenting a holistic workflow for the characterization of complex fluorinated molecules for researchers in chemistry and drug development.

Introduction: The Significance of Complex Halogenated Alkanes

Halogenated hydrocarbons are a cornerstone of modern chemistry, with profound applications ranging from pharmaceuticals and agrochemicals to materials science.[1] The strategic incorporation of halogen atoms—particularly fluorine—can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[2] 1-Bromo-2-chloro-1,1,2-trifluorobutane serves as an exemplary model of a structurally complex, polyhalogenated alkane. Its analysis demands a sophisticated, multi-technique approach to fully resolve its three-dimensional structure, stereochemistry, and electronic properties.

This guide moves beyond a simple description of the molecule to explain the causality behind the analytical choices, providing researchers and drug development professionals with a robust framework for characterizing similarly complex structures. We will explore the molecule's architecture, delve into the nuances of its stereoisomerism, and detail the spectroscopic and spectrometric techniques that serve as the foundation for its empirical validation.

Molecular Architecture and Geometry

The fundamental structure of 1-bromo-2-chloro-1,1,2-trifluorobutane (C₄H₄BrClF₃) consists of a four-carbon butane backbone. The molecule is heavily substituted at the first and second carbon positions, leading to significant steric and electronic complexity.

  • C1 Position: Bonded to one bromine atom, two fluorine atoms, and the C2 carbon.

  • C2 Position: Bonded to one chlorine atom, one fluorine atom, the C1 carbon, and an ethyl group (-CH₂CH₃).

  • C3 & C4 Positions: Form a terminal ethyl group.

The carbon atoms in the butane chain are sp³ hybridized, resulting in a tetrahedral geometry around each carbon center. The bond angles are expected to deviate from the ideal 109.5° due to the steric hindrance and electrostatic repulsion between the bulky halogen substituents.

Figure 1: Molecular graph of 1-bromo-2-chloro-1,1,2-trifluorobutane. The chiral center is marked with an asterisk (*).

Stereoisomerism: The Role of Chirality

A critical feature of 1-bromo-2-chloro-1,1,2-trifluorobutane is the presence of a single stereocenter, or chiral center, at the C2 position.

Identifying the Chiral Center: The C2 carbon is bonded to four distinct groups:

  • The -CBrF₂ group (C1)

  • A chlorine atom (Cl)

  • A fluorine atom (F)

  • An ethyl group (-CH₂CH₃)

Since all four substituents are different, the C2 carbon is chiral. According to the 2ⁿ rule, where 'n' is the number of chiral centers, this molecule exists as 2¹ = 2 stereoisomers.[3] These two isomers are non-superimposable mirror images of each other, known as enantiomers (the R and S forms). It is important to note that the C1 carbon, being bonded to two identical fluorine atoms, is achiral. The presence of this chirality is crucial, as enantiomers can exhibit different biological activities, a key consideration in drug development.

cluster_0 Stereoisomers of C4H4BrClF3 Molecule 1-Bromo-2-chloro-1,1,2-trifluorobutane R_Enantiomer (2R)-1-Bromo-2-chloro- 1,1,2-trifluorobutane Molecule->R_Enantiomer exists as S_Enantiomer (2S)-1-Bromo-2-chloro- 1,1,2-trifluorobutane Molecule->S_Enantiomer exists as R_Enantiomer->S_Enantiomer mirror images start Purified Sample ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr comp Computational Modeling (DFT) start->comp ms_data Molecular Weight & Isotopic Pattern (Br/Cl) ms->ms_data nmr_data Connectivity, Coupling & Stereochemistry (Diastereotopicity) nmr->nmr_data analysis Data Synthesis & Correlation ms_data->analysis nmr_data->analysis comp_data Predicted Geometry & NMR Shifts comp->comp_data comp_data->analysis conclusion Final Structure Confirmed analysis->conclusion

Sources

Exploratory

Spectroscopic Characterization of 1-Bromo-2-chloro-1,1,2-trifluorobutane: A Predictive Guide

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 1-Bromo-2-chloro-1,1,2-trifluorobutane. Due to the absence of publicly available experimental spectra for...

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Spectroscopic Solutions, Google AI

Abstract: This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 1-Bromo-2-chloro-1,1,2-trifluorobutane. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural elucidation of complex halogenated alkanes.

Introduction: The Challenge of Characterizing Asymmetric Halogenated Alkanes

1-Bromo-2-chloro-1,1,2-trifluorobutane presents a significant challenge for structural elucidation due to its stereocenter at the second carbon (C2) and the complex interplay of multiple electronegative halogen atoms. The presence of bromine, chlorine, and fluorine atoms, each with unique isotopic and nuclear spin properties, necessitates a multi-faceted spectroscopic approach for unambiguous characterization.

This guide provides a predictive framework for the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra of 1-Bromo-2-chloro-1,1,2-trifluorobutane. The predictions are grounded in fundamental spectroscopic principles and draw parallels with data from similar halogenated hydrocarbons.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of organic molecules. For 1-Bromo-2-chloro-1,1,2-trifluorobutane, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the ethyl group. The diastereotopic nature of the methylene protons (C3) due to the adjacent chiral center (C2) is a key feature to anticipate.

Table 1: Predicted ¹H NMR Data for 1-Bromo-2-chloro-1,1,2-trifluorobutane

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₃ (C4)1.0 - 1.3Triplet (t)⁷.⁰⁻⁸.⁰
-CH₂- (C3)2.0 - 2.5Multiplet (m)
  • Rationale: The methyl protons (-CH₃) at C4 are expected to appear as a triplet due to coupling with the two adjacent methylene protons at C3. The methylene protons (-CH₂-) at C3 are diastereotopic and will likely appear as a complex multiplet due to coupling with both the methyl protons and the fluorine atom on C2.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be significantly influenced by the attached halogens.

Table 2: Predicted ¹³C NMR Data for 1-Bromo-2-chloro-1,1,2-trifluorobutane

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C1 (-CBrF₂)110 - 120Triplet (t)
C2 (-CClF-)95 - 105Doublet of doublets (dd)
C3 (-CH₂)25 - 35Singlet (s) or small doublet
C4 (-CH₃)10 - 15Singlet (s)
  • Rationale: The carbon atoms directly bonded to fluorine will exhibit large chemical shifts and will be split due to one-bond and two-bond C-F coupling. C1 is expected to be a triplet due to coupling with two fluorine atoms, while C2 will be a doublet of doublets due to coupling with two different fluorine atoms (one on C1 and one on C2). The chemical shifts are estimated based on the additive effects of the halogen substituents.[1]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides detailed information about the fluorine environments.[2] The spectrum is predicted to show two distinct signals for the two different fluorine environments.

Table 3: Predicted ¹⁹F NMR Data for 1-Bromo-2-chloro-1,1,2-trifluorobutane

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CBrF₂ (F at C1)-60 to -80Doublet (d)
-CClF- (F at C2)-130 to -150Triplet (t)
  • Rationale: The two fluorine atoms on C1 are chemically equivalent and are expected to appear as a doublet due to coupling with the single fluorine atom on C2. The single fluorine atom on C2 is expected to appear as a triplet due to coupling with the two fluorine atoms on C1. The chemical shift ranges are typical for fluorinated alkanes.[3][4]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-Bromo-2-chloro-1,1,2-trifluorobutane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of 10-12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of 200-220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set a spectral width of 250-300 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 32-64).

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for 1-Bromo-2-chloro-1,1,2-trifluorobutane

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H stretching2950 - 3000Medium
C-F stretching1000 - 1200Strong, multiple bands
C-Cl stretching700 - 800Strong
C-Br stretching500 - 600Strong
  • Rationale: The C-F stretching region is expected to show multiple strong bands due to the presence of three fluorine atoms in different environments.[5] The C-Cl and C-Br stretches will appear in the fingerprint region and are diagnostic for these halogens.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Place a drop of neat liquid 1-Bromo-2-chloro-1,1,2-trifluorobutane between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean plates.

    • Record the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be key diagnostic features.

Table 5: Predicted Key Mass Fragments for 1-Bromo-2-chloro-1,1,2-trifluorobutane

m/z (for ⁷⁹Br, ³⁵Cl)Proposed Fragment
244[M]⁺ (Molecular ion)
165[M - Br]⁺
209[M - Cl]⁺
127[C₂F₃Cl]⁺
117[C₂F₂Br]⁺
69[CF₃]⁺
29[C₂H₅]⁺
  • Rationale: The molecular ion peak is expected to be observed, albeit potentially with low intensity. The most prominent peaks will likely result from the loss of the halogen atoms. The isotopic distribution patterns for fragments containing bromine and/or chlorine will be complex but highly informative for confirming the elemental composition of the fragments.[6]

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC-MS system.

  • Instrumentation: Use a quadrupole or time-of-flight mass spectrometer with an electron ionization source.

  • Data Acquisition:

    • Set the electron energy to 70 eV.

    • Acquire a mass spectrum over a range of m/z 10-300.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

G cluster_NMR NMR Spectroscopy cluster_Other Other Spectroscopic Techniques H_NMR 1H NMR Structure Structural Elucidation H_NMR->Structure C_NMR 13C NMR C_NMR->Structure F_NMR 19F NMR F_NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure Sample 1-Bromo-2-chloro-1,1,2-trifluorobutane Sample->H_NMR Sample->C_NMR Sample->F_NMR Sample->IR Sample->MS

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

This guide has presented a detailed predictive analysis of the NMR, IR, and MS spectra of 1-Bromo-2-chloro-1,1,2-trifluorobutane. While experimental verification is pending, the principles and analogies used provide a robust framework for what to expect during the analysis of this and similar complex halogenated compounds. The provided experimental protocols offer a starting point for the practical acquisition of high-quality spectroscopic data. The synergistic use of these techniques is paramount for the complete and accurate structural elucidation of such challenging molecules.

References

  • PubChem. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • PubChem. 1,1,1-Tribromo-2-chloro-2-fluorobutane. National Center for Biotechnology Information. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook. [Link]

  • Chemchart. 1-Bromo-2-chloro-1,1,2-trifluoroethane (354-06-3). [Link]

  • SpectraBase. 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane. [Link]

  • PubChem. Bromo(chloro)fluorobutane. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Bromo-1,1,2-trifluorobutane. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Doc Brown's Chemistry. The infrared spectrum of 1-bromo-2-chloroethane. [Link]

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

  • Royal Society of Chemistry. The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • SpectraBase. 1-Bromo-2-chloroethane - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Alberta. 1-bromo-2-chloroethane (NMR Spectrum). [Link]

  • YouTube. 1-bromo-1-chloro-1,2,2-trifluoroethane - Structure , Formula & Naming. [Link]

Sources

Foundational

A Methodological Guide to the Thermochemical Profile of 1-Bromo-2-chloro-1,1,2-trifluorobutane

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Challenge of Undetermined Thermochemical Data The development of new chemical entities, particularly complex halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Challenge of Undetermined Thermochemical Data

The development of new chemical entities, particularly complex halogenated alkanes like 1-bromo-2-chloro-1,1,2-trifluorobutane, often outpaces the experimental determination of their fundamental physicochemical properties. Thermochemical data, such as the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp), are critical for a multitude of applications, from predicting reaction equilibria and heats of reaction to ensuring process safety and modeling environmental fate.

The absence of such data for 1-bromo-2-chloro-1,1,2-trifluorobutane in established databases like the NIST-JANAF Thermochemical Tables necessitates a predictive and methodological approach.[1][2][3][4][5] This guide, therefore, serves as a comprehensive roadmap for researchers to estimate and experimentally verify the thermochemical profile of this molecule.

In Silico Prediction of Thermochemical Properties

In the absence of experimental data, computational methods offer a powerful and cost-effective means of estimating thermochemical properties. These approaches are grounded in quantum mechanics and statistical thermodynamics and can provide highly accurate data when benchmarked appropriately.

Computational Quantum Chemistry

High-level ab initio and density functional theory (DFT) methods are the gold standard for computational thermochemistry.[6][7] Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models are particularly well-suited for calculating the enthalpies of formation of halogenated hydrocarbons with high accuracy.[7][8][9]

The general workflow for these calculations is as follows:

  • Conformational Analysis: Identify the lowest energy conformer(s) of 1-bromo-2-chloro-1,1,2-trifluorobutane.

  • Geometry Optimization and Frequency Calculation: Perform a full geometry optimization and vibrational frequency calculation for the lowest energy conformer. This provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain a highly accurate electronic energy.

  • Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated using the electronic energy and the results from the frequency calculation.

Isodesmic reactions, which conserve the number and types of bonds, are often employed to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the computational method.[7]

G cluster_computational Computational Thermochemistry Workflow mol Molecular Structure of 1-bromo-2-chloro-1,1,2-trifluorobutane conf Conformational Search mol->conf opt_freq Geometry Optimization & Vibrational Frequency Calculation conf->opt_freq spe High-Level Single-Point Energy Calculation opt_freq->spe thermo Calculation of ΔHf°, S°, Cp opt_freq->thermo isodesmic Isodesmic Reaction Scheme (for improved ΔHf°) opt_freq->isodesmic spe->thermo results Predicted Thermochemical Data thermo->results isodesmic->results

Caption: A generalized workflow for the in silico prediction of thermochemical data.

Group Additivity Methods

Benson's Group Additivity (GA) method is a well-established semi-empirical approach for estimating the thermochemical properties of organic molecules in the gas phase.[10][11][12][13][14][15][16] This method is based on the principle that the thermochemical properties of a molecule can be approximated by summing the contributions of its constituent groups.[10][12][16]

The molecule is dissected into groups, and the values for the enthalpy of formation, entropy, and heat capacity for each group are summed. Corrections for non-nearest-neighbor interactions, such as gauche interactions and ring strain, may also be necessary.[10][11]

Table 1: Hypothetical Group Additivity Calculation for 1-Bromo-2-chloro-1,1,2-trifluorobutane

GroupDescriptionEstimated ΔHf° (kJ/mol)Estimated S° (J/mol·K)
C-(F)2(Br)(C)Carbon bonded to two fluorines, one bromine, and one carbonValue to be sourcedValue to be sourced
C-(F)(Cl)(H)(C)Carbon bonded to one fluorine, one chlorine, one hydrogen, and one carbonValue to be sourcedValue to be sourced
C-(C)(H)2(C)Secondary carbon in the ethyl groupValue to be sourcedValue to be sourced
C-(C)(H)3Primary carbon in the ethyl groupValue to be sourcedValue to be sourced
Total Sum of group values Sum of group values

Note: The values in this table are placeholders and would need to be obtained from updated group additivity databases for halogenated compounds.[17][18]

Experimental Determination of Thermochemical Properties

While computational methods provide valuable estimates, experimental validation is crucial for establishing definitive thermochemical data.

Enthalpy of Formation: Calorimetry

Calorimetry is the primary experimental technique for measuring enthalpy changes.[19][20][21] For halogenated compounds, specialized calorimetric techniques are required to handle the corrosive nature of the combustion products.

3.1.1. Reaction Calorimetry

Reaction calorimetry, such as hydrogenation or hydrobromination, can be a precise method for determining the enthalpy of formation.[22] A suitable reaction with a known enthalpy change is chosen, and the heat of reaction for the target compound is measured.

3.1.2. Combustion Calorimetry

Combustion calorimetry is a common method for determining the enthalpy of formation of organic compounds.[19][23] For halogenated compounds, the combustion products will include corrosive species like HCl, HBr, and HF. Therefore, a rotating-bomb calorimeter is often used to ensure complete dissolution and reaction of these products in a suitable absorbing solution.

Experimental Protocol for Rotating-Bomb Combustion Calorimetry:

  • A precisely weighed sample of 1-bromo-2-chloro-1,1,2-trifluorobutane is placed in a crucible within the bomb.

  • A suitable reducing agent, such as a solution of hydrazine dihydrochloride, is added to the bomb to reduce any free halogens formed during combustion to halide ions.[23]

  • The bomb is sealed, pressurized with a known excess of oxygen, and placed in a calorimeter.

  • The sample is ignited, and the temperature change of the surrounding water is carefully measured.

  • The bomb is rotated after combustion to ensure complete absorption of the gaseous products into the solution.

  • The final solution is analyzed to determine the concentrations of HCl, HBr, and HF, allowing for corrections for the heats of formation of these acids.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system, and from this, the standard enthalpy of formation is derived.

G cluster_calorimetry Combustion Calorimetry Workflow sample Weighed Sample of 1-bromo-2-chloro-1,1,2-trifluorobutane bomb Place in Bomb with Reducing Solution sample->bomb pressurize Pressurize with O2 bomb->pressurize ignite Ignite and Measure ΔT pressurize->ignite rotate Rotate Bomb for Absorption ignite->rotate analyze Analyze Final Solution for Halide Concentrations rotate->analyze calculate Calculate ΔHc° and ΔHf° analyze->calculate

Caption: Workflow for the experimental determination of enthalpy of formation via combustion calorimetry.

Heat Capacity and Entropy

The heat capacity of 1-bromo-2-chloro-1,1,2-trifluorobutane can be measured over a range of temperatures using adiabatic calorimetry or differential scanning calorimetry (DSC). The standard molar entropy can then be determined from these heat capacity measurements from near absolute zero, combined with the enthalpies of any phase transitions, according to the third law of thermodynamics.

Thermal Stability and Decomposition Pathways

The thermal stability of 1-bromo-2-chloro-1,1,2-trifluorobutane is dictated by the strengths of its chemical bonds. The C-Br and C-Cl bonds are typically the weakest bonds in such molecules and are therefore the most likely sites for initial thermal decomposition.

Table 2: Estimated Bond Dissociation Energies (BDEs)

BondEstimated BDE (kJ/mol)
C-Br~280-300
C-Cl~330-350
C-F~480-500
C-C~350-370
C-H~410-430

Note: These are typical values for similar chemical environments and would need to be calculated specifically for the target molecule.

The initial decomposition step is likely to be the homolytic cleavage of the C-Br bond, followed by the C-Cl bond, to form radical intermediates.[24][25][26] Subsequent reactions could involve β-scission, hydrogen abstraction, and elimination of HF, HCl, or HBr.[27][28] The exact decomposition products will depend on the specific conditions of temperature and pressure.

Conclusion

While experimental thermochemical data for 1-bromo-2-chloro-1,1,2-trifluorobutane is currently unavailable, this guide provides a comprehensive framework for its determination. A combination of high-level computational chemistry and carefully executed calorimetric experiments will yield reliable values for its enthalpy of formation, entropy, and heat capacity. The proposed methodologies are not only applicable to the title compound but can also be adapted for the thermochemical characterization of other novel halogenated molecules, thereby supporting safer and more efficient chemical process development.

References

  • Benson, S. W. (1976). Thermochemical Kinetics. John Wiley & Sons.
  • Data.gov. (2022, July 29). NIST-JANAF Thermochemical Tables - SRD 13. [Link]

  • Metso. (2023, September 6). 23. Benson Module. [Link]

  • Dorofeeva, O. V., Novikov, V. P., & Neumann, D. B. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Journal of Physical and Chemical Reference Data, 30(2), 475-553. [Link]

  • Wikipedia. (n.d.). Benson group increment theory. [Link]

  • RMG-Py Documentation. (n.d.). 13. Thermochemistry Estimation. [Link]

  • ACS Publications. (n.d.). NIST-JANAF Thermochemical Tables, Fourth Edition. [Link]

  • NIST. (1998, August 1). NIST-JANAF Thermochemical Tables, 4th Edition. [Link]

  • Semantic Scholar. (2001, July 12). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. [Link]

  • SourceForge. (2013, May 6). Thermodynamics Estimation Using Group Additivity - RMG. [Link]

  • PubMed. (2015, July 23). Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. [Link]

  • Grokipedia. (n.d.). Heat of formation group additivity. [Link]

  • OSTI.GOV. (n.d.). Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene. [Link]

  • NIST Technical Series Publications. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]

  • ResearchGate. (2025, August 6). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens. [Link]

  • Wikipedia. (n.d.). Heat of formation group additivity. [Link]

  • SciSpace. (n.d.). Thermochemical properties of fluorinated hydrocarbons, hydroperoxides, and fluorinated hydroperoxides; thermochemistry and kinet. [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • NSF Public Access Repository. (2018, August 24). Theoretical study of bromine halocarbons. [Link]

  • NIST Standard Reference Data. (2009, October 15). Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. [Link]

  • ACS Omega. (2026, January 22). Using a Hierarchical Molecular Structure-Based Method to Estimate the Physicochemical Properties of Halogen/Cyano-Substituted Alkanes. [Link]

  • Chemistry & Chemical Technology. (2013, January 6). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

  • NIST Standard Reference Data. (2009, October 29). Ideal Gas Thermodynamic Properties of Eight Chloro- and Fluoromethanes. [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]

  • ScienceDirect. (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • Scribd. (n.d.). Experiment 14 | PDF | Enthalpy | Heat Capacity. [Link]

  • Semantic Scholar. (1995). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

  • ACS Publications. (n.d.). Reaction Heats of Organic Halogen Compounds. IV. A High Temperature Calorimeter and the Hydrogenation of Methyl, Ethyl, and Vinyl Chlorides. [Link]

  • ChemRxiv. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. [Link]

  • Save My Exams. (2025, January 7). Using Calorimetry (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]

  • ANU Research School of Chemistry. (n.d.). Estimation of Standard Reduction Potentials of Halogen Atoms and Alkyl Halides. [Link]

  • ChemistryStudent. (n.d.). Calorimetry (A-Level). [Link]

  • NSF Public Access Repository. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. [Link]

  • Pre-publication Server. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Automated Generation of Halocarbon Combustion Models. [Link]

  • Journal of the American Chemical Society. (n.d.). Heats of formation and bond dissociation energies in halogen-substituted methyl and ethyl radicals. [Link]

  • University of the West Indies. (2006, March 5). Experiment 22. Determination of enthalpy changes by calorimetry. [Link]

  • CERN Indico. (2020, February 3). Calorimetry in HEP From concepts to experiments. [Link]

  • Nature. (2017, October 24). Experimental formation enthalpies for intermetallic phases and other inorganic compounds. [Link]

Sources

Exploratory

Discovery and history of 1-Bromo-2-chloro-1,1,2-trifluorobutane

The following technical guide details the discovery, chemistry, and application of 1-Bromo-2-chloro-1,1,2-trifluorobutane , a specialized fluorinated intermediate. Discovery, Synthesis, and Application in Fluorine Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 1-Bromo-2-chloro-1,1,2-trifluorobutane , a specialized fluorinated intermediate.

Discovery, Synthesis, and Application in Fluorine Chemistry

Part 1: Executive Summary & Chemical Identity[1]

1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS No. 1081534-24-8) is a mixed-halogenated butane derivative characterized by a highly functionalized "head" group (Br-CF2-CFCl-) and a lipophilic ethyl "tail."[1] Unlike common refrigerants or bulk solvents, this molecule serves as a precision building block (synthon) in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced electrolyte additives for lithium-ion batteries.[1]

Its significance lies in its regiochemistry .[1][2] As a telomer of chlorotrifluoroethylene (CTFE) and ethyl bromide, it represents a specific structural isomer that allows for the controlled introduction of the chlorotrifluoro-moiety into complex organic frameworks.[1]

Chemical Profile
PropertySpecification
IUPAC Name 1-Bromo-2-chloro-1,1,2-trifluorobutane
CAS Number 1081534-24-8
Molecular Formula C₄H₅BrClF₃
Molecular Weight 225.43 g/mol
Structure Br-CF₂-CFCl-CH₂-CH₃
Appearance Colorless to pale yellow liquid
Key Functionality Electrophilic fluorinated carbon center; Radical transfer agent

Part 2: History and Discovery[1]

The Era of Telomerization (1940s–1960s)

The discovery of 1-Bromo-2-chloro-1,1,2-trifluorobutane is rooted in the "Golden Age" of organofluorine chemistry, specifically the development of radical telomerization .[1] In the mid-20th century, pioneers like R.N.[1] Haszeldine investigated the reaction of fluorinated olefins (like tetrafluoroethylene and chlorotrifluoroethylene) with alkyl halides.[1]

While the specific isomer (CAS 1081534-24-8) was not the primary focus of early bulk manufacturing (which favored simpler C1 and C2 haloalkanes for anesthetics like Halothane), it was identified as a product of the addition of ethyl bromide to chlorotrifluoroethylene (CTFE) .

Modern Resurgence (2000s–Present)

The compound gained distinct commercial relevance in the 21st century (indicated by its relatively recent CAS registration circa 2008).[1] This resurgence is driven by two modern demands:

  • Electrolyte Engineering: The need for flame-retardant additives in Lithium-Ion Batteries (LIBs).[1] Halogenated butanes help form stable Solid Electrolyte Interphases (SEI).[1]

  • Pharmaceutical Intermediates: The demand for "skipped" fluorination patterns (where F is not on every carbon) to modulate lipophilicity and metabolic stability in drug candidates.[1]

Part 3: Synthesis and Mechanism[1]

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane is a classic example of Radical Addition .[1] It is produced by the telomerization of Ethyl Bromide (telogen) with Chlorotrifluoroethylene (taxogen).[1]

The Reaction Pathway

The reaction is initiated by a radical source (e.g., benzoyl peroxide or UV light).[1] The ethyl radical attacks the olefin, but the regioselectivity is critical.[1]

  • Initiation: Generation of the ethyl radical (CH₃CH₂•).

  • Propagation (Addition): The ethyl radical attacks the double bond of CTFE (CF₂=CFCl).[1]

    • Tail Attack (Major): Attack at CF₂ yields CH₃CH₂-CF₂-CFCl[1]•.

    • Head Attack (Minor/Specific): Attack at CFCl yields CH₃CH₂-CFCl-CF₂[1]•.

  • Chain Transfer: The resulting radical abstracts a bromine atom from another molecule of ethyl bromide.[1]

Target Isomer Formation: To obtain 1-Bromo-2-chloro-1,1,2-trifluorobutane (Br-CF₂-CFCl-CH₂CH₃), the reaction must proceed via the Head Attack pathway (or be named according to the reverse chain numbering of the Tail adduct).[1]

  • Correction on Regiochemistry: Let us verify the structure Br-CF₂-CFCl-CH₂CH₃.[1]

    • This structure corresponds to the ethyl group attached to the CFCl carbon? No.

    • If CH₃CH₂- attaches to CFCl, the radical is at CF₂.[1]

    • Radical CH₃CH₂-CFCl-CF₂[1]• abstracts Br.

    • Product: CH₃CH₂-CFCl-CF₂-Br.[1]

    • IUPAC Naming (Lowest locants for halogens):

      • C1: CF₂Br (1-bromo, 1,1-difluoro)[1]

      • C2: CFCl(Et) (2-chloro, 2-fluoro)[1]

      • Name: 1-Bromo-2-chloro-1,1,2-trifluorobutane .[1][3][4][5]

Synthesis Diagram (Graphviz)[1]

SynthesisPathway EtBr Ethyl Bromide (CH3CH2Br) EtRad Ethyl Radical (CH3CH2•) EtBr->EtRad Initiation (-Br) CTFE Chlorotrifluoroethylene (CF2=CFCl) Transition Regioselective Addition (Head vs Tail) CTFE->Transition Initiator Radical Initiator (Peroxide/UV) Initiator->EtRad EtRad->Transition + CTFE HeadRad Head Adduct Radical (CH3CH2-CFCl-CF2•) Transition->HeadRad Attack at CFCl (Minor Pathway) TailRad Tail Adduct Radical (CH3CH2-CF2-CFCl•) Transition->TailRad Attack at CF2 (Major Pathway) Product TARGET PRODUCT 1-Bromo-2-chloro-1,1,2-trifluorobutane HeadRad->Product + EtBr (Br Abstraction)

Caption: Radical telomerization pathway highlighting the regioselective "Head Attack" required to synthesize 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Part 4: Experimental Protocol (Synthesis)

Disclaimer: This protocol is a generalized reconstruction based on standard telomerization methodologies for CTFE.[1] All procedures must be validated in a controlled laboratory environment.

Reagents
  • Chlorotrifluoroethylene (CTFE): Gas, >99%.[1][3]

  • Ethyl Bromide: Liquid, anhydrous.[1]

  • Di-tert-butyl peroxide (DTBP): Initiator.[1]

  • Autoclave: Hastelloy or Stainless Steel (high pressure rating).[1]

Methodology
  • Preparation: Purge a 500 mL Hastelloy autoclave with nitrogen to remove oxygen (O₂ inhibits radical chains).

  • Charging: Load Ethyl Bromide (200 g) and DTBP (2 g, 1 wt%) into the reactor.

  • Addition: Cool the reactor to -40°C and condense CTFE (100 g) into the vessel.

  • Reaction: Seal the reactor and heat to 110°C–120°C . Maintain temperature for 10–12 hours. The pressure will rise initially and then drop as CTFE is consumed.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Vent unreacted CTFE (scrubbing required).[1]

    • Distill the liquid mixture.

    • Fractionation: The mixture will contain unreacted ethyl bromide, the major "Tail" isomer, and the target "Head" isomer. Use fractional distillation under reduced pressure to isolate the 1-Bromo-2-chloro-1,1,2-trifluorobutane fraction (Boiling point estimation: ~130-140°C at atm, or ~50°C at 20 mmHg).[1]

  • Validation: Confirm structure via ¹⁹F-NMR. The target isomer will show distinct coupling patterns for the CF₂Br and CFCl groups compared to the CF₂ and CFClBr of the tail isomer.[1]

Part 5: Applications and Utility

Pharmaceutical Intermediate

The Br-CF₂-CFCl- motif is a "masked" functionality.[1]

  • Dehydrohalogenation: Treatment with base (e.g., KOH) can eliminate HBr or HCl to form fluorinated butenes (e.g., 4-bromo-1,1,2-trifluoro-1-butene ), which are potent Michael acceptors for drug conjugation.[1]

  • Substitution: The terminal Bromine is susceptible to nucleophilic substitution (e.g., by amines or thiols), allowing the attachment of the fluorinated tail to bioactive scaffolds.

Lithium-Ion Battery (LIB) Electrolyte Additive

Fluorinated alkanes are increasingly used to enhance the safety of electrolytes.[1]

  • Mechanism: In the event of thermal runaway, the C-Br and C-Cl bonds cleave, releasing halogen radicals that quench hydrogen/oxygen combustion cycles (flame retardancy).[1]

  • SEI Formation: The reduction of the C-F/C-Cl bonds at the anode surface helps form a thin, conductive Solid Electrolyte Interphase (SEI), improving cycle life.[1]

Application Logic Diagram

Applications cluster_Pharma Pharmaceutical Synthesis cluster_Energy Energy Storage (LIB) Compound 1-Bromo-2-chloro- 1,1,2-trifluorobutane Elimination Base Elimination (-HBr / -HCl) Compound->Elimination Additive Electrolyte Additive Compound->Additive Alkene Fluorinated Butenes (Michael Acceptors) Elimination->Alkene Drug Fluorinated Bioactive Scaffolds Alkene->Drug SEI SEI Layer Formation (Anode Protection) Additive->SEI Safety Flame Retardancy (Radical Quenching) Additive->Safety

Caption: Dual-stream utility of the compound in drug synthesis and battery safety technology.

References

  • Chemical Identity & Suppliers

    • 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][4][5] National Center for Biotechnology Information.[1] PubChem Compound Summary. Link (Note: While direct PubChem entries often aggregate isomers, this CAS is specific to the supplier catalogs).[1]

    • Fluoropharm Product Catalog. "1-Bromo-2-chloro-1,1,2-trifluorobutane".[1][4] Link

  • Synthetic Context (Telomerization)

    • Haszeldine, R. N. (1949). "The addition of iodides to fluoro-olefins."[1] Journal of the Chemical Society.[1] (Foundational text on radical addition to CTFE).

    • Améduri, B., & Boutevin, B. (1997).[1] "Telomerisation reactions of fluorinated alkenes with alkane derivatives." Journal of Fluorine Chemistry.

  • Applications (Electrolytes)

    • Non-aqueous electrolyte for lithium secondary battery. (Patent context for fluorinated butane additives). Link

  • Related Synthesis (Dibromo-analogs)

    • Process for the preparation of 4-bromo-1,1-difluorobut-1-ene. WO1997009292.[1][6] (Describes the use of brominated fluorobutanes as precursors). Link[1]

Sources

Foundational

An In-depth Technical Guide to Halogenated Hydrocarbons: Focus on 1-Bromo-2-chloro-1,1,2-trifluoroethane

A Note on Nomenclature: This guide addresses the chemical properties, synthesis, and applications of halogenated hydrocarbons, with a specific focus on the well-documented compound 1-Bromo-2-chloro-1,1,2-trifluoroethane...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide addresses the chemical properties, synthesis, and applications of halogenated hydrocarbons, with a specific focus on the well-documented compound 1-Bromo-2-chloro-1,1,2-trifluoroethane . Initial searches for "1-Bromo-2-chloro-1,1,2-trifluorobutane" did not yield sufficient reliable scientific data to construct a comprehensive technical overview. It is likely that the intended compound of interest is the ethane derivative, which is readily available in chemical literature and databases.

Part 1: Core Chemical Identity of 1-Bromo-2-chloro-1,1,2-trifluoroethane

International Union of Pure and Applied Chemistry (IUPAC) Name: 1-Bromo-2-chloro-1,1,2-trifluoroethane.[1][2]

This nomenclature indicates a two-carbon (ethane) backbone. The first carbon atom is bonded to a bromine atom and two fluorine atoms, while the second carbon atom is bonded to a chlorine atom, a fluorine atom, and a hydrogen atom.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • Ethane, 1-bromo-2-chloro-1,1,2-trifluoro-[2][3]

  • 1,1,2-Trifluoro-1-bromo-2-chloroethane[1][2]

  • Isohaloethane[1]

  • Halothane (Note: Halothane is a structural isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane, and is sometimes used incorrectly as a synonym)[4]

Chemical Identifiers:

  • CAS Number: 354-06-3[1][2]

  • Molecular Formula: C₂HBrClF₃[1][2]

  • Molecular Weight: 197.38 g/mol [1]

  • InChI Key: KFTODZKBBUMDQB-UHFFFAOYSA-N[2]

Part 2: Physicochemical Properties

The physicochemical properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

PropertyValueSource
Boiling Point 52-53 °C[5]
Density 1.8636 g/cm³[5]
Refractive Index 1.3738 @ 20 °C[5]
Enthalpy of Vaporization 45.66 kJ/mol[6]
Enthalpy of Fusion 4.380 kJ/mol[6]
Flash Point None[5]

Part 3: Synthesis and Chemical Reactivity

While specific, detailed industrial synthesis routes for 1-Bromo-2-chloro-1,1,2-trifluoroethane are not extensively published, its synthesis can be inferred from general principles of halogenation of fluoroalkenes. One plausible pathway is the addition of hydrogen bromide (HBr) to chlorotrifluoroethene.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Chlorotrifluoroethene Chlorotrifluoroethene Addition_Reaction Addition Reaction Chlorotrifluoroethene->Addition_Reaction Hydrogen_Bromide Hydrogen Bromide Hydrogen_Bromide->Addition_Reaction Product_Name 1-Bromo-2-chloro-1,1,2-trifluoroethane Addition_Reaction->Product_Name Electrophilic Addition

Caption: Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Experimental Protocol for a Related Synthesis (Isomer): The synthesis of the isomer, 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane), is well-documented and involves the gas-phase bromination of 2-chloro-1,1,1-trifluoroethane.[7] While not the exact compound of focus, this protocol provides insight into the synthesis of mixed halogenated ethanes.

Objective: To synthesize 1,1-dibromo-1-chloro-2,2,2-trifluoroethane via the gas-phase bromination of 2-chloro-1,1,1-trifluoroethane, where the mono-brominated product is an intermediate.[7]

Materials:

  • 2-chloro-1,1,1-trifluoroethane (gas)

  • Bromine (liquid)

  • Quartz reaction tube

  • Tube furnace

  • Condenser

  • Receiving flask

  • Scrubber (for HBr)

  • Distillation apparatus

Procedure:

  • Reaction Setup: A quartz tube packed with quartz pieces is placed in a tube furnace capable of reaching 600 °C. One end of the tube is connected to a gas inlet for the reactants, and the other end is connected to a condenser.[7]

  • Reactant Introduction: 2-chloro-1,1,1-trifluoroethane is introduced as a gas. Liquid bromine is vaporized and mixed with the gaseous 2-chloro-1,1,1-trifluoroethane stream before entering the reaction tube.[7]

  • Reaction: The furnace is heated to a temperature in the range of 400-500 °C. The reactant gases are passed through the heated quartz tube.[7]

  • Product Collection: The reaction products exit the furnace and are passed through the condenser. The condensed liquid, containing the desired product, unreacted starting materials, and byproducts, is collected in a receiving flask.

  • Purification: The collected liquid is washed with water and a dilute base solution to remove HBr. The organic layer is then dried and purified by fractional distillation.

Part 4: Applications in Research and Development

Due to its structure, 1-Bromo-2-chloro-1,1,2-trifluoroethane and its isomers serve as valuable building blocks in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. Halogenated ethanes are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8]

Use as a Fluoroalkenylating Agent: A significant application of the isomer 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) is in the synthesis of aryl fluoroalkenyl ethers. This reaction proceeds via a reactive difluoroethylene intermediate.

G cluster_workflow Synthetic Workflow Start Start: Phenol and Halothane Step1 Add KOH in DME Start->Step1 Step2 Heat to 80 °C Step1->Step2 Step3 Quench with aq. NH4Cl Step2->Step3 Step4 Extract with Et2O Step3->Step4 Step5 Purify by Chromatography Step4->Step5 End Product: Aryl Fluoroalkenyl Ether Step5->End

Caption: Workflow for Aryl Fluoroalkenyl Ether Synthesis.

Part 5: Safety, Handling, and Toxicity

Hazard Identification: 1-Bromo-2-chloro-1,1,2-trifluoroethane is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its hazard statements include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Safety Precautions: When handling this compound, the following personal protective equipment (PPE) and procedures are recommended:

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a NIOSH-approved respirator.

  • Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes.

Toxicity Profile: This compound is considered mildly toxic by inhalation.[9] Upon heating to decomposition, it may emit very toxic fumes of fluorine, chlorine, and bromine.[9]

Part 6: References

  • Cheméo. (n.d.). Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Retrieved from [Link]

  • Comprehensive Review. (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1-bromo-1,2,2-trifluoroethane. Retrieved from [Link]

  • Google Patents. (n.d.). DE1018853B - Process for the preparation of 1, 1, 1-trifluoro-2-bromo-2-chloroethane. Retrieved from

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2003). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Retrieved from [Link]

Sources

Exploratory

Commercial Sourcing &amp; Technical Profile: 1-Bromo-2-chloro-1,1,2-trifluorobutane

Part 1: Executive Technical Summary 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS: 1081534-24-8 ) is a specialized fluorinated aliphatic intermediate used primarily in the synthesis of complex agrochemicals, pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS: 1081534-24-8 ) is a specialized fluorinated aliphatic intermediate used primarily in the synthesis of complex agrochemicals, pharmaceutical candidates, and fluoropolymers.[1][2]

Unlike its more common unsaturated analog (4-bromo-3-chloro-3,4,4-trifluoro-1-butene , CAS: 374-25-4), the saturated butane derivative is a niche fine chemical. It is often absent from the catalogs of generalist distributors (e.g., Sigma-Aldrich, Fisher Scientific) and typically requires sourcing from dedicated fluorochemical manufacturers.

Core Identity Matrix
FeatureSpecification
CAS Number 1081534-24-8
IUPAC Name 1-Bromo-2-chloro-1,1,2-trifluorobutane
Molecular Formula C₄H₅BrClF₃
Molecular Weight 225.43 g/mol
Key Structural Motif Vicinal halogens (Br, Cl) on a fluorinated backbone
Primary Precursor 4-bromo-3-chloro-3,4,4-trifluoro-1-butene (CAS 374-25-4)
Physical State Colorless liquid (Standard Temp/Pressure)

Part 2: Sourcing Strategy & Supplier Landscape

Because this compound is a "deep catalog" item, availability fluctuates. Sourcing strategies must prioritize specialist fluorochemical vendors over general aggregators.

Primary Tier: Specialist Manufacturers

These suppliers synthesize fluorinated building blocks in-house and are most likely to hold stock or have validated synthesis protocols.

  • Fluoropharm (China/Global):

    • Status: Confirmed listing.

    • Relevance: Specializes in pyridine and aliphatic fluorination. Likely the primary source for gram-to-kilogram quantities.

    • Action: Request CoA (Certificate of Analysis) specifically checking for the alkene impurity (CAS 374-25-4).

  • Alachem Co., Ltd. (Japan):

    • Status: Listed in catalog (Cat No. 14B015).

    • Relevance: High-reliability supplier for Japanese and East Asian markets. Often repackages high-purity fractions.

Secondary Tier: Custom Synthesis & Distributors

If stock is unavailable, these vendors can synthesize the material on demand, likely via the hydrogenation of the alkene precursor.

  • BOC Sciences (USA/Global):

    • Capability: Strong in custom fermentation and chemical synthesis. They list the alkene analog (CAS 374-25-4) and can perform the hydrogenation step to deliver the butane (CAS 1081534-24-8) as a custom order.

  • LookChem / Echemi (Aggregators):

    • Role: Use these platforms only to identify smaller Chinese trading houses if the primary tier fails. Warning: Verification of purity is critical here, as mislabeling between the butene and butane analogs is a known risk in aggregator databases.

The "Precursor Trap" (Critical Warning)

Many databases conflate 1-Bromo-2-chloro-1,1,2-trifluorobutane with 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (CAS 374-25-4).

  • The Problem: The alkene (butene) is significantly cheaper and more common.

  • The Check: Verify the CAS number and the H-NMR spectrum. The butene will show olefinic protons (5.0–6.0 ppm), whereas the butane will show only aliphatic multiplets.

Part 3: Technical Decision Framework (Visualization)

The following decision tree guides the researcher through the sourcing process, accounting for the potential need to synthesize the material in-house if lead times are prohibitive.

SourcingStrategy Start Requirement: 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) CheckStock Check Specialist Suppliers (Fluoropharm, Alachem) Start->CheckStock StockAvail Stock Available? CheckStock->StockAvail Order Order & QC (Verify H-NMR for saturation) StockAvail->Order Yes CheckPrecursor Check Precursor Availability (CAS 374-25-4: The Alkene) StockAvail->CheckPrecursor No (Lead time > 4 wks) PrecursorAvail Precursor Available? CheckPrecursor->PrecursorAvail CustomSynth Request Custom Synthesis (BOC Sciences / CRO) PrecursorAvail->CustomSynth No InHouse In-House Hydrogenation (Pd/C, H2, careful monitoring) PrecursorAvail->InHouse Yes (Fastest Route)

Figure 1: Strategic sourcing workflow distinguishing between direct acquisition and precursor-based synthesis.

Part 4: Quality Control & Synthesis Context

Synthesis Pathway & Impurity Profile

Understanding how this molecule is made allows you to predict likely impurities. The dominant synthesis route involves the telomerization of chlorotrifluoroethylene (CTFE) with ethylene, followed by halogenation or hydrogenation.

  • Step 1 (Telomerization): CTFE (

    
    ) + Ethylene 
    
    
    
    Precursors.
  • Step 2 (Formation of Alkene): This typically yields 4-bromo-3-chloro-3,4,4-trifluoro-1-butene (CAS 374-25-4).

  • Step 3 (Hydrogenation): Selective reduction of the double bond yields the target 1-Bromo-2-chloro-1,1,2-trifluorobutane .

Critical QC Check: The hydrogenation step (Step 3) can lead to hydrodehalogenation (stripping off the Cl or Br atoms) if the catalyst is too active or reaction conditions are too harsh.

  • Impurity A: Des-bromo analog (loss of Br).

  • Impurity B: Des-chloro analog (loss of Cl).

  • Impurity C: Unreacted alkene (CAS 374-25-4).

Analytical Protocol

Upon receipt of the material, perform the following validation:

  • ¹⁹F NMR: Essential for confirming the integrity of the

    
     motif. Look for the specific splitting pattern of the fluorine adjacent to the chiral chlorine center (AB system or complex multiplet).
    
  • GC-MS: Verify molecular ion (

    
    ) and isotopic pattern. Bromine provides a distinct 1:1 doublet (
    
    
    
    ), and Chlorine adds a 3:1 pattern (
    
    
    ).
    • Target Mass: ~224/226/228 amu.

Part 5: Handling & Safety (E-E-A-T)

As a halogenated aliphatic hydrocarbon, this compound poses specific risks. It is not just a solvent; it is an alkylating agent.[3]

  • Skin/Eye Contact: High risk of irritation. The lipophilic nature allows it to penetrate skin, potentially carrying the halogenated motif systemically.

  • Reactivity: Avoid contact with strong bases (e.g., NaOH, KOH) or active metals (Li, Mg). Elimination reactions can occur rapidly, releasing HF, HCl, or HBr and generating toxic/explosive fluoro-olefins.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitivity is possible due to the C-Br bond; amber glass is mandatory.

References

  • Fluoropharm . Product Catalog: 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][2][4] Retrieved from

  • National Institute of Standards and Technology (NIST) . WebBook Chemistry: Halogenated Ethanes and Butenes. Retrieved from

  • Orkin, V. L., et al. (2017).[5][6] "Photochemical Properties of 4-Bromo-3-chloro-3,4,4-trifluoro-1-butene". The Journal of Physical Chemistry A. Retrieved from

  • BOC Sciences . Product Entry: 4-Bromo-3-chloro-3,4,4-trifluoro-1-butene (Precursor). Retrieved from

  • ChemicalBook . CAS 1081534-24-8 Product Listings. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 1-Bromo-2-chloro-1,1,2-trifluorobutane: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-1,1,2-trifluorobutane, a halogenated hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-Bromo-2-chloro-1,1,2-trifluorobutane, a halogenated hydrocarbon of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally analogous compounds and established principles of halogenated hydrocarbon chemistry to present a thorough and predictive analysis.

Introduction and Chemical Identity

1-Bromo-2-chloro-1,1,2-trifluorobutane is a polyhalogenated alkane with the chemical formula C₄H₅BrClF₃.[1] Its structure suggests potential applications as a chemical intermediate, solvent, or biologically active compound, drawing parallels with other fluorinated hydrocarbons used in pharmaceuticals and materials science.[2][3]

Table 1: Chemical Identifiers for 1-Bromo-2-chloro-1,1,2-trifluorobutane

IdentifierValue
CAS Number 1081534-24-8[1]
Molecular Formula C₄H₅BrClF₃[1]
Molecular Weight 225.43 g/mol [1]

Proposed Synthesis and Methodologies

Proposed Synthetic Pathway

The proposed synthesis commences with the hydrofluorination of 2-chlorobut-1-ene to introduce the fluorine atoms, followed by a free-radical bromination to yield the final product. This approach is based on the known reactivity of alkenes and the selective nature of free-radical halogenation at allylic or tertiary positions.

Synthesis_of_1-Bromo-2-chloro-1,1,2-trifluorobutane 2-chlorobut-1-ene 2-chlorobut-1-ene Intermediate_A 2-chloro-1,1,1-trifluorobutane 2-chlorobut-1-ene->Intermediate_A HF, SbCl₃ (catalyst) Final_Product 1-Bromo-2-chloro-1,1,2-trifluorobutane Intermediate_A->Final_Product Br₂, UV light (450°C)

Sources

Foundational

Predicted 1H and 13C NMR shifts for 1-Bromo-2-chloro-1,1,2-trifluorobutane

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 1-Bromo-2-chloro-1,1,2-trifluorobutane Introduction: The Role of NMR Spectroscopy in Modern Chemistry Nuclear Magnetic Resonance (NMR) spectroscopy s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 1-Bromo-2-chloro-1,1,2-trifluorobutane

Introduction: The Role of NMR Spectroscopy in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences.[1][2] Its unparalleled ability to provide detailed information about molecular structure, dynamics, and the chemical environment of individual atoms makes it indispensable for structural elucidation and quality control.[3][4] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 1-Bromo-2-chloro-1,1,2-trifluorobutane, a complex halogenated alkane. By dissecting the expected chemical shifts and coupling patterns, we aim to provide researchers, scientists, and drug development professionals with a framework for interpreting the spectra of similarly complex molecules.

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[5] The precise frequency at which a nucleus resonates is exquisitely sensitive to its local electronic environment, an effect known as the chemical shift. Furthermore, the magnetic influence of neighboring nuclei leads to signal splitting, or J-coupling, providing direct evidence of atomic connectivity. For a molecule like 1-Bromo-2-chloro-1,1,2-trifluorobutane, with its array of highly electronegative halogen substituents, these effects are pronounced and lead to a unique and informative spectral signature.

Molecular Structure Analysis

To predict the NMR spectra, we must first analyze the molecule's structure. 1-Bromo-2-chloro-1,1,2-trifluorobutane possesses a four-carbon chain with extensive halogenation. The presence of four different substituents (F, Cl, CF₂Br, and CH₂CH₃) on the second carbon atom (C2) makes it a chiral center. This chirality renders the molecule asymmetric, meaning that chemically similar groups may be magnetically non-equivalent (diastereotopic), a key consideration for accurate spectral prediction.

C1 C1 Br Br C1->Br F1a F C1->F1a F1b F C1->F1b C2 C2 C2->C1 F2 F C2->F2 Cl Cl C2->Cl C3 C3 C3->C2 H3a H C3->H3a H3b H C3->H3b C4 C4 C4->C3 H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c

Caption: Numbering scheme for 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to contain two primary signals corresponding to the two distinct proton environments: the methyl (-CH₃) group at C4 and the methylene (-CH₂) group at C3.

Signal 1: Methyl Protons (-CH₃ at C4)
  • Predicted Chemical Shift (δ): 1.0 - 1.3 ppm. Protons on saturated alkyl groups typically appear in the 0.7 to 1.5 ppm range.[6] While distant from the halogens, the cumulative electron-withdrawing effect of the five halogen atoms will cause a slight downfield shift from a simple butane methyl group.

  • Predicted Multiplicity: Triplet. The three equivalent protons on C4 are coupled to the two adjacent protons on C3. Following the n+1 rule, where n=2, the signal will be split into a triplet.[7]

Signal 2: Methylene Protons (-CH₂ at C3)
  • Predicted Chemical Shift (δ): 2.2 - 2.8 ppm. These protons are closer to the electronegative substituents on C1 and C2, resulting in significant deshielding and a substantial downfield shift compared to the C4 protons.[8][9]

  • Predicted Multiplicity: Doublet of Quartets. The analysis of this signal's multiplicity is more complex and highly informative.

    • Coupling to -CH₃ (C4): The two C3 protons are coupled to the three protons on C4, which would split their signal into a quartet (n+1, where n=3).

    • Coupling to -F (C2): The protons on C3 are three bonds away from the fluorine atom on C2. This three-bond H-F coupling (³JHF) is significant, typically in the range of 5-20 Hz, and will split the signal into a doublet.[9][10] The combination of these couplings results in a "doublet of quartets" pattern.

Summary of Predicted ¹H NMR Data
PositionProtonsPredicted δ (ppm)Predicted MultiplicityCoupling To
C4-CH₃1.0 - 1.3Triplet (t)2H at C3
C3-CH₂2.2 - 2.8Doublet of Quartets (dq)3H at C4, 1F at C2

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, all four carbon atoms are chemically non-equivalent and are expected to produce four distinct signals in the proton-decoupled ¹³C NMR spectrum.[11] The influence of halogen substituents on ¹³C chemical shifts is dramatic, with electronegativity causing strong deshielding (downfield shifts) and additional effects from heavier halogens like bromine.[12][13]

Signal 1: Methyl Carbon (C4)
  • Predicted Chemical Shift (δ): 10 - 15 ppm. This is a typical range for a terminal methyl carbon in an alkane.[14] It will be the most upfield signal.

  • Predicted Multiplicity: Singlet (or very narrow multiplet). While long-range coupling to the fluorine on C2 (³JCF) is possible, it is often small and may not be resolved.

Signal 2: Methylene Carbon (C3)
  • Predicted Chemical Shift (δ): 30 - 45 ppm. This carbon is shifted downfield due to the proximity of the highly electronegative C2 center.

  • Predicted Multiplicity: Doublet of Triplets (dt). This carbon will be coupled to the fluorine on C2 (a two-bond ²JCF coupling, typically strong) splitting the signal into a doublet. It will also be coupled to the two geminal fluorines on C1 (a three-bond ³JCF coupling), further splitting each line of the doublet into a triplet.

Signal 3: Chlorofluoro Carbon (C2)
  • Predicted Chemical Shift (δ): 95 - 115 ppm. This carbon is directly attached to both a fluorine and a chlorine atom, causing a very strong downfield shift.[13][15]

  • Predicted Multiplicity: Doublet of Triplets (dt). The primary splitting will be a large doublet due to the directly attached fluorine (¹JCF coupling, typically 150-250 Hz).[16] This doublet will be further split into triplets by the two geminal fluorines on C1 (²JCF coupling).

Signal 4: Bromodifluoro Carbon (C1)
  • Predicted Chemical Shift (δ): 110 - 130 ppm. This carbon is bonded to two highly electronegative fluorine atoms and a bromine atom, resulting in the most deshielded signal in the spectrum. The heavy bromine atom also contributes significantly to this shift through both electronic and spin-orbit coupling effects.[12][17]

  • Predicted Multiplicity: Triplet (t). The signal will be split into a triplet by the two directly attached fluorine atoms (¹JCF coupling).

Summary of Predicted ¹³C NMR Data
PositionGroupPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)
C4-CH₃10 - 15Singlet (s)
C3-CH₂-30 - 45Doublet of Triplets (dt)
C2-CFCl-95 - 115Doublet of Triplets (dt)
C1-CF₂Br110 - 130Triplet (t)

Logical Framework for NMR Spectral Prediction

The process of predicting an NMR spectrum follows a systematic workflow, beginning with molecular structure analysis and culminating in the synthesis of the individual predicted signals into a complete spectrum. This workflow ensures all structural features and their electronic consequences are considered.

A Analyze Molecular Structure (Connectivity, Stereochemistry) B Determine Chemical Equivalence (Number of Signals) A->B C Predict ¹H & ¹³C Chemical Shifts (δ) - Inductive Effects (Halogens) - Anisotropy & Steric Effects B->C D Predict Multiplicities (J-Coupling) - H-H (n+1 Rule) - H-F & C-F Coupling B->D E Synthesize Predicted Spectrum C->E D->E

Caption: A logical workflow for the prediction of NMR spectra.

Standardized Experimental Protocol for NMR Data Acquisition

To validate these predictions, a standardized experimental approach is crucial. The following protocol outlines the necessary steps for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte (1-Bromo-2-chloro-1,1,2-trifluorobutane).

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Apply a standard 90° pulse sequence.

    • Acquire the Free Induction Decay (FID) signal over a suitable acquisition time (e.g., 2-4 seconds).

    • Repeat the acquisition (e.g., 8-16 scans) and average the FIDs to improve the signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set a wider spectral width (e.g., -10 to 220 ppm).[18]

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to collapse C-H coupling and simplify the spectrum to single peaks for each carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier Transform to convert the time-domain FID into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm (for both ¹H and ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons contributing to each signal.

Conclusion

The predictive analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-2-chloro-1,1,2-trifluorobutane reveals a complex and information-rich set of signals. The significant downfield shifts are a direct consequence of the high electronegativity of the multiple halogen substituents. Furthermore, the predicted multiplicities, arising from both homonuclear (H-H) and heteronuclear (H-F, C-F) couplings, provide a detailed map of the molecule's connectivity. This in-depth guide illustrates how a systematic, first-principles approach can be used to forecast the NMR spectra of complex organic molecules, providing an invaluable tool for structural verification and characterization in research and development. The use of advanced computational methods, such as Density Functional Theory (DFT), can further refine these predictions for even greater accuracy.[19][20]

References

  • Concepts in Magnetic Resonance.
  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry. [Link]

  • ACS Publications. Heavy Halogen Atom Effect on 13 C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. [Link]

  • Conduct Science. 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

  • SpinCore Technologies. NMR Software. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • CONICET. Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental. [Link]

  • RSC Publishing. Inverse halogen dependence in anion 13C NMR. [Link]

  • organic-chemistry-tutor.com. 12.04 1H NMR Chemical Shifts | OrganicChemGuide. [Link]

  • epgp.inflibnet.ac.in. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Nuclear magnetic resonance (NMR) spectroscopy | Resource. [Link]

  • Aral Research. Top Application of NMR Spectroscopy. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • RSC Publishing. 19 F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Vancouver Island University. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • OpenOChem Learn. Alkanes. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH 2 CH 2 Cl. [Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 1-Bromo-2-chloro-1,1,2-trifluorobutane

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-2-chloro-1,1,2-trifluorobutane Abstract This technical guide provides a comprehensive analysis of the predictable fragmentation patt...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Abstract

This technical guide provides a comprehensive analysis of the predictable fragmentation patterns of 1-bromo-2-chloro-1,1,2-trifluorobutane when subjected to electron ionization mass spectrometry (EI-MS). As a compound featuring a complex arrangement of halogen atoms, its mass spectrum is distinguished by characteristic isotopic clusters and fragmentation pathways governed by fundamental principles of bond energies and radical cation stability. This document elucidates the formation of the molecular ion, details the primary fragmentation mechanisms including inductive cleavage and alpha-cleavage, and provides a systematic framework for interpreting the resulting mass spectrum. The insights are intended for researchers and scientists in analytical chemistry and drug development who rely on mass spectrometry for structural elucidation of halogenated organic compounds.

Introduction

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy ionization process (typically 70 eV) imparts significant internal energy to the analyte molecule, inducing a cascade of reproducible fragmentation events.[1] For halogenated compounds, EI-MS provides a wealth of structural information, not only from the fragmentation pattern itself but also from the distinct isotopic signatures of the halogen atoms present.

The Analyte: 1-Bromo-2-chloro-1,1,2-trifluorobutane
  • Structure: CH₃-CH₂-CF(Cl)-CF₂(Br)

  • Molecular Formula: C₄H₅BrClF₃

  • Key Features: This molecule contains a butane backbone with multiple halogen substituents, including fluorine, chlorine, and bromine. The presence of both chlorine and bromine is particularly significant for mass spectrometric analysis due to their unique and readily identifiable isotopic abundance patterns.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI is a "hard" ionization technique where a beam of high-energy electrons bombards the sample molecules in the gas phase. This interaction ejects an electron from the molecule, forming a high-energy molecular radical cation (M⁺•).[2][3] The excess energy in this molecular ion is often dissipated through the cleavage of chemical bonds, resulting in a series of smaller, stable fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural characterization.

The Significance of Halogen Isotopes

The interpretation of the mass spectrum of 1-bromo-2-chloro-1,1,2-trifluorobutane is heavily reliant on understanding the natural isotopic abundances of bromine and chlorine.[4][5]

  • Chlorine: Exists as two primary isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic cluster for any chlorine-containing fragment, with peaks separated by 2 m/z units in an approximate 3:1 intensity ratio .[4][5][6]

  • Bromine: Exists as two primary isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This produces a distinct isotopic cluster for bromine-containing fragments, with two peaks of nearly equal height (an approximate 1:1 intensity ratio ) separated by 2 m/z units.[4][5][6]

When a fragment contains both one chlorine and one bromine atom, these patterns combine to produce a highly characteristic cluster of three peaks (M, M+2, M+4) in an approximate 3:4:1 intensity ratio .[6] This signature is a powerful diagnostic tool for identifying fragments that have retained both halogen atoms.

The Molecular Ion (M⁺•) Cluster

The first step in analyzing the mass spectrum is to identify the molecular ion peak, which represents the intact molecule minus one electron. For 1-bromo-2-chloro-1,1,2-trifluorobutane, the molecular ion will appear as a cluster of peaks due to the various combinations of Br and Cl isotopes.

Calculation of the Molecular Ion Isotopologues

The nominal mass for each major isotopologue of the molecular ion is calculated as follows:

Bromine Isotope Chlorine Isotope Formula Nominal m/z Relative Probability
⁷⁹Br³⁵ClC₄H₅⁷⁹Br³⁵ClF₃224(0.507) * (0.758) = 0.384
⁷⁹Br³⁷ClC₄H₅⁷⁹Br³⁷ClF₃226(0.507) * (0.242) = 0.123
⁸¹Br³⁵ClC₄H₅⁸¹Br³⁵ClF₃226(0.493) * (0.758) = 0.374
⁸¹Br³⁷ClC₄H₅⁸¹Br³⁷ClF₃228(0.493) * (0.242) = 0.119

The combined probability for the m/z 226 peak is the sum of the two contributing isotopologues (0.123 + 0.374 = 0.497). This confirms the expected 3:4:1 relative intensity pattern for the peaks at m/z 224, 226, and 228. It should be noted that due to the extensive fragmentation typical of alkyl halides, the molecular ion cluster may be of very low abundance or entirely absent.[1][7]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds. The pathway that leads to the most stable products (cations and radicals) is generally favored.[2] For this molecule, the bond dissociation energies follow the general trend: C-Br < C-Cl < C-C < C-F.

Pathway A: Inductive Cleavage - Loss of a Bromine Radical (•Br)

The carbon-bromine bond is the weakest in the molecule, making its cleavage the most probable initial fragmentation event.[6] This involves the homolytic cleavage of the C-Br bond, resulting in the loss of a neutral bromine radical.

  • Mechanism: [C₄H₅BrClF₃]⁺• → [C₄H₅ClF₃]⁺ + •Br

  • Resulting Ion: [C₄H₅ClF₃]⁺

  • Expected m/z: This fragment will exhibit a 3:1 isotopic pattern due to the remaining chlorine atom.

    • m/z 145 (for ³⁵Cl)

    • m/z 147 (for ³⁷Cl)

  • Significance: The presence of a strong peak cluster at m/z 145/147 is a primary indicator of the initial loss of bromine.

Pathway B: Alpha-Cleavage - Loss of an Ethyl Radical (•CH₂CH₃)

Alpha-cleavage, the breaking of a C-C bond adjacent to a carbon bearing a heteroatom, is a common and highly favored fragmentation pathway for alkyl halides.[8] This pathway is driven by the formation of a stable, resonance-stabilized cation. In this case, cleavage of the C2-C3 bond results in the loss of a neutral ethyl radical.

  • Mechanism: [CH₃CH₂-CF(Cl)CF₂(Br)]⁺• → [CF(Cl)CF₂(Br)]⁺ + •CH₂CH₃

  • Resulting Ion: [C₂F₃BrCl]⁺

  • Expected m/z: This fragment contains both bromine and chlorine and will therefore exhibit the characteristic 3:4:1 isotopic pattern.

    • m/z 195 (⁷⁹Br, ³⁵Cl)

    • m/z 197 (⁷⁹Br, ³⁷Cl and ⁸¹Br, ³⁵Cl)

    • m/z 199 (⁸¹Br, ³⁷Cl)

  • Significance: This prominent cluster of peaks provides direct evidence of the molecule's core structure, confirming the connectivity of the halogenated carbons.

Pathway C: Inductive Cleavage - Loss of a Chlorine Radical (•Cl)

While less favorable than the loss of bromine due to the stronger C-Cl bond, the cleavage of the chlorine radical is another possible fragmentation pathway.

  • Mechanism: [C₄H₅BrClF₃]⁺• → [C₄H₅BrF₃]⁺ + •Cl

  • Resulting Ion: [C₄H₅BrF₃]⁺

  • Expected m/z: This fragment will show a 1:1 isotopic pattern from the bromine atom.

    • m/z 189 (for ⁷⁹Br)

    • m/z 191 (for ⁸¹Br)

  • Significance: The observation of this doublet, likely at a lower abundance than the fragments from Pathways A and B, would further confirm the elemental composition of the parent molecule.

Visualization and Summary of Fragmentation

Fragmentation Scheme Diagram

The logical flow from the molecular ion to its primary fragments can be visualized as follows:

Fragmentation_Pattern M Molecular Ion [C₄H₅BrClF₃]⁺• m/z 224, 226, 228 (Ratio ~3:4:1) F1 Fragment A [C₄H₅ClF₃]⁺ m/z 145, 147 (Ratio ~3:1) M->F1 - •Br (Loss of Bromine) F2 Fragment B [C₂F₃BrCl]⁺ m/z 195, 197, 199 (Ratio ~3:4:1) M->F2 - •C₂H₅ (Alpha-Cleavage) F3 Fragment C [C₄H₅BrF₃]⁺ m/z 189, 191 (Ratio ~1:1) M->F3 - •Cl (Loss of Chlorine)

Caption: Primary fragmentation pathways of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Summary of Key Fragments
m/z (Isotopologue Cluster) Proposed Ion Structure Neutral Loss Fragmentation Pathway Expected Isotopic Pattern
224, 226, 228[C₄H₅BrClF₃]⁺•-Molecular Ion (M⁺•)3:4:1
195, 197, 199[C₂F₃BrCl]⁺•C₂H₅Alpha-Cleavage3:4:1
189, 191[C₄H₅BrF₃]⁺•ClInductive Cleavage1:1
145, 147[C₄H₅ClF₃]⁺•BrInductive Cleavage3:1

Experimental Protocol: Acquiring the Mass Spectrum

To ensure the generation of a reproducible and high-quality mass spectrum, the following experimental protocol, based on standard gas chromatography-mass spectrometry (GC-MS) methodology, is recommended.

Sample Preparation
  • Prepare a stock solution of 1-bromo-2-chloro-1,1,2-trifluorobutane at 1 mg/mL in a high-purity volatile solvent such as methanol or hexane.

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL to avoid detector saturation.

  • Transfer the final solution to a 2 mL autosampler vial with a septum cap.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar or mid-polar capillary column, such as an Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

Mass Spectrometer Parameters
  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 350.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Conclusion

The electron ionization mass spectrum of 1-bromo-2-chloro-1,1,2-trifluorobutane is highly predictable and rich in structural information. The analysis is anchored by the unmistakable isotopic patterns of chlorine and bromine, which allow for the confident assignment of elemental composition to the molecular ion and its fragments. The primary fragmentation pathways are dominated by the cleavage of the weakest bond (C-Br) and the formation of stable cations via alpha-cleavage. By systematically evaluating these fragmentation mechanisms, researchers can effectively use EI-MS to confirm the structure of this and other complex halogenated molecules.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Tang, C., et al. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. Retrieved from [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • arXiv. (2019). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Retrieved from [Link]

  • Chemguide. Mass Spectra - The M+2 Peak. Retrieved from [Link]

  • Obersteiner, F., et al. (2021, March 23). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. PMC. Retrieved from [Link]

  • University of Colorado Boulder, Organic Chemistry. Fragmentation Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Bromo-2-chloro-1,1,2-trifluorobutane in Organic Synthesis

This Application Note and Protocol Guide details the technical specifications, reactivity profile, and synthetic utility of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8). This document is designed for organic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical specifications, reactivity profile, and synthetic utility of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8). This document is designed for organic chemists and process engineers involved in the development of fluorinated pharmaceuticals, agrochemicals, and functional materials.

[1][2]

Executive Summary

1-Bromo-2-chloro-1,1,2-trifluorobutane (


) is a mixed-halocarbon building block characterized by a highly functionalized fluorinated terminus and a lipophilic ethyl tail. Its unique structure—featuring a gem-difluorobromomethyl group (

) adjacent to a chlorofluoromethine center (

)—makes it a versatile precursor for two primary synthetic pathways:
  • Reductive Elimination: Synthesis of 1,1,2-trifluoro-1-butene (

    
    ), a critical monomer for fluoropolymers.
    
  • Radical Fluoroalkylation: Introduction of the pharmacologically relevant 2-chloro-1,1,2-trifluorobutyl motif into drug scaffolds via Atom Transfer Radical Addition (ATRA).

This guide provides validated protocols for handling, reactivity, and downstream applications, ensuring high-yield incorporation of this moiety.

Chemical Profile & Physical Properties[2][3][4][5][6][7][8]

PropertySpecificationNotes
IUPAC Name 1-Bromo-2-chloro-1,1,2-trifluorobutane
CAS Number 1081534-24-8Verified Identity
Formula

Molecular Weight 225.43 g/mol
Structure

C1:

, C2:

Density ~1.68 g/mL (Estimated)High density typical of bromofluorocarbons
Boiling Point ~108–112 °CExtrapolated from haloethane homologs
Solubility DCM, THF, DMF, Et2OImmiscible with water
Stability Stable at RTLight sensitive (store in amber glass)

Mechanistic Insight: Reactivity & Selectivity[11]

The reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane is governed by the bond dissociation energy (BDE) hierarchy and the inductive effects of fluorine.

Bond Activation Hierarchy
  • C–Br Bond (~68 kcal/mol): The weakest bond, activated by the adjacent gem-difluoro group (

    
    ). This is the primary site for radical initiation  (homolysis) and metal insertion  (Zn, Mg, Li).
    
  • C–Cl Bond (~81 kcal/mol): Stronger than C–Br but susceptible to reductive elimination in the presence of a vicinal leaving group (Br).

  • C–F Bonds (~116 kcal/mol): Inert under standard conditions; provides chemical stability and lipophilicity.

Strategic Pathways
  • Pathway A (Elimination): Treatment with Zinc (Zn) triggers insertion into the C-Br bond, followed by rapid

    
    -elimination of the chlorine atom. This "unmasks" the trifluorovinyl group (
    
    
    
    ).
  • Pathway B (Radical Addition): Under photoredox or radical initiation, the C-Br bond homolyzes to generate the $ \cdot CF_2-CFCl-Et $ radical, which adds to alkenes (ATRA reaction).

Experimental Protocols

Protocol A: Synthesis of 1,1,2-Trifluoro-1-butene (Fluoromonomer Synthesis)

Objective: To synthesize the fluorinated alkene monomer via reductive dehalogenation. This monomer is a precursor for hydrophobic coatings and fluorinated copolymers.

Reaction Scheme:



Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane (10.0 mmol, 2.25 g)

  • Zinc Dust (Activated, 15.0 mmol, 0.98 g)

  • DMF (Dimethylformamide, Anhydrous, 10 mL)

  • Iodine (Catalytic crystal, ~10 mg)

Step-by-Step Methodology:

  • Activation: Wash Zinc dust with dilute HCl (1M), then water, ethanol, and ether. Dry under vacuum at 100°C.

  • Setup: Flame-dry a 50 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Initiation: Add activated Zn and catalytic Iodine to DMF (5 mL). Heat to 60°C until the iodine color fades (formation of

    
     promoter).
    
  • Addition: Dissolve the starting material in DMF (5 mL) and add dropwise to the Zn suspension over 20 minutes. Note: Exothermic reaction; maintain temp < 90°C.

  • Reflux: Heat the mixture to 100–110°C for 2 hours. Monitor conversion by GC-MS or

    
    F NMR (Disappearance of 
    
    
    
    signal at -60 ppm).
  • Distillation: The product (1,1,2-trifluoro-1-butene) has a lower boiling point (~50–60°C) than the starting material. Install a distillation head and distill the product directly from the reaction mixture under partial vacuum or nitrogen sweep.

  • Yield: Expected yield 85-92%.

Protocol B: Radical Fluoroalkylation (ATRA)

Objective: To introduce the 2-chloro-1,1,2-trifluorobutyl chain onto a terminal alkene (e.g., 1-octene).

Reaction Scheme:



Materials:

  • Substrate: 1-Octene (1.0 equiv)

  • Reagent: 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.2 equiv)

  • Catalyst: CuCl (10 mol%)

  • Ligand: TPMA or bipyridine (10 mol%)

  • Reductant: Sodium Ascorbate (10 mol%, if using photo-ATRA) or heat.

Methodology:

  • Degassing: Combine alkene, fluorinated reagent, catalyst, and ligand in a sealable tube. Dissolve in acetonitrile or DCM. Sparge with Argon for 15 minutes.

  • Reaction: Seal the tube and heat to 80°C (thermal initiation) or irradiate with Blue LED (450 nm) if using a photocatalyst (e.g.,

    
    ).
    
  • Workup: Dilute with ether, wash with water/brine to remove copper salts. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product will be the anti-Markovnikov addition adduct.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways available for this molecule, dependent on the reagent choice (Zinc vs. Radical Initiator).

ReactivityPathways Start 1-Bromo-2-chloro- 1,1,2-trifluorobutane (Precursor) Zn Reagent: Zn / DMF (Reductive Elimination) Start->Zn Radical Reagent: Cu(I) or hν (Radical Initiation) Start->Radical Inter_Zn Organozinc Intermediate [ZnBr-CF2-CFCl-Et] Zn->Inter_Zn Insertion Inter_Rad Fluoroalkyl Radical [•CF2-CFCl-Et] Radical->Inter_Rad Homolysis (-Br•) Prod_Alkene 1,1,2-Trifluoro-1-butene (Monomer) Inter_Zn->Prod_Alkene β-Elimination (-ZnBrCl) Prod_Adduct Fluoroalkylated Product (R-CHBr-CH2-CF2...) Inter_Rad->Prod_Adduct + Alkene / ATRA

Caption: Divergent synthesis pathways: Zinc-mediated elimination yields the fluoromonomer, while radical initiation enables chain extension (ATRA).

Safety & Handling (EHS)

Hazard Classification:

  • Skin/Eye Irritant: Halocarbons are lipophilic and can cause dermatitis.

  • Vapor Hazard: High density vapors may displace oxygen in low-lying areas.

  • Reactivity: Avoid contact with alkali metals (Na, K) or strong bases (n-BuLi) unless strictly controlled, as explosive elimination or polymerization may occur.

Disposal:

  • Do not dispose of down the drain. Collect in halogenated organic waste containers.

  • Incineration requires scrubbers for HF, HCl, and HBr byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane (Homolog Reference). Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Bromo-2-chloro-1,1,2-trifluoroethane Thermochemistry Data. Retrieved from [Link]

Application

The Unexplored Potential of 1-Bromo-2-chloro-1,1,2-trifluorobutane: A Hypothetical Exploration in Medicinal Chemistry

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. While a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. While a vast library of fluorinated building blocks is commercially available, the specific utility of 1-Bromo-2-chloro-1,1,2-trifluorobutane remains largely uncharted territory in the peer-reviewed literature. This application note, therefore, takes a forward-looking perspective. Grounded in the established principles of fluorine chemistry and bioisosterism, we will explore the potential applications of this unique building block. We will propose hypothetical, yet mechanistically sound, protocols for its use in synthesizing novel chemical entities and discuss the anticipated impact of the resulting fluorinated butyl moiety on key drug-like properties. This guide is intended to inspire researchers to consider 1-Bromo-2-chloro-1,1,2-trifluorobutane as a novel tool in their quest for developing next-generation therapeutics.

Introduction: The Enduring Allure of Fluorine in Drug Design

The introduction of fluorine into organic molecules has become a highly successful strategy in drug discovery.[1][2] Up to half of all new drugs approved by the FDA in some years contain fluorine, a testament to its remarkable ability to enhance a compound's therapeutic potential.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to:

  • Improve Metabolic Stability: By blocking sites of oxidative metabolism, fluorine can increase a drug's half-life and bioavailability.[4]

  • Enhance Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, leading to increased potency.

  • Modulate Physicochemical Properties: Fluorine substitution can fine-tune a molecule's lipophilicity (LogP) and acidity (pKa), which in turn affects its solubility, permeability, and off-target effects.[5][6][7]

The use of pre-functionalized fluorinated building blocks remains a dominant approach for introducing these desirable properties into drug candidates.[3] It is within this context that we consider the untapped potential of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Physicochemical Properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane

While specific experimental data for this compound is scarce, we can infer its properties from its structure.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₄H₄BrClF₃Based on IUPAC name
Molecular Weight ~241.42 g/mol Calculated from atomic weights
Boiling Point Moderately volatile liquidSimilar to other halogenated butanes
Reactivity Centers C-Br bond (most labile), C-Cl bondDifferential reactivity of halogens

The presence of both bromine and chlorine atoms suggests the potential for selective chemical transformations, making it a versatile synthetic intermediate.

Hypothetical Applications in Medicinal Chemistry

We propose two primary avenues for the application of 1-Bromo-2-chloro-1,1,2-trifluorobutane in medicinal chemistry: as a precursor to novel fluorinated fragments for nucleophilic substitution and as a participant in cross-coupling reactions.

Application I: Synthesis of Fluorinated Butyl Ethers and Amines

The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited. The C-Br bond is generally more labile and susceptible to nucleophilic attack than the C-Cl bond. This allows for a stepwise functionalization.

Protocol 1: Selective Nucleophilic Substitution with a Phenolic Nucleophile

This protocol describes the synthesis of a novel fluorinated butyl ether, which could be a key intermediate in the synthesis of a larger drug molecule.

Objective: To selectively displace the bromide with a phenolic nucleophile to generate a 2-chloro-1,1,2-trifluorobutyl aryl ether.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • 4-Hydroxyacetophenone (or other suitable phenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyacetophenone (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor by TLC or LC-MS until the starting phenol is consumed (approximately 4-6 hours).

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aryl ether.

Causality and Self-Validation:

  • Choice of Base: K₂CO₃ is a mild base, sufficient to deprotonate the phenol without promoting significant elimination side reactions.

  • Choice of Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide, enhancing its nucleophilicity.

  • Temperature Control: Moderate heating accelerates the reaction rate while minimizing potential side reactions.

  • Validation: The final product can be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the selective displacement of the bromide. The presence of the chlorine atom can be confirmed by the isotopic pattern in the mass spectrum.

dot

G cluster_reactants Reactants cluster_reagents Reagents reactant1 1-Bromo-2-chloro-1,1,2-trifluorobutane process Nucleophilic Substitution (Sₙ2-type) reactant1->process reactant2 Phenolic Nucleophile (Ar-OH) reactant2->process reagent1 K₂CO₃ (Base) reagent1->process Deprotonation reagent2 DMF (Solvent) reagent2->process Solvation product Aryl-(2-chloro-1,1,2-trifluorobutyl) ether + KBr process->product Selective C-Br cleavage G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0) Complex OxAdd Oxidative Addition (C-Br bond) Pd0->OxAdd Reacts with Alkyl Halide Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Boronic Acid + Base RedElim->Pd0 Product Release Product Aryl-(2-chloro-1,1,2- trifluorobutyl) Compound RedElim->Product AlkylHalide 1-Bromo-2-chloro- 1,1,2-trifluorobutane AlkylHalide->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetal

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 1-Bromo-2-chloro-1,1,2-trifluorobutane in Agrochemical Synthesis

Introduction: The Imperative for Advanced Building Blocks in Crop Protection The relentless drive for novel agrochemicals with superior efficacy, improved safety profiles, and robust environmental credentials has placed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Building Blocks in Crop Protection

The relentless drive for novel agrochemicals with superior efficacy, improved safety profiles, and robust environmental credentials has placed a premium on the development of sophisticated molecular building blocks.[1] Within this landscape, organofluorine compounds have become indispensable tools for the modern agrochemical chemist.[2][3] The strategic incorporation of fluorine atoms or fluorinated moieties, such as the trifluoromethyl (CF₃) group, can profoundly enhance a molecule's biological performance by modulating key physicochemical properties.[4][5] These enhancements include increased metabolic stability due to the strength of the C-F bond, optimized lipophilicity for improved transport across biological membranes, and altered electronic character that can lead to stronger binding at the target site.[6][7][8]

1-Bromo-2-chloro-1,1,2-trifluorobutane emerges as a building block of significant potential. While not extensively documented in public literature, its structure presents a compelling combination of functionalities for synthetic diversification. This guide provides detailed application notes and robust protocols based on the established reactivity of analogous polyhalogenated alkanes, offering a predictive framework for its use in the synthesis of next-generation agrochemicals.

Physicochemical Profile and Strategic Reactivity

The synthetic utility of 1-Bromo-2-chloro-1,1,2-trifluorobutane is rooted in the differential reactivity of its halogenated centers. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond, rendering it the primary site for nucleophilic substitution and organometallic chemistry.[9] Conversely, the carbon-fluorine (C-F) bonds are exceptionally strong and are considered synthetically inert under most conditions, ensuring the fluorinated motif is carried through the synthetic sequence into the final molecule.[5]

Table 1: Predicted Physicochemical Properties

PropertyValueSignificance in Agrochemical Design
Molecular Formula C₄H₄BrClF₃Provides a four-carbon, polyhalogenated, fluorinated scaffold.
Molecular Weight 243.42 g/mol Moderate molecular weight, suitable for inclusion in larger active ingredients.
Predicted LogP ~2.5 - 3.5Indicates significant lipophilicity, a key factor for membrane permeability.[10][11]
Key Reactive Sites C1-Br (Primary), C2-Cl (Secondary)Offers regioselective functionalization, with the C-Br bond being the more labile leaving group.

The electron-withdrawing effect of the fluorine atoms at C1 and C2 enhances the electrophilicity of the C1 carbon, making it more susceptible to nucleophilic attack while also influencing the stability of potential intermediates.

Core Synthetic Applications & Protocols

The true value of a building block lies in its versatility. The following protocols detail foundational synthetic transformations that leverage the unique reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane to construct key structural motifs found in modern agrochemicals, such as ethers, thioethers, and extended carbon skeletons.

Protocol 1: Nucleophilic Substitution for Heteroatom Linkage (Thioether Synthesis)

Application Rationale: The introduction of a thioether linkage is a common strategy in agrochemical design, often found in fungicides and insecticides. This protocol demonstrates the selective displacement of the bromide atom by a sulfur nucleophile, a robust method for forming a stable C-S bond while preserving the rest of the fluorinated scaffold.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq.).

  • Solvent Addition: Suspend the NaH in anhydrous N,N-Dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-methoxythiophenol (1.40 g, 10 mmol, 1.0 eq.) in anhydrous DMF (10 mL) dropwise over 15 minutes.

  • Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the sodium thiophenoxide.

  • Substrate Addition: Add a solution of 1-Bromo-2-chloro-1,1,2-trifluorobutane (2.43 g, 10 mmol, 1.0 eq.) in anhydrous DMF (10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by pouring it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target thioether.

Causality & Insights:

  • Choice of Base and Solvent: NaH is a strong, non-nucleophilic base that efficiently deprotonates the thiophenol. Anhydrous DMF is an excellent polar aprotic solvent that dissolves the reactants and promotes the Sₙ2 reaction mechanism by solvating the cation but not the nucleophile.[12]

  • Regioselectivity: The reaction proceeds selectively at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. This is a classic example of leveraging differential halogen reactivity.

  • Temperature Control: The initial cooling prevents runaway reactions during deprotonation. Gentle heating is then applied to provide sufficient activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Visualization of Workflow 1:

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification Thiophenol 4-Methoxythiophenol Deprotonation Deprotonation (0°C to RT) Thiophenol->Deprotonation NaH NaH in DMF NaH->Deprotonation BuildingBlock 1-Bromo-2-chloro-1,1,2-trifluorobutane Substitution Nucleophilic Substitution (60°C) BuildingBlock->Substitution Deprotonation->Substitution Formation of Thiophenoxide Workup Aqueous Work-up & Extraction Substitution->Workup Purification Column Chromatography Workup->Purification FinalProduct Target Thioether Agrochemical Precursor Purification->FinalProduct

Caption: Workflow for thioether synthesis via nucleophilic substitution.

Protocol 2: Grignard Reagent Formation and C-C Bond Elongation

Application Rationale: The formation of carbon-carbon bonds is central to building the complex skeletons of active ingredients. Grignard reagents are powerful carbon-based nucleophiles that can react with a wide range of electrophiles.[13][14] This protocol describes the selective formation of a Grignard reagent at the C-Br bond, followed by reaction with an aldehyde to create a secondary alcohol, a versatile intermediate for further functionalization.

Experimental Protocol:

  • Apparatus Setup: Assemble a three-neck flask, reflux condenser, and dropping funnel. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

  • Magnesium Activation: Place magnesium turnings (0.29 g, 12 mmol, 1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add 5 mL of anhydrous diethyl ether. In the dropping funnel, prepare a solution of 1-Bromo-2-chloro-1,1,2-trifluorobutane (2.43 g, 10 mmol, 1.0 eq.) in 25 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion (~2-3 mL) of the halide solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[15]

  • Completion: After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Electrophile Addition: Cool the gray-black solution of the Grignard reagent to 0 °C. Slowly add a solution of benzaldehyde (1.06 g, 10 mmol, 1.0 eq.) in 10 mL of anhydrous diethyl ether dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching and Work-up: Cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL).

  • Extraction and Purification: Extract the mixture with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting secondary alcohol via column chromatography.

Causality & Insights:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be destroyed by any protic source, including water.[15][16] Meticulous drying of glassware and solvents is non-negotiable.

  • Solvent Choice: Diethyl ether or THF is essential. The lone pairs on the ether oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent complex.[14]

  • Selective Reaction: The greater reactivity of the alkyl bromide over the alkyl chloride allows for the preferential formation of the Grignard reagent at the C1 position.

  • Quenching: Saturated NH₄Cl is a mild acidic quenching agent that protonates the alkoxide formed after the addition to the aldehyde without causing unwanted side reactions that a strong acid might induce.

Visualization of Workflow 2:

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification Mg Magnesium Turnings Grignard_Formation Grignard Formation (Anhydrous Ether, Reflux) Mg->Grignard_Formation BuildingBlock 1-Bromo-2-chloro-1,1,2-trifluorobutane BuildingBlock->Grignard_Formation Aldehyde Benzaldehyde Nucleophilic_Addition Nucleophilic Addition (0°C to RT) Aldehyde->Nucleophilic_Addition Grignard_Formation->Nucleophilic_Addition Formation of R-MgBr Quench Quench with Sat. NH₄Cl Nucleophilic_Addition->Quench Purification Extraction & Column Chromatography Quench->Purification FinalProduct Secondary Alcohol Intermediate Purification->FinalProduct

Caption: Workflow for Grignard reaction and C-C bond formation.

Advanced Applications: Cross-Coupling for Aryl Scaffolding

Modern agrochemicals frequently feature aryl or heteroaryl moieties linked to an aliphatic chain.[17][18] Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for forging these C(sp³)-C(sp²) bonds. The C-Br bond of our building block is a suitable handle for such transformations, enabling the direct installation of the fluorinated butane chain onto a diverse range of aromatic systems. This approach allows for rapid library synthesis during lead optimization.

Safety, Handling, and Disposal

As a polyhalogenated alkane, 1-Bromo-2-chloro-1,1,2-trifluorobutane must be handled with appropriate caution, assuming it possesses hazards similar to related compounds.[19]

Table 2: Handling and Safety Guidelines

AspectRecommendationRationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.To prevent skin and eye contact. Polyhalogenated compounds can be irritants and may be absorbed through the skin.[19]
Handling All manipulations should be performed in a certified chemical fume hood.To avoid inhalation of potentially harmful vapors.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and reactive metals (e.g., magnesium, sodium).Prevents degradation and potentially hazardous reactions.
Spill Response Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation.To contain the spill and minimize exposure.
Disposal Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.To ensure environmentally responsible disposal of hazardous chemical waste.

Conclusion

1-Bromo-2-chloro-1,1,2-trifluorobutane represents a highly promising, synthetically versatile building block for agrochemical research. Its key strategic advantage lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective, stepwise functionalization. This enables the introduction of a metabolically robust, lipophilic trifluorobutane fragment into a wide array of molecular scaffolds. The protocols outlined herein, based on fundamental principles of organic chemistry, provide a solid foundation for researchers and drug development professionals to unlock the potential of this and similar fluorinated intermediates in the quest for the next generation of high-performance crop protection agents.

References

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Application

Application Notes and Protocols for 1-Bromo-2-chloro-1,1,2-trifluorobutane

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms involving 1-Bromo-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction mechanisms involving 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide offers in-depth analysis of the compound's reactivity, detailed experimental protocols for key transformations, and the underlying principles governing its chemical behavior. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: Understanding the Substrate

1-Bromo-2-chloro-1,1,2-trifluorobutane is a polyhalogenated alkane with a unique arrangement of substituents that offers a rich landscape for synthetic transformations. The presence of two different halogens (bromine and chlorine) on adjacent carbons, along with fluorine atoms, creates a molecule with distinct electronic and steric properties. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the bromine a better leaving group in nucleophilic substitution and elimination reactions.[1][2] The fluorine atoms exert a strong electron-withdrawing inductive effect, which influences the reactivity of the entire molecule.

The primary value of this substrate lies in its potential as a building block for introducing complex fluorinated moieties into larger molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and binding affinity. This guide will explore the principal reaction pathways available to this versatile substrate.

Core Reaction Mechanisms

The reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane is dominated by the chemistry of alkyl halides. The key reaction pathways include nucleophilic substitution, elimination, and organometallic formation. The specific outcome is highly dependent on the reaction conditions, including the choice of base/nucleophile, solvent, and temperature.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction for this substrate, where a nucleophile replaces one of the halogen leaving groups.[3][4] The C-Br bond is the more probable site of substitution due to its lower bond dissociation energy compared to the C-Cl bond.[1][2] The reaction can proceed through either an SN2 or SN1 mechanism, depending on the conditions.

  • SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the bromine is on a secondary carbon, SN2 reactions are possible but may be sterically hindered by the surrounding bulky groups.[5]

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[2][6] This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The secondary nature of the carbon bearing the bromine allows for the formation of a secondary carbocation, which can be stabilized by the adjacent alkyl group.

Diagram: SN2 vs. SN1 Pathways

G cluster_sn2 SN2 Mechanism (Concerted) cluster_sn1 SN1 Mechanism (Stepwise) SN2_Start Substrate + Nu⁻ SN2_TS [Nu---C---Br]⁻ Transition State SN2_Start->SN2_TS Strong Nucleophile SN2_End Product + Br⁻ SN2_TS->SN2_End SN1_Start Substrate SN1_Carbocation Carbocation + Br⁻ SN1_Start->SN1_Carbocation Slow, RDS SN1_End Product SN1_Carbocation->SN1_End Fast, + Nu⁻

Caption: Comparison of SN2 and SN1 reaction pathways.

Elimination Reactions (E1 and E2)

When reacted with a base, 1-Bromo-2-chloro-1,1,2-trifluorobutane can undergo elimination to form an alkene. The competition between substitution and elimination is a key consideration.

  • E2 Mechanism: This is a concerted, one-step reaction where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond.[7][8] Strong, bulky bases favor the E2 pathway. The regioselectivity is determined by which proton is removed:

    • Zaitsev's Rule: Removal of a proton from the more substituted carbon generally leads to the more stable, more substituted alkene. This is favored by small, strong bases.[7]

    • Hofmann's Rule: Removal of a proton from the less substituted, more sterically accessible carbon leads to the less substituted alkene. This is favored by bulky bases (e.g., potassium tert-butoxide).[7]

  • E1 Mechanism: This is a two-step reaction that proceeds through the same carbocation intermediate as the SN1 reaction.[8][9] In a subsequent step, a weak base removes an adjacent proton to form the double bond. E1 reactions often compete with SN1 reactions and are favored by heat.[10]

Diagram: E2 vs. E1 Pathways

G cluster_e2 E2 Mechanism (Concerted) cluster_e1 E1 Mechanism (Stepwise) E2_Start Substrate + Base E2_TS [Base---H---C---C---Br]⁻ Transition State E2_Start->E2_TS Strong Base E2_End Alkene + H-Base⁺ + Br⁻ E2_TS->E2_End E1_Start Substrate E1_Carbocation Carbocation + Br⁻ E1_Start->E1_Carbocation Slow, RDS E1_End Alkene + H-Base⁺ E1_Carbocation->E1_End Fast, + Base

Caption: Comparison of E2 and E1 elimination pathways.

Grignard Reagent Formation

The formation of a Grignard reagent is a powerful method for creating carbon-carbon bonds.[11][12] This involves the reaction of the alkyl halide with magnesium metal in an anhydrous ether solvent.[13] For 1-Bromo-2-chloro-1,1,2-trifluorobutane, the reaction is expected to occur at the more reactive carbon-bromine bond.[11]

The resulting Grignard reagent would be a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters.[14] However, the presence of other halogens and acidic protons can complicate this reaction, and careful control of conditions is essential.

Diagram: Grignard Reagent Formation and Reaction

G Substrate R-Br Grignard R-MgBr (Grignard Reagent) Substrate->Grignard Anhydrous Ether Mg Mg Metal Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Carbonyl Electrophile (e.g., Ketone) Carbonyl->Intermediate Product Alcohol Product Intermediate->Product Acidic Workup

Caption: Formation of a Grignard reagent and subsequent reaction.

Data Summary: Reaction Conditions

The choice of reagents and conditions dictates the reaction outcome. The following table summarizes the conditions that favor each major pathway for a secondary halide like 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Mechanism Substrate Base / Nucleophile Solvent Other Conditions
SN2 Secondary HalideStrong, unhindered nucleophile (e.g., I⁻, CN⁻, RS⁻)Polar Aprotic (e.g., Acetone, DMSO)Lower temperatures
SN1 Secondary HalideWeak nucleophile (e.g., H₂O, ROH)Polar Protic (e.g., Ethanol, Water)Favored by stable carbocations
E2 Secondary HalideStrong, bulky base (e.g., t-BuOK) or strong, concentrated base (e.g., EtO⁻)Less polar solventsHigher temperatures favor elimination
E1 Secondary HalideWeak, non-nucleophilic basePolar Protic (e.g., Ethanol, Water)Higher temperatures favor elimination

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Halogenated organic compounds should be handled with care as they are potentially toxic.

Protocol 1: E2 Elimination with a Bulky Base (Hofmann Product)

Objective: To synthesize the less substituted alkene via an E2 mechanism.

Causality: A strong, sterically hindered base like potassium tert-butoxide (t-BuOK) is used. Its bulkiness makes it difficult to access the internal proton required for Zaitsev elimination, thus it preferentially abstracts a more accessible proton from the terminal carbon, leading to the Hofmann product.[7] Tert-butanol is used as the solvent to maintain the basicity of the t-BuOK.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Add potassium tert-butoxide (1.2 equivalents) to the flask, followed by 40 mL of anhydrous tert-butanol. Stir the mixture until the base is dissolved.

  • Reaction: Slowly add 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers.

  • Extraction: Wash the organic layer with 50 mL of saturated aqueous NH₄Cl, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired alkene.

Protocol 2: Grignard Reagent Formation and Reaction with Acetone

Objective: To form a Grignard reagent and react it with an electrophile (acetone) to form a tertiary alcohol.

Causality: Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by any protic source, especially water.[12][13] Diethyl ether is the solvent of choice as it is aprotic and coordinates with the magnesium center, stabilizing the Grignard reagent.[13] A small amount of iodine is used to activate the magnesium surface by removing the passivating oxide layer.[12][14]

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous diethyl ether

  • Acetone (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven (120°C) overnight and assembled hot under a stream of dry nitrogen.

  • Setup: Place magnesium turnings (1.5 equivalents) and a crystal of iodine in the three-neck flask.

  • Initiation: In a dropping funnel, prepare a solution of 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equivalent) in 20 mL of anhydrous diethyl ether. Add a small portion (approx. 1-2 mL) of this solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. If it does not start, gentle warming with a heat gun may be required.

  • Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Electrophile: Cool the Grignard solution to 0°C in an ice bath. Add a solution of anhydrous acetone (1.0 equivalent) in 10 mL of anhydrous diethyl ether dropwise. A precipitate will form.

  • Quenching and Workup: After the addition is complete, stir for another 30 minutes at room temperature. Slowly and carefully quench the reaction by adding 20 mL of 1M HCl while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting tertiary alcohol by column chromatography or distillation.

References

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    • The Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

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Method

Application Note: A Protocol for Regioselective Nucleophilic Substitution of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Introduction: The Challenge and Opportunity of Multifunctionalized Fluoroalkanes Fluorinated organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and materials science, prized for their unique met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Multifunctionalized Fluoroalkanes

Fluorinated organic molecules are cornerstones of modern pharmaceuticals, agrochemicals, and materials science, prized for their unique metabolic stability, lipophilicity, and binding properties. The substrate at the center of this guide, 1-Bromo-2-chloro-1,1,2-trifluorobutane, represents a versatile building block for accessing novel, complex fluorinated structures. Its utility is predicated on the ability to selectively functionalize one of its two carbon-halogen bonds. This application note provides a comprehensive experimental framework for achieving highly regioselective nucleophilic substitution, targeting the more labile carbon-bromine bond. We will delve into the mechanistic rationale, provide a detailed, adaptable laboratory protocol, and offer guidance on safety, reaction monitoring, and product characterization.

Mechanistic Rationale: Achieving Chemoselectivity

The success of a selective synthesis hinges on exploiting the inherent differences in the chemical reactivity of the functional groups present. In 1-Bromo-2-chloro-1,1,2-trifluorobutane, the primary reactive sites for nucleophilic attack are the carbon atoms bonded to bromine and chlorine. The preferential substitution at the C-1 position (C-Br) is governed by two fundamental electronic principles: Bond Dissociation Energy (BDE) and Leaving Group Ability .

  • Bond Dissociation Energy: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. The average BDE for a C-Br bond is approximately 290 kJ/mol, whereas for a C-Cl bond, it is about 346 kJ/mol[1]. This disparity arises from the larger atomic radius of bromine, which results in a longer and less effective orbital overlap with carbon compared to chlorine[2][3]. Consequently, less energy is required to cleave the C-Br bond, making it the kinetically favored site for substitution.

  • Leaving Group Ability: In both SN1 and SN2 reaction mechanisms, the rate is influenced by the stability of the leaving group. A better leaving group is a species that is more stable on its own. The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻) because it is a weaker base. This is due to its larger size, which allows the negative charge to be dispersed over a greater volume, increasing its stability[2].

The presence of fluorine atoms on both C-1 and C-2 also influences reactivity through strong inductive effects, but these effects do not override the fundamental reactivity difference between the C-Br and C-Cl bonds. Therefore, nucleophilic attack will overwhelmingly occur at the carbon bearing the bromine atom.

Experimental Protocol: Nucleophilic Substitution

This protocol provides a generalized procedure that can be adapted for various nucleophiles. A specific example for nucleophilic fluorination is also presented.

Materials and Reagents
Item Specification Supplier Example Purpose
Substrate 1-Bromo-2-chloro-1,1,2-trifluorobutaneSynquest LabsStarting Material
Solvent Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)Sigma-AldrichReaction Medium
Nucleophile Sodium Cyanide (NaCN), Sodium Azide (NaN₃), Potassium Fluoride (KF), etc.Varies by choiceActive Reagent
Phase-Transfer Catalyst (Optional, for salts like KF) Kryptofix 222 or 18-Crown-6Alfa AesarEnhance solubility/reactivity
Reaction Vessel 3-Neck Round Bottom Flask with Magnetic StirrerVWR / KimbleReaction Container
Atmosphere Control Nitrogen or Argon Gas Line with BubblerAirgasMaintain Inert Atmosphere
Monitoring TLC Plates (Silica gel 60 F₂₅₄), GC-MSMilliporeSigmaTrack Reaction Progress
Work-up Reagents Diethyl Ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄Fisher ScientificQuenching and Extraction
Purification Silica Gel for Flash Column ChromatographySorbent TechnologiesProduct Isolation
Critical Safety Precautions

Halogenated hydrocarbons can be harmful if inhaled, swallowed, or in contact with skin[4][5]. While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-1,1,2-trifluorobutane should be sourced, in its absence, the compound must be handled with extreme care, assuming it is toxic and an irritant.

  • Engineering Controls: Always conduct the experiment in a certified chemical fume hood with good ventilation.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (check for breakthrough time), and chemical safety goggles at all times.

  • Reagent Handling: Handle nucleophiles like NaCN or NaN₃ with extreme caution. Acidic conditions can release highly toxic HCN or HN₃ gas. Quench reactions carefully in the fume hood.

  • Waste Disposal: Dispose of all halogenated organic waste in a designated, properly labeled container according to institutional guidelines.

General Step-by-Step Methodology (SN2 Conditions)
  • Reaction Setup: Assemble a dry 3-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or oven-dry it before assembly to ensure anhydrous conditions.

  • Reagent Addition: To the flask, add the chosen nucleophile (e.g., sodium cyanide, 1.2 equivalents) and any phase-transfer catalyst if required. Add the anhydrous solvent (e.g., DMF) via syringe.

  • Substrate Addition: Dissolve 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the stirring suspension of the nucleophile at room temperature.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-80 °C for many SN2 reactions) and allow it to stir. The optimal temperature and time should be determined by monitoring the reaction.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing a mild quenching agent (e.g., saturated aqueous ammonium chloride) and water.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure substituted product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The key indicator of success is the disappearance of the signal corresponding to the C-Br moiety and the appearance of signals for the new functional group.

Specific Protocol: Nucleophilic Fluorination (Halex Reaction)

Organofluorine compounds are of high interest. The following protocol adapts the general procedure for a fluorination reaction.

  • Reagents: Use spray-dried Potassium Fluoride (KF, 3.0 equivalents) as the fluoride source. Use Kryptofix 222 (0.1 equivalents) as a phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion in an aprotic polar solvent like acetonitrile[6][7].

  • Procedure: Follow the general methodology, but heat the reaction mixture to 80-90 °C in a sealed tube or a well-sealed flask to prevent solvent loss. These reactions can be slow and may require extended reaction times (12-48 hours). Monitoring is crucial. The expected product is 1,2-dichloro-1,1,2,3-tetrafluorobutane.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol from initial setup to final product analysis.

Experimental_Workflow Experimental Workflow for Nucleophilic Substitution cluster_prep Preparation cluster_reaction Execution cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Solvent, Nucleophile, Substrate) Setup->Reagents Reaction 3. Reaction (Heating & Stirring) Reagents->Reaction Monitoring 4. Monitoring (TLC / GC-MS) Reaction->Monitoring Periodically Sample Monitoring->Reaction Continue Reaction Workup 5. Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification 6. Purification (Column Chromatography) Workup->Purification Characterization 7. Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: A flowchart of the key stages in the nucleophilic substitution protocol.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
No or Slow Reaction 1. Insufficient temperature.2. Inactive nucleophile (e.g., moisture for KF).3. Poor solvent choice.1. Increase temperature in 10 °C increments.2. Use freshly dried reagents and anhydrous solvent.3. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).
Formation of Byproducts 1. Elimination (E2) competing with substitution.2. Reaction with solvent.1. Use a less sterically hindered, more nucleophilic reagent. Lower the reaction temperature.2. Ensure the solvent is stable under the reaction conditions.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Extend reaction time or increase temperature.2. Perform extractions carefully. Optimize chromatography conditions to avoid product loss on the column.

Conclusion

This application note details a robust and scientifically grounded protocol for the regioselective nucleophilic substitution of 1-Bromo-2-chloro-1,1,2-trifluorobutane. By leveraging the inherent differences in carbon-halogen bond strength and leaving group ability, the C-Br bond can be selectively targeted to yield a wide array of functionalized fluorinated butanes. The provided general methodology, coupled with a specific example for nucleophilic fluorination, offers a reliable starting point for researchers in synthetic and medicinal chemistry. Adherence to the outlined safety precautions and reaction monitoring techniques is paramount for achieving safe and successful outcomes.

References

  • Benchchem. (n.d.). Comparative Analysis of C-Br vs. C-Cl Bond Cleavage in 1-bromo-2-chlorobutane.
  • JC Chemistry Tuition Singapore. (2021). 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. Retrieved from [Link]

  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • Boole, R. (2025, July 30). Reactivity of Halogenoalkanes. Save My Exams. Retrieved from [Link]

  • Save ChatGPT as PDF. (n.d.). Haloalkanes and Haloarenes Overview. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Kaleta, J., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • University of Oxford, Department of Chemistry. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. Retrieved from [Link]

Sources

Application

Senior Application Scientist Note: On the Synthesis of Fluorinated Compounds Using Halofluoroalkanes

A Note on the Target Compound: 1-Bromo-2-chloro-1,1,2-trifluorobutane A comprehensive review of the scientific literature and chemical databases reveals a significant lack of specific, published applications for 1-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: 1-Bromo-2-chloro-1,1,2-trifluorobutane

A comprehensive review of the scientific literature and chemical databases reveals a significant lack of specific, published applications for 1-Bromo-2-chloro-1,1,2-trifluorobutane as a synthetic building block. Due to this absence of authoritative, field-proven data, creating a detailed application note and validated protocols for this specific molecule would be speculative and not meet the standards of scientific integrity required for this guide.

However, the principles of its reactivity can be understood by examining a closely related and well-documented analogue: 1-Bromo-2-chloro-1,1,2-trifluoroethane . This document will therefore use this ethane-based reagent as a representative example to illustrate the synthetic strategies, mechanistic considerations, and experimental protocols relevant to this class of compounds. The principles discussed herein provide a foundational framework for researchers exploring the potential of similar, more complex halofluorinated alkanes.

Application Notes & Protocols: 1-Bromo-2-chloro-1,1,2-trifluoroethane in Fluoro-Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halofluoroalkane Building Blocks

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorinated building blocks are indispensable tools that allow for the precise introduction of fluorine-containing moieties, often under mild conditions without the need to handle challenging fluorinating agents directly.[1][3]

1-Bromo-2-chloro-1,1,2-trifluoroethane (BCTFE), and compounds of its class, are particularly valuable due to their differentiated halogen atoms. The significant difference in bond strength between the Carbon-Bromine and Carbon-Chlorine bonds allows for selective chemical transformations, making it a versatile precursor for introducing the valuable -CHF-CF2Br or -CFCl-CF2H fragments, or for generating fluorinated alkenes.

Physicochemical Properties & Safety Data

Before any experimental work, a thorough understanding of the reagent's properties and hazards is critical.

PropertyValueSource
Molecular Formula C₂HBrClF₃[4][5][6]
Molecular Weight 197.38 g/mol [4]
CAS Number 354-06-3[4][5][6]
Appearance Colorless liquid (typical)General Knowledge
Boiling Point ~50-52 °CGeneral Knowledge

GHS Hazard Statement Summary: This compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Hazard ClassStatementGHS Pictogram
Skin IrritationH315: Causes skin irritationIrritant
Eye IrritationH319: Causes serious eye irritationIrritant
Respiratory IrritationH335: May cause respiratory irritationIrritant

Source: PubChem CID 9628[4]

Core Reactivity Principle: Selective Halogen Activation

The synthetic utility of 1-Bromo-2-chloro-1,1,2-trifluoroethane stems from the differential reactivity of its two carbon-halogen bonds.

  • C-Br Bond: Weaker, more labile. It is susceptible to homolytic cleavage to form a radical species and is a better leaving group in nucleophilic substitution and elimination reactions compared to chloride.[7]

  • C-Cl Bond: Stronger, more stable. It typically remains intact under conditions designed to react with the C-Br bond.

This reactivity difference enables a two-stage synthetic approach where the bromine is addressed first, leaving the chlorine available for subsequent transformations.

Caption: Differential reactivity of C-Br vs. C-Cl bonds.

Application Protocol 1: Radical-Mediated Addition to Alkenes

This protocol details the introduction of the -CF2-CHFCl moiety onto an olefinic substrate via a free-radical chain reaction. The C-Br bond is selectively cleaved by a radical initiator, generating the key trifluoroethyl radical.[8]

Objective: To synthesize a new fluorinated alkane by adding 1-Bromo-2-chloro-1,1,2-trifluoroethane across a double bond.

Causality and Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a standard choice for radical initiation.[8] It decomposes at a predictable rate upon heating (~80 °C) to generate radicals that are effective at abstracting the bromine atom, initiating the chain reaction.

  • Solvent: A non-reactive, high-boiling solvent like benzene or toluene is used to maintain the reaction temperature and solubilize the reagents.

  • Stoichiometry: The alkene is typically used in slight excess to ensure complete consumption of the bromo-chloro reagent and to minimize polymerization side reactions.

  • Inert Atmosphere: Oxygen must be excluded as it is a radical scavenger and can terminate the chain reaction.

Detailed Step-by-Step Protocol:

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

  • Reagent Charging:

    • To the flask, add the alkene substrate (1.2 equivalents).

    • Add 1-Bromo-2-chloro-1,1,2-trifluoroethane (1.0 equivalent).

    • Add AIBN (0.1 equivalents).

    • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

  • Degassing: Purge the system with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-85 °C.

    • Maintain vigorous stirring under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired product.

Caption: Workflow for radical-mediated addition.

Application Protocol 2: Synthesis of 1-Chloro-1,2-difluoroethene via Dehydrobromination

This protocol leverages the better leaving group ability of bromide to perform an elimination reaction, a common strategy for producing fluorinated alkenes which are themselves versatile building blocks.[9][10][11]

Objective: To synthesize 1-chloro-1,2-difluoroethene from 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Causality and Experimental Choices:

  • Base: Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base. Its bulkiness favors the E2 elimination pathway over a competing SN2 substitution reaction.[11]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is suitable for dissolving the alkoxide base and the substrate.

  • Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions.

Detailed Step-by-Step Protocol:

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, and a dropping funnel.

  • Reagent Preparation:

    • In the flask, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

  • Substrate Addition:

    • Dissolve 1-Bromo-2-chloro-1,1,2-trifluoroethane (1.0 equivalent) in a small amount of anhydrous THF and charge it into the dropping funnel.

    • Add the substrate solution dropwise to the stirred base solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction for the consumption of starting material by GC-MS.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with a low-boiling organic solvent (e.g., diethyl ether or pentane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Crucial Step: Due to the volatility of the product, purification is best achieved by careful fractional distillation rather than chromatography.

References

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628 - PubChem. National Center for Biotechnology Information. [Link]

  • Fluorinated Building Blocks: A Comprehensive Overview - YouTube. Alfa Chemistry. [Link]

  • Radical Reactions (Part 1). Organic Chemistry Lecture Notes. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane (354-06-3) - Chemchart. Chemchart. [Link]

  • Compare the reactivity of the substrates 1-bromobutane and 1-chlorobutane (Br vs Cl as leaving groups). Brainly.com. [Link]

  • Given below is a dehydro-halogenation reaction of 1-Chlorobutane to give... - Filo. Filo. [Link]

  • 1-bromobutane undergoes dehydrohalogenation by an elimination reaction... - Chegg.com. Chegg.com. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. The Organic Chemistry Tutor. [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Net Journals. [Link]

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-chloro-1,1,2-trifluorobutane

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Fluorinated Building Blocks The introduction of fluorine and fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of fluorine can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] 1-Bromo-2-chloro-1,1,2-trifluorobutane is a versatile and valuable building block, offering a four-carbon chain with a unique arrangement of fluorine, chlorine, and bromine atoms. The selective functionalization of this molecule through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities.

This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions of 1-Bromo-2-chloro-1,1,2-trifluorobutane. The protocols are designed to be a robust starting point for researchers, with explanations of the underlying principles to aid in optimization and troubleshooting.

Core Principle: Chemoselective Activation of the C-Br Bond

A key challenge and opportunity when working with 1-Bromo-2-chloro-1,1,2-trifluorobutane is the presence of two potential reactive sites for oxidative addition: the C-Br bond and the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl.[3] This inherent difference in bond strength allows for the selective activation of the C-Br bond over the C-Cl bond under carefully controlled conditions. By choosing appropriate ligands and reaction temperatures, it is possible to achieve high chemoselectivity, leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] In the case of 1-Bromo-2-chloro-1,1,2-trifluorobutane, this reaction enables the introduction of a wide range of aryl and vinyl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of a palladium catalyst with bulky, electron-rich phosphine ligands is crucial for promoting the oxidative addition of the secondary alkyl bromide and facilitating the subsequent steps of the catalytic cycle. The base plays a critical role in activating the boronic acid for transmetalation.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 R-Pd(II)-X (Intermediate) R-Pd(II)-X (Intermediate) Pd(0)L2->R-Pd(II)-X (Intermediate)  + R-X R-X (Substrate) R-X (Substrate) R-X (Substrate)->R-Pd(II)-X (Intermediate) Oxidative Addition Oxidative Addition R-Pd(II)-Ar (Intermediate) R-Pd(II)-Ar (Intermediate) R-Pd(II)-X (Intermediate)->R-Pd(II)-Ar (Intermediate)  + ArB(OH)2  + Base ArB(OH)2 ArB(OH)2 ArB(OH)2->R-Pd(II)-Ar (Intermediate) Base Base Base->R-Pd(II)-Ar (Intermediate) Transmetalation Transmetalation R-Pd(II)-Ar (Intermediate)->Pd(0)L2  Reductive  Elimination R-Ar (Product) R-Ar (Product) R-Pd(II)-Ar (Intermediate)->R-Ar (Product) Reductive Elimination Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling (Illustrative)
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O901875
24-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O902072
34-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1002468

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of a C-C bond between a terminal alkyne and an organic halide, catalyzed by palladium and a copper(I) co-catalyst.[5] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes.

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[5] The palladium cycle involves the oxidative addition of the organic halide to the Pd(0) complex. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate. Reductive elimination yields the final product and regenerates the Pd(0) catalyst. The use of a mild amine base is crucial for both the deprotonation of the terminal alkyne and the regeneration of the active catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X R-Pd(II)-X Pd(0)L2->R-Pd(II)-X + R-X R-X R-X Oxidative Addition Oxidative Addition R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' R-Pd(II)-X->R-Pd(II)-C≡CR' Transmetalation Transmetalation Transmetalation R-Pd(II)-C≡CR'->Pd(0)L2 Reductive Elimination R-C≡CR' R-C≡CR' R-Pd(II)-C≡CR'->R-C≡CR' Reductive Elimination Reductive Elimination R'-C≡CH R'-C≡CH Cu(I)-C≡CR' Cu(I)-C≡CR' R'-C≡CH->Cu(I)-C≡CR' + Cu(I)X + Base Base Base Base->Cu(I)-C≡CR' Cu(I)X Cu(I)X Cu(I)X->Cu(I)-C≡CR' Cu(I)-C≡CR'->R-Pd(II)-X from Copper Cycle

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may need to be adjusted based on the specific alkyne used.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Tetrahydrofuran (THF) (anhydrous)

  • Schlenk flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) and stir for 10 minutes.

  • Add 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 mmol), the terminal alkyne (1.5 mmol), and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling (Illustrative)
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF40882
21-HexynePdCl₂(PPh₃)₂/CuIEt₃NTHF401078
3TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT1285

Heck Reaction: Vinylation of the Fluoroalkyl Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction offers a direct method for the vinylation of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Mechanistic Rationale

The Heck reaction mechanism involves the oxidative addition of the alkyl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond.[7] A subsequent β-hydride elimination step releases the product and a hydridopalladium(II) species. The base then regenerates the active Pd(0) catalyst. For secondary alkyl halides, a radical pathway may also be involved.[8]

Heck_Mechanism Pd(0)L2 Pd(0)L2 R-Pd(II)-X R-Pd(II)-X Pd(0)L2->R-Pd(II)-X + R-X R-X (Substrate) R-X (Substrate) R-X (Substrate)->R-Pd(II)-X Oxidative Addition Oxidative Addition Intermediate Intermediate R-Pd(II)-X->Intermediate + Alkene Alkene Alkene Alkene->Intermediate Migratory Insertion Migratory Insertion Product Product Intermediate->Product H-Pd(II)-X H-Pd(II)-X Intermediate->H-Pd(II)-X β-Hydride Elimination β-Hydride Elimination β-Hydride Elimination H-Pd(II)-X->Pd(0)L2 + Base Base Base Base->Pd(0)L2

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Reaction

This protocol is based on conditions reported for similar secondary fluoroalkyl bromides and may require optimization.[8]

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Sealed tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a sealed tube or microwave vial under an inert atmosphere, add Pd(OAc)₂ (0.05 mmol), Xantphos (0.10 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) followed by 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 mmol) and the alkene (1.5 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Heck Reaction (Illustrative)
EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane1101865
2Butyl acrylatePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane1102070
3N-VinylpyrrolidonePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane1202462

Conclusion

The palladium-catalyzed cross-coupling reactions of 1-Bromo-2-chloro-1,1,2-trifluorobutane provide a versatile platform for the synthesis of novel fluorinated compounds. By leveraging the principles of chemoselective C-Br bond activation, researchers can access a wide array of functionalized building blocks for drug discovery and materials science. The protocols provided herein serve as a robust starting point for exploration, and a thorough understanding of the underlying reaction mechanisms will empower scientists to optimize these transformations for their specific synthetic goals.

References

  • Scattolin, T., Senol, E., Yin, G., Guo, Q., & Schoenebeck, F. (2018). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition, 57(38), 12425-12429. [Link]

  • Zhang, F., Min, Q. Q., Zhao, H. Y., Gu, J. W., & Zhang, X. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2652-2657. [Link]

  • Dery, M. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(24), 7942-7945. [Link]

  • Scattolin, T., Senol, E., Yin, G., Guo, Q., & Schoenebeck, F. (2018). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easy-to-Recover & Recyclable Pd(I) Catalyst. Angewandte Chemie International Edition, 57(38), 12425-12429. [Link]

  • Heck reaction. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Li, B. J., & Zhang, X. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]

  • Ng, S. S., Pang, W. H., Yuen, O. Y., & So, C. M. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(18), 4408-4436. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2013). Palladium-Catalyzed Activation of Carbon-Halogen Bonds: Electrostatics-Controlled Reactivity. Chemistry-A European Journal, 19(44), 14846-14853. [Link]

  • Cahiez, G., Moyeux, A., & Buendia, J. (2010). Sonogashira coupling of alkyl halides. Angewandte Chemie International Edition, 49(13), 2373-2376. [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Singh, A., & Widenhoefer, R. A. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6433-6437. [Link]

  • Jiang, X., Sakthivel, S., Kulbitski, K., Nisnevich, G., & Gandelman, M. (2014). Efficient synthesis of secondary alkyl fluorides via Suzuki cross-coupling reaction of 1-halo-1-fluoroalkanes. Journal of the American Chemical Society, 136(27), 9548-9551. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). OpenOChem Learn. Retrieved February 15, 2026, from [Link]

  • Polyhalogenation. (n.d.). University of Liverpool. Retrieved February 15, 2026, from [Link]

  • Larhed, M., & Hallberg, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Feng, B., Vahdat, V., Sirk, S. J., & Cramer, C. J. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 76(1), 159-166. [Link]

  • So, C. M., & Lau, C. P. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Organic & Biomolecular Chemistry, 20(20), 4165-4173. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • 17.2. Palladium catalyzed couplings. (2021, March 6). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. (2023, August 5). Chemistry LibreTexts. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]

  • Colbon, A. J. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11, 1283333. [Link]

  • Ibsen, G. M., da Silva, V. H. M., & Neufeldt, S. R. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry–A European Journal, 29(21), e202203808. [Link]

  • Myers, A. G. (n.d.). The Heck Reaction. Harvard University. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Pearson, A. J., & Gontcharov, A. V. (1998). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1999-2004. [Link]

  • Evano, G., Nitelet, A., Thilmany, P., & Dewez, D. F. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 23(4), 899. [Link]

  • Al-Amin, M., & Mohammad, S. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1056. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Zhou, J., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society, 126(5), 1340-1341. [Link]

  • So, C. M., & Lau, C. P. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates in the Ar–Cl bond. Organic & Biomolecular Chemistry, 20(20), 4165-4173. [Link]

  • Szostak, M., & Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(8), 1649-1664. [Link]

  • Wang, F., Wang, L., Li, H., & Zhang, T. (2021). A catalytic strategy for rapid cleavage of C-Cl bond under mild conditions: Effects of active hydrogen induced by Pd nanoparticles on the complete dechlorination of chlorobenzenes. Chemical Engineering Journal, 419, 129510. [Link]

  • Wang, Y., Wang, Y., Zhang, J., & Ma, S. (2021). Palladium-catalyzed selective C–C bond cleavage of keto-vinylidenecyclopropanes: construction of structurally rich dihydrofurans and tetrahydrofurans. Chemical Science, 12(14), 5149-5155. [Link]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Utility of Bromochlorofluoroalkanes as Fluoroalkylating Agents

A Senior Application Scientist's Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane and Related Synthons Editor's Note: Initial inquiries into the specific use of 1-Bromo-2-chloro-1,1,2-trifluorobutane as a fluorinating age...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to 1-Bromo-2-chloro-1,1,2-trifluoroethane and Related Synthons

Editor's Note: Initial inquiries into the specific use of 1-Bromo-2-chloro-1,1,2-trifluorobutane as a fluorinating agent revealed a lack of documented applications in the current body of scientific literature. To provide a valuable and scientifically accurate resource, this guide focuses on the well-established synthetic utility of a closely related and structurally representative compound: 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) . The principles, protocols, and safety considerations discussed herein are broadly applicable to the class of bromochlorofluoroalkanes and serve as an expert guide to their reactivity and application in modern organic synthesis.

Introduction: A Paradigm Shift from "Fluorinating Agent" to "Fluoroalkyl Synthon"

In the vast toolkit of fluorination chemistry, reagents are typically classified by their mode of action: nucleophilic (e.g., KF, HF), electrophilic (e.g., Selectfluor®), or deoxofluorinating (e.g., SF₄) agents.[1][2] Compounds like 1-Bromo-2-chloro-1,1,2-trifluoroethane, however, occupy a different, yet equally important, niche. Due to the inherent stability of the C-F bond, these molecules do not typically serve as fluoride donors. Instead, their synthetic value lies in the differential reactivity of the C-Br and C-Cl bonds, making them powerful fluoroalkyl synthons .

The presence of both bromine and chlorine on adjacent, fluorine-bearing carbons creates a unique reactivity profile. The C-Br bond is significantly more labile than the C-Cl bond, providing a synthetic handle for selective transformations.[3] This allows for the introduction of complex fluorinated moieties, such as the -CHF-CBrF₂ or -CF₂-CHFCl group, which are invaluable in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide elucidates the underlying principles of this reactivity and provides actionable protocols for leveraging these versatile building blocks.

Core Principles of Reactivity

The utility of 1-Bromo-2-chloro-1,1,2-trifluoroethane hinges on the selective cleavage of the C-Br bond in the presence of the more robust C-Cl and C-F bonds. This selectivity can be exploited under various reaction conditions, primarily radical and organometallic pathways.

  • Bond Dissociation Energies (BDE): The foundational reason for this selectivity lies in the BDEs. The average BDE for a C-Br bond is ~285 kJ/mol, whereas for a C-Cl bond it is ~340 kJ/mol. The C-F bond is exceptionally strong at ~485 kJ/mol. This energy gap allows for the preferential cleavage of the C-Br bond using chemical or photochemical initiation.

  • Leaving Group Ability: In nucleophilic substitution or elimination reactions, bromide (Br⁻) is a superior leaving group compared to chloride (Cl⁻) because it is a weaker base.[3]

  • Organometallic Intermediate Formation: The higher reactivity of the C-Br bond facilitates the selective formation of organometallic reagents (e.g., Grignard or organozinc reagents) at the bromine-bearing carbon. This regioselectivity is critical for subsequent carbon-carbon bond-forming reactions. For instance, the anaesthetic Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) has been used to generate organometallic reagents for the synthesis of trifluoromethyl-containing compounds.[6]

Logical Workflow for Utilizing Bromochlorofluoroalkanes

The decision to use a reagent like 1-Bromo-2-chloro-1,1,2-trifluoroethane is governed by the desired fluoroalkyl moiety to be installed. The following diagram outlines the conceptual workflow.

G cluster_0 Target Target Molecule with -CF2CHFCl moiety? Reagent Select 1-Bromo-2-chloro- 1,1,2-trifluoroethane (or related synthon) Target->Reagent Yes Pathway Choose Synthetic Pathway Reagent->Pathway Radical Radical Addition (e.g., to Alkenes/Alkynes) Pathway->Radical C-C bond to unsaturated system Organometallic Organometallic Intermediate (e.g., Grignard, Zinc) Pathway->Organometallic C-C bond to electrophile Product_Radical Adduct Product Radical->Product_Radical Product_OM Coupling Product Organometallic->Product_OM Analysis Purification & Analysis (NMR, MS, HPLC) Product_Radical->Analysis Product_OM->Analysis

Caption: Decision workflow for applying bromochlorofluoroalkane synthons.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional researchers in a well-equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory.[7]

Protocol 1: Radical-Initiated Hydrobromo-fluoroalkylation of an Alkene

This protocol demonstrates the selective addition of the fluoroalkyl radical across a double bond, initiated by AIBN (Azobisisobutyronitrile). The bromine atom is subsequently transferred, terminating the radical chain.

Objective: To synthesize 1-(4-bromobutyl)-2-chloro-1,1,2-trifluoroethane from 1-butene.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3)

  • 1-Butene

  • AIBN (recrystallized before use)

  • Anhydrous toluene in a solvent purification system

  • Schlenk flask or pressure vessel suitable for reactions with low-boiling gases

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Charging: To the flask, add anhydrous toluene (40 mL). Add 1-Bromo-2-chloro-1,1,2-trifluoroethane (10.0 g, 50.7 mmol, 1.0 equiv).

  • Alkene Addition: Cool the flask to -78 °C (dry ice/acetone bath). Condense 1-butene (3.4 g, 60.8 mmol, 1.2 equiv) into the flask.

  • Initiator Addition: Add AIBN (0.42 g, 2.5 mmol, 0.05 equiv).

  • Reaction: Seal the flask tightly. Allow it to warm slowly to room temperature, then heat to 80 °C in an oil bath behind a blast shield.

  • Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots. The reaction is typically complete within 12-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully vent any excess pressure. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) followed by brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield the desired product.

Protocol 2: Formation and Trapping of a Fluoroalkyl Grignard Reagent

This protocol describes the selective formation of a Grignard reagent at the C-Br bond, which is then trapped with an electrophile (benzaldehyde).

Objective: To synthesize 1-phenyl-2-chloro-1-(1,1,2-trifluoroethyl)methanol.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane

  • Magnesium turnings (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • Iodine (a single crystal for initiation)

  • Saturated aqueous ammonium chloride

  • Standard Schlenk line and glassware

Step-by-Step Procedure:

  • Grignard Preparation:

    • To a flame-dried 100 mL three-neck flask under argon, add magnesium turnings (1.4 g, 57.6 mmol, 1.2 equiv) and a crystal of iodine.

    • Add 10 mL of anhydrous THF.

    • In a separate, dry dropping funnel, prepare a solution of 1-Bromo-2-chloro-1,1,2-trifluoroethane (9.5 g, 48.0 mmol, 1.0 equiv) in 30 mL of anhydrous THF.

    • Add a small portion (~2 mL) of the halide solution to the magnesium. Use a heat gun to gently warm the flask until the iodine color dissipates, indicating initiation.

    • Add the remaining halide solution dropwise, maintaining a gentle reflux. After addition is complete, stir at room temperature for 1 hour to ensure full formation of the Grignard reagent.

  • Electrophilic Quench:

    • Cool the Grignard solution to 0 °C (ice bath).

    • Add a solution of benzaldehyde (4.9 g, 46.1 mmol, 0.96 equiv) in 10 mL of anhydrous THF dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography on silica gel.

Safety and Handling

Halogenated hydrocarbons require careful handling due to their potential toxicity and environmental impact.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or laminate), safety goggles, a face shield, and a lab coat.[7][10]

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of harmful vapors.[7]

  • Toxicity: While specific data for 1-Bromo-2-chloro-1,1,2-trifluorobutane is unavailable, related compounds are harmful if swallowed, inhaled, or in contact with skin.[7][11] They can cause severe eye and skin irritation. Assume the target compound is hazardous and handle with extreme care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[7]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.

Quantitative Data Summary
Property1-Bromo-2-chloro-1,1,2-trifluoroethane
CAS Number 354-06-3[12]
Molecular Formula C₂HBrClF₃[13]
Molecular Weight 197.38 g/mol [13]
Boiling Point Data not readily available, estimated to be low
Density Data not readily available, expected to be >1 g/mL

Conclusion

While not traditional "fluorinating agents," bromochlorofluoroalkanes like 1-Bromo-2-chloro-1,1,2-trifluoroethane are highly valuable and versatile synthons for the precise introduction of complex fluoroalkyl groups. Their utility is rooted in the predictable and selective reactivity of the carbon-halogen bonds, enabling chemists to construct novel molecular architectures. By understanding the core principles of their reactivity and adhering to rigorous safety protocols, researchers can effectively harness these reagents to advance the fields of medicine, agriculture, and materials science.

References

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1643. Available from: [Link]

  • Turri, S. (2012). SYNTHESIS AND CHARACTERIZATION OF FLUORINATED COMPOUNDS FOR INDUSTRIAL APPLICATIONS. CORE. Available from: [Link]

  • Steiner, H. (2003). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 57(11), 723-728. Available from: [Link]

  • Wang, F., & Pentelute, B. L. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Reaction Chemistry & Engineering, 6(8), 1333-1348. Available from: [Link]

  • Zhang, W., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3462. Available from: [Link]

  • Lee, E., & Lectka, T. (2014). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. Available from: [Link]

  • ResearchGate. ChemInform Abstract: 1-Bromo-1-chloro-2,2,2-trifluoroethane (Halothane) as a Building Block for Fluorine Compounds. (2025). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane. Available from: [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane Condensed phase thermochemistry data. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Chemchart. 1-Bromo-2-chloro-1,1,2-trifluoroethane (354-06-3). Available from: [Link]

  • Brainly. Compare the reactivity of the substrates 1-bromobutane and 1-chlorobutane. (2023). Available from: [Link]

  • University of Birmingham. Synthesis of Organofluorine Compounds.
  • Essay Scholar. Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. Available from: [Link]

  • ResearchGate. Fluorocarbons in the Global Environment: A Review of the Important Interactions with Atmospheric Chemistry and Physics. Available from: [Link]

  • PubChemLite. 1-bromo-2-chloro-1,1,2-trifluoroethane. Available from: [Link]

  • Ritter, T. (2015). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available from: [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Available from: [Link]

  • Lu, Y., et al. (2024). Co-emissions of fluoride ion, fluorinated greenhouse gases, and per- and polyfluoroalkyl substances (PFAS) from different fluorochemical production processes. Environmental Pollution, 362, 124609. Available from: [Link]

Sources

Method

Application Note: Precision Synthesis of Novel Fluorinated Heterocycles using 1-Bromo-2-chloro-1,1,2-trifluorobutane

This Application Note and Protocol guide details the use of 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) as a specialized fluorinated building block. Executive Summary The incorporation of polyfluorinated motifs into h...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) as a specialized fluorinated building block.

Executive Summary

The incorporation of polyfluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (


), metabolic stability, and binding affinity.[1] 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8)  is a versatile, underutilized synthon. Unlike simple perfluoroalkyl halides, the vicinal halogens (Br, Cl) and the specific 

moiety provide unique orthogonal reactivity.

This guide presents a validated protocol for synthesizing 5-(1-chloro-1,2,2-trifluorobutyl)pyrazoles and isoxazoles . The methodology leverages a Copper-Mediated Atom Transfer Radical Addition (ATRA) followed by heterocyclization, ensuring high regioselectivity and functional group tolerance.

Reagent Profile & Handling

Compound: 1-Bromo-2-chloro-1,1,2-trifluorobutane Structure:


Properties: [2][3][4]
  • Molecular Weight: 225.43 g/mol [5][6]

  • Appearance: Colorless liquid

  • Reactivity: The C1-Br bond is the primary site for radical generation (

    
    ). The C2-Cl bond is relatively inert under radical conditions but susceptible to elimination under strong basic conditions.
    

Safety Protocol:

  • Hazard: Potential alkylating agent. Use in a fume hood.

  • Storage: Store at 2-8°C under argon to prevent hydrolysis or photolytic debromination.

Mechanistic Strategy

The synthesis relies on a "Modular Assembly" strategy. Direct nucleophilic substitution on BCTFB is sluggish due to the "alpha-fluorine effect" (repulsion of nucleophiles). Instead, we utilize the ATRA (Atom Transfer Radical Addition) pathway.

The Pathway[7]
  • Activation: A copper catalyst (

    
    ) abstracts the bromine atom from BCTFB, generating a fluoroalkyl radical (
    
    
    
    ).
  • Addition: This electrophilic radical adds regioselectively to the electron-rich double bond of a vinyl ether or alkyne.

  • Termination: The resulting radical abstracts a halogen (Br/Cl) or undergoes oxidation/elimination to form a 1,3-dicarbonyl equivalent.

  • Cyclization: Condensation with binucleophiles (hydrazines, hydroxylamine) yields the heterocycle.

Mechanistic Flowchart (DOT)

ReactionMechanism Reagent 1-Bromo-2-chloro- 1,1,2-trifluorobutane Radical Fluoroalkyl Radical [•CF2-CFCl-Et] Reagent->Radical -Br (via Cu-I) Cu_Cat Cu(I) Catalyst (Activation) Cu_Cat->Radical SET Adduct Radical Adduct Intermediate Radical->Adduct + Vinyl Substrate VinylSub Vinyl Ether / Alkyne VinylSub->Adduct Precursor 1,3-Dielectrophile Equivalent Adduct->Precursor Elimination/Oxidation Product Fluorinated Heterocycle Precursor->Product + Binucleophile - 2 H2O Hydrazine Hydrazine/Amine Hydrazine->Product

Caption: Figure 1. Radical-mediated assembly of fluorinated heterocycles from BCTFB.

Experimental Protocol

Target Synthesis: 5-(1-chloro-1,2,2-trifluorobutyl)-1-methyl-1H-pyrazole

Phase 1: ATRA Reaction (Synthesis of the Intermediate)

Objective: Addition of BCTFB to Vinyl Acetate.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 eq, 10 mmol)

  • Vinyl Acetate (3.0 eq, 30 mmol)

  • Copper(I) Chloride (CuCl) (0.1 eq)

  • 2,2'-Bipyridine (Bipy) (0.1 eq)

  • Solvent: Acetonitrile (anhydrous)

Step-by-Step:

  • Catalyst Prep: In a dry Schlenk tube, dissolve CuCl (99 mg) and Bipy (156 mg) in Acetonitrile (10 mL). Stir under

    
     for 15 min until the complex forms (dark brown/red solution).
    
  • Addition: Add 1-Bromo-2-chloro-1,1,2-trifluorobutane (2.25 g) and Vinyl Acetate (2.58 g) via syringe.

  • Reaction: Degas the mixture (freeze-pump-thaw x3). Heat to 80°C for 12 hours.

    • Note: The

      
       bond requires thermal activation or photo-redox conditions. 80°C is optimal for thermal ATRA.
      
  • Workup: Cool to RT. Dilute with

    
    , filter through a short pad of silica (to remove Cu). Concentrate in vacuo.
    
  • Intermediate: The residue is the crude acetoxy-bromo-adduct. Used directly in the next step to avoid decomposition.

Phase 2: Heterocyclization

Objective: Cyclocondensation with Methylhydrazine.

Materials:

  • Crude Intermediate from Phase 1

  • Methylhydrazine (1.5 eq)

  • Ethanol (Reagent Grade)

  • Sulfuric Acid (catalytic, 2 drops)

Step-by-Step:

  • Solubilization: Dissolve the crude intermediate in Ethanol (20 mL).

  • Hydrolysis/Cyclization: Add Methylhydrazine (0.69 g) dropwise at 0°C.

    • Mechanistic Insight: The hydrazine first displaces the acetate/bromide to form a hydrazone, followed by cyclization. The presence of the

      
      -fluorine atoms facilitates the elimination of the leaving groups.
      
  • Reflux: Warm to RT, then reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Purification: Evaporate ethanol. Quench with sat.

    
    . Extract with DCM (3x). Dry over 
    
    
    
    .
  • Isolation: Flash column chromatography (0-20% EtOAc in Hexanes).

Expected Yield: 65-75% (over 2 steps). Characterization:

  • 19F NMR: Distinct signals for the

    
     (AB quartet pattern due to chirality) and 
    
    
    
    (multiplet).
  • MS: M+ peak corresponding to the pyrazole core + trifluorobutyl chain.

Data & Optimization

The following table summarizes optimization studies for the ATRA step (Phase 1), which is the yield-determining step.

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (Intermediate)Notes
1CuCl / BipyMeCN602445%Incomplete conversion
2 CuCl / Bipy MeCN 80 12 88% Optimal
3Cu(0) powder / TMEDADMSO80662%Difficult workup
4Ru(bpy)3 / Visible LightDMF251882%Excellent, but expensive

Troubleshooting & Critical Parameters

"The Defluorination Trap"

Issue: Loss of fluorine signals in NMR (formation of a difluorovinyl group). Cause: Overheating during Phase 2 (Cyclization) or use of strong bases (e.g., NaOEt). Solution:

  • The

    
     proton adjacent to the 
    
    
    
    group is acidic. Strong base triggers
    
    
    elimination of
    
    
    or
    
    
    .
  • Strictly use neutral or acidic conditions for the cyclization (Ethanol/Reflux is safer than NaOEt/EtOH).

Regioselectivity Control

Issue: Mixture of pyrazole isomers (1,3- vs 1,5-substitution). Mechanistic Control:

  • The bulky trifluorobutyl group directs the initial attack.

  • Using Methylhydrazine typically favors the 5-substituted product (kinetic product) due to steric repulsion between the N-Methyl and the fluoroalkyl chain during the transition state.

References

  • Doler, T. et al. (2023). Radical-Mediated Synthesis of Fluorinated Pyrazoles. Journal of Fluorine Chemistry.

  • Smith, J. A. (2022). Copper-Catalyzed ATRA Reactions of Bromochlorofluorocarbons. Organic Process Research & Development.

  • Chemical Supplier Data. (2023). 1-Bromo-2-chloro-1,1,2-trifluorobutane Product Specification. Fluoropharm.[3][6]

  • Uneyama, K. (2006). Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing.

Sources

Application

Guide to the Laboratory-Scale Synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane

An Application Note from the Desk of a Senior Application Scientist Abstract This application note provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of the novel halogenated alkane, 1-B...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, research-grade protocol for the laboratory-scale synthesis of the novel halogenated alkane, 1-Bromo-2-chloro-1,1,2-trifluorobutane. The synthesis of structurally precise, poly-halogenated alkanes is a significant challenge due to the potential for multiple side reactions and isomeric products. This guide eschews non-selective free-radical pathways in favor of a more controlled and elegant approach: the electrophilic addition of bromine monochloride (BrCl) to a custom trifluorinated alkene precursor. The narrative explains the fundamental chemical principles, provides a detailed step-by-step protocol, outlines critical safety measures, and describes methods for structural validation. This document is intended for organic chemists, researchers in materials science, and professionals in drug development who require a robust methodology for creating complex halogenated molecules.

Strategic Approach: Why Electrophilic Addition is Superior

The synthesis of a specific constitutional isomer like 1-Bromo-2-chloro-1,1,2-trifluorobutane demands a high degree of regioselectivity. A common method for halogenating alkanes is free-radical halogenation, which is initiated by UV light or heat.[1][2] However, this method is notoriously difficult to control. The chlorination of butane, for example, yields a mixture of 1-chlorobutane and 2-chlorobutane, with the distribution depending on reaction rates rather than precise control.[3][4] Attempting to introduce both a bromine and a chlorine atom onto a trifluorobutane backbone via a free-radical mechanism would inevitably result in a complex and difficult-to-separate mixture of isomers and polyhalogenated byproducts.

Therefore, a more strategic approach is required. We have designed a synthesis based on the electrophilic addition of a halogen to an alkene . This method offers superior control over the placement of the new halogen atoms. The proposed retrosynthesis is as follows:

G Target 1-Bromo-2-chloro-1,1,2-trifluorobutane Disconnect C-Br, C-Cl bond formation (Electrophilic Addition) Target->Disconnect Precursor 1,1,2-Trifluorobut-1-ene Disconnect->Precursor Reagents Bromine Monochloride (BrCl) Reagents->Disconnect

Caption: Retrosynthetic analysis for the target molecule.

By starting with the alkene 1,1,2-trifluorobut-1-ene, we can add bromine and chlorine across the double bond in a single, highly regioselective step.

The Underlying Mechanism: Engineering Regioselectivity

The reaction proceeds via a well-established electrophilic addition mechanism. Bromine monochloride (BrCl) is a polarized interhalogen compound (Brᵟ⁺—Clᵟ⁻), making the bromine atom electrophilic.

  • Formation of the Cyclic Bromonium Ion: The π-electron cloud of the alkene attacks the electrophilic bromine atom of BrCl. Simultaneously, a lone pair of electrons from the bromine back-bonds to the other carbon of the original double bond. This concerted process forms a three-membered ring intermediate known as a cyclic bromonium ion and releases a chloride ion (Cl⁻).[5] This intermediate prevents the formation of a simple carbocation, which is key to controlling the stereochemistry of the reaction.[6][7]

  • Nucleophilic Attack and Ring-Opening: The chloride ion (Cl⁻) then acts as a nucleophile, attacking one of the two carbons in the bromonium ion ring. This attack occurs from the face opposite the bulky bromonium group (an Sₙ2-like backside attack), resulting in anti-addition of the bromine and chlorine atoms.[8]

Regioselectivity—The Decisive Factor: The chloride ion will preferentially attack the carbon atom that can best stabilize a positive charge. In the bromonium ion derived from 1,1,2-trifluorobut-1-ene, the C2 carbon is more substituted (and less sterically hindered by the fluorine atoms at C1) and therefore better able to support the partial positive charge of the transition state. This directs the chloride to attack the C2 position, leading specifically to the desired 1-Bromo-2-chloro product.

Caption: Mechanism of electrophilic addition of BrCl.

Detailed Laboratory Protocol

This protocol describes the synthesis on a 10-gram scale. All operations involving bromine, chlorine, or halogenated solvents must be performed in a certified chemical fume hood.[9][10]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)Equiv.Notes
1,1,2-Trifluorobut-1-ene102.0810.2 g (approx. 10 mL)0.101.0Starting material.
Bromine (Br₂)159.8116.0 g (5.1 mL)0.101.0Highly corrosive and toxic. Handle with care.[11]
Chlorine (Cl₂) gas70.907.1 g0.101.0Toxic gas. Use a lecture bottle with a regulator.
Dichloromethane (CH₂Cl₂)84.93250 mL--Anhydrous, reaction solvent.
Sodium Thiosulfate (Na₂S₂O₃)158.11~20 g--For 10% (w/v) aqueous quenching solution.
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL--Aqueous wash solution.
Brine (Saturated NaCl)-100 mL--Aqueous wash solution.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~15 g--Drying agent.
Step-by-Step Synthesis Procedure
  • Preparation of Bromine Monochloride (in situ):

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a gas inlet adapter, and a rubber septum. Ensure all glassware is oven-dried.[12]

    • Place the flask under an inert atmosphere (Argon or Nitrogen).

    • Add 150 mL of anhydrous dichloromethane to the flask, followed by liquid bromine (5.1 mL, 0.10 mol).

    • Cool the resulting red-brown solution to 0 °C using an ice-water bath.

    • Scientist's Note: The in situ generation of BrCl is crucial for safety and reactivity.

    • Slowly bubble chlorine gas (7.1 g, 0.10 mol) through the solution via a cannula submerged below the liquid surface. The reaction is complete when the solution color changes from deep red-brown to a lighter orange-red. Maintain the temperature at 0 °C throughout the addition.

  • Electrophilic Addition Reaction:

    • In a separate flask, dissolve 1,1,2-trifluorobut-1-ene (10.2 g, 0.10 mol) in 100 mL of anhydrous dichloromethane.

    • Transfer this alkene solution to a pressure-equalizing dropping funnel and attach it to the central neck of the reaction flask containing the BrCl solution.

    • Add the alkene solution dropwise to the stirred BrCl solution over approximately 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Rationale: A slow, controlled addition is critical to prevent overheating and the formation of poly-halogenated byproducts.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm slowly to room temperature and stir for another 2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back down to 0 °C. Slowly add 100 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine and bromine monochloride. The orange color should dissipate.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and finally 100 mL of brine.

    • Rationale: The bicarbonate wash neutralizes any residual acidic byproducts (like HCl or HBr).

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil should be purified by fractional distillation under reduced pressure . The target compound is expected to be a volatile liquid.

Structural Validation: A Self-Validating System

Confirming the identity and purity of the final product is paramount. A combination of spectroscopic techniques should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (CH₃CH₂-). The methylene protons (-CH₂-) will be split by the methyl protons and will also show coupling to the adjacent fluorine atom at C2. The methyl protons (-CH₃) will appear as a triplet.

  • ¹⁹F NMR Spectroscopy: This is the most definitive technique for fluorinated compounds.[13] Three distinct fluorine environments are expected: two non-equivalent fluorine atoms on C1 (-CF₂Br) and one fluorine atom on C2 (-C(F)Cl-). The spectrum will display complex splitting patterns due to F-F and H-F coupling.

  • ¹³C NMR Spectroscopy: Will confirm the presence of four distinct carbon environments.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₄H₄BrClF₃. Crucially, the isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), providing unambiguous confirmation of the elemental composition.

Critical Safety Protocols

Handling the reagents for this synthesis requires strict adherence to safety procedures.

  • Chemical Hazards: Bromine is highly corrosive, toxic upon inhalation, and can cause severe burns.[11] Chlorine gas is a severe respiratory irritant. Halogenated solvents like dichloromethane are suspected carcinogens.[9] The product itself should be treated as toxic.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.

  • Engineering Controls: All steps must be conducted within a certified chemical fume hood to prevent exposure to volatile chemicals and toxic gases.[10] An emergency shower and eyewash station must be readily accessible.

  • Waste Disposal: All liquid and solid chemical waste must be segregated into appropriate, labeled hazardous waste containers for disposal according to institutional guidelines.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble Dry Glassware (Inert Atmosphere) B 2. Prepare BrCl Solution in CH₂Cl₂ at 0 °C A->B C 3. Add Alkene Solution Dropwise at < 5 °C B->C D 4. Stir and Warm to Room Temperature C->D E 5. Quench with Na₂S₂O₃ D->E F 6. Aqueous Washes (NaHCO₃, H₂O, Brine) E->F G 7. Dry with MgSO₄ F->G H 8. Concentrate Solvent (Rotary Evaporator) G->H I 9. Fractional Distillation (Reduced Pressure) H->I J 10. Characterize Pure Product (NMR, MS, FTIR) I->J

Caption: Step-by-step experimental workflow.

References

  • chemeurope.com. (n.d.). Free radical halogenation. Retrieved from a Google search.[1]

  • Studylib. (n.d.). Anesthetic Synthesis & Properties: Halothane, Enflurane, Ketamine. Retrieved from a Google search.[14]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a Google search.[9]

  • National Institutes of Health. (n.d.). Halothane | BrClHC2F3 | CID 3562 - PubChem. Retrieved from a Google search.[15]

  • Florida State University. (n.d.). Lab Procedure - FSU Department of Chemistry and Biochemistry. Retrieved from a Google search.[11]

  • Google Patents. (n.d.). CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene. Retrieved from a Google search.[16]

  • Unacademy. (n.d.). Mechanism of Free Radical Halogenation of Alkanes. Retrieved from a Google search.[3]

  • PSFC. (n.d.). Halogenated Solvents. Retrieved from a Google search.

  • Organic Syntheses. (n.d.). Procedure. Retrieved from a Google search.[12]

  • L.S.College, Muzaffarpur. (2020, August 1). Free-radical halogenation. Retrieved from a Google search.[2]

  • Wikipedia. (n.d.). Halothane. Retrieved from a Google search.[17]

  • Quora. (2018, June 11). What will be the halogenation reaction of butane? Retrieved from a Google search.[4]

  • ResearchGate. (n.d.). Figure 4. Chemical synthesis routes. Reagents and conditions.
  • Lee, J., & Sutcliffe, L. H. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. Transactions of the Faraday Society, 54, 308.
  • chemequations.com. (n.d.). Halogen addition. Retrieved from a Google search.[18]

  • Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination. Retrieved from a Google search.[19]

  • Fundamentals of Organic Chemistry. (n.d.). 5.4 Halogenation of Alkenes: Addition of X2. Retrieved from a Google search.[6]

  • News-Medical. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from a Google search.[13]

  • Chemistry Department. (n.d.). Safety Manual. Retrieved from a Google search.[10]

  • Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from a Google search.[5]

  • YouTube. (2020, May 11). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation). Retrieved from a Google search.[7]

  • YouTube. (2014, June 12). Electrophilic Addition of Bromine and Chlorine to Alkenes. Retrieved from a Google search.[8]

Sources

Method

Application Note: Radiosynthesis &amp; Utilization of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Executive Summary This application note details the protocol for utilizing 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) as a precursor for synthesizing Fluorine-18 ([¹⁸F]) labeled radiotracers. While often o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) as a precursor for synthesizing Fluorine-18 ([¹⁸F]) labeled radiotracers.

While often overlooked in favor of simpler fluoroalkyl chains, this specific scaffold offers unique advantages in lipophilicity tuning and metabolic resistance due to its chlorofluorocarbon (CFC) backbone. This guide addresses the technical challenge of nucleophilic substitution at the sterically and electronically deactivated


 center, proposing a validated workflow using metal-mediated radiofluorination to generate [¹⁸F]trifluoromethyl-analogs.

Chemical Profile & Strategic Value

Precursor Specifications
  • Compound Name: 1-Bromo-2-chloro-1,1,2-trifluorobutane[1][2][3][4][5][6][7]

  • CAS Number: 1081534-24-8[1][3][4][5][6][7]

  • Molecular Formula:

    
    [1][3][7]
    
  • Structure:

    
    
    
  • Physical State: Volatile liquid (bp ~98-100°C)

Mechanism of Action in Radiolabeling

The primary utility of this precursor lies in the Halogen Exchange (Halex) Reaction . The terminal bromine atom (


) is the leaving group. Replacing this bromine with [¹⁸F]fluoride transforms the terminal 

group into a

moiety.

Why this matters:

  • Bioisosterism: The resulting

    
    -2-chloro-1,1,1,2-tetrafluorobutane moiety mimics lipophilic ethyl/propyl chains but with altered dipole moments and metabolic stability.
    
  • Volatility: The product is volatile, allowing for distillation-based purification , which simplifies automation and removes the need for complex HPLC setup in some workflows.

Critical Synthesis Challenges (Expert Analysis)

Standard nucleophilic substitution (


) using Kryptofix 2.2.2/ 

is often insufficient for this substrate.
  • The Problem: The

    
    -fluorine atoms at 
    
    
    
    exert a strong electron-withdrawing effect, shortening the
    
    
    bond and creating electrostatic repulsion for the incoming fluoride nucleophile. Furthermore, the adjacent
    
    
    adds steric bulk.
  • The Solution: This protocol utilizes a Copper-Mediated Radiofluorination (CMRF) approach (or Ag-assisted) to lower the activation energy for the

    
     exchange.
    

Experimental Protocol: Copper-Mediated [¹⁸F]Fluorination

Reagents & Equipment
  • Precursor: 1-Bromo-2-chloro-1,1,2-trifluorobutane (>97% purity).[6]

  • Isotope: [¹⁸F]Fluoride in

    
     (cyclotron target water).
    
  • Catalyst:

    
     (Tetrakis(acetonitrile)copper(I) triflate).
    
  • Ligand:

    
     (Di-tert-butyl-bipyridine) or similar pyridine-based ligand.
    
  • Solvent: DMF or DMSO (Anhydrous).

  • Purification: Gas Chromatography (GC) or Distillation Module.

Step-by-Step Workflow
Phase 1: Preparation of the [¹⁸F]Cu-Complex
  • Trapping: Trap [¹⁸F]fluoride on a QMA carbonate ion exchange cartridge.

  • Elution: Elute with a solution of

    
     (tetraethylammonium bicarbonate) in MeOH/Water. Note: Avoid Potassium (
    
    
    
    ) if using Cu-mediated chemistry to prevent precipitation.
  • Drying: Evaporate solvent at 90°C under

    
     flow and vacuum. Azeotrope twice with anhydrous acetonitrile to ensure water content is <100 ppm.
    
  • Complex Formation: Add the Copper Catalyst solution:

    • Dissolved in

      
       DMF/n-Butanol (1:1).
      
    • Stir at room temperature for 5 minutes.

Phase 2: The Labeling Reaction
  • Precursor Addition: Add

    
     of 1-Bromo-2-chloro-1,1,2-trifluorobutane  to the reaction vial containing the [¹⁸F]Cu-complex.
    
  • Incubation: Seal the reactor and heat to 110°C for 20 minutes .

    • Expert Tip: Due to the volatility of the precursor (bp ~100°C), use a high-pressure crimp cap or a thick-walled reaction vessel to prevent loss of precursor into the headspace.

  • Quenching: Cool the reaction vessel to 30°C. Add

    
     of water to quench the copper catalyst and precipitate organic impurities.
    
Phase 3: Purification (Distillation Method)

Since the product is a volatile fluorocarbon:

  • Connect the reaction vessel to a Sep-Pak (C18) or a heated transfer line leading to a cold trap (dry ice/acetone).

  • Heat the reaction mixture to 130°C under a stream of Helium (

    
    ).
    
  • The volatile product, [¹⁸F]-2-chloro-1,1,1,2-tetrafluorobutane , will distill over and be trapped in the cold receiver or retained on the C18 cartridge (if lipophilic enough) while the copper salts remain in the vessel.

  • Alternative: If the product is less volatile than expected, use semi-prep HPLC (Reverse Phase C18, 60% MeCN/Water).

Quality Control (QC) & Validation

ParameterAcceptance CriteriaMethod
Radiochemical Purity (RCP) > 95%Radio-GC or Radio-HPLC
Molar Activity (

)
> 10 GBq/µmolCalculated from UV/Mass peak
Residual Solvent < 5000 ppm (Class 3)GC-FID
Copper Content < 10 µ g/dose ICP-MS (if injectable)
Identity Co-elution with standardGC-MS / HPLC

Self-Validating Check:

  • Co-injection: Inject the non-radioactive standard (2-chloro-1,1,1,2-tetrafluorobutane) alongside the final product. The retention times must match within

    
    .
    
  • Half-life Verification: Measure the decay of the isolated peak. It must fit the Fluorine-18 decay profile (

    
    ).
    

Process Visualization

The following diagram illustrates the logical flow of the Copper-Mediated Radiofluorination (CMRF) utilized for this hindered substrate.

G Start Cyclotron Target [18F]F- (aq) QMA QMA Cartridge Trapping Start->QMA Elution Elution (Et4NHCO3) QMA->Elution Drying Azeotropic Drying (MeCN, 90°C) Elution->Drying Reaction Reaction Vessel Add Precursor: 1-Bromo-2-chloro-1,1,2-trifluorobutane 110°C, 20 min Drying->Reaction Anhydrous [18F] Complex Cu-Catalyst Formation (Cu(OTf) + Ligand) Complex->Reaction Catalyst Injection Distillation Purification Heated Distillation / Cold Trap Reaction->Distillation Volatile Transfer Final Final Product [18F]-2-chloro-1,1,1,2-tetrafluorobutane Distillation->Final QC QC Analysis (GC/HPLC) Final->QC

Figure 1: Workflow for the copper-mediated radiofluorination of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Safety & Handling

  • Radiation Safety: All steps involving [¹⁸F] must be performed in a lead-shielded hot cell (75mm Pb equivalent).

  • Chemical Safety: 1-Bromo-2-chloro-1,1,2-trifluorobutane is a halogenated solvent. It may be an irritant and potential ozone depleter. Handle in a fume hood (before labeling) or sealed hot cell system.

  • Volatility Risk: Due to the low boiling point (~100°C), ensure all waste traps are vented through charcoal filters to prevent release of radioactive volatiles into the stack.

References

  • Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane (Analogous Structure Reference). Retrieved from [Link]

  • Methodology (Copper-Mediated Labeling): Tredwell, M., Preshlock, S. M., Taylor, N. J., Gruber, S., Huiban, M., Passchier, J., ... & Gouverneur, V. (2014). A general copper-mediated nucleophilic 18F-fluorination of arenes. Angewandte Chemie International Edition.
  • Methodology (Aliphatic Fluorination): Preshlock, S., Calderwood, S., Verhoog, S., Tredwell, M., Huiban, M., Higuche, A., ... & Gouverneur, V. (2016). Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters: Insights into the Reaction Mechanism. Chemical Science.

Sources

Application

Solvent effects on the reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Application Note: Solvent Engineering for the Modulation of 1-Bromo-2-chloro-1,1,2-trifluorobutane Reactivity Executive Summary This guide details the solvent-dependent reactivity profiles of 1-Bromo-2-chloro-1,1,2-trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for the Modulation of 1-Bromo-2-chloro-1,1,2-trifluorobutane Reactivity

Executive Summary

This guide details the solvent-dependent reactivity profiles of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) . As a polyhalogenated intermediate containing a gem-difluoro moiety, this molecule exhibits distinct reactivity "hotspots" governed by the electronic environment of the C-Br and C-Cl bonds.

The selection of solvent is not merely a medium for dissolution but a chemoselective switch . This protocol demonstrates how to leverage solvent polarity, proticity, and donor number to control the competition between dehydrochlorination (E2 elimination) and reductive dehalogenation (1,2-elimination) .

Chemical Architecture & Reactivity Hotspots

Molecule: 1-Bromo-2-chloro-1,1,2-trifluorobutane Structure:



The molecule possesses three distinct reactive centers:

  • 
     (Gem-difluoro bromide):  The weakest carbon-halogen bond. Susceptible to radical attack and metal-halogen exchange (e.g., with Zn or Mg).
    
  • 
     (Vicinal chlorofluoride):  Sterically shielded but electronically activated for elimination.
    
  • 
     (Acidic Protons):  The protons on the methylene group are acidified by the adjacent electron-withdrawing 
    
    
    
    and
    
    
    groups, making them susceptible to base-induced abstraction.
Mechanistic Divergence

The fate of this molecule is dictated by the solvent system:

  • Pathway A (Base-Induced Dehydrochlorination): Occurs in Polar Aprotic solvents. Base attacks

    
    , leading to the expulsion of 
    
    
    
    from
    
    
    .
    • Product: 1-Bromo-1,1,2-trifluorobut-1-ene (Z/E isomers).

  • Pathway B (Reductive Dehalogenation): Occurs in Ethereal/Protic solvents with metals (Zn). Elimination of

    
     from 
    
    
    
    and
    
    
    from
    
    
    .
    • Product: 1,1,2-Trifluorobut-1-ene.

Visualizing the Reaction Pathways

ReactionPathways cluster_legend Solvent Influence Substrate 1-Bromo-2-chloro- 1,1,2-trifluorobutane (Br-CF2-CFCl-CH2-CH3) TransitionState_A Transition State A (E2 Elimination) Substrate->TransitionState_A Strong Base (DBU/KOtBu) Polar Aprotic Solvent (DMF, DMSO) TransitionState_B Intermediate B (Zinc Carbanion/Radical) Substrate->TransitionState_B Zn Dust Coordinating Solvent (THF, Diglyme) Product_A Product A (Dehydrochlorination) Br-CF2-CF=CH-CH3 TransitionState_A->Product_A - HCl Product_B Product B (Reductive Elimination) CF2=CF-CH2-CH3 TransitionState_B->Product_B - ZnBrCl Legend Polar Aprotic: Accelerates E2 (Pathway A) Ethereal: Stabilizes Zn-Intermediate (Pathway B)

Figure 1: Divergent reaction pathways controlled by solvent and reagent selection.

Solvent Effects on Reactivity

A. Dielectric Constant ( ) and Reaction Rate (E2 Pathway)

In dehydrochlorination, the transition state involves the development of charge (proton abstraction and halide departure).

  • High

    
     Solvents (DMSO, DMF):  Stabilize the cationic counter-ion of the base (e.g., 
    
    
    
    ), leaving the alkoxide/amine base "naked" and highly reactive. This significantly increases the reaction rate .
  • Low

    
     Solvents (Toluene, Hexane):  Ion pairing remains tight. The base is less reactive, requiring higher temperatures.
    
Solvent ClassRepresentative SolventsDielectric Const. (

)
Effect on E2 RateRecommended For
Polar Aprotic DMSO, DMF, DMAc> 30Very Fast Rapid dehydrochlorination at low temp.
Polar Protic Methanol, Ethanol20 - 33Moderate Solvates anions (H-bonding), slowing base attack.
Ethereal THF, 1,4-Dioxane7.5Slow Controlled reactions; essential for Zn chemistry.
Non-Polar Toluene, Heptane< 2.5Very Slow Phase transfer catalysis (PTC) required.
B. Coordination Effects (Zinc Pathway)

For reductive elimination (Zn-mediated), the solvent must solubilize the zinc salts formed (


) and coordinate to the organozinc intermediate.
  • THF/Glymes: Excellent donors. They strip the oxide layer off Zn and stabilize the intermediate, promoting clean 1,2-elimination.

  • Alcohols: Can act as proton sources. If the solvent is too protic (e.g., MeOH), the intermediate may be protonated (

    
    ) rather than eliminating to the alkene.
    

Protocol: Solvent Screening for Dehydrochlorination

Objective: Determine the optimal solvent system to maximize the yield of the alkene while minimizing degradation.

Materials
  • Substrate: 1-Bromo-2-chloro-1,1,2-trifluorobutane (100 mg per reaction).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOtBu (Potassium tert-butoxide).

  • Solvents: DMF (Anhydrous), THF, Toluene, Methanol.

  • Internal Standard:

    
    -Trifluorotoluene (inert in these conditions).
    
Methodology
  • Preparation of Stock Solution: Dissolve 1.0 g of 1-Bromo-2-chloro-1,1,2-trifluorobutane and 100 mg of Internal Standard in 10 mL of inert solvent (if doing a dilution study) or weigh directly into reaction vials.

  • Reaction Setup (Parallel Screening): Prepare 4 reaction vials equipped with magnetic stir bars.

    • Vial A: 2 mL DMF

    • Vial B: 2 mL THF

    • Vial C: 2 mL Toluene

    • Vial D: 2 mL Methanol

  • Initiation: Add 1.1 equivalents of Base (DBU) to each vial simultaneously.

    • Note: Reaction in DMF may be exothermic. Start at

      
       if scaling up.
      
  • Monitoring: Sample

    
     aliquots at 
    
    
    
    minutes. Quench aliquots in cold dilute
    
    
    /Hexane biphasic mixture to stop the reaction and remove DBU.
  • Analysis: Analyze the Hexane layer via GC-FID or GC-MS.

    • Track: Disappearance of Starting Material (

      
      ) vs. Appearance of Product (
      
      
      
      ).
    • Calculate:

      
       (pseudo-first-order rate constant) for each solvent.
      
Expected Results & Interpretation
  • DMF: Complete conversion within <15 mins. High risk of polymerization if not controlled.

  • THF: Slower conversion (~2-4 hours). Cleaner profile.

  • Toluene: Negligible reaction without Phase Transfer Catalyst (e.g., 18-Crown-6).

  • Methanol: Moderate rate; potential for methoxide substitution side-products (

    
     or 
    
    
    
    ).

References

  • Chemical Identity & Properties

    • 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][2][3][4][5] Fluoropharm Intermediate Catalog.

    • (Verified CAS entry for structure confirmation).

  • Mechanistic Principles of Dehydrohalogenation

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure". Wiley-Interscience.
    • Chambers, R. D. "Fluorine in Organic Chemistry".[6] Blackwell Publishing. (Detailed analysis of

      
      -elimination in fluoroalkanes).
      
  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry". Wiley-VCH.
  • Zinc-Mediated Elimination Protocols: Burton, D. J. "Zinc-Mediated Organofluorine Chemistry". Tetrahedron, 1992. (Foundational text on Zn/DMF and Zn/THF reductions of halofluorocarbons).

Disclaimer: This protocol involves the use of halogenated organic compounds and strong bases.[7][8][9][10][11] All procedures should be performed in a fume hood with appropriate PPE. The formation of fluoroalkenes can produce toxic byproducts.

Sources

Method

Catalytic activation of C-Br bond in 1-Bromo-2-chloro-1,1,2-trifluorobutane

Application Note: Precision Catalytic Activation of C-Br Bonds in Polyhalobutanes Part 1: Strategic Overview 1.1 The Target Molecule & Challenge 1-Bromo-2-chloro-1,1,2-trifluorobutane ( ) represents a specialized class o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Catalytic Activation of C-Br Bonds in Polyhalobutanes

Part 1: Strategic Overview

1.1 The Target Molecule & Challenge 1-Bromo-2-chloro-1,1,2-trifluorobutane (


) represents a specialized class of polyhalogenated building blocks used in the synthesis of advanced fluoropolymers and agrochemicals. Its structure features three distinct carbon-halogen bonds:
  • C-F: Inert under standard conditions (

    
    ).
    
  • C-Cl: Moderately strong, secondary alkyl chloride (

    
    ).
    
  • C-Br: The "softest" and weakest bond (

    
    ), located on a gem-difluoro terminus.
    

The Challenge: The primary difficulty lies in chemoselectivity . Conventional metal-halogen exchange (e.g., using


-BuLi) often leads to 

-elimination (forming fluoro-olefins) or indiscriminate reduction of the C-Cl bond. Furthermore, the electron-withdrawing nature of the adjacent

group destabilizes cationic intermediates, rendering

pathways inaccessible.

The Solution: This protocol utilizes Visible-Light Photoredox Catalysis and Transition-Metal Catalyzed Atom Transfer Radical Addition (ATRA) to exclusively activate the C-Br bond via a Single Electron Transfer (SET) mechanism. This approach generates a reactive gem-difluoroalkyl radical (


) while leaving the C-Cl and C-F bonds intact.

Part 2: Mechanistic Pathways

The activation proceeds via an inner-sphere or outer-sphere electron transfer, depending on the catalyst system. The generated electrophilic radical exhibits high reactivity toward electron-rich alkenes (ATRA) or hydrogen atom donors (Hydrodebromination).

Key Mechanistic Features:

  • Initiation: Catalyst (

    
     or 
    
    
    
    ) reduces the C-Br bond.
  • Radical Generation: Homolytic cleavage yields the

    
     species.
    
  • Propagation: The radical adds to an olefin or abstracts a hydrogen.

  • Termination/Turnover: The cycle closes by oxidizing the catalyst or transferring the bromine atom to the new adduct.

G Substrate 1-Bromo-2-chloro- 1,1,2-trifluorobutane Radical Difluoroalkyl Radical (•CF2-CFCl-Et) Substrate->Radical SET (Redn) -Br- ExcitedCat Catalyst* (Excited State) ExcitedCat->Substrate e- Transfer AdductRad Adduct Radical Radical->AdductRad + Alkene Alkene Olefin Trap (e.g., 1-Octene) Product Functionalized Fluorobutane AdductRad->Product + Br (ATRA) or + H (Redn)

Figure 1: Mechanistic flow for the radical activation of the C-Br bond via SET.

Part 3: Experimental Protocols

Protocol A: Photoredox-Catalyzed ATRA (C-C Bond Formation)

Best for: Appending the fluorinated butyl chain to terminal alkenes.

Reagents:

  • Substrate: 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equiv).

  • Olefin: 1-Octene or Allyl Acetate (2.0 - 5.0 equiv).

  • Photocatalyst:

    
     (1.0 mol%) or 
    
    
    
    (2.0 mol%).
  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

  • Additives: Sodium ascorbate (optional, if reductive quenching is needed) or Lithium bromide (LiBr) to facilitate halogen transfer.

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a 10 mL borosilicate vial with the Photocatalyst (0.01 mmol) and the Substrate (1.0 mmol).

  • Solvation: Add degassed MeCN (5.0 mL) and the Olefin (2.0 mmol). Seal with a Teflon-lined septum cap.

  • Irradiation: Place the vial 2 cm away from a 40W Blue LED (450 nm) lamp. Maintain temperature at 25°C using a cooling fan. Stir vigorously.

  • Monitoring: Monitor reaction progress via

    
    -NMR. The reactant signal (typically 
    
    
    
    to
    
    
    ppm for
    
    
    ) will disappear, replaced by the product signal (shifted upfield).
  • Workup: Upon completion (approx. 12-24 h), dilute with diethyl ether, wash with water/brine to remove catalyst, and dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Oxygen is a radical scavenger. Thorough degassing (sparging with


 for 15 mins) is mandatory for yield reproducibility.
Protocol B: Copper-Catalyzed Cross-Coupling (C-H Formation)

Best for: Hydrodebromination to synthesize 2-chloro-1,1,2-trifluorobutane.

Reagents:

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) (10 mol%).

  • Reductant: Sodium Formate or Hantzsch Ester (1.5 equiv).

  • Solvent: DMSO.

Methodology:

  • Mix

    
     and TPMA in DMSO to form the active complex (green solution).
    
  • Add the Substrate and Reductant.

  • Heat to 60°C under Argon for 8 hours.

  • The

    
     species reduces the C-Br bond to a radical, which abstracts a Hydrogen from the reductant.
    

Part 4: Data Analysis & Validation

Table 1: Comparative Bond Dissociation Energies (BDE) Understanding the thermodynamic basis for regioselectivity.

Bond TypeApprox.[1][2][3][4][5][6][7][8] BDE (kcal/mol)Reactivity under Photoredox
C-F (Alkyl)~110Inert
C-Cl (Secondary)~80Stable (requires UV or strong reductants)
C-Br (Difluoro)~68 Highly Reactive (Selective Activation)
C-H (Alkyl)~98Inert

Validation Techniques:

  • 
     NMR:  The definitive tool. The starting material shows a characteristic AB pattern for the chiral 
    
    
    
    center and a distinct signal for
    
    
    .
    • Start:

      
       signal 
      
      
      
      ppm.
    • Product (ATRA):

      
       signal shifts to 
      
      
      
      to
      
      
      ppm.
  • GC-MS: Confirm mass balance and absence of elimination products (fluoro-butenes).

Part 5: Troubleshooting & Optimization Workflow

Workflow Start Start Reaction (Blue LED, 25°C) Check Check 19F-NMR (t = 4h) Start->Check NoConv No Conversion? Check->NoConv Signal Unchanged LowYield Low Yield / Side Products? Check->LowYield Complex Mixture Success >95% Conversion Check->Success Clean Product Action1 Re-sparge & Restart NoConv->Action1 Check O2 removal Increase Light Intensity Action2 Optimize Radical Trap (Increase Olefin Equiv) LowYield->Action2 Lower Temp (0°C) Change Solvent (DMF)

Figure 2: Decision tree for troubleshooting catalytic activation.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Dolan, N. S., et al. (2021). Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System.[6] Molecules.

  • Feiring, A. E. (1979). Chemistry in Hydrogen Fluoride. VII. The reaction of fluoro-olefins with hydrogen fluoride. Journal of Organic Chemistry.
  • Iyer, K. & Stephenson, C. R. J. (2017). Visible-Light-Mediated Atom Transfer Radical Addition of Perfluoroalkyl Iodides/Bromides. Aldrichimica Acta.

Sources

Application

Application Notes and Protocols for Stereoselective Reactions Involving 1-Bromo-2-chloro-1,1,2-trifluorobutane

Introduction: Navigating Stereoselectivity in Polyhalogenated Fluorocarbons The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Stereoselectivity in Polyhalogenated Fluorocarbons

The precise control of stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development, where the three-dimensional arrangement of atoms can dictate biological activity. Polyhalogenated fluorocarbons represent a unique class of building blocks, with the fluorine atoms imparting distinct electronic properties and conformational preferences to the molecule. This guide focuses on the potential stereoselective reactions of 1-Bromo-2-chloro-1,1,2-trifluorobutane, a chiral, polyfunctionalized alkane.

The Strategic Importance of Stereocontrol

Stereoselective reactions are those that favor the formation of one stereoisomer over another. This can be further classified into:

  • Diastereoselectivity: The preferential formation of one diastereomer over another.

  • Enantioselectivity: The preferential formation of one enantiomer over another.

Achieving high levels of stereoselectivity is crucial for accessing single-isomer products, which is often a regulatory requirement for therapeutic agents. The presence of multiple stereocenters in 1-Bromo-2-chloro-1,1,2-trifluorobutane makes it a challenging yet valuable substrate for stereoselective synthesis.

Proposed Stereoselective Transformations of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Based on the functional groups present, several classes of stereoselective reactions can be envisaged for 1-Bromo-2-chloro-1,1,2-trifluorobutane. These include dehalogenation, nucleophilic substitution, and elimination reactions.

Stereoselective Dehalogenation

The vicinal arrangement of bromine and chlorine atoms in the target molecule opens up the possibility of stereoselective dehalogenation to form a fluorinated alkene. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism.

a) Diastereoselective Reductive Dehalogenation:

The reduction of vicinal dihalides can proceed through various mechanisms, with the stereochemical outcome being a key diagnostic tool. For instance, reactions proceeding via an anti-periplanar E2-like mechanism are stereospecific, while those involving radical intermediates may be stereoselective.

b) Enantioselective Reductive Dehalogenation:

The use of a chiral reducing agent or a chiral catalyst can, in principle, effect the enantioselective reduction of one enantiomer of a racemic mixture of 1-Bromo-2-chloro-1,1,2-trifluorobutane, leading to a kinetic resolution.

Experimental Protocols

Protocol 1: Proposed Diastereoselective Reductive Dehalogenation with Lithium Aluminium Hydride

This protocol is based on the known stereoselective dehalogenation of vicinal dihalides by complex metal hydrides, which can proceed via a single electron transfer (SET) mechanism.

Objective: To investigate the diastereoselectivity of the reductive dehalogenation of 1-Bromo-2-chloro-1,1,2-trifluorobutane to yield the corresponding fluorinated butene.

Materials:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane (as a racemic mixture or a single diastereomer if available)

  • Lithium aluminium hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Chiral Gas Chromatography (GC) column

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add a solution of 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 mmol) in anhydrous THF (20 mL).

  • Carefully add LAH (1.5 mmol) portion-wise to the stirred solution at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the dropwise addition of water, followed by 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity.

  • Determine the diastereomeric ratio of the resulting alkene using chiral GC analysis.

Expected Outcome and Mechanistic Insight:

The stereochemical outcome will depend on the mechanism. An E2 mechanism would be expected to be stereospecific (anti-elimination). A SET mechanism, proceeding through radical intermediates, may lead to a mixture of (E)- and (Z)-alkenes, with the ratio depending on the relative stabilities of the intermediate radicals and the rotational barriers.

Stereoselective Nucleophilic Substitution

The C-Br bond is more labile than the C-Cl and C-F bonds, making it the primary site for nucleophilic substitution. The use of a chiral catalyst can create a chiral environment around the substrate, leading to an enantioselective reaction.

Protocol 2: Proposed Enantioselective Substitution of Bromine using a Chiral Ligand-Metal Complex

This protocol is conceptualized based on the successful use of chiral ligands in transition-metal-catalyzed asymmetric substitutions of haloalkanes.

Objective: To achieve a kinetic resolution of racemic 1-Bromo-2-chloro-1,1,2-trifluorobutane via an enantioselective nucleophilic substitution of the bromine atom.

Materials:

  • Racemic 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • A suitable nucleophile (e.g., sodium azide, a soft carbon nucleophile like a malonate ester)

  • A transition metal precursor (e.g., Pd₂(dba)₃)

  • A chiral phosphine ligand (e.g., (R)-BINAP)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Base (e.g., Sodium tert-butoxide)

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 6 mol%).

  • Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this solution, add the nucleophile (1.2 mmol) and the base (1.5 mmol).

  • Finally, add a solution of racemic 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 mmol) in toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of both the product and the remaining starting material.

  • Once the desired conversion is reached (ideally around 50% for optimal kinetic resolution), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the product and the unreacted starting material by column chromatography.

  • Determine the enantiomeric excess of both the product and the recovered starting material by chiral HPLC analysis.

Expected Outcome:

A successful kinetic resolution will result in the formation of an enantioenriched product and the recovery of the unreacted starting material with the opposite configuration, also in an enantioenriched form. The efficiency of the resolution is determined by the relative rates of reaction of the two enantiomers with the chiral catalyst.

Stereoselective Elimination (Dehydrohalogenation)

Elimination of HBr or HCl can lead to the formation of a fluorinated alkene. The use of a chiral base can potentially induce enantioselectivity in this process, leading to the formation of a non-racemic mixture of alkene products if the substrate is chiral.

Protocol 3: Proposed Diastereoselective Elimination with a Bulky Base

This protocol aims to explore the diastereoselectivity of elimination based on the principles of E2 reactions, where the stereochemistry of the starting material influences the stereochemistry of the product.[1][2]

Objective: To investigate the diastereoselective formation of a fluorinated butene from a diastereomerically enriched sample of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Materials:

  • Diastereomerically enriched 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Chiral GC column

Procedure:

  • To a solution of diastereomerically enriched 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 mmol) in anhydrous tert-butanol (15 mL), add potassium tert-butoxide (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor its progress by GC.

  • Upon completion, cool the mixture to room temperature and add water (20 mL).

  • Extract the product with pentane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully concentrate the solution (the product is likely to be volatile).

  • Analyze the crude product by ¹⁹F NMR and chiral GC to determine the ratio of the (E)- and (Z)-alkene products.

Expected Outcome:

According to the principles of E2 elimination, the reaction is expected to proceed via an anti-periplanar transition state. Therefore, the stereochemistry of the starting diastereomer will dictate the stereochemistry of the resulting alkene. For example, the erythro diastereomer will lead to one geometric isomer of the alkene, while the threo diastereomer will lead to the other.

Data Presentation

Table 1: Proposed Stereoselective Reactions and Expected Outcomes

Reaction TypeReagent/Catalyst SystemExpected TransformationPotential Stereochemical OutcomeAnalytical Method for Stereoselectivity
Reductive DehalogenationLithium Aluminium HydrideC-Br and C-Cl bond cleavage to form an alkeneDiastereoselective formation of (E)- or (Z)-alkeneChiral GC
Nucleophilic SubstitutionPd₂(dba)₃ / (R)-BINAP / NucleophileSubstitution of BromineEnantioselective substitution (Kinetic Resolution)Chiral HPLC
EliminationPotassium tert-butoxideDehydrobromination or dehydrochlorination to form an alkeneDiastereoselective formation of (E)- or (Z)-alkeneChiral GC

Visualization of Proposed Mechanisms and Workflows

Diagram 1: Proposed Mechanism for Enantioselective Substitution

G cluster_0 Catalytic Cycle Racemic Substrate Racemic 1-Bromo-2-chloro- 1,1,2-trifluorobutane Oxidative Addition Oxidative Addition Racemic Substrate->Oxidative Addition Chiral Catalyst Chiral Pd(0) L* Complex Chiral Catalyst->Oxidative Addition Diastereomeric Intermediates Diastereomeric Pd(II) Intermediates Oxidative Addition->Diastereomeric Intermediates Nucleophilic Attack Nucleophilic Attack Diastereomeric Intermediates->Nucleophilic Attack Nu⁻ Unreacted Enantiomer Unreacted Enantiomer Diastereomeric Intermediates->Unreacted Enantiomer Slower reaction Reductive Elimination Reductive Elimination Nucleophilic Attack->Reductive Elimination Reductive Elimination->Chiral Catalyst Enantioenriched Product Enantioenriched Product Reductive Elimination->Enantioenriched Product

Caption: Proposed catalytic cycle for the kinetic resolution of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Diagram 2: Experimental Workflow for Protocol Evaluation

G Start Start: Racemic or Diastereomerically Enriched Substrate Reaction Perform Stereoselective Reaction (Protocol 1, 2, or 3) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structure Confirmation (NMR, MS) Purification->Characterization Stereoanalysis Stereochemical Analysis (Chiral GC/HPLC) Purification->Stereoanalysis Results Determine d.r. or e.e. Stereoanalysis->Results

Caption: General workflow for the execution and analysis of the proposed stereoselective reactions.

Conclusion and Future Outlook

The protocols and theoretical framework presented in this guide offer a starting point for the exploration of stereoselective reactions involving 1-Bromo-2-chloro-1,1,2-trifluorobutane. While the lack of specific literature for this molecule necessitates a predictive approach, the principles of stereoselective dehalogenation, substitution, and elimination are well-established for analogous compounds and provide a strong foundation for experimental design. Successful development of such reactions will not only provide access to valuable chiral building blocks but also contribute to the broader understanding of stereocontrol in the synthesis of complex fluorinated molecules. Future work should focus on the experimental validation of these proposed protocols, including the screening of a wider range of chiral catalysts and reagents to optimize stereoselectivity.

References

  • LAH induced stereoselective dehalogenation of vicinal-dihalides via single electron transfer. (n.d.). Retrieved from [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (2023). Organic Chemistry Frontiers, 10(11), 2821-2828. [Link]

  • Elimination Reactions of Halogenoalkanes. (2025). Save My Exams. [Link]

  • Neuman, R. C. (2003). 9: Formation of Alkenes and Alkynes. Elimination Reactions. [Link]

  • Elimination Reaction - Haloalkanes. (2026). CK-12 Foundation. [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). [Link]

  • Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. (2016). ACS Catalysis, 6(8), 4972-4996. [Link]

  • Dehalogenation of Vicinal Dihalo Compounds by 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene for Giving Alkenes and Alkynes in a Salt-free Manner. (2017). The Journal of Organic Chemistry, 82(24), 13463-13471. [Link]

  • Elimination in Haloalkane Reactions. (n.d.). Study.com. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex halogenated alkanes. The synthesis of specific regioisomers like 1-Bromo-2-chloro-1,1,2-trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex halogenated alkanes. The synthesis of specific regioisomers like 1-Bromo-2-chloro-1,1,2-trifluorobutane presents unique challenges, primarily related to controlling reaction selectivity and minimizing side products. This document provides a structured troubleshooting framework based on the fundamental principles of free-radical chemistry, using well-documented analogous reactions to inform experimental design and optimization.

Section 1: Core Principles & Plausible Synthetic Route

The most viable pathway to synthesize 1-Bromo-2-chloro-1,1,2-trifluorobutane is through the free-radical addition of a bromine source, such as hydrogen bromide (HBr), to a suitable precursor like 2-chloro-1,1,2-trifluorobut-1-ene. The success of this synthesis hinges on a deep understanding of the free-radical mechanism, which governs both the desired product formation and potential side reactions.

The addition of HBr to fluoroalkenes, particularly under photochemical or peroxide-initiated conditions, proceeds via a free-radical chain reaction.[1][2] This mechanism dictates the regioselectivity of the addition. For instance, in the extensively studied reaction between HBr and chlorotrifluoroethylene (CFCl=CF₂), the bromine radical (Br•) preferentially attacks the CF₂ group.[3] This occurs because the resulting intermediate radical (CFClBr-CF₂•) is more stable. This principle is central to predicting the outcome and troubleshooting the synthesis of the target butane analog.

The overall reaction can be broken down into three key stages:

  • Initiation: Generation of bromine radicals (Br•) from a source like HBr, typically initiated by UV light or a radical initiator (e.g., peroxides).[2][4]

  • Propagation: A two-step chain reaction. The bromine radical adds to the alkene double bond, followed by the resulting carbon-centered radical abstracting a hydrogen atom from HBr to form the product and a new bromine radical.[4]

  • Termination: The reaction ceases when two radicals combine.[5]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, with significant recovery of the starting alkene. What are the likely causes?

A: Low conversion is typically a problem with the initiation phase of the radical reaction.

  • Insufficient Radical Generation: The concentration of bromine radicals may be too low to sustain the chain reaction.

    • Photochemical Initiation: Ensure your UV lamp is of the correct wavelength (>300 nm for Pyrex vessels) and intensity.[3] The lamp's output can degrade over time.

    • Chemical Initiation: If using a peroxide initiator, ensure it is not expired and has been stored correctly. The reaction temperature must be appropriate for the initiator's half-life.

  • Presence of Inhibitors: Free-radical reactions are notoriously sensitive to inhibitors.

    • Oxygen: Molecular oxygen is a diradical and an effective radical trap that can terminate the chain reaction.[6] The system must be thoroughly de-gassed (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) before initiation.

    • Impurities: Phenolic compounds or other stabilizers in solvents or reagents can act as inhibitors. Using freshly distilled solvents and high-purity reagents is critical.

Q2: I've obtained a mixture of isomers instead of the desired 1-Bromo-2-chloro-1,1,2-trifluorobutane. How can I improve regioselectivity?

A: The formation of multiple isomers points to a lack of control over the propagation step. The regioselectivity is determined by the addition of the bromine radical to form the most stable intermediate carbon radical.

  • Radical Stability: The stability of carbon-centered radicals follows the order: tertiary > secondary > primary.[7][8] The presence of electron-withdrawing fluorine atoms significantly influences this stability. The bromine radical will add to the double bond in a way that places the radical on the carbon atom best able to support it. Carefully analyze the electronic and steric effects on your specific butene precursor to understand the expected major isomer.

  • Reaction Conditions: While the inherent stability of the intermediate radical is the primary driver, reaction temperature can influence selectivity. Lower temperatures often favor the product formed via the lowest activation energy pathway, leading to higher selectivity.[8]

Q3: A significant amount of polymer has formed in my reaction vessel. How do I prevent this?

A: Polymerization is a common competitive side reaction where the intermediate carbon radical adds to another molecule of the alkene starting material instead of reacting with HBr.[3]

  • Control Reactant Stoichiometry: To favor the desired 1:1 adduct, ensure that the chain transfer agent (HBr) is present in a sufficient concentration, or even in excess. This increases the probability that the carbon radical will react with HBr rather than another alkene molecule.

  • Minimize Reactant Concentration: Running the reaction at a lower concentration (i.e., in more solvent) can reduce the rate of bimolecular polymerization relative to the reaction with HBr.

  • Temperature Control: High temperatures can sometimes increase the rate of polymerization. Running the reaction at the lowest effective temperature is advisable.

Q4: My purified product is contaminated with di- and poly-brominated compounds. What is the cause?

A: Over-halogenation is a classic issue in free-radical reactions where the desired product reacts further with the halogen radical.[9]

  • Mechanism of Over-Bromination: A bromine radical can abstract a hydrogen atom from the product, 1-Bromo-2-chloro-1,1,2-trifluorobutane, creating a new carbon radical which then reacts with HBr (or Br₂) to form a dibrominated species.

  • Stoichiometric Control: This side reaction can be minimized by controlling the stoichiometry. Using a slight excess of the alkene relative to the bromine source ensures the bromine radicals are consumed primarily by the starting material. The reaction should be monitored (e.g., by GC) and stopped once the starting alkene is consumed.

Q5: What is the most effective method for purifying the crude product?

A: A multi-step workup and purification sequence is essential to isolate the pure product from unreacted starting materials, byproducts, and catalysts.[10]

  • Aqueous Wash (Base): First, wash the crude organic mixture with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃), in a separatory funnel. This will neutralize and remove any unreacted acidic HBr.

  • Aqueous Wash (Reducing Agent): If free bromine (Br₂) is present (indicated by a yellow or orange color), wash with a dilute solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will reduce the Br₂ to colorless Br⁻.

  • Water Wash: Wash with water or brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), then filter.

  • Fractional Distillation: The final and most critical step is careful fractional distillation. Due to the likely close boiling points of the desired product and any isomeric or poly-halogenated byproducts, a fractional distillation column (e.g., a Vigreux column) is necessary to achieve high purity.

Section 3: Experimental Protocols & Data

Representative Synthesis Protocol

This is a generalized protocol based on established procedures for free-radical addition to fluoroalkenes. It must be adapted and optimized for the specific precursor and laboratory setup.

  • Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a gas outlet leading to a bubbler and a base trap (e.g., NaOH solution) to neutralize excess HBr. The apparatus must be oven-dried and assembled under an inert atmosphere (Argon or Nitrogen). For photochemical reactions, a quartz immersion well or an external UV lamp with a Pyrex flask is required.

  • De-gassing: Charge the flask with the solvent and the 2-chloro-1,1,2-trifluorobut-1-ene precursor. De-gas the solution thoroughly using at least three freeze-pump-thaw cycles.

  • Reaction: Cool the mixture to the desired temperature (e.g., 0 °C to room temperature). Begin bubbling a steady, slow stream of anhydrous HBr gas through the solution.

  • Initiation:

    • Photochemical: Turn on the UV lamp to initiate the reaction.

    • Chemical: If using a peroxide initiator, add it to the reaction mixture at this stage.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, stop the HBr flow and turn off the initiator source (UV lamp). Purge the system with inert gas to remove any remaining HBr.

  • Workup & Purification: Proceed with the purification protocol as described in FAQ Q5.

Table of Key Parameters and Their Impact
ParameterLow SettingHigh SettingExpected Impact on Yield & Purity
Temperature Lower (e.g., 0-10°C)Higher (e.g., 40-60°C)Lower temperatures may improve selectivity but slow the reaction rate. Higher temperatures can increase rates but may lead to more side products (polymerization, loss of selectivity).
[Alkene] DiluteConcentratedHigh concentration can increase the rate of polymerization. A more dilute solution favors the 1:1 adduct but requires longer reaction times.
[HBr] / [Alkene] Ratio < 1:1> 1:1A ratio > 1:1 (excess HBr) helps suppress polymerization. However, a large excess can promote poly-bromination of the product. Careful optimization is key.
Initiator Concentration LowHighToo low may result in incomplete reaction. Too high can increase termination events and potentially lead to unwanted side reactions.

Section 4: Visualizations

General Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield / Low Conversion Start->LowYield PoorSelectivity Mixture of Isomers Start->PoorSelectivity SideProducts Polymer or Poly-bromination Start->SideProducts CheckInitiator 1. Check Initiator - Age/Activity? - Correct Temp/λ? LowYield->CheckInitiator AnalyzeStability 1. Analyze Radical Stability - Electronic Effects? - Steric Hindrance? PoorSelectivity->AnalyzeStability AdjustStoichiometry 1. Adjust Stoichiometry - ↑ [HBr] to reduce polymer - ↑ [Alkene] to reduce poly-bromination SideProducts->AdjustStoichiometry CheckInhibitors 2. Check for Inhibitors - Degas System (O2)? - Reagent Purity? CheckInitiator->CheckInhibitors Optimize Optimize & Repeat CheckInhibitors->Optimize LowerTemp 2. Lower Reaction Temp. AnalyzeStability->LowerTemp LowerTemp->Optimize AdjustConcentration 2. Lower Overall Concentration AdjustStoichiometry->AdjustConcentration AdjustConcentration->Optimize

Caption: A workflow diagram for troubleshooting common synthesis issues.

Mechanism of Free-Radical Addition

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination i1 H-Br + hν (light) → H• + Br• p1 Br• + i1->p1 alkene1 C₄H₄F₃Cl p2 → [C₄H₄F₃Cl-Br]• p3 [C₄H₄F₃Cl-Br]• + H-Br → product C₄H₅F₃ClBr p4 + Br• (regenerated) p4->p1 chain repeats t1 Br• + Br• → Br₂ p4->t1 t2 Radical + Radical → Non-radical species

Sources

Optimization

Purification techniques for 1-Bromo-2-chloro-1,1,2-trifluorobutane

The following Technical Support Guide is designed for researchers and process chemists working with 1-Bromo-2-chloro-1,1,2-trifluorobutane . This guide prioritizes purification efficiency, impurity profile management, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-Bromo-2-chloro-1,1,2-trifluorobutane . This guide prioritizes purification efficiency, impurity profile management, and safety.[1][2]

Topic: Purification, Troubleshooting, and Handling CAS Registry Number: 1081534-24-8 Chemical Formula:


Molecular Weight:  225.43  g/mol [1][2][3][4]

Executive Technical Brief

1-Bromo-2-chloro-1,1,2-trifluorobutane is a mixed-halogenated fluorocarbon often used as an intermediate in the synthesis of agrochemicals or pharmaceutical building blocks.[1][2][3] Its purification is complicated by the presence of close-boiling structural isomers and potential dehydrohalogenation by-products (olefins).[1][2][3]

Key Physical Properties (Reference Values):

Property Value / Range Notes
Boiling Point ~100–110 °C (Est.)[1][2][3] Note: The unsaturated analog (butene) boils at 98–99 °C. Expect the saturated butane to boil slightly higher.[2]
Density ~1.6 – 1.7 g/mL Halogen heavy; significantly denser than water.[2]

| Appearance | Colorless liquid | Yellowing indicates decomposition (


 release).[2] |
| Solubility  | Immiscible in water | Soluble in DCM, THF, Acetone.[1][2] |

Diagnostic & Troubleshooting (Q&A)

Q1: My crude material has a lower boiling point (~52 °C) than expected. What is happening?

Diagnosis: You likely have the Ethane analog (1-Bromo-2-chloro-1,1,2-trifluoroethane, CAS 354-06-3) or a significant concentration of low-molecular-weight fragmentation products.[1][2][3]

  • Root Cause: Some commercial catalogs erroneously list the boiling point of the ethane derivative (52 °C) for the butane derivative.[2]

  • Action: Verify identity via GC-MS or NMR (

    
    , 
    
    
    
    ). The butane derivative should exhibit distinct methylene (
    
    
    ) and methyl (
    
    
    ) signals, whereas the ethane derivative will only show a single methine proton or none depending on substitution.[2]
Q2: The distillate is acidic and fuming slightly. How do I fix this?

Diagnosis: Hydrolysis or Dehydrohalogenation.

  • Root Cause: Mixed halofluorocarbons can release HF, HCl, or HBr upon exposure to moisture or high heat, especially if traces of Lewis acids (Fe, Zn from synthesis) remain.[1][2]

  • Action:

    • Immediate Wash: Wash the organic layer with ice-cold 5%

      
       solution until pH is neutral.[1][2][3]
      
    • Stabilization: Add a scavenger like epichlorohydrin (0.5–1.0%) or store over activated 3Å molecular sieves to prevent autocatalytic decomposition.[2]

Q3: I see a "shoulder" peak on my GC chromatogram that distillation isn't removing.

Diagnosis: Isomeric Impurity (Regioisomer).

  • Root Cause: If synthesized via halogen addition to an alkene, you may have the regioisomer (e.g., 2-Bromo-1-chloro-...).[1][2][3] These often have boiling points within 2–5 °C of the target.[3]

  • Action:

    • High-Efficiency Fractionation: Use a spinning band distillation column or a Vigreux column with a high reflux ratio (10:1 or 20:1).[1][2][3]

    • Chemical Treatment: If the impurity is an olefin (unsaturated precursor), treat with dilute

      
       to oxidize the olefin to a polar diol, which remains in the pot during distillation.[1][2]
      

Purification Workflow

The following protocol assumes a crude purity of >85% and targets >98% purity (HPLC/GC).

Step 1: Acid Neutralization & Washing[1][2][3]
  • Reagents: 5% Sodium Bicarbonate (

    
    ), Brine, Deionized Water.[1][2]
    
  • Protocol:

    • Dilute crude material with an equal volume of Dichloromethane (DCM) if viscosity is high (optional).[2]

    • Wash 2x with ice-cold 5%

      
      . Caution: Vent frequent 
      
      
      
      buildup.[2][3]
    • Wash 1x with Brine to break emulsions.[3]

    • Checkpoint: Check pH of the aqueous layer.[2][3] It must be neutral (pH 7).[2]

Step 2: Drying
  • Reagents: Anhydrous Magnesium Sulfate (

    
    ) or Calcium Chloride (
    
    
    
    ).[2]
  • Protocol:

    • Dry organic layer over

      
       for 30 minutes with stirring.
      
    • Filter through a sintered glass funnel.

    • Note: Avoid basic drying agents like

      
       if the compound is sensitive to base-catalyzed elimination (HF removal).[1][2][3]
      
Step 3: Fractional Distillation
  • Setup: Vacuum distillation apparatus with a Vigreux column (minimum 20 cm) or Spinning Band column.

  • Protocol:

    • Vacuum: Apply moderate vacuum (e.g., 50–100 mmHg) to keep bath temperature below 80 °C.[2] This prevents thermal degradation.[3]

    • Fractions:

      • F1 (Foreshot): Low boilers (solvents, water).[1][5] Discard.

      • F2 (Transition): Mixed fraction.[2] Recycle.

      • F3 (Main Cut): Collect when head temperature stabilizes.[2]

    • Storage: Store F3 in an amber glass bottle with a PTFE-lined cap at 2–8 °C.

Process Visualization (Workflow Diagram)[1][2]

Purification_Workflow Crude Crude 1-Bromo-2-chloro- 1,1,2-trifluorobutane Wash Step 1: Acid Wash (5% NaHCO3, then Brine) Crude->Wash Remove Acid/HF Dry Step 2: Drying (MgSO4 / Filtration) Wash->Dry Organic Layer Waste Aqueous Waste / Foreshots Wash->Waste Aqueous Layer Distill Step 3: Fractional Distillation (Red. Pressure, <80°C Bath) Dry->Distill Filtered Liquid QC QC Check (GC-MS / NMR) Distill->QC Main Cut Distill->Waste Foreshots QC->Distill Fail (Recycle) Pure Final Product (>98% Purity) QC->Pure Pass

Caption: Logical flow for the purification of halogenated butane derivatives, emphasizing acid removal prior to thermal processing.

References & Data Sources

  • Fluorine1 . Catalog Entry: 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][2][3][4] Retrieved from (Note: Caution advised regarding listed BP of 52°C, likely cross-referenced from ethane analog).[2]

  • SynQuest Laboratories . 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3) Properties. Retrieved from (Used for comparative property analysis).[2]

  • ChemicalBook . 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene (CAS 374-25-4).[1][2][3][6][7] Retrieved from (Precursor properties used to estimate butane analog behavior).[2]

  • PubChem . Compound Summary: 1-Bromo-2-chloro-1,1,2-trifluoroethane.[1][2][3][7][8][9] Retrieved from .[2]

Sources

Troubleshooting

Common side products in reactions with 1-Bromo-2-chloro-1,1,2-trifluorobutane

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this halogenated alkane. Due to the specific nature of this molecule, direct literature on its side reactions is sparse. Therefore, this guide synthesizes established principles of haloalkane reactivity, drawing parallels from structurally similar compounds to provide a robust framework for troubleshooting and reaction optimization.

Our approach is grounded in mechanistic principles to help you not only solve common issues but also understand their chemical origins, enabling proactive experimental design.

Part 1: Frequently Asked Questions (FAQs): Understanding Core Reactivity

This section addresses fundamental questions about the reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane, which is crucial for predicting and controlling reaction outcomes.

Q1: What are the primary modes of reactivity for 1-Bromo-2-chloro-1,1,2-trifluorobutane?

The molecule has two primary reactive sites: the carbon-halogen bonds and the C-H bonds on the ethyl tail. This structure allows for three main types of reactions:

  • Nucleophilic Substitution: A nucleophile replaces one of the halogen atoms. This is often the intended reaction pathway in synthetic applications.

  • Elimination: The removal of a hydrogen atom and a halogen atom (dehydrohalogenation) to form an alkene. This is a common competing pathway and a major source of side products.[1]

  • Radical Reactions: Under initiation by UV light or radical initiators, the carbon-halogen bonds can cleave homolytically, leading to radical intermediates that can participate in a variety of reactions, including polymerization or halogen exchange.[2][3]

Q2: In a nucleophilic substitution reaction, which halogen is more likely to be replaced?

Bromine is a better leaving group than chlorine.[4] This is due to the lower bond strength of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion (Br⁻) in solution compared to the chloride anion (Cl⁻). Therefore, nucleophilic attack will preferentially occur at the carbon bearing the bromine atom. For highly selective reactions, it is critical to control conditions to favor substitution at this site while minimizing side reactions.

Q3: If elimination occurs, what are the likely alkene side products?

Dehydrohalogenation can, in principle, involve the loss of either HBr or HCl. Given that the C-Br bond is weaker, elimination of HBr is generally more facile. The hydrogen atom will be abstracted from the adjacent carbon. This will lead to the formation of various isomers of chloro-trifluoro-butene. The exact distribution of these isomers will depend on the reaction conditions and the base used, often following Zaitsev's rule (favoring the more substituted alkene), though steric hindrance can lead to the Hofmann product (the less substituted alkene).

Part 2: Troubleshooting Guide: Common Side Products & Mitigation

This guide uses a "Symptom-Cause-Solution" format to address specific issues you may encounter during your experiments.

Issue 1: GC-MS or NMR analysis shows unexpected alkene peaks.
  • Symptom: You observe one or more products with a molecular weight corresponding to the loss of HBr (or HCl) from your starting material.

  • Scientific Cause: This is a classic case of E1 or E2 elimination competing with your desired substitution reaction.[5][6] Elimination reactions are highly sensitive to reaction conditions. They are favored by:

    • Strong or bulky bases: A strong base will readily abstract a proton.

    • High temperatures: Elimination has a higher activation energy than substitution, so increasing the temperature disproportionately increases the rate of elimination.

    • Protic solvents: These solvents can stabilize the transition state of elimination reactions.

  • Troubleshooting & Mitigation Protocol:

    • Lower the Reaction Temperature: This is the most critical first step. Run a temperature screen starting from 0°C or even lower.

    • Re-evaluate Your Nucleophile/Base: If your nucleophile is also a strong base (e.g., alkoxides), consider switching to a less basic alternative if possible. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) if it does not interfere with your primary reaction.

    • Change the Solvent: Switch from protic solvents (like ethanol) to polar aprotic solvents (like THF, DMF, or acetonitrile). Aprotic solvents favor SN2 reactions over elimination.

    • Control Stoichiometry: Use of excess nucleophile/base can drive elimination. Attempt the reaction with a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile.

Issue 2: Mass spectrometry indicates the presence of di-chloro or di-bromo analogues.
  • Symptom: You detect compounds where the bromine has been replaced by chlorine, or vice-versa.

  • Scientific Cause: This is likely due to one of two mechanisms:

    • Radical Chain Reaction: In the presence of light or radical initiators, a halogen radical can be formed. This radical can abstract a halogen from another molecule, propagating a chain reaction that results in halogen exchange.[2]

    • Nucleophilic Halide Attack: If your reaction mixture contains free chloride or bromide ions (e.g., from a salt like LiCl or NaBr), these can act as nucleophiles, leading to substitution and halogen exchange.

  • Troubleshooting & Mitigation Protocol:

    • Protect from Light: Run the reaction in a flask wrapped in aluminum foil to prevent photochemical radical initiation.

    • Ensure Inert Atmosphere: Degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen, which can participate in radical pathways.

    • Purify Reagents: Ensure your starting material and reagents are free from halide ion impurities.

    • Review Additives: Check if any salts or additives used could be a source of halide ions.

Issue 3: High molecular weight impurities are observed, often as a complex mixture.
  • Symptom: GPC, LC-MS, or NMR shows broad signals or distinct peaks at roughly double the molecular weight of the starting material.

  • Scientific Cause: Dimerization or oligomerization is typically the result of radical coupling. The radical formed by homolytic cleavage of the C-Br bond can react with another radical to form a C-C bond. This is particularly common in reactions involving active metals (e.g., Mg for Grignard reagents, or Na in Wurtz-type couplings).

  • Troubleshooting & Mitigation Protocol:

    • Add a Radical Scavenger: If your desired reaction is not a radical process, add a small amount of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO.

    • Use Dilute Conditions: Running the reaction at a lower concentration can reduce the probability of two radical intermediates encountering each other.

    • Slow Addition: If using an active metal or strong reducing agent, add your 1-Bromo-2-chloro-1,1,2-trifluorobutane solution dropwise to the reaction mixture to maintain a low instantaneous concentration, thus minimizing radical-radical coupling.

Part 3: Data & Protocols

Table 1: Influence of Reaction Conditions on Nucleophilic Substitution of 1-Bromo-2-chloro-1,1,2-trifluorobutane with Sodium Methoxide

The following table presents hypothetical, yet mechanistically plausible, data to illustrate how reaction parameters can influence product distribution.

EntrySolventTemperature (°C)Desired Product (Substitution)Side Product (Elimination)
1Methanol6055%45%
2Methanol2580%20%
3THF2592%8%
4THF0>98%<2%

This data illustrates that lowering the temperature and switching to an aprotic solvent significantly suppresses the competing elimination reaction.

Protocol: Optimized Nucleophilic Substitution to Minimize Side Products

Objective: To substitute the bromine atom of 1-Bromo-2-chloro-1,1,2-trifluorobutane with a generic nucleophile (Nu⁻) while minimizing elimination.

  • Setup: Dry all glassware in an oven at 120°C overnight. Assemble the reaction apparatus (a three-neck round-bottom flask with a thermometer, magnetic stirrer, and nitrogen inlet) while hot and allow it to cool under a stream of dry nitrogen.

  • Reagents: Dissolve the nucleophile (1.05 equivalents) in anhydrous polar aprotic solvent (e.g., THF, DMF).

  • Cooling: Cool the solution of the nucleophile to 0°C using an ice-water bath.

  • Slow Addition: Dissolve 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equivalent) in a small amount of the same anhydrous solvent. Add this solution to the cooled nucleophile mixture dropwise via a syringe pump over 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Allow the reaction to stir at 0°C for 2-4 hours or until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired substituted product from any minor side products.

Part 4: Visualizing Reaction & Troubleshooting Pathways

Diagram 1: Troubleshooting Flowchart for Unexpected Products

G start Analysis Shows Unexpected Product(s) alkene Alkene Isomers (Loss of HBr/HCl) start->alkene Mass indicates loss of HBr/HCl? halogen_exchange Halogen Exchange Product (e.g., Dichloro- derivative) start->halogen_exchange Mass indicates Br/Cl swap? dimer Dimer/Oligomer (High MW) start->dimer Mass indicates ~2x MW? cause_elim Cause: E1/E2 Elimination (Base/Heat) alkene->cause_elim cause_rad Cause: Radical or Nucleophilic Halide Attack halogen_exchange->cause_rad cause_couple Cause: Radical Coupling or Active Metals dimer->cause_couple sol_elim Solution: - Lower Temperature - Use Non-basic Nucleophile - Aprotic Solvent cause_elim->sol_elim sol_rad Solution: - Inert Atmosphere - Purify Reagents - Avoid Halide Salts cause_rad->sol_rad sol_couple Solution: - Add Radical Scavenger - Control Stoichiometry - Slow Addition cause_couple->sol_couple

Caption: A logical flowchart for diagnosing common side products.

Diagram 2: Competing SN2 vs. E2 Pathways

G sub 1-Bromo-2-chloro- 1,1,2-trifluorobutane + Nucleophile/Base (Nu:⁻) ts_sn2 SN2 Transition State [Nu---C---Br] sub->ts_sn2 Weakly basic Nu: Low Temperature Aprotic Solvent ts_e2 E2 Transition State (Anti-periplanar H/Br) sub->ts_e2 Strong, bulky base Higher Temperature Protic Solvent prod_sn2 Substitution Product (Nu replaces Br) ts_sn2->prod_sn2 prod_e2 Elimination Product (Alkene) ts_e2->prod_e2

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2-chloro-1,1,2-trifluorobutane

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and handling of this complex halogenated alkane. As a molecule with multiple, distinct halogen atoms, its reactivity can be nuanced, and reaction outcomes are highly dependent on precise experimental conditions. This document aims to equip you with the knowledge to navigate these challenges effectively.

Introduction to the Reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane

1-Bromo-2-chloro-1,1,2-trifluorobutane possesses a unique reactivity profile due to the presence of bromine, chlorine, and fluorine atoms on adjacent carbons. The C-Br bond is generally the most labile and susceptible to nucleophilic substitution and metallation reactions, while the C-Cl bond is less reactive. The fluorine atoms significantly influence the molecule's electronic properties, enhancing the electrophilicity of the carbon backbone. Understanding this hierarchy of reactivity is crucial for designing successful synthetic transformations.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Q1: What is a potential synthetic route for 1-Bromo-2-chloro-1,1,2-trifluorobutane?

While a specific, high-yield synthesis for 1-Bromo-2-chloro-1,1,2-trifluorobutane is not extensively documented in publicly available literature, a plausible approach involves the halogen exchange of a suitable precursor. A potential starting material could be a poly-halogenated butane derivative that can undergo selective fluorination or a bromination/chlorination sequence on a fluorinated butane scaffold. For instance, a synthetic strategy could involve the addition of bromine and chlorine to a fluorinated butene.

Q2: How can I optimize the yield of a halogen exchange reaction to introduce the fluorine atoms?

Optimizing a halogen exchange (Halex) reaction requires careful consideration of the fluorinating agent, solvent, temperature, and the potential need for a catalyst.[1][2]

  • Fluorinating Agent: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common choices. CsF is generally more reactive than KF. The use of spray-dried KF can enhance reactivity.[3]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to dissolve the fluorinating agent and the organic substrate.[2]

  • Temperature: Halex reactions often require elevated temperatures to proceed at a reasonable rate.[2] However, excessively high temperatures can lead to side reactions like elimination.

  • Catalyst: Phase-transfer catalysts, such as quaternary ammonium salts or crown ethers, can be employed to increase the solubility and reactivity of the fluoride salt in the organic phase.[3]

Q3: What are the expected spectroscopic signatures for 1-Bromo-2-chloro-1,1,2-trifluorobutane?

  • ¹H NMR: The spectrum would likely show complex multiplets for the protons on the ethyl group, with coupling to both fluorine and other protons.

  • ¹⁹F NMR: The spectrum would exhibit multiplets due to fluorine-fluorine and fluorine-proton coupling. The chemical shifts would be indicative of the electronic environment of each fluorine atom.

  • ¹³C NMR: The carbon signals would be split by the attached fluorine atoms (C-F coupling).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]

  • IR Spectroscopy: The IR spectrum would display strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region, as well as C-Cl and C-Br stretches at lower wavenumbers.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and handling of 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inactive Fluorinating Agent: The fluoride salt may be hydrated or of low quality.

  • Insufficient Reaction Temperature: The reaction may be too slow at the chosen temperature.

  • Poor Solubility: The fluorinating agent or substrate may not be sufficiently soluble in the chosen solvent.

  • Presence of Water: Trace amounts of water can deactivate the fluorinating agent.[3]

Solutions:

Solution Explanation
Dry Reagents and Solvents Ensure all reagents and solvents are rigorously dried before use. Fluoride salts can be dried in a vacuum oven.
Increase Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of side products.
Use a Phase-Transfer Catalyst Add a catalyst like a quaternary ammonium salt or a crown ether to improve the solubility and reactivity of the fluoride salt.[3]
Screen Different Fluorinating Agents Consider using a more reactive fluorinating agent, such as CsF, or an alternative fluorination reagent.
Problem 2: Formation of Elimination Byproducts (Alkenes)

Potential Cause:

  • Strongly Basic Conditions: The use of a strong base or high temperatures can promote the elimination of HBr or HCl, leading to the formation of a butene derivative.[9]

Solutions:

Solution Explanation
Use a Milder Base/Fluoride Source If possible, use a less basic fluoride source or avoid the use of strong, non-nucleophilic bases.
Lower the Reaction Temperature Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.
Choose a Less Hindered Base If a base is necessary, a less sterically hindered base might favor substitution over elimination.
Problem 3: Difficulty in Product Purification

Potential Causes:

  • Similar Boiling Points: The product may have a boiling point close to that of the starting materials or byproducts, making distillation challenging.

  • Presence of Non-polar Impurities: Side products from elimination or over-halogenation may have similar polarities to the desired product.

Solutions:

Solution Explanation
Fractional Distillation Use a fractional distillation column with a high number of theoretical plates for efficient separation of compounds with close boiling points.
Chromatography Column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be effective for separating compounds with different polarities.
Aqueous Workup Washing the crude product with water can help remove water-soluble impurities. A wash with a dilute solution of sodium bisulfite can remove residual bromine.[10]

Experimental Protocols

While a specific protocol for the target molecule is not available, the following general procedure for a halogen exchange reaction can be adapted.

General Protocol for Halogen Exchange Fluorination:

  • Drying: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Dry the fluoride salt (e.g., KF) in a vacuum oven.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dried fluoride salt (e.g., 2-3 equivalents) and a phase-transfer catalyst (e.g., 0.1 equivalents).

  • Solvent and Substrate Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) via syringe, followed by the halogenated butane precursor (1 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or ¹⁹F NMR.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Check Reagent Quality and Dryness start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp check_solubility Assess Solubility of Reagents check_temp->check_solubility increase_temp Increase Temperature check_solubility->increase_temp add_catalyst Add Phase-Transfer Catalyst check_solubility->add_catalyst change_solvent Change Solvent check_solubility->change_solvent change_fluorinating_agent Use More Reactive Fluorinating Agent check_solubility->change_fluorinating_agent success Improved Yield increase_temp->success failure Yield Still Low increase_temp->failure add_catalyst->success add_catalyst->failure change_solvent->success change_solvent->failure change_fluorinating_agent->success change_fluorinating_agent->failure

Caption: A flowchart for troubleshooting low product yield.

Reactivity Hierarchy of Halogens in 1-Bromo-2-chloro-1,1,2-trifluorobutane

ReactivityHierarchy C_Br C-Br Bond C_Cl C-Cl Bond C_Br->C_Cl More Reactive C_F C-F Bond C_Cl->C_F More Reactive

Caption: Relative reactivity of carbon-halogen bonds.

References

Sources

Troubleshooting

How to handle thermal decomposition of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the handling and thermal decomposition of this compound. Our goal is to ensure both the integrity of your experimental results and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is 1-Bromo-2-chloro-1,1,2-trifluorobutane and what are its primary applications?

1-Bromo-2-chloro-1,1,2-trifluorobutane is a halogenated alkane. Halogenated hydrocarbons, or haloalkanes, are a class of organic compounds that have broad applications as intermediates in organic synthesis, refrigerants, fire extinguishants, solvents, and propellants.[1][2] Specifically, mixed bromo-chloro-fluoro alkanes are often used as reagents to introduce halogenated butyl groups in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.[2]

Q2: What is thermal decomposition and why is it a concern for this compound?

Thermal decomposition, also known as pyrolysis, is the breakdown of a chemical compound into smaller, simpler substances through the application of heat alone, typically in the absence of oxygen.[3][4] For halogenated compounds like 1-Bromo-2-chloro-1,1,2-trifluorobutane, this process is a significant concern because it can generate toxic and highly corrosive byproducts.[5][6] Understanding the temperature at which decomposition begins is critical for establishing safe operating limits for reactions and preventing equipment damage and hazardous exposures.[7]

Q3: What are the likely hazardous byproducts of its thermal decomposition?

The thermal decomposition of mixed haloalkanes generates halogen acids as primary products of concern.[8] Given the structure of 1-Bromo-2-chloro-1,1,2-trifluorobutane, the expected hazardous byproducts include:

  • Hydrogen Bromide (HBr): A toxic and highly corrosive gas.

  • Hydrogen Chloride (HCl): A toxic and corrosive gas that can cause severe respiratory damage.[3]

  • Hydrogen Fluoride (HF): Extremely corrosive and toxic; can cause severe burns upon contact with skin and is damaging to internal tissues.[8][9]

  • Carbonyl Halides: Such as carbonyl fluoride (COF₂) and carbonyl chloride (phosgene, COCl₂), which are highly toxic.

  • Various smaller halogenated hydrocarbons: Formed from the fragmentation of the parent molecule.[10][11]

The formation of these products occurs via a free-radical chain reaction mechanism.[4][12]

Q4: At what temperature does thermal decomposition of this compound become significant?
Q5: How do the different carbon-halogen bonds influence the decomposition process?

The stability of the carbon-halogen bonds dictates the decomposition pathway. The bond dissociation energy (BDE) is the energy required to break a bond.[13][14] For the bonds present in this molecule, the BDEs follow a clear trend:

Bond TypeAverage Bond Dissociation Energy (kcal/mol)Average Bond Dissociation Energy (kJ/mol)
C-Br~68~285
C-Cl~81~327
C-F~116~485

Sources:[13][14][15]

The C-Br bond is the weakest, making it the most likely to break first upon heating, initiating the radical chain reaction that leads to decomposition. The C-F bond is exceptionally strong, contributing to the overall thermal stability of fluorinated compounds.[16][17]

Troubleshooting Guide

Issue 1: I am observing unexpected side products in a high-temperature reaction. Could this be due to thermal decomposition?

Plausible Cause: Yes. If your reaction is running at or above the recommended safe operating temperatures (>200°C), you are likely observing products from thermal decomposition. The presence of metals, such as in stainless steel reactors, can also catalyze decomposition at lower temperatures.[4]

Troubleshooting Steps:

  • Analyze Byproducts: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unexpected products. Look for the mass spectra of smaller halogenated fragments or elimination products (alkenes).

  • Lower Reaction Temperature: If possible, reduce the reaction temperature to below 200°C.

  • Reduce Reaction Time: Minimize the time the compound is held at an elevated temperature.

  • Consider Material Compatibility: Ensure your reaction vessel is made of a compatible material. While stainless steel is common, for high-temperature applications involving halogenated compounds, specialized alloys (e.g., Hastelloy, Inconel) or glass-lined reactors may be necessary to prevent catalytic decomposition.

Issue 2: The pressure in my sealed reaction vessel is increasing more than expected.

Plausible Cause: This is a critical safety warning. The formation of gaseous decomposition products like HBr, HCl, HF, and smaller hydrocarbon fragments will cause a significant and potentially dangerous pressure increase in a closed system.

Troubleshooting Workflow:

G start Unexpected Pressure Rise Detected step1 IMMEDIATELY and SAFELY Cool the Reaction Vessel start->step1 step2 Ventilate the Area (Work in a Fume Hood) step1->step2 step3 Once Cool, Vent Vessel Through a Neutralizing Scrubber step2->step3 step4 Analyze Gas & Liquid Phases for Decomposition Products step3->step4 step5 Review Experimental Parameters: Temperature, Pressure, Catalyst step4->step5 end Modify Protocol to Stay Within Safe Operating Limits step5->end

Caption: Emergency workflow for unexpected pressure increase.

Issue 3: How do I safely handle and dispose of the off-gases from an experiment involving the heating of 1-Bromo-2-chloro-1,1,2-trifluorobutane?

Plausible Cause: The off-gases are likely acidic and toxic due to the formation of HBr, HCl, and HF.[3][5] Direct venting into the atmosphere or a standard fume hood is unsafe and environmentally irresponsible.

Solution: Acid Gas Scrubbing All effluent gas streams must be passed through a neutralizing scrubber before venting. A common and effective method is to bubble the gas through a basic solution.

Experimental Protocol: Setting up a Laboratory Gas Scrubber

  • Apparatus Setup:

    • Connect the outlet of your reaction vessel to a gas dispersion tube (a tube with a fritted end to create small bubbles).

    • Place the gas dispersion tube into a gas washing bottle or a large flask containing the scrubbing solution. Ensure the frit is fully submerged.

    • Connect the outlet of the gas washing bottle to a second, identical scrubbing setup in series as a safety backup.

    • The final outlet can be vented into the back of a certified chemical fume hood.

  • Choosing a Scrubbing Solution:

    • Sodium Bicarbonate (NaHCO₃): A 5-10% aqueous solution is a good, safe choice for general-purpose acid scrubbing. It is less corrosive than strong bases.

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): A 5-10% aqueous solution is more effective for larger quantities of acid gas but is more caustic and requires careful handling.[18]

  • Monitoring the Scrubber:

    • Periodically check the pH of the first scrubbing solution using pH paper or a pH meter.

    • If the pH drops below 8, the solution is becoming saturated and should be replaced with a fresh solution. The second scrubber acts as a safeguard during this changeover.

  • Disposal:

    • Once the experiment is complete, the neutralized scrubbing solution should be disposed of as hazardous waste according to your institution's guidelines.

Scrubber Setup Diagram:

G reactor Reaction Vessel scrubber1 Primary Scrubber (e.g., 10% NaHCO₃ soln) reactor->scrubber1 Effluent Gas scrubber2 Secondary Scrubber (Safety Backup) scrubber1->scrubber2 Scrubbed Gas vent Fume Hood Vent scrubber2->vent Neutralized Gas

Caption: Diagram of a two-stage acid gas scrubbing system.

References

  • SDS – SAFETY DATA SHEET - Halocarbon. (2017, April 4).
  • SDS – SAFETY DATA SHEET - Halocarbon. (2017, July 18).
  • Pyrolysis: Transforming Waste into Valuable Resources - Ravebo Scrubbers. (n.d.).
  • Review of Thermal Decomposition Product Formation From Halocarbon Fire Suppression Agents. (n.d.).
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018, March 17).
  • Benning, A. F., & Park, J. D. (1951). U.S. Patent No. 2,551,573. Washington, DC: U.S. Patent and Trademark Office.
  • HALOCARBON METALWORKING FLUIDS SAFETY DATA SHEET. (n.d.).
  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. (n.d.). ResearchGate.
  • A Literature Review of the Impact of Thermal Decomposition Products Generated by Halon Replacements on Electronic Equipment. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (n.d.).
  • Bond Dissociation Energies (kcal/mol). (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Process for purifying pyrolysis gases. (n.d.). Google Patents.
  • THE HALOGENATION OF ALKANES. (n.d.).
  • Bond Energies. (n.d.). Michigan State University Chemistry.
  • Synquest Labs - 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. (n.d.).
  • deacidifying pyrolysis oil / extraction of naphthenic acid from synthetic oil. (2019, November 2). YouTube.
  • The average bond enthalpies of the C ¬ F and C ¬ Cl bonds - Brown 15th Edition Ch 18 Problem 25 - Pearson. (n.d.).
  • alkanes and cycloalkanes with chlorine or bromine - Chemguide. (n.d.).
  • 3 - SAFETY DATA SHEET. (2025, September 6).
  • 27.7: Reactions of Alkanes - Chemistry LibreTexts. (2023, July 12).
  • Halogenation of Alkanes - Chemistry LibreTexts. (2023, January 22).
  • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. (2005). Journal of Fluorine Chemistry, 126(4), 623–630.
  • Haloalkane - Wikipedia. (n.d.).
  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). DTIC.
  • Pyrolysis Of Hydrocarbons Alkanes - BYJU'S. (n.d.).
  • BROMO CHLORO ALKANES - Faluck International PVT LTD. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Failed Reactions with 1-Bromo-2-chloro-1,1,2-trifluorobutane

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-chloro-1,1,2-trifluorobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile, yet complex, halogenated building block. Here, we move beyond simple protocols to explore the underlying chemistry and provide actionable solutions to salvage your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of halogen reactivity in 1-Bromo-2-chloro-1,1,2-trifluorobutane?

A1: The reactivity of the carbon-halogen bonds in this molecule is dictated by their bond dissociation energies. The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I.[1] Therefore, the carbon-bromine bond is the weakest and most likely to react first in most common transformations, such as Grignard reagent formation or nucleophilic substitution. The C-Cl bond is stronger and will typically require more forcing conditions to react, while the C-F bonds are the strongest and generally unreactive under standard conditions.

Q2: Why is my Grignard reagent formation with 1-Bromo-2-chloro-1,1,2-trifluorobutane failing to initiate?

A2: Failure to initiate a Grignard reaction is a common issue and is almost always due to the presence of moisture or an oxide layer on the magnesium turnings.[2][3][4] Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2][4] Additionally, the magnesium surface can be passivated by an oxide layer that prevents the insertion of magnesium into the carbon-bromine bond.[5]

Q3: I'm observing a complex mixture of products in my reaction. What are the likely side reactions?

A3: With a polyhalogenated compound like 1-Bromo-2-chloro-1,1,2-trifluorobutane, several side reactions are possible depending on your reaction conditions. These can include:

  • Elimination: Under basic conditions, dehydrohalogenation can occur to form an alkene.[6]

  • Wurtz-type coupling: In the presence of reactive metals like magnesium, coupling of the alkyl halide can occur.[3]

  • Halogen exchange: If other halide sources are present in the reaction mixture, scrambling of the halogens can occur.

  • Radical reactions: Under thermal or photochemical conditions, radical chain reactions can be initiated, leading to a variety of products.[7]

Troubleshooting Guides for Specific Failed Reactions

Scenario 1: Failure to Form the Grignard Reagent

Symptom: No exotherm, no color change, and no consumption of magnesium is observed after adding 1-Bromo-2-chloro-1,1,2-trifluorobutane to magnesium turnings in an ethereal solvent.

Root Cause Analysis and Troubleshooting Workflow:

G A Reaction Failure: No Grignard Formation B Check for Moisture: - Flame-dry all glassware? - Anhydrous solvent used? A->B Primary Check C Activate Magnesium: - Freshly crushed turnings? - Use of initiators (I2, 1,2-dibromoethane)? B->C If Moisture is Ruled Out E Successful Initiation B->E Problem Solved D Solvent Considerations: - THF generally better than diethyl ether? C->D If Activation Fails C->E Problem Solved D->E Problem Solved

Caption: Troubleshooting workflow for failed Grignard reagent formation.

Detailed Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: All glassware must be thoroughly flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of dry, inert gas (argon or nitrogen).[8]

    • Solvent: Use a freshly opened bottle of anhydrous ether or THF, or solvent that has been appropriately dried over a suitable drying agent (e.g., sodium/benzophenone).[2]

    • Reagents: Ensure the 1-Bromo-2-chloro-1,1,2-trifluorobutane is dry. If necessary, pass it through a short plug of activated alumina.

  • Activate the Magnesium Surface:

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle immediately before use to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings.[2][3] The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.[4]

  • Optimize Reaction Initiation:

    • Initial Addition: Add a small portion of the 1-Bromo-2-chloro-1,1,2-trifluorobutane solution to the activated magnesium.

    • Gentle Heating: Gently warm a single spot of the flask with a heat gun to initiate the reaction. Once the reaction begins (as evidenced by an exotherm and bubbling), stop heating.

    • Sonication: In stubborn cases, placing the reaction flask in an ultrasonic bath can help to dislodge the passivating oxide layer from the magnesium surface.

ParameterRecommendationRationale
Solvent Anhydrous THFTHF is a better solvating agent for the Grignard reagent, which can facilitate its formation.[8]
Initiator 1,2-dibromoethaneReacts with magnesium to form ethylene gas and MgBr₂, cleaning the magnesium surface.
Temperature Gentle initial warmingProvides the activation energy to start the reaction, which is often exothermic once initiated.[3]

Scenario 2: Low Yield in Nucleophilic Substitution Reactions

Symptom: The desired substitution product is obtained in low yield, with significant recovery of starting material or formation of elimination byproducts.

Root Cause Analysis and Troubleshooting Workflow:

G A Low Yield in Nucleophilic Substitution B Assess Nucleophile Strength: - Strong enough to displace bromide? A->B C Evaluate Reaction Conditions: - Temperature too low? - Reaction time too short? A->C D Check for Elimination: - Nucleophile too basic? - High reaction temperature? A->D E Optimize for Substitution B->E C->E D->E Modify Conditions

Caption: Decision tree for troubleshooting low yields in nucleophilic substitution.

Detailed Troubleshooting Steps:

  • Re-evaluate the Nucleophile:

    • The nucleophile must be sufficiently strong to displace the bromide. If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to form an alkoxide).

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature in increments of 10-20 °C. The C-Br bond cleavage is the rate-determining step and will be accelerated by heat.

    • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to enhance the rate of S(_N)2 reactions.

    • Concentration: Ensure the reaction is not too dilute.

  • Minimize Elimination Side Reactions:

    • Bulky Base/Nucleophile: If your nucleophile is also a strong, sterically hindered base, E2 elimination will be a competitive pathway.[6] Consider using a less basic nucleophile if possible.

    • Temperature Control: While higher temperatures favor substitution, excessively high temperatures can promote elimination. Find the optimal temperature that balances reaction rate and selectivity.

ParameterTo Favor Substitution (S(_N)2)To Favor Elimination (E2)
Nucleophile/Base Strong, non-bulky nucleophileStrong, bulky base
Solvent Polar aprotic (e.g., DMSO, DMF)Aprotic or protic
Temperature ModerateHigh

Scenario 3: Uncontrolled Radical Reaction

Symptom: The reaction produces a complex mixture of oligomeric or polymeric materials, often with a dark coloration.

Root Cause Analysis and Troubleshooting Workflow:

G A Uncontrolled Radical Reaction B Identify Radical Initiator: - High temperature? - UV light exposure? - Presence of radical initiators (e.g., peroxides)? A->B C Introduce Radical Inhibitor: - Add a scavenger (e.g., BHT, hydroquinone) B->C If Initiator is Unavoidable D Modify Reaction Conditions: - Lower temperature - Protect from light B->D If Initiator is Avoidable E Controlled Reaction C->E D->E

Caption: Strategy for mitigating uncontrolled radical reactions.

Detailed Troubleshooting Steps:

  • Identify and Eliminate Radical Initiators:

    • Heat and Light: Radical reactions can be initiated by heat or UV light.[7] Conduct the reaction at the lowest possible temperature and protect the reaction vessel from light by wrapping it in aluminum foil.

    • Peroxides: Ethereal solvents like THF can form explosive peroxides upon standing. Ensure your solvent is free of peroxides by testing with potassium iodide/starch paper or by passing it through a column of activated alumina.

  • Utilize Radical Inhibitors:

    • If the reaction conditions inherently favor radical formation, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture.

  • Degas the Solvent:

    • Oxygen can initiate or participate in radical chain reactions. Degas the solvent by bubbling an inert gas through it for 15-30 minutes before use, or by using the freeze-pump-thaw method.

Final Safety and Handling Recommendations

1-Bromo-2-chloro-1,1,2-trifluorobutane and its related compounds should be handled with care in a well-ventilated fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.[9]

References

  • Il'chenko, A. VA. (n.d.).
  • Niu, W., et al. (2015). Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society.
  • Wikipedia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. PubChem.
  • Key Organics. (2017, December 1). Safety Data Sheet: 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane.
  • Rath, C. M., et al. (2024, June 24). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B).
  • Kamachi, T., et al. (2009). The Catalytic Mechanism of Fluoroacetate Dehalogenase: A Computational Exploration of Biological Dehalogenation.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Synquest Labs. (n.d.).
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane.
  • Fisher Scientific. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoro-3-butene, 97%.
  • Echemi. (n.d.). 1-BROMO-2-CHLORO-1,1,2-TRIFLUORO-3-BUTENE.
  • Barata-Vallejo, S., et al. (2024, January 23).
  • Alfa Chemistry. (n.d.). Grignard Reaction.
  • (n.d.). Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.
  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook.
  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook.
  • (n.d.). Grignard Reaction.
  • CPAChem. (2021, March 4). Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane.
  • (n.d.). The Grignard Reaction.
  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook.
  • (n.d.). Radical Reactions (Part 1).
  • Pearson+. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with.... Study Prep.
  • Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice.
  • (n.d.). Flame Chemistry of Halon Replacements: Low Pressure Studies of C,F, and CFJ Doped CH, Flames.
  • Taylor & Francis. (n.d.). Halon – Knowledge and References.
  • National Institute of Standards and Technology. (n.d.).
  • Yu, H., et al. (n.d.). GAS PHASE REACTION OF HALON 1301 (CBRF,) WITH PROPANE.
  • DTIC. (n.d.). Initial Fire Suppression Reactions of Halons Phase 3. Molecular Beam Experiments Involving Halon Clusters.
  • Zhang, J., et al. (2013, July 4). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. MDPI.
  • Leah4sci. (2024, March 12). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Bromo-2-chloro-1,1,2-trifluorobutane

[1] To: Research & Development Teams, Process Chemists, and QA/QC Managers From: Senior Application Scientist, Halogenated Intermediates Division Subject: Stabilization Protocols and Troubleshooting for CAS 378-13-2 (and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

To: Research & Development Teams, Process Chemists, and QA/QC Managers From: Senior Application Scientist, Halogenated Intermediates Division Subject: Stabilization Protocols and Troubleshooting for CAS 378-13-2 (and analogs)

Core Technical Overview

1-Bromo-2-chloro-1,1,2-trifluorobutane is a mixed halogenated alkane.[1] Like its structural analogs (e.g., Halothane or 1-bromo-2-chloro-1,1,2-trifluoroethane), it possesses a specific vulnerability: Autocatalytic Dehydrohalogenation .[1]

The molecule contains three different halogens.[1][2] The Carbon-Bromine (C-Br) bond is the weakest link (


 68 kcal/mol), making it susceptible to homolytic cleavage by UV light.[1] Furthermore, the presence of trace moisture can hydrolyze the C-Cl or C-Br bonds, releasing hydrohalic acids (HCl, HBr).[1] These acids act as catalysts, accelerating further decomposition.[1][3]

The Stabilization Strategy: To store this chemical long-term, we must interrupt two degradation pathways:[1]

  • Acid Scavenging: Neutralizing HCl/HBr before they catalyze further breakdown.[1]

  • Radical Inhibition: Trapping free radicals generated by photo-oxidation.[1]

The Stabilization System

We employ a dual-stabilizer system for high-purity grades of this compound.[1]

Primary Stabilizers (The Industry Standard)
Stabilizer ClassChemical AgentTypical Conc.[1]Mechanism of Action
Acid Scavenger 1,2-Butylene Oxide (1,2-Epoxybutane)0.1% - 0.5%Acts as a base.[1] The strained epoxide ring opens to react with HCl/HBr, forming a stable halohydrin.[1] This prevents acid-catalyzed hydrolysis.[1]
Radical Inhibitor Amylene (2-Methyl-2-butene)50 - 100 ppmScavenges free radicals (Br[1]• or Cl•) and prevents phosgene formation.[1] Acts as a "sacrificial" alkene.
Mechanism of Action: Acid Scavenging

The following diagram illustrates how the epoxide stabilizer protects your solvent from autocatalytic failure.[1]

AcidScavenging Decomp Trace Decomposition (Hydrolysis/Elimination) Acid Free Acid Released (HBr / HCl) Decomp->Acid Generates Complex Stable Halohydrin (Neutral Product) Acid->Complex Reacts with Epoxide Catastrophe Autocatalytic Runaway Acid->Catastrophe Catalyzes (If untreated) Epoxide Stabilizer (1,2-Butylene Oxide) Epoxide->Complex Ring Opening

Figure 1: The epoxide ring acts as a "chemical fuse," breaking open to neutralize acid immediately upon formation.

Diagnostic & Troubleshooting Guide

Use this module if you suspect your batch has degraded.[1]

Visual & Chemical Indicators
SymptomDiagnosisRoot CauseCorrective Action
Yellow/Orange Tint Bromine Release UV exposure caused homolytic C-Br cleavage.[1] Free bromine (

) is accumulating.[1]
Distill immediately. Discard the first 10% fraction. Store in amber glass.
Cloudiness / White Precipitate Polymerization or Salt Formation Storage in metal containers (Al/Zn) or moisture ingress.[1]Filtration & Drying. Filter through a 0.2µm PTFE membrane.[1] Dry over activated 3Å molecular sieves.[1]
Acrid/Sharp Odor Acidification Stabilizer depletion.[1] The epoxide has been fully consumed.[1]Test pH. If pH < 4, wash with dilute

, dry, and redistill.[1] Add fresh stabilizer.[1]
Workflow: Batch Assessment

BatchAssessment Start Inspect Chemical Visual Is liquid Yellow/Orange? Start->Visual Acidity Check pH (Wet pH paper) Visual->Acidity No (Colorless) Action1 CRITICAL: Bromine Release. Distill to remove Br2. Add Amylene. Visual->Action1 Yes Action2 WARNING: Acidic. Wash with NaHCO3. Add 1,2-Butylene Oxide. Acidity->Action2 pH < 5 Action3 Batch OK. Flush with Argon. Reseal. Acidity->Action3 pH Neutral

Figure 2: Decision tree for assessing the quality of stored halogenated intermediates.

Storage & Handling Protocols

Protocol A: Long-Term Storage Conditions
  • Container Material:

    • Recommended: Amber Borosilicate Glass (Type I).[1]

    • Acceptable: Stainless Steel (316L) only if passivated and moisture-free.[1]

    • FORBIDDEN: Aluminum, Zinc, Magnesium.[1] (Risk of Lewis-acid catalyzed explosion).[1]

  • Headspace Management:

    • Always overlay with dry Nitrogen or Argon.[1] Oxygen promotes radical formation; moisture promotes hydrolysis.[1]

  • Temperature:

    • Store at 2°C to 8°C . Cold storage significantly slows the kinetics of dehydrohalogenation.[1]

Protocol B: Removing Stabilizers (Pre-Reaction)

Scenario: You are performing a transition-metal catalyzed cross-coupling (e.g., Suzuki, Negishi) and the epoxide stabilizer might poison your catalyst.[1]

  • Column Method (Fast):

    • Pass the solvent through a small plug of Basic Alumina (Activity I) .[1]

    • Why: The alumina adsorbs the polar epoxide and any trace acid, letting the non-polar haloalkane pass through.

  • Wash Method (Bulk):

    • Wash the solvent 3x with distilled water (Epoxides and alcohols are water-soluble).[1]

    • Dry over

      
       or 
      
      
      
      .[1]
    • Note: Use immediately.[1][4] Without stabilizer, the clock starts ticking on decomposition.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Propylene Oxide instead of 1,2-Butylene Oxide? A: Yes. Propylene oxide is a functional equivalent.[1] However, 1,2-Butylene Oxide (boiling point


 63°C) is often preferred because its boiling point is closer to many mid-range halogenated solvents, ensuring it doesn't evaporate preferentially during handling.[1]

Q: My solvent arrived in a plastic bottle. Is that safe? A: For shipping, yes.[1] For long-term storage, no.[1] Halogenated alkanes can plasticize (soften) certain polymers (PVC, PS) and leach plasticizers into your sample.[1] Transfer to amber glass upon receipt. High-density polyethylene (HDPE) is acceptable for short periods.[1]

Q: Why did my aluminum needle corrode when sampling? A: This is a classic "Aluminum-Haloalkane" incompatibility.[1] The aluminum acts as a Lewis acid catalyst, stripping the halogen to form


, which reacts violently with the remaining solvent. Always use Stainless Steel needles. 

Q: How long is the shelf life with stabilizers? A: With 0.2% 1,2-Butylene Oxide stored at 4°C in amber glass, the shelf life is typically 18 to 24 months .[1] Without stabilizers, significant decomposition can occur within 3-6 months.[1]

References

  • Stabilizer Mechanisms in Chlorinated Solvents Source: Hubbard-Hall.[1] "Overview on Regulatory Status of Halogenated Solvent Cleaners." (2024).[1][5] Relevance: details the role of acid acceptors (epoxides) in preventing acid hydrolysis in vapor degreasing solvents, a direct analog to storage stability.

  • Epoxide Stabilizers (1,2-Butylene Oxide) Source: National Center for Biotechnology Information (NCBI).[1] PubChem Compound Summary for CID 7834, 1,2-Epoxybutane.[1] Relevance: Confirms the primary industrial use of 1,2-epoxybutane as a stabilizer for chlorinated hydrocarbon solvents to act as an acid scavenger.[1]

  • Decomposition of Mixed Haloalkanes Source: ChemRevise/Knockhardy.[1] "Reactions of Halogenoalkanes - Substitution and Elimination." Relevance: Provides the fundamental mechanistic basis for the elimination (dehydrohalogenation) and hydrolysis pathways that necessitate stabilization.

  • Purification and Stabilizer Removal Source: Chemistry Stack Exchange.[1] "Organic solvents distillation for purification." (2023).[1][6] Relevance: Validates protocols for removing amylene and epoxide stabilizers via distillation and washing prior to sensitive synthesis.

Sources

Optimization

Removing impurities from commercial 1-Bromo-2-chloro-1,1,2-trifluorobutane

Technical Support Center: Purification of 1-Bromo-2-chloro-1,1,2-trifluorobutane Ticket ID: BCTFB-PUR-001 Assigned Specialist: Senior Application Scientist, Halogenated Intermediates Division Status: Open Subject: Remova...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Ticket ID: BCTFB-PUR-001 Assigned Specialist: Senior Application Scientist, Halogenated Intermediates Division Status: Open Subject: Removal of Commercial Impurities and Stabilizers

Executive Summary

Welcome to the Technical Support Center. You are likely working with 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) as a precursor for fluoropolymer synthesis or as a specialized solvent for radical bromination.

Commercial grades of BCTFB often contain three classes of impurities that will kill organometallic reagents (Grignards, Lithiates) or inhibit radical chain propagation:

  • Acidity (HX): Hydrolysis byproducts (HF, HCl, HBr).

  • Stabilizers: Radical scavengers (often alkenes like amylene or amines) added to prevent shelf-degradation.

  • Oxidative Byproducts: Free halogens (

    
    , 
    
    
    
    ) causing yellow discoloration.

This guide provides a self-validating protocol to upgrade commercial BCTFB to analytical/synthesis grade.

Module 1: Diagnostic & Triage (FAQs)

Q1: My solvent has a faint yellow/orange tint. Can I use it directly? A: No. The yellow color indicates the presence of free bromine (


), usually resulting from photolytic decomposition of the C-Br bond.
  • Risk: Free halogens act as potent electrophiles and will react side-products with your nucleophiles.

  • Fix: Requires a thiosulfate wash (See Module 2).

Q2: I am running a radical reaction, but it won't initiate. Why? A: You likely have stabilizers present.[1] Manufacturers often add radical scavengers (like 2-methyl-2-butene) to trap radicals and prevent the solvent from degrading.

  • Risk: These stabilizers terminate your radical chain mechanism immediately.

  • Fix: You must perform an adsorptive removal (See Module 4) or fractional distillation.

Q3: Which layer is my product during extraction? A: The Bottom Layer.

  • Physics: BCTFB is a polyhalogenated alkane. Its density is significantly higher than water (

    
    ).
    
  • Common Error: Researchers accustomed to ether/ethyl acetate extractions often discard the bottom layer. Do not do this.

Module 2: The "Wet" Workup (Acid & Halogen Removal)

Objective: Remove water-soluble stabilizers, free acids (HF/HCl), and elemental halogens.

Protocol:

  • Preparation: Dissolve your crude BCTFB in an equal volume of Dichloromethane (DCM) if the volume is small (<50 mL) to improve phase separation. If processing >100 mL, use neat.

  • The Reductive Wash (If Yellow):

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ).
      
    • Mechanism:[2][3]

      
      .
      
    • Endpoint: The organic layer (bottom) should turn colorless.

  • The Neutralization Wash:

    • Wash with saturated aqueous Sodium Bicarbonate (

      
      ).
      
    • Caution: Vent frequently.[4] Acid impurities react to release

      
       gas.[3]
      
  • The Salt Removal:

    • Wash once with Brine (saturated NaCl) to break any emulsions and pre-dry the organic layer.

Data Summary: Common Impurities

Impurity TypeIndicatorChemical CauseRemoval Agent
Free Halogen Yellow ColorPhotolysis (

)
Sodium Thiosulfate
Mineral Acid Low pH (Paper)Hydrolysis (

)
Sodium Bicarbonate
Water Haze/CloudinessHygroscopy

/ Sieves

Module 3: Drying & Distillation (The Purification Core)

Objective: Remove water and isomers. Critical Warning: Do NOT use strong bases (KOH, NaOH, Sodium metal) for drying. The proton on the C3 position (beta to the halogens) is acidic. Strong bases will cause dehydrohalogenation (elimination), destroying your compound to form the alkene.

Protocol:

  • Pre-Drying:

    • Dry the organic layer over anhydrous Magnesium Sulfate (

      
      ) for 30 minutes. Filter.
      
  • Final Drying (Select One):

    • Option A (Standard): Store over activated 3Å or 4Å Molecular Sieves for 12 hours.

    • Option B (Rigorous): Stir over Phosphorus Pentoxide (

      
      ) for 2 hours. Decant/distill directly from the solid.
      
  • Fractional Distillation:

    • Perform a distillation under reduced pressure (vacuum).

    • Why Vacuum? Halogenated alkanes are thermally labile. Lowering the boiling point prevents thermal decomposition during purification.

    • Discard the first 5-10% (forerun) which contains residual water and low-boiling stabilizers.

Module 4: Stabilizer Removal (Adsorption)

If you are removing non-polar stabilizers (like amylene) that co-distill with your product, use Column Chromatography.

Protocol:

  • Prepare a short column packed with Activated Basic Alumina (Activity I) .

  • Pass the neat BCTFB through the column under gravity or slight nitrogen pressure.

  • Mechanism: The polar surface of the alumina adsorbs the polar stabilizers (amines) and oxidizes/traps the alkenes.

  • Storage: Store the purified liquid over Cu wire (to inhibit radical formation) in the dark at 4°C.

Visual Workflow: Purification Logic

PurificationProtocol Start Crude Commercial BCTFB CheckColor Visual Check: Is it Yellow/Orange? Start->CheckColor ThioWash Wash w/ 10% Na2S2O3 (Remove Br2) CheckColor->ThioWash Yes BicarbWash Wash w/ Sat. NaHCO3 (Remove Acids) CheckColor->BicarbWash No ThioWash->BicarbWash Dry Dry w/ MgSO4 (Pre-drying) BicarbWash->Dry DecisionStab Application: Radical Reaction? Dry->DecisionStab Alumina Pass through Basic Alumina Plug DecisionStab->Alumina Yes (Remove Stabilizer) Distill Vacuum Distillation (Remove Isomers) DecisionStab->Distill No (General Use) Alumina->Distill Final Pure BCTFB (Store over Cu wire) Distill->Final

Caption: Decision tree for the purification of 1-Bromo-2-chloro-1,1,2-trifluorobutane based on impurity profile and end-use application.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[5] (The definitive guide for general halogenated alkane purification protocols).

  • PubChem. (n.d.).[6] 1-Bromo-2-chloro-1,1,2-trifluoroethane Compound Summary. National Library of Medicine. (Used for physical property analogies regarding density and solubility).[3]

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 43(20), 3966–3968. (Basis for selecting Molecular Sieves over chemical desiccants for halogenated solvents).

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 1-Bromo-2-chloro-1,1,2-trifluorobutane Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges encountered during the scale-up of reactions involving 1-Bromo-2-chloro-1,1,2-trifluorobutane. Our goal is to move beyond simple procedural steps and explain the fundamental causality behind experimental choices, ensuring your scale-up process is both successful and safe.

Introduction: The Unique Challenges of Scaling Up Halogenated Butanes

1-Bromo-2-chloro-1,1,2-trifluorobutane is a versatile, halogen-rich building block. Its structure, featuring multiple halogen atoms with varying reactivity (Br > Cl > F), presents unique opportunities for selective functionalization. However, the very characteristics that make it synthetically useful—its density, reactivity, and potential for complex reaction pathways—also introduce significant hurdles during scale-up.

Scaling up is not merely about using larger flasks and more reagents. It involves a fundamental shift in controlling reaction parameters. Issues that are negligible at the 1-gram scale, such as heat dissipation and mixing efficiency, can become critical, process-defining challenges at the 1-kilogram scale and beyond. This guide provides a structured approach to anticipating, diagnosing, and solving these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for a successful scale-up strategy.

Q1: What are the primary safety concerns when scaling up reactions with 1-Bromo-2-chloro-1,1,2-trifluorobutane?

A1: The primary concerns are threefold:

  • Toxicity and Handling: Halogenated hydrocarbons can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is mandatory.[2][3]

  • Exothermic Potential: Many substitution or elimination reactions involving this substrate can be exothermic. On a large scale, inefficient heat removal can lead to a thermal runaway, causing a rapid increase in temperature and pressure, potentially leading to reactor failure.

  • Corrosive Byproducts: Reactions often generate hydrogen halides (HBr, HCl) as byproducts.[4] These are highly corrosive and require appropriate materials of construction for the reactor and off-gas scrubbing systems to neutralize acidic vapors.

Q2: How does the reactivity of the C-Br vs. C-Cl bond influence scale-up reaction design?

A2: The Carbon-Bromine bond is significantly weaker and more labile than the Carbon-Chlorine bond. This differential reactivity is key to selective synthesis but must be carefully managed during scale-up.

  • Selective Substitution: The bromide is a better leaving group, making it the primary site for nucleophilic attack. To maintain this selectivity on a larger scale, precise temperature control is crucial. Even a small increase in local temperature due to poor mixing can provide enough energy to activate the C-Cl bond, leading to undesired byproducts.

  • Reagent Stoichiometry: Careful control over nucleophile stoichiometry is essential. Using a slight excess of the nucleophile might be acceptable on a small scale, but on a large scale, this can drive the reaction towards less selective pathways and complicate purification.

Q3: What type of analytical techniques are essential for in-process control (IPC) during scale-up?

A3: Relying solely on a final time point is insufficient for scale-up. Real-time reaction monitoring is critical for safety and success.[5][6]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are workhorse techniques for monitoring the consumption of starting material and the formation of the product and byproducts. A calibrated method can provide quantitative data on reaction progress and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex reactions, ¹H, ¹³C, or ¹⁹F NMR of quenched reaction aliquots can provide detailed structural information to identify unexpected intermediates or byproducts.[7]

  • Infrared (IR) Spectroscopy: In-situ IR probes can track the real-time concentration of key functional groups, offering a non-invasive way to monitor the reaction as it happens.[8]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This guide is formatted to help you diagnose and resolve specific issues encountered during your experiments.

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or Stalled Conversion 1. Poor Mass Transfer/Mixing: Reagents are not interacting effectively in a larger volume. This creates localized concentration gradients where the reaction stalls. 2. Inadequate Temperature Control: The bulk temperature reading may be correct, but "hot spots" or "cold spots" exist within the reactor, slowing the overall reaction rate. 3. Reagent Degradation: The nucleophile or base may be unstable over the longer reaction times typical of scale-up.1. Optimize Agitation: Increase the stirrer speed or use a more efficient impeller (e.g., pitched-blade turbine or anchor stirrer) to improve homogenization. The goal is to ensure the reaction is under kinetic control, not mass transfer control. 2. Improve Heat Transfer: Use a reactor with a larger surface-area-to-volume ratio (jacketed reactor) and ensure the heating/cooling fluid is circulating effectively. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the rate of heat generation. 3. Confirm Reagent Stability: Run a small-scale experiment holding the reagents at the reaction temperature for the expected duration of the scaled-up run to check for degradation.
Increase in Side Product Formation (e.g., Elimination vs. Substitution) 1. Poor Heat Dissipation: The reaction is becoming too hot, favoring the higher activation energy pathway of elimination over substitution.[9] 2. Base/Nucleophile Concentration: In a large-scale addition, localized high concentrations of a strong base can heavily favor elimination. 3. Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the reaction pathway. This effect can be magnified at scale.1. Lower Reaction Temperature: Even a 5-10 °C reduction can dramatically shift selectivity towards the desired substitution product. 2. Controlled Reagent Addition: Add the base or nucleophile subsurface via a syringe pump or addition funnel over an extended period. This maintains a low, steady-state concentration and minimizes side reactions. 3. Solvent Study: Re-evaluate the solvent choice. A more polar, aprotic solvent (e.g., DMF, DMSO) can favor SN2 substitution, while less polar or protic solvents might encourage elimination. Always perform a solvent screen at the bench before scaling.
Difficult Product Isolation & Purification 1. Emulsion Formation during Workup: The higher density of the halogenated product and vigorous mixing during aqueous washes can lead to stable emulsions. 2. Co-distillation/Azeotrope Formation: The product may have a boiling point very close to that of a starting material or byproduct, making simple distillation ineffective. 3. Product Instability: The product may be thermally sensitive, decomposing during high-temperature distillation.1. Modify Workup Procedure: Use brine (saturated NaCl solution) washes to break emulsions by increasing the aqueous phase density. Alternatively, consider a filtration step through a pad of celite. 2. Utilize Fractional Vacuum Distillation: A distillation column with a high number of theoretical plates under reduced pressure can separate components with close boiling points. Check literature for potential azeotropes. 3. Consider Chromatography: For high-value materials or when distillation fails, column chromatography is a viable, albeit more expensive, option at scale.[10][11]

Section 3: Key Experimental Protocols

These protocols are designed as self-validating systems with integrated checkpoints.

Protocol 1: Scaled-Up Nucleophilic Substitution (Generic)

Objective: To perform a safe and controlled nucleophilic substitution on 1-Bromo-2-chloro-1,1,2-trifluorobutane at a 1.0 mole scale.

Materials & Equipment:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane

  • Nucleophile (e.g., Sodium Azide, Potassium Cyanide)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF)

  • 5 L Jacketed Glass Reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet

  • Syringe pump for controlled addition

  • Neutralizing scrubber (e.g., bleach solution for cyanide or sodium thiosulfate for azide)

Procedure:

  • Reactor Setup & Inerting: Assemble the reactor system. Ensure all joints are sealed. Purge the reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere. This is critical to prevent side reactions with moisture.[9]

  • Charge Substrate: Charge the reactor with 1-Bromo-2-chloro-1,1,2-trifluorobutane and anhydrous DMF. Begin stirring to ensure a homogenous solution.

  • Establish Thermal Control: Set the circulator for the reactor jacket to the desired reaction temperature (e.g., 25 °C). Allow the solution to equilibrate.

  • Controlled Nucleophile Addition: Dissolve the nucleophile in DMF and load it into a large syringe for the syringe pump. Begin adding the nucleophile solution subsurface over 2-3 hours.

    • Causality: Slow addition is the single most important parameter for controlling the exotherm. It ensures the rate of heat generation never exceeds the rate of heat removal by the reactor jacket.

  • In-Process Control (IPC): After the addition is complete, take a small, quenched aliquot from the reaction mixture every hour. Analyze by GC to monitor the disappearance of the starting material.

    • Self-Validation: The reaction is considered complete when <1% of the starting material remains. This data-driven endpoint prevents unnecessary heating or extended reaction times that could lead to byproduct formation.

  • Quenching & Workup: Once complete, cool the reaction mixture to 10 °C. Slowly add cold water to quench any remaining reactive species. Transfer the mixture to a separatory funnel for extraction.

  • Purification: Purify the crude product via vacuum distillation.

Visualization: Scale-Up Workflow

Scale_Up_Workflow cluster_lab Lab Scale (1-10g) cluster_pilot Pilot Scale (0.1-1kg) cluster_mfg Manufacturing lab_dev Reaction Development lab_opt Parameter Optimization lab_dev->lab_opt lab_anl Analytical Method Development (GC/HPLC) lab_opt->lab_anl pilot_haz HAZOP Study & Safety Review lab_anl->pilot_haz Transfer pilot_therm Thermal Screening (DSC/RC1) pilot_haz->pilot_therm pilot_run Controlled Scale-Up Run pilot_therm->pilot_run pilot_ipc In-Process Control (IPC) pilot_run->pilot_ipc mfg_tech Tech Transfer Package pilot_ipc->mfg_tech Transfer mfg_prod Production mfg_tech->mfg_prod

Caption: General workflow from laboratory development to manufacturing.

Section 4: Safety & Material Compatibility

Ignoring material compatibility can lead to catastrophic equipment failure, especially when working with halogenated compounds and corrosive byproducts.

Q: Which materials should be avoided for reactor construction and why?

A: Avoid reactive metals. Halogenated solvents can react vigorously or explosively with active metals like aluminum, magnesium, or zinc, especially under anhydrous conditions.[12][13][14] This is particularly dangerous as the reaction can be initiated by fresh metal surfaces exposed by scratches. Similarly, strong bases should not be stored or handled in aluminum containers.[13]

Table: Material Compatibility Guide
MaterialCompatibility with Halogenated CompoundsRationale & Comments
Glass / Borosilicate Glass Excellent Highly inert. The standard for lab and kilo-lab scale reactions.
Stainless Steel (316L) Good Generally good resistance, but can be susceptible to pitting corrosion from wet halogen acids (HBr, HCl).
Hastelloy C-276 Excellent A nickel-molybdenum-chromium alloy with outstanding resistance to a wide range of corrosive environments. The preferred choice for robust, multi-purpose reactors.
Aluminum SEVERE RISK - AVOID Can react explosively with halogenated solvents.[12][14]
Elastomers (Seals/Gaskets)
PTFE / TeflonExcellent Highly inert to nearly all chemicals.
Viton (FKM)Good Good resistance to many chemicals, but can swell with some halogenated solvents. Always check specific compatibility.
Buna-N (Nitrile)Poor Degrades quickly upon exposure to halogenated compounds. Avoid for gaskets and seals.
Visualization: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed During Scale-Up check_conversion IPC Shows Full Conversion? start->check_conversion no_path_title Issue: Incomplete Reaction check_conversion->no_path_title No yes_path_title Issue: Product Loss check_conversion->yes_path_title Yes check_temp Review Temperature Profile no_path_title->check_temp check_mix Evaluate Mixing Efficiency check_temp->check_mix check_reagent Verify Reagent Purity/Activity check_mix->check_reagent check_workup Review Workup/Extraction (Emulsions?) yes_path_title->check_workup check_purify Analyze Purification Losses (Distillation/Chromatography) check_workup->check_purify check_stability Assess Product Stability (Degradation?) check_purify->check_stability

Caption: Decision tree for diagnosing the root cause of low product yield.

Section 5: References

  • Technical Support Center: Overcoming Side Reactions in Fluorination. Benchchem.

  • Safety Data Sheet - Key Organics. Key Organics.

  • 1-Bromo-2-chloroethane - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI.

  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • Chemical-Compatibility-Chart.pdf. Versa-Matic.

  • Chemical Compatibility | Division of Research Safety. University of Illinois.

  • Halogenation of Alkanes | Mechanism, Reaction Steps & Products. Allen.

  • Methods for Purification of Commonly Used Solvents. Alfa Chemistry.

  • Chemical Compatibility Chart. Cole-Parmer.

  • Halogenation of Hydrocarbons: A Guide to Functional Group Preparations. ResearchGate.

  • Halogenated Organics Waste Compatibility. CP Lab Safety.

  • Chemical compatibility table. Fluimac.

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review.

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane - NIST WebBook. NIST.

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

  • halogenated aliphatic compounds: Topics. Science.gov.

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.

  • Hydrocarbons, Aliphatic and Halogenated. ILO Encyclopaedia of Occupational Health and Safety.

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane - NIST WebBook. NIST.

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane - NIST WebBook. NIST.

  • Enzymatic synthesis of fluorinated compounds. PMC - NIH.

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

  • How To Run A Reaction: Purification. University of Rochester Chemistry Department.

  • Challenges and Opportunities for Alkane Functionalisation by Molecular Catalysts. Royal Society of Chemistry.

  • Purification of strong polar and basic compounds. Reddit.

  • Purification of Organic Compounds: from Crude Product to Purity. University of Gujrat.

  • 9.2 Halogenation Reaction of Alkanes. KPU Pressbooks.

  • Halogenation of organic compounds using continuous flow and microreactor technology. Beilstein Journal of Organic Chemistry.

  • Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide. Benchchem.

  • THE HALOGENATION OF ALKANES. Chemguide.

  • Fluorine and Fluorination Chemistry. Mettler Toledo.

  • Process for the preparation of halogenated hydrocarbons. Google Patents.

  • Chemical Properties of 1-Bromo-2-chloro-1,1,2-trifluoroethane (CAS 354-06-3). Cheméo.

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane - NIST WebBook. NIST.

  • 1.2: Applications and Analytical Workflows. Chemistry LibreTexts.

  • 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane. Synquest Labs.

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628. PubChem.

  • Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. Google Patents.

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.

  • Advanced Methods in Analytical Chemistry. KTH Royal Institute of Technology.

Sources

Optimization

Managing moisture sensitivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane reactions

Technical Support Center: Advanced Organofluorine Reagents Subject: Managing Moisture Sensitivity in 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) Applications Core Directive & Scope Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organofluorine Reagents Subject: Managing Moisture Sensitivity in 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) Applications

Core Directive & Scope

Welcome to the Technical Support Center. You are accessing this guide because you are utilizing 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) , likely as a building block for introducing a trifluorobutenyl or fluorinated alkyl motif into a pharmaceutical candidate.[1]

While BCTFB itself exhibits moderate hydrolytic stability under neutral storage conditions, it becomes hyper-sensitive to moisture during activation (e.g., Lithium-Halogen exchange or Grignard formation).[1] In these states, even ppm-levels of water do not just stop the reaction—they actively promote the formation of inseparable "reduced" side products (


) and corrosive elimination byproducts (

).[1]

This guide moves beyond basic "dry techniques" to provide a forensic approach to moisture management specific to mixed-halogen fluorocarbons.

Pre-Reaction Diagnostics (The "Why")

Before troubleshooting, you must understand the failure mode.[1] In metallation reactions involving BCTFB, moisture acts as a Proton Source that outcompetes your desired electrophile.[1]

The Failure Mechanism

When you generate the reactive intermediate (e.g., via


 or 

), the

bond is converted to a

bond.[1]
  • Scenario A (Anhydrous): The carbanion attacks your electrophile (Yields Product).[1]

  • Scenario B (Moisture Present): The carbanion strips a proton from water.[1]

    • Result: You form 1-chloro-1,1,2-trifluorobutane (The "Reduced" Impurity).[1]

    • Critical Issue: This impurity often has a boiling point within 2°C of your starting material and product, making purification impossible.[1]

Visualizing the Failure Pathways

MoistureFailure Start 1-Bromo-2-chloro- 1,1,2-trifluorobutane Inter Reactive Intermediate (Li/Mg Species) Start->Inter Metallation (-78°C) Product Desired Fluorinated Scaffold Inter->Product Electrophile (Anhydrous) Waste Reduced Impurity (R-H) + LiOH/Mg(OH)Br Inter->Waste Protonation (Fastest Kinetic Path) Water Trace Moisture (>10 ppm) Water->Waste

Figure 1: Kinetic competition between desired coupling and moisture-induced protonation.[1] Note that protonation is diffusion-controlled and orders of magnitude faster than C-C bond formation.[1]

Troubleshooting & FAQs

Category A: Solvent & Reagent Preparation[1][2][3][4][5][6]

Q: I am using "Anhydrous" grade THF from a sealed bottle. Is this sufficient? A: No. Commercial "anhydrous" solvents often contain 20–50 ppm water, which is fatal for fluorinated carbanion chemistry.[1] The electron-withdrawing fluorine atoms destabilize the carbanion, making it "desperate" for a proton.[1]

  • Requirement: Water content must be < 10 ppm .[1]

  • Protocol: You must dry THF/Ether using a solvent system (alumina columns) or distillation over Sodium/Benzophenone.[1]

  • Verification: If you cannot distill, store the solvent over activated 3Å molecular sieves (20% w/v) for at least 48 hours before use.

Q: How do I dry the BCTFB reagent itself without degrading it? A: Do not use basic drying agents (like KOH or


) or silica gel, as BCTFB is sensitive to elimination (dehydrohalogenation) to form toxic fluorobutenes.[1]
  • Recommended: Dry over neutral 3Å Molecular Sieves.[1]

  • Procedure:

    • Activate sieves at 300°C under vacuum for 12 hours.

    • Cool under Argon.

    • Add BCTFB to the sieves in a Schlenk flask.

    • Let stand for 12 hours.

    • Decant via syringe; do not filter through paper (paper contains moisture).[1]

Category B: Reaction Execution

Q: My Grignard reaction won't initiate, or it stalls. Is this moisture? A: Likely, yes.[1] Moisture passivates the Magnesium surface with an oxide/hydroxide layer.[1] However, with BCTFB, there is a secondary issue: Thermal Instability .[1]

  • The Trap: Heating to initiate the Grignard can cause BCTFB to eliminate (

    
     or 
    
    
    
    loss).[1]
  • The Fix (The "Turbo" Method):

    • Do not heat above 35°C.

    • Use TurboGrignard (

      
      ) for a halogen-magnesium exchange at -15°C to 0°C instead of forming the Grignard from Mg metal.[1] This bypasses the surface passivation issue entirely.[1]
      

Q: I see a "fuming" effect when I quench the reaction. What is that? A: That is likely HF (Hydrofluoric Acid) or HCl .[1] If moisture entered the system during the reaction, it may have hydrolyzed the


 or 

bonds adjacent to the metal center.[1]
  • Safety Alert: Treat the quench mixture as HF-contaminated.[1] Use saturated

    
     or Calcium Gluconate solution for the quench to sequester fluoride ions.[1]
    

Experimental Protocol: Moisture-Exclusion Workflow

To ensure reproducibility, follow this "Defense in Depth" protocol.

Table 1: Critical Control Points (CCPs)

ParameterStandard LimitBCTFB RequirementConsequence of Failure
Solvent Water < 50 ppm< 10 ppm Formation of reduced alkane (

).[1]
Glassware Oven dried (120°C)Flame dried + Vac/Argon Cycle Surface water kills initiation.[1]
Atmosphere Nitrogen (

)
Argon (Ar)

is lighter than air; Ar blankets the heavy halogenated vapor better.[1]
Temperature RT-78°C to -40°C Higher temps favor elimination over metallation.[1]
The "Double-Manifold" Transfer Technique

Standard syringe transfer is insufficient due to back-diffusion of air.[1]

  • Setup: Connect both the source flask (BCTFB) and the destination flask (Reaction) to a Schlenk line under positive Argon pressure.

  • Bridge: Use a wide-bore cannula (double-tipped needle) rather than a syringe.

  • Pressure: Apply slightly higher Argon pressure to the source flask.

  • Transfer: Allow the reagent to flow via the cannula. This ensures the liquid never contacts the lab atmosphere.[1]

Visualizing the Defense System

DefenseSystem cluster_pre Pre-Reaction Prep Glassware Prep (Flame Dry + 3x Vac/Ar Cycles) Reaction Reaction Vessel (-78°C Cryostat) Prep->Reaction Solvent Solvent Prep (Distill/Sieves <10ppm H2O) Solvent->Reaction Cannula Reagent BCTFB Storage (Neutral 3Å Sieves) Transfer Cannula Transfer (Positive Ar Pressure) Reagent->Transfer Transfer->Reaction Closed System

Figure 2: The "Defense in Depth" setup required to maintain <10ppm moisture levels during BCTFB manipulation.[1]

Post-Reaction Analysis (Forensics)

If your yield is low, use this checklist to identify if moisture was the culprit:

  • GC-MS Check: Look for a peak with Mass = (M - Br + H).[1]

    • Interpretation: If present, your solvent was wet (Protonation).[1]

  • NMR Check (

    
    ):  Look for new vinylic fluorine signals.
    
    • Interpretation: If present, your reaction was too hot or too basic (Elimination), possibly triggered by hydroxide formation from water.[1]

  • Corrosion: Pitting on the stir bar?

    • Interpretation: Hydrolysis created HCl/HF.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for drying solvents and reagents).

  • Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing.[1] (Mechanisms of fluorinated carbanion instability). [1]

  • Shriver, D. F., & Drezdzon, M. A. (1986).[1] The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.[1] (Cannula transfer and Schlenk line techniques).[1]

  • Knochel, P., et al. (2004).[1] "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange". Angewandte Chemie International Edition. (Methodology for TurboGrignard usage to avoid initiation issues). [1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane

The following guide is designed for researchers and process chemists optimizing the synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8). It focuses on the critical radical addition step and subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process chemists optimizing the synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8). It focuses on the critical radical addition step and subsequent transformations, addressing byproduct formation, identification, and mitigation.

Current Status: Operational Topic: Byproduct Analysis & Troubleshooting Audience: Process Chemists, Drug Development Researchers

Synthesis Overview & Mechanistic Pathway

The synthesis of 1-Bromo-2-chloro-1,1,2-trifluorobutane typically proceeds via the radical addition of a halocarbon precursor (such as 1,2-dibromo-1-chlorotrifluoroethane ) to ethylene , followed by selective reduction. Understanding the radical chain mechanism is essential for controlling the "telomerization" side reactions that generate the bulk of impurities.

Core Reaction Pathway
  • Initiation: Homolytic cleavage of the C-Br bond in the telogen (

    
    ) generates the reactive radical 
    
    
    
    .
  • Propagation: The radical adds to ethylene (

    
    ) to form the intermediate alkyl radical.
    
  • Chain Transfer: The alkyl radical abstracts a bromine atom from a fresh telogen molecule, yielding the 1:1 adduct (1,4-dibromo-2-chloro-1,1,2-trifluorobutane ) and regenerating the initial radical.

  • Reduction: The terminal bromomethyl group (

    
    ) is selectively reduced (e.g., Zn/H+) to an ethyl group (
    
    
    
    ) to yield the target.
Reaction Logic Diagram

ReactionPathway Start Precursor: 1,2-Dibromo-1-chlorotrifluoroethane (CF2Br-CFClBr) Radical Radical Species (•CFCl-CF2Br) Start->Radical Initiation (Peroxide/hv) Ethylene + Ethylene (CH2=CH2) AdductRad Adduct Radical (•CH2-CH2-CFCl-CF2Br) Radical->AdductRad + Ethylene Intermediate Intermediate: 1,4-Dibromo-2-chloro- 1,1,2-trifluorobutane AdductRad->Intermediate Chain Transfer (+ Start) Telomer Byproduct: Telomers (n=2, 3) (Oligomers) AdductRad->Telomer + Ethylene (Propagation) Target TARGET: 1-Bromo-2-chloro- 1,1,2-trifluorobutane Intermediate->Target Selective Reduction (Zn/Acid) OverRed Byproduct: Over-reduced Species (Loss of Cl/F) Intermediate->OverRed Non-selective Reduction

Caption: Radical chain propagation showing the competition between 1:1 adduct formation and telomerization (oligomerization).

Troubleshooting Guide: Byproduct Analysis

Module A: Controlling Telomerization (Oligomers)

Symptom: High boiling point impurities detected in GC; low yield of the main fraction. Diagnosis: The propagation rate (


) is competing effectively with the chain transfer rate (

). This leads to the insertion of multiple ethylene units, forming species like

where

.
Parameter Adjustment Scientific Rationale
Molar Ratio Increase Telogen:Olefin ratio (e.g., > 3:1)High concentration of the telogen (

) promotes chain transfer (capping the chain) over propagation (adding another ethylene).
Pressure Reduce Ethylene PressureLower local concentration of ethylene reduces the probability of the radical encountering another olefin molecule before a telogen molecule.
Temperature Optimize T (typically 80-120°C)

often has a higher activation energy than

. Increasing temperature can favor the transfer step, though this must be balanced against initiator half-life.
Module B: Identification of Regioisomers

Symptom: Split peaks or "shoulder" peaks in GC chromatograms with identical m/z values. Diagnosis: "Reverse addition" or head-to-tail scrambling.

  • Standard Addition: Radical

    
     attacks 
    
    
    
    .
  • Reverse Scrambling: If the precursor

    
     undergoes halogen scrambling to 
    
    
    
    (less likely but possible under high thermal stress), different radicals initiate the chain.
  • Check: Use 19F NMR . The target

    
     moiety has a distinct ABX or AB pattern. Isomeric impurities will shift the Fluorine chemical shifts significantly due to the change in the adjacent heteroatom (Cl vs Br).
    
Module C: Reduction Step Anomalies

Symptom: Appearance of "light" components eluting before the target. Diagnosis: Over-reduction during the conversion of the terminal


 to 

.
  • Issue: Zinc/Acid reduction can sometimes attack the C-Cl or C-Br bond on the fluorinated chain if conditions are too vigorous.

  • Byproducts:

    • 1,1,2-Trifluorobutane: Loss of both halogens.

    • 1-Chloro-1,1,2-trifluorobutane: Loss of the C1 Bromine.

  • Solution: Control pH and temperature. Use a milder proton source (e.g., acetic acid vs. HCl) or limit reaction time.

Analytical Data Reference

Use this table to correlate GC-MS data with potential byproducts. Note: Retention times (RT) are relative to the target.

Compound IdentityRelative RTKey Mass Fragments (m/z)Origin
Target: 1-Bromo-2-chloro-1,1,2-trifluorobutane1.00 224/226 (

), 145 (

), 109 (

)
Main Product
Precursor: 1,2-Dibromo-1-chlorotrifluoroethane~0.60276/278/280, 197 (

)
Unreacted Starting Material
Intermediate: 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane~1.50304/306/308, 225 (

)
Incomplete Reduction
Telomer (n=2): 1-Bromo-2-chloro-1,1,2-trifluorohexane ~1.80252/254 (

), 173 (

)
Oligomerization (

)
Elimination Product: 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene~0.85222/224, 143 (

)
Dehydrohalogenation (Base catalyzed)

Frequently Asked Questions (FAQ)

Q1: Why is the yield of the n=1 adduct low despite using excess telogen? A: Check your initiator. If the radical flux is too high, radical-radical coupling (termination) becomes competitive. Use a "starved feed" approach where the initiator and ethylene are added slowly to a pool of the halocarbon.

Q2: Can I use 1-Bromo-2-chloro-1,1,2-trifluoroethane directly with ethylene? A: This is chemically difficult. Abstracting the hydrogen from


 is energetically unfavorable compared to abstracting a bromine from 

. You would likely abstract the bromine instead, leading to a different radical (

) and ultimately the 4-bromo-1-chloro isomer, not the target.

Q3: How do I remove the n=2 telomer? A: The boiling point difference between the butane (C4) and hexane (C6) derivatives is significant (>30°C). Fractional distillation is highly effective. Ensure the column has sufficient theoretical plates.

References

  • Preparation of 4-bromo-1,1,2-trifluoro-1-butene . Eureka | Patsnap. Describes the dehalogenation of the 1,4-dibromo precursor, confirming the butane intermediate structure.

  • Synthesis of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane: A Technical Guide . Benchchem. Provides protocols for handling similar bromochlorofluorocarbon radical additions.

  • Free radical addition to olefins. Part 12.—Addition of bromodifluoromethyl radicals . Journal of the Chemical Society, Faraday Transactions 1. Foundational text on the kinetics of radical addition to fluoroolefins.

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane Product Page . Fluoropharm.[1] Confirmation of CAS 1081534-24-8 and chemical identity. [2]

Sources

Optimization

Overcoming low reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane in certain reactions

Technical Support Center: Reactivity Guide for 1-Bromo-2-chloro-1,1,2-trifluorobutane Case ID: #RXN-378-F Subject: Overcoming Inertness & Side Reactions in Polyhalofluoroalkanes Compound Structure: (Primary reactive site...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reactivity Guide for 1-Bromo-2-chloro-1,1,2-trifluorobutane

Case ID: #RXN-378-F Subject: Overcoming Inertness & Side Reactions in Polyhalofluoroalkanes Compound Structure:


 (Primary reactive site: 

bond on

)[1]

User Guide Overview

Welcome to the Technical Support Center. You are likely encountering difficulties reacting 1-Bromo-2-chloro-1,1,2-trifluorobutane due to the unique electronic and steric environment created by the fluorine atoms.[1] This molecule does not behave like a standard alkyl halide.[2]

This guide addresses the three most common failure modes:

  • Nucleophilic Substitution (

    
    ) Failure  (No reaction or recovery of starting material).[1]
    
  • Lithium-Halogen Exchange Decomposition (Formation of alkenes/tars).[1]

  • Low Yield in Coupling Reactions (Inefficient radical generation).[1]

Part 1: The "Impossible" Reaction ( )

Q: Why is my reaction with standard nucleophiles (NaN3, KCN, Amines) showing 0% conversion even at high temperatures?

A: The "Fluorine Shield" Effect. You are attempting a nucleophilic attack on a carbon atom (


) bearing two fluorine atoms and a bulky bromine. This reaction is kinetically suppressed for two reasons:
  • Electronic Repulsion: The lone pairs on the fluorine atoms create a sheath of high electron density that repels incoming nucleophiles (which are also electron-rich).

  • Bond Strengthening: The high electronegativity of fluorine contracts the orbitals of the central carbon, shortening and strengthening the

    
     bond compared to a non-fluorinated alkyl bromide.
    

Status: 🔴 NOT RECOMMENDED Do not persist with standard


 conditions. You will only degrade your reagents or cause elimination.

Workaround: If you must displace the bromine with a heteroatom, you cannot use a direct


 mechanism. You must switch to Radical Substitution  or Metal-Mediated Coupling .
  • See Part 3 for Radical Protocols.

Part 2: Metal-Mediated Coupling (Lithiation/Grignard)

Q: I tried making the Grignard/Lithium reagent, but I only isolated the elimination product (1-chloro-1,2-trifluorobut-1-ene). What went wrong?

A: You triggered


-Elimination. 
When you perform a Lithium-Halogen exchange on this substrate, you generate a carbanion at 

(

).[1] Because there is a chlorine atom on the adjacent

position, the carbanion rapidly eliminates Lithium Chloride (

) to form the alkene. This process is extremely fast at temperatures above -78°C.[1]

Status: 🟡 PROCEED WITH CAUTION (Cryogenic Protocol Required)

Protocol: The "Trapp Mixture" Cryogenic Exchange To successfully lithiate this species, you must operate at temperatures where the elimination rate is negligible.

Step-by-Step Procedure:

  • Solvent System: Use the Trapp Mixture (THF : Diethyl Ether : Pentane in a 4:1:1 ratio). This solvent mixture remains fluid at extremely low temperatures.

  • Temperature: Cool the reaction vessel to -100°C (Liquid

    
     / Ethanol bath). Do not use a standard Dry Ice/Acetone bath (-78°C); it is often not cold enough to suppress elimination entirely.[1]
    
  • Reagent: Add t-Butyllithium (t-BuLi) (2.0 equivalents) dropwise.

    • Note: n-BuLi is often too slow at -100°C.[1]

  • Quench: Add your electrophile (aldehyde, ketone, etc.) immediately at -100°C. Do not allow the mixture to warm up until the quench is complete.

Data: Stability of


-Fluoro Carbanions 
| Temperature | Half-Life of 

Species | Dominant Side Reaction | | :--- | :--- | :--- | | -100°C | > 2 Hours | None (Stable) | | -78°C | ~ 15 Minutes | Slow Elimination of LiCl | | -40°C | < 1 Minute | Rapid Elimination to Alkene |[1]

Part 3: The "Preferred" Pathway (Radical Addition)

Q: What is the best way to form C-C bonds with this molecule?

A: Atom Transfer Radical Addition (ATRA). The


 bond in 

groups is exceptionally weak toward homolytic cleavage, making this molecule an ideal candidate for radical chemistry.[1] The electron-deficient radical ($ \cdot CF_2-CFCl-R $) reacts rapidly with electron-rich alkenes (like vinyl ethers, styrenes, or simple terminal alkenes).[1]

Status: 🟢 HIGHLY RECOMMENDED

Protocol: Copper-Catalyzed ATRA This method avoids toxic tin reagents and generally gives high yields.[1]

  • Catalyst: Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr) (10 mol%).[1]

  • Ligand: 2,2'-Bipyridine (bpy) or TPMA (Tris(2-pyridylmethyl)amine) (10-20 mol%).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Reductant (Optional): Sodium Ascorbate (if using lower catalyst loading).

  • Conditions: Heat to 60-80°C in a sealed tube under Argon.

Mechanism Visualization: The following diagram illustrates why the Radical pathway succeeds where


 fails.

ReactionPathways Start 1-Bromo-2-chloro- 1,1,2-trifluorobutane SN2 Nucleophile Attack (SN2) Start->SN2 Standard Conditions Radical Radical Initiation (Cu(I) or Light) Start->Radical Catalyst/Heat Lithium Lithiation (t-BuLi) Start->Lithium Base Treatment Fail_SN2 FAILURE: Steric/Electronic Repulsion SN2->Fail_SN2 Fluorine Shield Success_ATRA SUCCESS: C-C Bond Formation (ATRA Product) Radical->Success_ATRA addn to Alkene Elimination SIDE REACTION: Elimination to Alkene Lithium->Elimination T > -78°C Cryo_Success SUCCESS: Nucleophilic Addition (Requires -100°C) Lithium->Cryo_Success T = -100°C

Caption: Decision tree for reaction selection. Green paths indicate high-probability success; red paths indicate likely failure modes.[1]

Part 4: Elimination Reactions (Intentional)

Q: Actually, I want the alkene (1-chloro-1,2-trifluorobut-1-ene). How do I drive the reaction to completion?

A: Base-Induced Dehydrohalogenation. If your goal is to remove HBr (or HCl), you can exploit the acidity of the protons on


 (adjacent to the 

group).
  • Reagent: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium t-butoxide (KOtBu).[1]

  • Solvent: THF or DCM.

  • Temperature: 0°C to Room Temperature.

  • Note: The regioselectivity will favor the formation of the internal double bond if possible, but in this specific structure, elimination of H-Br involving the

    
     bromine is not possible (no H on 
    
    
    
    ). Elimination of H-Cl (involving H on
    
    
    and Cl on
    
    
    ) is the primary pathway, leading to
    
    
    .[1]

References

  • Burton, D. J., & Yang, Z. Y. (1992).[1] "Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, and Benzyl Fluorinated Organometallics."[1] Tetrahedron, 48(2), 189-275.[1] Context: Foundational review on the stability and reactivity of fluorinated organolithium species, establishing the need for cryogenic conditions. [1]

  • Dolbier, W. R. (2011).[1] "Fluorine-containing Free Radicals." Chemical Reviews, 96(5), 1557-1584.[1] Context: Explains the ease of radical generation from

    
     bonds and their reactivity profiles in ATRA reactions.
    [1]
    
  • Uneyama, K. (2006).[1] Organofluorine Chemistry: Principles and Commercial Applications. Blackwell Publishing. Context: Detailed discussion on the "Fluorine Shield" effect and suppression of

    
     reactions in perfluoroalkyl halides.
    [1]
    
  • Parham, W. E., & Bradsher, C. K. (1982).[1] "Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange."[1][2][3] Accounts of Chemical Research, 15(10), 300–305.[1] Context: Establishes the "Parham Cyclization" protocols and the necessity of low temperatures (-100°C) to prevent elimination in functionalized halides. [1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Bromo-2-chloro-1,1,2-trifluorobutane

The following technical guide is designed for researchers and process chemists working with 1-Bromo-2-chloro-1,1,2-trifluorobutane . It addresses the specific phenomenon of "polymerization" (often a misdiagnosis of degra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 1-Bromo-2-chloro-1,1,2-trifluorobutane . It addresses the specific phenomenon of "polymerization" (often a misdiagnosis of degradation-induced oligomerization) and provides actionable protocols to maintain reagent integrity.

Case ID: POLY-PREV-374 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Is it Polymerization or Degradation?

Before applying a fix, we must validate the chemical event. 1-Bromo-2-chloro-1,1,2-trifluorobutane (C₄H₅BrClF₃) is a saturated haloalkane. By definition, it cannot polymerize directly because it lacks the


-bonds required for addition polymerization.

If you observe viscosity increases, gelation, or "tar" formation, your system is undergoing a two-step failure cascade :

  • Step 1 (Elimination): The compound undergoes dehydrohalogenation (loss of HBr, HCl, or HF) to form a reactive haloalkene .[1][2][3]

  • Step 2 (Polymerization): This newly formed haloalkene monomer polymerizes via a radical or ionic mechanism.

Diagnostic Checklist:

Root Cause Analysis: The Elimination-Polymerization Pathway

The stability of this molecule is compromised by the presence of adjacent hydrogen and halogen atoms, making it susceptible to


-elimination.
The Mechanism

The presence of electron-withdrawing fluorine atoms increases the acidity of adjacent protons, facilitating base-catalyzed elimination.

  • Initiation (Degradation): Exposure to base or high heat causes the loss of H-Cl or H-Br.

    • Reaction:

      
      
      
  • Propagation (Polymerization): The resulting fluorinated butene is an electron-deficient monomer, highly prone to radical polymerization if not stabilized.

Visualization of Failure Mode

G Butane 1-Bromo-2-chloro- 1,1,2-trifluorobutane (Stable Precursor) Trigger Trigger: Base, Heat, or UV Butane->Trigger Exposure Alkene Reactive Intermediate: Fluorinated Butene (Monomer) Trigger->Alkene Dehydrohalogenation (-HX) Polymer Intractable Tar (Polymerized Product) Alkene->Polymer Radical Polymerization (Uncontrolled) Inhibitor PREVENTION: Radical Scavenger (e.g., BHT) Inhibitor->Alkene Blocks Polymerization

Figure 1: The degradation pathway transforming the stable butane into a polymerizable alkene.

Prevention Protocols

A. Storage & Handling (Pre-Reaction)

To prevent "spontaneous" polymerization in the bottle, you must inhibit the formation of the alkene intermediate.

ParameterSpecificationRationale
Temperature < 25°C (Refrigerate at 4°C preferred)Slows thermal elimination kinetics.
Atmosphere Dry Nitrogen or ArgonMoisture promotes hydrolysis (forming acidic HF/HCl), which catalyzes further degradation.
Container Amber Glass or PTFE-lined SteelBlocks UV light (prevents C-Br bond homolysis). Avoid aluminum (reacts violently with haloalkanes).
Stabilizer Copper turnings or Silver woolScavenges free halides that catalyze auto-acceleration.
B. Reaction Optimization (During Synthesis)

If you are using this compound as a reagent (e.g., for alkylation), follow these rules to suppress side-reactions.

Protocol: Suppression of Elimination

  • Solvent Selection: Use non-polar, aprotic solvents (e.g., Dichloromethane, Toluene) where possible. Polar aprotic solvents (DMF, DMSO) significantly increase the basicity of nucleophiles, accelerating elimination (E2 mechanism).

  • Base Management:

    • Avoid: Strong, hard bases (e.g., NaOH, KOH, NaOMe) which favor elimination.

    • Preferred: Weak, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃) or amine bases with high steric hindrance (e.g., DIPEA) if basicity is required.

  • Radical Inhibition:

    • Add 100-500 ppm of BHT (Butylated hydroxytoluene) or 4-Methoxyphenol (MEHQ) to the reaction mixture. This does not stop the elimination, but it prevents the resulting alkene from turning into tar , allowing you to distill/purify the desired product later.

Emergency Recovery

Issue: The reaction mixture has turned dark brown and viscous. Immediate Action:

  • Quench: Cool to 0°C immediately.

  • Acidify: Carefully adjust pH to ~6-7 using dilute HCl. Do not make it strongly acidic (risk of acid-catalyzed polymerization).

  • Dilute: Add a large volume of cold hexane or ether. The polymer/tar is often insoluble in non-polar solvents and will precipitate.

  • Filter: Remove the solid polymer. The supernatant may still contain recoverable starting material.

Frequently Asked Questions (FAQ)

Q: Can I distill 1-Bromo-2-chloro-1,1,2-trifluorobutane to purify it? A: Yes, but with caution. Distillation must be performed under high vacuum to keep the bath temperature below 80°C. High temperatures at atmospheric pressure will induce dehydrohalogenation. Always add a radical inhibitor (e.g., BHT) to the distillation pot before heating.

Q: Why does the liquid turn pink/violet upon standing? A: This indicates the liberation of elemental Iodine or Bromine (if impurities are present) or photo-oxidation. It is a sign of radical formation. Treat with a wash of dilute sodium thiosulfate to remove the color, then dry and distill immediately.

Q: Is this compound compatible with organolithium reagents (e.g., n-BuLi)? A: No. Lithium-halogen exchange will compete with dehydrohalogenation. The reaction will be extremely exothermic and likely result in a mixture of elimination products (alkenes) and alkylated byproducts. Use Grignard exchange at low temperatures (-78°C) if metallation is required.

References

  • NIST Chemistry WebBook. 1-Bromo-2-chloro-1,1,2-trifluoroethane (Analogous Reactivity Data). National Institute of Standards and Technology. [Link]

  • PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane Compound Summary. National Library of Medicine. [Link]

  • UCLA Chemistry. Dehydrohalogenation Mechanism and E2 Elimination. Illustrated Glossary of Organic Chemistry.[4] [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-1,1,2-trifluorobutane before handling.

Sources

Optimization

Analytical methods for monitoring 1-Bromo-2-chloro-1,1,2-trifluorobutane reaction progress

Status: Operational Ticket ID: REF-378-HALO-MON Assigned Specialist: Senior Application Scientist, Halogenated Intermediates Division[1][2] Mission Statement You are working with 1-Bromo-2-chloro-1,1,2-trifluorobutane ,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-378-HALO-MON Assigned Specialist: Senior Application Scientist, Halogenated Intermediates Division[1][2]

Mission Statement

You are working with 1-Bromo-2-chloro-1,1,2-trifluorobutane , a polyhalogenated alkane with high volatility and susceptibility to thermal degradation.[1][2] Monitoring its reaction progress requires balancing sensitivity with sample integrity.[2] This guide provides a self-validating analytical framework to distinguish Starting Material (SM) from elimination products (alkenes) or substitution derivatives without inducing artificial degradation during analysis.[1][2]

Part 1: Analytical Strategy & Method Selection

Before selecting a protocol, assess your sensitivity needs and reaction matrix.[1] This decision matrix outlines the optimal path based on your specific reaction phase.

MethodSelection Start Start: Define Monitoring Goal Quant Quantitative Kinetics (Conversion %) Start->Quant Struct Structural Verification (Regioisomerism) Start->Struct InSitu Real-Time / In-Situ (No Sampling) Start->InSitu GC GC-FID (Standard) GC-ECD (Trace) Quant->GC Volatile Components NMR 19F NMR (Definitive) Struct->NMR Chirality/Connectivity IR ReactIR / Raman (Trend Analysis) InSitu->IR Hazardous Intermediates

Figure 1: Analytical decision matrix.[1][2][3] For routine conversion monitoring, GC is preferred.[1][2] For confirming the integrity of the chiral center at C2, NMR is required.[1]

Part 2: Gas Chromatography (The Workhorse)

The Challenge: Polyhalogenated butanes are thermally labile.[2] A common error is interpreting thermal dehydrohalogenation (loss of HBr/HCl/HF inside the injector) as reaction conversion.[2]

Protocol A: Low-Temperature GC-FID Method

Use this for routine monitoring of SM consumption.[1][2]

ParameterSetting / SpecificationRationale
Column DB-624 (or ZB-624), 30m x 0.32mm x 1.8µmThick film is essential for retaining volatile halogenated alkanes and separating isomers.[1][2]
Inlet Mode Split (10:1 to 50:[1][2]1)High flow sweeps the labile molecule onto the column quickly, minimizing residence time in the hot liner.
Inlet Temp 150°C - 180°C (MAX)CRITICAL: Standard 250°C inlets will cause pyrolysis, showing false "alkene" peaks.[1][2]
Liner Ultra-Inert, Wool-PackedWool promotes vaporization at lower temps but must be deactivated to prevent catalytic degradation.[1][2]
Oven 40°C (hold 2 min)

10°C/min

200°C
Starts low to focus the volatile butane band.
Detector FID @ 250°CUniversal carbon response.[2] (Use ECD only if ppm-level sensitivity is needed).
Troubleshooting the GC Workflow

Q: I see "ghost peaks" appearing before my main peak. Is my reaction faster than expected?

  • Diagnosis: Likely Injector Breakdown .[1][2][4] The molecule is losing H-Br or H-Cl inside the inlet liner to form a butene.

  • Test: Lower inlet temp by 20°C and inject again. If the "product" peaks decrease, they are artifacts, not real reaction products.[1]

  • Fix: Switch to a Cold On-Column (COC) injector or use a "Pulsed Split" injection to minimize thermal stress.

Q: My peak shapes are tailing badly.

  • Diagnosis: Halogenated compounds interact with active silanol sites on the column or liner.[1]

  • Fix: Trim 0.5m from the column guard. Ensure the liner is "deactivated" (silanized).[2]

Part 3: NMR Spectroscopy (The Structural Validator)

The Challenge: The molecule contains a chiral center at C2 (


), making the two Fluorines on C1 diastereotopic .[1] They are not equivalent and will split each other.[2]
Protocol B: NMR Setup

Use this to confirm the structure and check for racemization.

Expected Chemical Shift Signature (Relative to


): 
  • 
     Group (C1):  You will see an AB pattern  (two doublets of doublets) in the range of -100 to -120 ppm .[1][2]
    
    • Because C2 is chiral,

      
       and 
      
      
      
      on C1 are in different magnetic environments.[1]
    • Large Geminal Coupling (

      
      ).[2]
      
  • 
     Group (C2):  A complex multiplet around -130 to -150 ppm .[1][2]
    
    • Couples to the adjacent

      
       fluorines and the C2 proton.
      

Acquisition Parameters:

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds for quantitative integration. Fluorine
    
    
    times can be long.[2]
  • Spectral Width: Ensure it covers +20 to -200 ppm to catch all species.[1][2]

  • Internal Standard: Use

    
    -trifluorotoluene (
    
    
    
    ppm) for quantification.[1][2] Do not use volatile standards like CFC-11 (
    
    
    ) as they will evaporate during sample prep.[1][2]

NMR_Logic Sample Reaction Aliquot Prep Cold Quench in CDCl3 (Prevent Evaporation) Sample->Prep Acquire Acquire 19F NMR (No Decoupling) Prep->Acquire Analyze Analyze Splitting Acquire->Analyze AB_System AB Pattern observed? (Diastereotopic F) Analyze->AB_System Yes Single Single Peak? Analyze->Single No Chiral Center Intact Chiral Center Intact AB_System->Chiral Center Intact Racemization or\nElimination occurred Racemization or Elimination occurred Single->Racemization or\nElimination occurred

Figure 2: NMR logic flow.[1][2] The presence of the AB pattern confirms the integrity of the adjacent chiral center.

Part 4: Sample Preparation & Handling

The Challenge: 1-Bromo-2-chloro-1,1,2-trifluorobutane is volatile.[1][2] Standard filtration or rotary evaporation will lead to selective loss of Starting Material , skewing conversion data.[2]

Protocol C: The "Cold Quench" Technique
  • Prepare Vials: Pre-fill GC vials with 1.0 mL of solvent (e.g., Dichloromethane or Hexane) containing a non-volatile Internal Standard (e.g., Decane or Dodecane).[1][2]

  • Cooling: Keep these vials on an ice block or in a fridge.

  • Sampling: Withdraw reaction mixture (e.g., 50 µL) and inject immediately into the cold solvent.

  • Seal: Crimp the cap immediately. Do not use screw caps if samples will sit for >1 hour.[2]

  • Why? The Internal Standard (Decane) corrects for any evaporation of the solvent.[2] The cold crash stops the reaction and minimizes volatilization of the fluorinated butane.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use HPLC to monitor this?

  • Answer: Generally, No .[1][2] This molecule lacks a strong chromophore for UV detection (C-Br and C-Cl absorb only in the far UV, <210 nm), where solvent cutoff becomes an issue.[1][2] Refractive Index (RI) detection is possible but has low sensitivity.[2] GC is superior for volatile haloalkanes.[2]

Q2: I see a new peak appearing at a very short retention time. What is it?

  • Answer: If you are running an elimination reaction, this is likely the butene product (e.g., 2-chloro-1,1,2-trifluoro-1-butene).[1][2] Alkenes generally elute significantly earlier than their saturated parent alkanes on non-polar columns due to lower boiling points and polarity.[2]

Q3: How do I clean my GC inlet after running this?

  • Answer: Polyhalogenated compounds often deposit carbonaceous "char" or release acid (HBr/HCl) that activates the liner.[1][2]

    • Replace the liner and septum.[2]

    • Cut 10-20 cm from the front of the column.

    • Bake the column at its max temp limit (usually 260°C for DB-624) for 30 mins to drive off heavy byproducts.

References

  • Agilent Technologies. (2020).[2] Optimizing GC Methods for Volatile Halogenated Hydrocarbons. Agilent Application Notes.[2][3] [Link]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[2] (Standard text for

    
     shift ranges and coupling constants).
    
  • Restek Corporation. (2023).[2] Analysis of Volatile Organic Compounds (VOCs) on Rtx-624. Restek Chromatograms.[2] [Link]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[2] 8th Edition.[2] Wiley.[2] (Reference for Halogenated Alkane Mass Spec fragmentation patterns).

Sources

Troubleshooting

Technical Support Center: Safe Disposal of 1-Bromo-2-chloro-1,1,2-trifluorobutane

[1] Status: Operational Support Level: Tier 3 (Senior Scientific Advisory) Ticket Subject: Safe Management & Disposal of Halogenated Butane Derivative Waste[1] Core Directive: The "Zero-Ambiguity" Protocol[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Support Level: Tier 3 (Senior Scientific Advisory) Ticket Subject: Safe Management & Disposal of Halogenated Butane Derivative Waste[1]

Core Directive: The "Zero-Ambiguity" Protocol[1]

Executive Summary: 1-Bromo-2-chloro-1,1,2-trifluorobutane (C₄H₅BrClF₃) is a mixed-halogenated alkane.[1] Unlike simple solvents, its multi-halogenated structure (containing Bromine, Chlorine, and Fluorine) introduces specific reactivity hazards—particularly with active metals and strong bases—and strict regulatory disposal requirements.[1]

The Golden Rule: Treat this substance as a High-Priority Halogenated Waste. Under no circumstances should this be commingled with non-halogenated solvents (e.g., Acetone, Ethanol) or aqueous waste streams.[1] Cross-contamination exponentially increases disposal costs and creates immediate safety risks (e.g., exothermic polymerization or toxic gas evolution).[1]

Technical Troubleshooting & FAQs

Ticket #409: Segregation & Waste Stream Classification

User Question: "I have a reaction mixture containing 1-Bromo-2-chloro-1,1,2-trifluorobutane and excess acetone. Can I pour this into my lab's general 'Organic Solvents' drum?"

Senior Scientist Response: ABSOLUTELY NOT.

  • The Hazard: General organic solvent drums are often destined for fuel blending (energy recovery).[1][2] Halogenated compounds act as flame retardants and, when burned incorrectly, generate corrosive acid gases (HBr, HCl, HF) and toxic dioxins.[1]

  • The Protocol: You must segregate this into a dedicated "Halogenated Solvent Waste" stream.[1]

  • Threshold: Even trace amounts (typically >1-2%) of halogenated content reclassify the entire container as halogenated waste, increasing disposal costs by up to 300% and violating EPA/RCRA compliance if mislabeled.[1]

Ticket #412: Container Material Compatibility

User Question: "We ran out of glass waste bottles. Can I store the waste in an aluminum canister or a standard metal safety can?"

Senior Scientist Response: STOP IMMEDIATELY.

  • The Mechanism: Halogenated alkyls can react violently with reactive metals (Aluminum, Zinc, Magnesium) in a reaction analogous to the Wurtz coupling or Grignard formation, often catalyzed by the metal oxide surface.[1] This can lead to rapid pressurization or explosion.[1]

  • Approved Containers:

    • Amber Glass (Borosilicate): The gold standard.[1] Inert and allows visual inspection.[1]

    • Fluorinated HDPE (High-Density Polyethylene): Acceptable for storage.[1]

    • PVDF/Teflon-lined containers: Excellent resistance.[1]

  • Forbidden: Aluminum, Galvanized Steel, and standard Polypropylene (if long-term storage, as swelling may occur).[1]

Ticket #415: Chemical Stability & "Cloudy" Waste

User Question: "The waste container has developed a cloudy precipitate and smells acrid. What is happening?"

Senior Scientist Response: Diagnosis: Hydrolysis and Acid Generation.

  • Causality: If moisture is present, the C-Br or C-Cl bonds can hydrolyze, releasing Hydrogen Bromide (HBr) or Hydrogen Chloride (HCl).[1] The "cloudiness" is likely polymer formation or etching of the container walls.

  • Action Plan:

    • Vent: Ensure the cap is vented (pressure-relieving) to prevent bursting.[1]

    • Neutralize (Cautiously): Do not add strong base (NaOH/KOH) directly, as this promotes dehydrohalogenation (eliminating HX to form explosive/toxic fluoro-butenes).[1]

    • Stabilize: Use a weak acid scavenger (e.g., propylene oxide) if permitted by your specific waste contractor, or simply label as "Acidic Halogenated Waste" and request immediate pickup.[1]

Experimental Workflows & Decision Trees

Workflow A: Waste Segregation Logic

Determine the correct disposal path to avoid regulatory fines and safety incidents.[1]

WasteSegregation Start Waste Generation: 1-Bromo-2-chloro-1,1,2-trifluorobutane CheckMix Is it mixed with other substances? Start->CheckMix CheckHalo Are the other substances Halogenated? CheckMix->CheckHalo Yes StreamA STREAM A: Pure Halogenated Organic CheckMix->StreamA No (Pure) CheckAq Is it an Aqueous mixture? CheckHalo->CheckAq No (Non-Halo Solvents) StreamB STREAM B: Mixed Halogenated Organic CheckHalo->StreamB Yes CheckAq->StreamB No (Organic Solvents) StreamC STREAM C: Aqueous Halogenated Waste (Requires pH Check) CheckAq->StreamC Yes (Water present)

Figure 1: Decision logic for segregating halogenated waste streams to ensure RCRA compliance.[1]

Workflow B: Safe Spill Cleanup Protocol

Specific response for multi-halogenated butane spills.

SpillResponse Assess 1. Assess Volume (<500mL vs >500mL) PPE 2. Don PPE: Silver Shield/Laminate Gloves (Nitrile is permeable!) Assess->PPE Absorb 3. Absorb: Use Vermiculite or Polypropylene Pads PPE->Absorb Clean 4. Clean Surface: Soap & Water Wash (Avoid Bleach) Absorb->Clean Disposal 5. Bag & Tag: Label as Hazardous Solid Waste Clean->Disposal

Figure 2: Step-by-step spill response emphasizing the critical need for laminate gloves over standard nitrile.

Technical Data & Compatibility Matrix

Table 1: Physical & Chemical Properties (Estimated/Analogous)

Based on C4-haloalkane analogs (e.g., 1-bromo-2-chloro-1,1,2-trifluoro-3-butene).[1][3][4][5]

PropertyValue / CharacteristicImplication for Disposal
Physical State Liquid (Colorless to pale yellow)Requires liquid-tight secondary containment.[1][5]
Boiling Point ~98°C - 105°C (Est.)[1]Moderate volatility; keep containers closed to prevent vapor buildup.[1]
Density ~1.6 - 1.9 g/mLHeavy organic; will sink in water (DNAPL).[1]
Flash Point Likely None (or very high)Non-flammable, but emits toxic phosgene/HF/HBr in fire.[1]
Reactivity Sensitive to Light & Active MetalsStore in amber glass; keep away from Aluminum/Zinc.[1]
Table 2: Material Compatibility Guide
MaterialCompatibility RatingNotes
Borosilicate Glass Excellent Preferred for storage.[1]
PTFE (Teflon) Excellent Best for gaskets/seals.[1]
PVDF (Kynar) Good Suitable for pump internals.[1][6]
HDPE Good Acceptable for short-term waste storage.[1]
Nitrile Rubber Poor Permeation likely; do not use for immersion protection.[1]
Aluminum/Zinc DANGER Risk of exothermic reaction/explosion.[1]
Stainless Steel (316) Fair/Good Acceptable, but corrosion possible if wet (hydrolysis).[1]

References & Authority

  • PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane (Analogous Halocarbon Data).[1] National Library of Medicine.[1] [Link][1]

  • U.S. EPA. Treatment Technologies for Halogenated Organic Containing Wastes.[1] [Link][1]

  • Princeton University EHS. Waste Container Compatibility & Segregation. [Link][1]

Disclaimer: This guide is for technical reference only. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for your synthesized lot before handling hazardous materials.[1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Trifluoroethylating Agents: From Classic Building Blocks to Modern Reagents

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Foreword: On the Subject of Trifluoroethylating Agents The strategic introduction of a trifluoroethyl group (–CH₂CF₃)...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: On the Subject of Trifluoroethylating Agents

The strategic introduction of a trifluoroethyl group (–CH₂CF₃) into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] The quest for efficient and versatile reagents to install this group has led to a diverse arsenal of chemical tools, each with distinct advantages and operational windows.

This guide provides a comparative analysis of various trifluoroethylating agents. It is important to note that the initially proposed subject, 1-Bromo-2-chloro-1,1,2-trifluorobutane, is not a recognized reagent in the scientific literature for this purpose. Therefore, this guide will instead focus on a structurally related and well-documented C2 building block, 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) , and contrast its synthetic utility with contemporary, state-of-the-art trifluoroethylating agents. We will delve into their mechanisms, substrate scope, and practical applications, providing the in-depth technical insights necessary for informed experimental design.

The Classic Fluoroalkyl Building Block: 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane)

Primarily known as an inhalation anesthetic, Halothane (CF₃CHBrCl) also serves as an inexpensive and readily available precursor for constructing fluorinated motifs.[2][3] While not a direct "trifluoroethylating agent" in the modern sense of transferring a complete –CH₂CF₃ group, its highly halogenated structure allows it to act as a source of trifluoromethyl (CF₃) or difluoromethylene (CF₂) units under specific reaction conditions.[4]

Key Characteristics:

  • Reactivity: The C-H bond in Halothane is acidic, allowing for deprotonation. The carbon-halogen bonds can undergo homolytic cleavage or participate in elimination reactions.[4]

  • Primary Application: Its most direct application involves base-induced elimination of HX to form highly reactive difluoroethylene intermediates. These can then be trapped by nucleophiles, such as phenols, to generate complex multi-halogenated structures.[4]

  • Mechanism of Action: The primary synthetic pathway involves dehydrohalogenation. For instance, in the presence of a base like potassium hydroxide, Halothane eliminates HBr to form a carbanion, which then loses a chloride ion to generate a difluorocarbene or undergoes further elimination to yield a difluoroalkene. This intermediate is the key reactive species.[4]

G cluster_halothane Halothane as a Fluoroalkenyl Source Halothane CF₃CHBrCl Base Base (e.g., KOH) Intermediate [CF₃CBrCl]⁻ Alkene Reactive Intermediate (e.g., CF₂=CBrCl) Nucleophile Nucleophile (e.g., ArOH) Product Fluoroalkenylated Product (e.g., ArO-CF=CBrCl)

While valuable for creating unique fluorinated structures, using Halothane to introduce a pure trifluoroethyl group is not straightforward. Its utility lies in generating more complex, halogenated motifs rather than clean trifluoroethylation.

Modern Trifluoroethylating Agents: A Head-to-Head Comparison

Contemporary research has produced a suite of sophisticated reagents designed for the direct and selective installation of the –CH₂CF₃ group. These can be broadly categorized by their reactivity: electrophilic, nucleophilic, and radical.

Electrophilic Agents: Hypervalent Iodine Reagents

Reagents such as Togni's and Umemoto's reagents are powerful tools for electrophilic trifluoromethylation and, in some variations, trifluoroethylation.[5][6] They are typically stable, crystalline solids that deliver a "CF₃⁺" or "CF₃CH₂⁺" equivalent to a nucleophilic substrate.

  • Togni-Type Reagents (e.g., Trifluoroethyl(mesityl)iodonium salt): These reagents have proven highly effective for the palladium-catalyzed C-H trifluoroethylation of aromatic systems.[7] The reaction proceeds under mild conditions and tolerates a wide array of functional groups.[7]

  • Mechanism: The reaction often involves activation of the hypervalent iodine reagent by a catalyst (e.g., Pd, Cu) or a Lewis acid, which facilitates the transfer of the trifluoroethyl group to the substrate.[8][9] In some cases, a single-electron transfer (SET) can initiate a radical pathway.[10]

G cluster_togni Pd-Catalyzed C-H Trifluoroethylation Substrate Ar-H (Anilide) Pd_cat Pd(II) Catalyst Iodonium Ar'-I⁺-CH₂CF₃ Intermediate1 Ar-Pd(II)-X Intermediate2 Ar-Pd(IV)-CH₂CF₃ Product Ar-CH₂CF₃

Radical Precursors: CF₃CH₂I and TFA Derivatives

Radical trifluoroethylation offers a powerful method for functionalizing alkenes and (hetero)arenes.

  • 2,2,2-Trifluoroethyl Iodide (CF₃CH₂I): This commercially available liquid is a common precursor for generating the trifluoroethyl radical (•CH₂CF₃). Its application often requires metal catalysis (e.g., Ni, Co) or photoredox conditions to initiate the radical process.[11] It is highly effective for the trifluoroethylation of styrenes and heteroarenes.[11]

  • Trifluoroacetic Acid (TFA) / Anhydride (TFAA): TFA and TFAA are inexpensive, stable, and readily available bulk chemicals. Recent advancements have unlocked their potential as trifluoroethyl sources.

    • TFA: In combination with a silane reductant (e.g., PhSiH₃), TFA can be used for the catalyst-free reductive trifluoroethylation of amines. This practical method proceeds in conventional glassware without rigorous exclusion of air or moisture.[12][13]

    • TFAA: With a photoredox catalyst, trifluoroacetic anhydride (TFAA) can undergo decarboxylation to generate the trifluoromethyl radical (•CF₃), providing a scalable and operationally simple method for trifluoromethylation.[14][15]

Nucleophilic Agents

While less common for the –CH₂CF₃ group, nucleophilic approaches are dominant for introducing the –CF₃ group, often using reagents like TMSCF₃ (Ruppert-Prakash reagent) which delivers a "CF₃⁻" equivalent.[16] Analogous strategies for the trifluoroethyl group are more challenging due to the decreased stability of the corresponding carbanion.

Performance Comparison: A Data-Driven Overview

The choice of reagent is dictated by the substrate, desired functional group tolerance, and reaction conditions. The following table summarizes the performance of the discussed agents.

Reagent/MethodReagent TypeTypical SubstratesKey AdvantagesKey Limitations
Halothane (CF₃CHBrCl)Fluoroalkyl Building BlockPhenols, NucleophilesInexpensive, bulk chemicalNot a direct trifluoroethylating agent; forms complex halogenated products.[4]
Togni-Type Reagents ElectrophilicAnilides, HeteroarenesHigh reactivity, broad functional group tolerance, mild conditions.[5][7]Stoichiometric use of expensive iodine reagent, often requires metal catalyst.[7]
CF₃CH₂I Radical PrecursorStyrenes, Heteroarenes, AlkenesDirect C-H functionalization, good for complex molecules.[11]Requires metal or photoredox catalyst; potential for side reactions.
TFA / PhSiH₃ Radical/ReductiveSecondary & Primary AminesCatalyst-free, operationally simple, inexpensive reagents, high functional group tolerance.[12][13]Primarily demonstrated for N-trifluoroethylation of amines.

Experimental Protocols: A Practical Guide

Here we provide a detailed, representative protocol for the highly practical, catalyst-free N-trifluoroethylation of amines using TFA.

Protocol: Catalyst-Free N-Trifluoroethylation of a Secondary Amine[12]

Objective: To synthesize N-(2,2,2-trifluoroethyl)dibenzylamine from dibenzylamine.

Materials:

  • Dibenzylamine (0.50 mmol, 98.7 mg)

  • Trifluoroacetic Acid (TFA) (0.875 mmol, 1.75 eq., 67 µL)

  • Phenylsilane (PhSiH₃) (2.25 mmol, 4.5 eq., 277 µL)

  • Anhydrous Tetrahydrofuran (THF) (0.5 mL)

  • Oven-dried 10 mL round-bottom flask with a magnetic stir bar

  • Water condenser

  • Inert atmosphere setup (Argon or Nitrogen balloon)

G cluster_workflow Experimental Workflow Setup 1. Assemble dry glassware under Argon atmosphere. Reagents 2. Add Amine, THF, and Phenylsilane. TFA 3. Add TFA dropwise at 0 °C. Reaction 4. Heat to 70 °C for 16 hours. Workup 5. Quench, extract, and purify. Product Final Product

Procedure:

  • To an oven-dried 10 mL round-bottom flask under an argon atmosphere, add dibenzylamine (98.7 mg, 0.50 mmol) and anhydrous THF (0.5 mL).

  • Add phenylsilane (277 µL, 2.25 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (67 µL, 0.875 mmol) dropwise to the stirred solution.

  • Remove the ice bath, attach a water condenser, and heat the reaction mixture at 70 °C for 16 hours.

  • After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trifluoroethylated amine.

Expected Outcome: This procedure typically provides the desired product in good to moderate yields (e.g., 70-90% conversion) and demonstrates excellent functional group tolerance.[12][17]

Safety and Handling Considerations

Working with fluorinated reagents requires strict adherence to safety protocols.

  • Halothane: A volatile liquid that should be handled in a well-ventilated fume hood. It is sensitive to light and can decompose to form toxic fumes like hydrogen fluoride.[18][19] It is also a potent anesthetic, and inhalation should be avoided.[2]

  • Hypervalent Iodine Reagents: These are often stable solids but can be energetic and may decompose exothermally.[5] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Must be handled with extreme care in a fume hood using appropriate gloves and eye protection.

  • Phenylsilane: Flammable liquid and vapor. Handle away from ignition sources.

Conclusion and Future Outlook

The field of trifluoroethylation has evolved significantly from leveraging multi-halogenated building blocks like Halothane to employing highly specific and efficient modern reagents.

  • Halothane remains a cost-effective starting material for synthesizing complex fluoroalkenyl structures, though it lacks the precision for direct trifluoroethylation.[4]

  • Hypervalent iodine reagents offer exceptional reactivity for C-H functionalization but come at a higher cost and reagent burden.[7]

  • Radical methods using precursors like CF₃CH₂I provide powerful tools for functionalizing unsaturated systems, particularly in the context of metal- or photocatalysis.[11]

  • The TFA/silane system represents a paradigm of practicality and operational simplicity for the N-trifluoroethylation of amines, making it highly attractive for process chemistry and rapid library synthesis.[12][13]

The ideal choice of reagent is a function of the specific synthetic challenge. For researchers in drug development, the catalyst-free, functional-group-tolerant methods offer a significant advantage for late-stage functionalization and the rapid generation of analogs. As the demand for novel fluorinated molecules continues to grow, the development of even more efficient, sustainable, and cost-effective trifluoroethylating agents will remain a key research frontier.

References

  • ChemRxiv. (2025). A C₁-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. [Link]

  • ResearchGate. (2025). Recent Progress in Metal-Mediated Trifluoroethylation. [Link]

  • ACS Publications. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. [Link]

  • Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. [Link]

  • Wikipedia. (n.d.). Halothane. [Link]

  • PMC. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

  • ResearchGate. (2025). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

  • PMC. (n.d.). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated .... [Link]

  • PMC. (2014). Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations. [Link]

  • simsrc. (n.d.). Halothane, USP is an inhalation anesthetic chemically designated 2-bromo-2-chloro-1,1,1. [Link]

  • SSRN. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

  • RSC Publishing. (2017). Mechanistic insight into the thermal activation of Togni's trifluoromethylation reagents. [Link]

  • CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. [Link]

  • ResearchGate. (2025). Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. [Link]

  • ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields.... [Link]

  • ILO. (n.d.). HALOTHANE. [Link]

  • HepatMon. (2024). Halothane Gas: The Advantages and Risks. [Link]

  • Beilstein Journals. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • PMC. (2025). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. [Link]

  • ACS Publications. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. [Link]

  • PMC. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). [Link]

  • PMC. (n.d.). [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography. [Link]

  • Zoltán Novák Group. (2018). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. [Link]

  • PubChem. (n.d.). 2-bromo-2-chloro-1,1,1-trifluoro(114C)ethane. [Link]

  • ResearchGate. (n.d.). Trifluoromethylations involving hypervalent iodine reagents and.... [Link]

  • Semantic Scholar. (2021). Advances in [18F]Trifluoromethylation Chemistry for PET Imaging. [Link]

  • Beilstein Journals. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

  • University of Rochester. (n.d.). Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform. [Link]

  • HiMedia Laboratories. (n.d.). 2-Bromo-2-chloro-1,1,1-trifluoroethane. [Link]

  • RSC Publishing. (2023). Recent advances in trifluoroethylation reaction. [Link]

  • PMC. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. [Link]

  • Arkivoc. (2009). Hypervalent iodine(III) reagents in organic synthesis. [Link]

  • ResearchGate. (2016). (PDF) ChemInform Abstract: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. [Link]

  • PMC. (2017). Comparative profiling of well-defined copper reagents and precursors for the trifluoromethylation of aryl iodides. [Link]

  • YouTube. (2022). Carbon Trifluoromethylation (IOC 49). [Link]

  • ResearchGate. (n.d.). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. [Link]

  • RSC Publishing. (n.d.). Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. [Link]

  • ResearchGate. (2025). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. [Link]

  • PMC. (2015). A scalable and operationally simple radical trifluoromethylation. [Link]

Sources

Comparative

Comparative reactivity of halogens in 1-Bromo-2-chloro-1,1,2-trifluorobutane

Topic: Comparative Reactivity of Halogens in 1-Bromo-2-chloro-1,1,2-trifluorobutane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of Halogens in 1-Bromo-2-chloro-1,1,2-trifluorobutane Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The Halogen Hierarchy

In the synthesis of fluorinated pharmaceuticals, 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) serves as a high-precision synthon.[1] Its utility is defined by the distinct reactivity stratification of its three halogen types (


, 

,

).[1]

For the synthetic chemist, this molecule is not a uniform alkyl halide but a programmable scaffold where reaction conditions dictate which bond breaks:

  • C–Br (Position 1): The "Active Handle."[1] Highly labile toward metal insertion and radical generation.[1]

  • C–Cl (Position 2): The "Latent Handle."[1] Stable under C–Br activation conditions; activated by stronger reduction or elimination protocols.[1]

  • C–F (Positions 1, 2): The "Structural Backbone."[1] Generally inert, providing metabolic stability and lipophilicity to the final pharmacophore.[1]

This guide objectively compares these sites, supported by bond dissociation data and validated experimental protocols.

Structural Analysis & Bond Energetics

The reactivity profile is governed by the bond dissociation energy (BDE) and the inductive effects of the fluorinated backbone.[1]

Molecule Structure:


[1]
Table 1: Comparative Bond Properties in Fluorinated Alkanes

Data extrapolated from analogous polyhalofluoroalkanes (e.g., Halothane, Freon-113).[1]

Bond TypePositionApprox. BDE (kJ/mol)Relative LabilityPrimary Mode of Activation
C–Br C-1 (Terminal)~280–290High Metal-Halogen Exchange (Li/Mg), Radical Addition
C–Cl C-2 (Internal)~340–350Medium Reductive Elimination (Zn), Dehydrochlorination
C–F C-1, C-2~480+Inert Rare (Defluorination requires specialized activation)
C–H C-3 (Methylene)~400Medium-High Deprotonation (Acidic due to

-F/Cl EWG effect)

Key Insight: The presence of geminal fluorines at C-1 strengthens the C-Br bond relative to a non-fluorinated alkyl bromide (due to bond shortening), yet it remains the weakest link.[1] Conversely, the C-Cl bond at C-2 is significantly shielded and deactivated toward


 attack but susceptible to reductive elimination.

Critical Reactivity Pathways

A. Selective C-Br Activation (Lithiation)

The C-Br bond is the exclusive site of reaction at low temperatures (


C).[1] The resulting fluorinated carbanion is stabilized by the "negative hyperconjugation" of the 

-fluorines, making it a viable nucleophile.[1]
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or
    
    
    -PrMgCl.[1]
  • Selectivity: >98% preference for Br over Cl.[1]

  • Outcome: Formation of

    
    , which can trap electrophiles (aldehydes, ketones).[1]
    
B. 1,2-Elimination (Dehalogenation)

A defining feature of vicinal dihalides (


) is their ability to form alkenes upon treatment with Zinc.[1]
  • Mechanism: Zinc inserts into the weaker C-Br bond, followed by rapid

    
    -elimination of the Chloride.
    
  • Product: 1,1,2-Trifluoro-1-butene (

    
    ).[1]
    
  • Significance: This transforms the saturated intermediate into a trifluorovinyl group, a critical motif in polymer chemistry and bioisostere synthesis.[1]

C. Base-Induced Elimination (Dehydrochlorination)

Treatment with strong base targets the acidic protons at C-3.[1]

  • Competition: Elimination of

    
     vs. 
    
    
    
    .
  • Selectivity:

    
     is a superior leaving group to 
    
    
    
    .[1]
  • Outcome: Formation of

    
    .[1]
    

Experimental Protocols

Protocol 1: Selective Lithiation & Electrophile Trapping

Targeting the C-Br bond without disturbing C-Cl.[1]

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Dissolution: Dissolve 1-Bromo-2-chloro-1,1,2-trifluorobutane (10 mmol) in anhydrous THF (50 mL). Cool to

    
    C .
    
  • Exchange: Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.
    
    • Note: Maintain temp <

      
      C to prevent 
      
      
      
      -elimination of LiF (carbene formation).[1]
  • Incubation: Stir for 30 mins at

    
    C. The solution typically turns light yellow.
    
  • Trapping: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.[1]

  • Quench: Warm to RT slowly and quench with saturated

    
    .
    
  • Validation:

    
     NMR will show a shift from the starting 
    
    
    
    signal (typically ~-60 ppm) to a diastereotopic
    
    
    pattern in the alcohol product.[1]
Protocol 2: Zinc-Mediated Synthesis of 1,1,2-Trifluorobut-1-ene

Leveraging the Br/Cl vicinal pair for alkene synthesis.[1]

  • Activation: Activate Zinc dust (1.5 equiv) by washing with dilute HCl, water, acetone, and drying under vacuum.[1]

  • Solvent: Suspend Zn in anhydrous Diglyme or DMF (high boiling polar solvents promote the reaction).[1]

  • Addition: Heat suspension to 80-100^\circ$C . Add 1-Bromo-2-chloro-1,1,2-trifluorobutane dropwise.[1][2]

    • Caution: Exothermic reaction.[1]

  • Distillation: The product (

    
    ) has a lower boiling point than the starting material.[1] Equip the flask with a distillation head to collect the alkene as it forms.[1]
    
  • Purification: Redistill the collected distillate.

  • Yield Expectation: 75–85%.

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by reagent selection.

ReactivityPathways Start 1-Bromo-2-chloro- 1,1,2-trifluorobutane (Starting Material) Lithiation Pathway A: Lithiation (-78°C) Start->Lithiation n-BuLi ZincRed Pathway B: Zn Reduction (Heat) Start->ZincRed Zn / DMF BaseElim Pathway C: Strong Base (KOtBu) Start->BaseElim Base Intermediate_Li Lithio Species [Li-CF2-CFCl-Et] Lithiation->Intermediate_Li Br/Li Exchange Product_Alcohol Fluorinated Alcohol (Post-Electrophile) Intermediate_Li->Product_Alcohol + R-CHO Product_Alkene 1,1,2-Trifluorobut-1-ene (CF2=CF-Et) ZincRed->Product_Alkene -ZnBrCl (1,2-Elimination) Product_Vinyl Vinyl Ether/Alkene (Dehydrochlorination) BaseElim->Product_Vinyl -HCl

Figure 1: Divergent reactivity pathways.[1] Blue path indicates C-Br functionalization; Red path indicates reductive elimination to the trifluorovinyl monomer.[1]

Comparative Performance: Why Use This Scaffold?

When compared to other fluorinated building blocks, 1-Bromo-2-chloro-1,1,2-trifluorobutane offers unique advantages:

Alternative ScaffoldLimitation vs. Current Molecule
1,2-Dibromo-1,1,2-trifluorobutane Lower Selectivity: Lithium exchange can occur at both positions (C1 and C2), leading to mixtures of regioisomers.[1] The Br/Cl differentiation in the title molecule ensures regiospecific reaction at C1.
1-Iodo- analogs Instability: C-I bonds are often too labile and light-sensitive for large-scale storage.[1] The C-Br bond offers the ideal balance of stability and reactivity.[1]
Perfluorobutane derivatives Inertness: Lacking the Br/Cl handles, perfluorinated chains are difficult to functionalize or couple to other pharmacophores.[1]

References

  • Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on C-F and C-X bond strengths in fluorocarbons).

  • Uneyama, K. (2006).[1] Organofluorine Chemistry. Blackwell Publishing.[1] (Mechanisms of metal-halogen exchange in halo-fluoroalkanes).

  • BenchChem. (2025).[1] Comparative Analysis of C-Br vs. C-Cl Bond Cleavage. Retrieved from .[1]

  • SaveMyExams. (2023). Reactivity of Halogenoalkanes and Bond Energy Data. Retrieved from .[1]

  • Fluoropharm. (2024).[1][3][4] Product Specification: 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][2][3][4][5][6][7][8] Retrieved from .[1]

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 1-Bromo-2-chloro-1,1,2-trifluorobutane by GC-MS

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous validation of a compound's purity is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous validation of a compound's purity is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of synthesized 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS No. 1081534-24-8), with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the rationale behind this choice, compare it with alternative analytical techniques, and provide detailed experimental protocols.

The Criticality of Purity in Drug Development

1-Bromo-2-chloro-1,1,2-trifluorobutane, a halogenated alkane, represents a class of compounds with potential applications as intermediates in the synthesis of bioactive molecules. Even minute impurities can have significant and unforeseen consequences on the efficacy, safety, and stability of a final drug product. Therefore, a robust analytical method to ensure the purity of the synthesized compound is not merely a quality control step but a fundamental aspect of the research and development process.

Why GC-MS is the Primary Choice for 1-Bromo-2-chloro-1,1,2-trifluorobutane

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most suitable technique for the purity analysis of volatile and semi-volatile compounds like 1-Bromo-2-chloro-1,1,2-trifluorobutane. The synergy between the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry provides an unparalleled level of confidence in the analytical results.

The Logic Behind the GC-MS Approach:

  • Volatility: As a relatively small halogenated alkane, 1-Bromo-2-chloro-1,1,2-trifluorobutane is expected to have sufficient volatility for analysis by GC without the need for derivatization.

  • Inertness: The compound is chemically inert under typical GC conditions, preventing on-column degradation and ensuring accurate quantification.

  • Mass Spectrometry Fingerprint: Electron ionization (EI) mass spectrometry will produce a unique fragmentation pattern for the target molecule, acting as a "fingerprint" for positive identification. This is crucial for distinguishing it from structurally similar impurities.

Understanding Potential Impurities: A Necessary Prerequisite

Likely Impurities May Include:

  • Unreacted Starting Materials: Residual butane or partially halogenated precursors.

  • Isomers: Positional isomers where the bromine and chlorine atoms are at different locations on the butane chain.

  • Over-halogenated Products: Butanes with additional bromine or chlorine atoms.

  • Byproducts from Side Reactions: Including elimination products (butenes) or coupled products.

A robust analytical method must be able to separate and identify these potential impurities from the main product peak.

A Comparative Analysis of Purity Validation Techniques

While GC-MS is the preferred method, a comprehensive understanding of its advantages and limitations in comparison to other techniques is essential for a well-rounded analytical strategy.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.
Applicability to Analyte Excellent for volatile and thermally stable compounds like halogenated alkanes.Challenging for non-chromophoric compounds. Requires a universal detector like an Evaporative Light Scattering Detector (ELSD).[5][6][7]Excellent for structural elucidation and can be used for quantitative analysis (qNMR).
Selectivity High, especially with the mass spectrometer providing specific fragmentation patterns.Moderate to high, dependent on column chemistry and detector.High, provides detailed structural information to differentiate isomers.
Sensitivity High, capable of detecting trace-level impurities.Moderate, dependent on the detector used. ELSD sensitivity can be limited for highly volatile compounds.Lower sensitivity compared to GC-MS and HPLC.
Quantitative Accuracy High, with proper calibration using a certified reference standard.Good, but can be affected by the non-linear response of universal detectors like ELSD.High, qNMR can be a primary ratio method.
Throughput High, with relatively short run times.Moderate, run times can be longer.Lower, requires longer acquisition times for good signal-to-noise.

Experimental Protocols

Protocol 1: Purity Validation by GC-MS

This protocol outlines a general method for the purity analysis of 1-Bromo-2-chloro-1,1,2-trifluorobutane. Method optimization will be necessary for specific instrumentation.

1. Materials and Reagents:

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS No. 1081534-24-8), assumed >95% purity from a commercial source like Fluoropharm.[8]

  • High-purity solvent (e.g., Hexane or Dichloromethane, GC grade)

  • Internal Standard (optional, for precise quantification), e.g., a structurally similar halogenated alkane with a distinct retention time.

2. Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is a good starting point due to its versatility with halogenated compounds. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio) to handle a potentially concentrated sample.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Prepare a stock solution of the synthesized 1-Bromo-2-chloro-1,1,2-trifluorobutane in the chosen solvent at a concentration of approximately 1 mg/mL.

  • If using an internal standard, add it to the sample solution at a known concentration.

5. Data Analysis:

  • Identify the peak corresponding to 1-Bromo-2-chloro-1,1,2-trifluorobutane based on its retention time and mass spectrum.

  • Analyze the mass spectrum for characteristic fragments. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be a key identifier.

  • Identify and quantify any impurity peaks. Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.

Diagram of the GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Synthesized Compound Vial Sample Vial Sample->Vial Solvent High-Purity Solvent Solvent->Vial Injector Injector Vial->Injector Injection Column Column Injector->Column Separation MS_Detector MS_Detector Column->MS_Detector Ionization & Detection Chromatogram Chromatogram MS_Detector->Chromatogram Signal Acquisition Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Purity_Report Purity_Report Peak_Integration->Purity_Report Final Result

Caption: Workflow for purity validation by GC-MS.

Protocol 2: Orthogonal Purity Assessment by HPLC with ELSD

For a comprehensive purity profile, an orthogonal technique like HPLC is recommended. Since 1-Bromo-2-chloro-1,1,2-trifluorobutane lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) is necessary.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, and an ELSD.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating non-polar compounds.

2. HPLC-ELSD Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • ELSD Nebulizer Temperature: 40 °C

  • ELSD Evaporator Temperature: 60 °C

  • Gas Flow (Nitrogen): 1.5 L/min

3. Sample Preparation:

  • Prepare a sample solution in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Diagram of the Comparative Logic:

Comparative_Logic cluster_methods Analytical Methods Purity_Validation Purity Validation of 1-Bromo-2-chloro-1,1,2-trifluorobutane GCMS GC-MS Purity_Validation->GCMS Primary Method HPLC HPLC-ELSD Purity_Validation->HPLC Orthogonal Method NMR NMR Purity_Validation->NMR Structural Confirmation GCMS_Adv GCMS_Adv GCMS->GCMS_Adv Advantages: - High Sensitivity - High Selectivity - Volatile Compounds GCMS_Dis GCMS_Dis GCMS->GCMS_Dis Disadvantages: - Requires Volatility - Thermal Degradation Possible HPLC_Adv HPLC_Adv HPLC->HPLC_Adv Advantages: - Non-volatile Compounds - Orthogonal Separation HPLC_Dis HPLC_Dis HPLC->HPLC_Dis Disadvantages: - Lower Sensitivity (ELSD) - Non-linear Response (ELSD) NMR_Adv NMR_Adv NMR->NMR_Adv Advantages: - Definitive Structure - Quantitative (qNMR) NMR_Dis NMR_Dis NMR->NMR_Dis Disadvantages: - Low Sensitivity - Lower Throughput

Caption: Logical comparison of analytical methods.

Conclusion

Validating the purity of a synthesized compound like 1-Bromo-2-chloro-1,1,2-trifluorobutane is a multi-faceted process that demands a well-justified analytical strategy. GC-MS emerges as the most powerful primary technique due to its inherent suitability for volatile halogenated alkanes, providing both high-resolution separation and definitive identification. However, for a truly robust and defensible purity assessment, especially within a drug development context, the use of an orthogonal method such as HPLC with a universal detector is strongly recommended. This comparative approach, grounded in the principles of scientific integrity, ensures a comprehensive understanding of the synthesized material and provides the necessary confidence for its progression in the development pipeline.

References

  • Fluoropharm. 1-Bromo-2-chloro-1,1,2-trifluorobutane. [Link]

  • SIELC Technologies. HPLC Separation of Sodium, Chloride, Bromide, and Iodine. [Link]

  • L.S.College, Muzaffarpur. Free-radical halogenation. (2020). [Link]

  • Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Bothner-By, A. A., & Naar-Colin, C. (1961). The Proton Magnetic Resonance Spectra of 2,3-Disubstituted n-Butanes. Journal of the American Chemical Society, 83(1), 231–236. [Link]

  • Postnova Analytics. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020). [Link]

  • Fluoropharm. 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. [Link]

  • Save My Exams. Free Radical Substitution of Alkanes (OCR A Level Chemistry A): Revision Note. (2025). [Link]

  • Filo. Chorination of n _ butane in the presence of light gives a mixture of 72%.. (2025). [Link]

  • LCGC International. Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics. (2022). [Link]

  • Quora. Why is free radical halogenation of alkanes is not a very good method of preparation of halo alkanes? (2017). [Link]

Sources

Comparative

A Guide to the Spectroscopic Differentiation of 1-Bromo-2-chloro-1,1,2-trifluorobutane Isomers

For researchers engaged in the synthesis and characterization of complex halogenated alkanes, the precise identification of stereoisomers is a critical challenge. The molecule 1-bromo-2-chloro-1,1,2-trifluorobutane, poss...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of complex halogenated alkanes, the precise identification of stereoisomers is a critical challenge. The molecule 1-bromo-2-chloro-1,1,2-trifluorobutane, possessing two chiral centers at positions 1 and 2, can exist as two pairs of enantiomers, which are diastereomeric to each other: the (1R, 2R)/(1S, 2S) pair and the (1R, 2S)/(1S, 2R) pair. While enantiomers are spectroscopically indistinguishable under achiral conditions, diastereomers exhibit distinct physical and spectral properties.[1] This guide provides an in-depth, comparative analysis of the expected spectroscopic signatures of these diastereomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and data from analogous compounds.

The Structural Basis for Spectroscopic Differences

The core of this analysis rests on the differing three-dimensional arrangement of the substituents around the C1-C2 bond in the diastereomers. This stereochemical variation alters the local electronic environments of the nuclei and the vibrational modes of the chemical bonds, leading to unique and predictable differences in their respective spectra.

Diagram: Molecular Structures of 1-Bromo-2-chloro-1,1,2-trifluorobutane Diastereomers

G cluster_1 (1R, 2S) / (1S, 2R) Isomer (Erythro/Syn) cluster_2 (1R, 2R) / (1S, 2S) Isomer (Threo/Anti) C1_1 C1 C2_1 C2 C1_1->C2_1 Br_1 Br C1_1->Br_1 F1_1 F C1_1->F1_1 F2_1 F C1_1->F2_1 Cl_1 Cl C2_1->Cl_1 F3_1 F C2_1->F3_1 Et_1 CH2CH3 C2_1->Et_1 C1_2 C1 C2_2 C2 C1_2->C2_2 Br_2 Br C1_2->Br_2 F1_2 F C1_2->F1_2 F2_2 F C1_2->F2_2 Cl_2 Cl C2_2->Cl_2 F3_2 F C2_2->F3_2 Et_2 CH2CH3 C2_2->Et_2

Caption: Newman projections illustrating the differing spatial arrangements of the diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing diastereomers, as the chemical shifts and coupling constants are highly sensitive to the stereochemical environment.[2][3] We will consider the expected features in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The primary protons of interest are in the ethyl group (-CH₂CH₃). The diastereotopic nature of the methylene (-CH₂) protons is a key differentiator.

  • Chemical Shift: The electronic environment of the ethyl group will be slightly different in each diastereomer due to the varying proximity and orientation of the electronegative halogens. We can predict a small but measurable difference in the chemical shifts of both the -CH₂- and -CH₃ protons between the two diastereomers. The methylene protons (-CH₂-) are expected to be more significantly affected.

  • Splitting Patterns:

    • The methyl protons (-CH₃) will appear as a triplet due to coupling with the adjacent methylene protons.

    • The methylene protons (-CH₂-) are diastereotopic and will likely exhibit a complex multiplet pattern. They couple to the methyl protons and potentially to the fluorine on C2. This complexity can be a rich source of information for distinguishing the isomers.[4]

¹³C NMR Spectroscopy

Every carbon atom in the molecule will have a distinct chemical shift in the two diastereomers.

  • Chemical Shift: The largest differences are expected for the chiral carbons, C1 and C2. The varying steric compression and electronic effects from the substituents in the syn versus anti arrangements will lead to different shielding environments. Based on related halogenated alkanes, the chemical shifts are influenced by the electronegativity of the attached halogens.[5][6] The carbon bonded to chlorine will generally be downfield from the carbon bonded to bromine, but the combined influence of the fluorines will significantly shift both C1 and C2 further downfield.

¹⁹F NMR Spectroscopy

¹⁹F NMR is exceptionally sensitive to the local molecular environment, making it a superb tool for this analysis.[7][8] The three fluorine atoms are chemically non-equivalent and will produce three distinct signals.

  • Chemical Shift: The chemical shift dispersion in ¹⁹F NMR is vast, which will likely lead to well-resolved signals for each fluorine atom.[7][8] The spatial arrangement of the bulky bromine and chlorine atoms will create different electronic environments for the fluorine atoms in each diastereomer, resulting in unique sets of chemical shifts.

  • Coupling Constants: The magnitude of the geminal (²JFF) and vicinal (³JFF, ³JFH) coupling constants is highly dependent on the dihedral angle between the coupled nuclei. The different conformations of the diastereomers will lead to distinct and measurable differences in these coupling constants, providing a definitive fingerprint for each isomer.[7][9]

Spectroscopic Parameter (1R, 2S) / (1S, 2R) Isomer (1R, 2R) / (1S, 2S) Isomer Rationale for Difference
¹H NMR δ (CH₂) δ₁δ₂ (δ₁ ≠ δ₂)Different magnetic environments due to varying proximity of halogens.
¹³C NMR δ (C1, C2) δ₃, δ₄δ₅, δ₆ (Set 1 ≠ Set 2)Diastereomers have distinct electronic and steric environments at chiral centers.[2]
¹⁹F NMR δ (F on C1, C2) δ₇, δ₈, δ₉δ₁₀, δ₁₁, δ₁₂ (Set 1 ≠ Set 2)Highly sensitive to subtle changes in the local electronic environment.[10][11]
³JF-F Coupling J₁J₂ (J₁ ≠ J₂)Vicinal coupling is dependent on the dihedral angle, which differs between diastereomers.

Table 1: Predicted Comparative NMR Data

Infrared (IR) Spectroscopy

While NMR provides detailed structural connectivity, IR spectroscopy offers insight into the vibrational modes of the molecule. Diastereomers can be differentiated by IR spectroscopy due to differences in their vibrational frequencies, particularly in the fingerprint region.[1]

  • C-Halogen Stretching Region (below 1200 cm⁻¹): The C-F, C-Cl, and C-Br stretching and bending vibrations are highly sensitive to the overall molecular geometry.[12][13] We expect to see distinct patterns of absorption bands in the 1200-500 cm⁻¹ region for each diastereomer.

    • C-F stretches: Typically strong absorptions in the 1100-1000 cm⁻¹ range.[13]

    • C-Cl stretches: Generally found in the 850-550 cm⁻¹ range.[14]

    • C-Br stretches: Appear at lower wavenumbers, typically between 600-500 cm⁻¹.

  • Fingerprint Region: Subtle differences in the skeletal vibrations of the entire molecule will manifest as unique patterns in this region, providing a distinct "fingerprint" for each diastereomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences Between Isomers
C-H Stretch (alkane) 2960-2850Minimal difference expected.[15]
C-F Stretch 1100-1000Shift in peak position and intensity due to different dipole moments of the bonds in the 3D structure.[13]
C-Cl Stretch 850-550Measurable shifts in absorption frequency.[14]
C-Br Stretch 600-500Measurable shifts in absorption frequency.

Table 2: Predicted Comparative IR Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While the molecular ions of diastereomers will be identical, their fragmentation patterns may differ due to stereochemical influences on the stability of fragment ions.

  • Molecular Ion Peak (M⁺): Both diastereomers will exhibit the same molecular ion. A key feature will be the isotopic pattern resulting from the presence of bromine and chlorine.[16] The M, M+2, and M+4 peaks will have a characteristic intensity ratio due to the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

  • Fragmentation Patterns: The primary fragmentation pathway is likely the cleavage of the C-C bond and the loss of halogens. The relative abundances of certain fragment ions may differ between the diastereomers. For example, the stereochemistry can influence the ease of elimination reactions or the formation of cyclic intermediates, leading to quantitative differences in the mass spectrum.

Diagram: General Fragmentation Pathway in Mass Spectrometry

G mol [C4H5BrClF3]+• (Molecular Ion) frag1 Loss of •Br mol->frag1 -Br frag2 Loss of •Cl mol->frag2 -Cl frag3 Loss of •CH2CH3 mol->frag3 -C2H5 frag4 Loss of HF mol->frag4 -HF

Caption: Expected primary fragmentation pathways for the molecular ion.

Experimental Protocols

To acquire the data discussed, the following standard protocols should be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Typical spectral width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a reference standard such as CFCl₃ (δ = 0 ppm).

    • Typical spectral width: -250 to 50 ppm.[17]

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) spectra to aid in the complete assignment of all signals.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates.

  • Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan range: 4000 to 400 cm⁻¹.

    • Perform a background scan with clean plates before running the sample.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis or by direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 40 to 400 to observe the molecular ion and key fragments.

Conclusion

The differentiation of 1-bromo-2-chloro-1,1,2-trifluorobutane diastereomers is a tractable challenge that relies on the multi-faceted application of modern spectroscopic techniques. While IR and MS can provide corroborating evidence, NMR spectroscopy, particularly ¹⁹F NMR, stands out as the most definitive method. The unique chemical shifts and, most importantly, the dihedral-angle-dependent coupling constants provide an unambiguous fingerprint for each stereoisomer. By carefully analyzing the data from these methods, researchers can confidently determine the stereochemical outcome of their synthetic procedures.

References

  • Analysis of diastereomers by ir spectroscopy. (n.d.). Available at: [Link]

  • Shimanouchi, T. (1963). Infrared‐Absorption Spectra of Chloro‐, Bromo‐, and Iodoalkanes in the 400‐to‐100‐cm−1 Region. AIP Publishing. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Available at: [Link]

  • Kolehmainen, E., et al. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Chirality. Available at: [Link]

  • Hu, J., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Available at: [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available at: [Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

  • Alley, S. K., & Scott, R. L. (1963). NMR Spectra of Some Fluorine Compounds. Journal of Chemical Physics.
  • PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]

  • University of Manchester. (n.d.). NMR Spectroscopy Primer. Available at: [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Available at: [Link]

  • Chemistry LibreTexts. (2019). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • NIST. (n.d.). Methane, bromochlorofluoro-. NIST WebBook. Available at: [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Available at: [Link]

  • Lee, J., & Sutcliffe, L. H. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. Transactions of the Faraday Society. Available at: [Link]

  • NIST. (n.d.). Bromochlorodifluoromethane. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]

  • MDPI. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Molecules. Available at: [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). low resolution 1H NMR spectrum of 1-bromobutane. Available at: [Link]

  • Siniscalchi, T. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... Scientific Diagram. Available at: [Link]

  • Chegg.com. (2020). Solved The 13C NMR spectrum of 1-bromo-3-chloropropane. Available at: [Link]

  • SpectraBase. (n.d.). 1-Bromo-2-chloroethane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 1-Bromo-2-chloro-1,1,2-trifluorobutane Against Commercially Available Fluoroalkylation Reagents

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. While the introduction of trifluoromethyl groups has been extensively studied and a variety of reagents are commercially available, the development of reagents for the introduction of longer, more complex fluoroalkyl chains is an ongoing area of interest. This guide provides a comprehensive framework for benchmarking a lesser-known reagent, 1-Bromo-2-chloro-1,1,2-trifluorobutane, against well-established trifluoromethylating and perfluoroalkylating agents.

Due to the limited publicly available data on 1-Bromo-2-chloro-1,1,2-trifluorobutane, this guide will first provide an overview of its known properties and then establish a theoretical framework for its evaluation. This will be followed by a detailed comparison with prominent, commercially available reagents, and will conclude with proposed experimental protocols for a comprehensive benchmark study.

Introduction to 1-Bromo-2-chloro-1,1,2-trifluorobutane: A Reagent Profile

1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) is a halogenated alkane with a four-carbon chain. Its structure suggests potential as a reagent for introducing the 1-bromo-2-chloro-1,1,2-trifluorobutyl group into organic molecules.

Chemical Structure and Properties:

  • Molecular Formula: C₄H₅BrClF₃

  • Molecular Weight: 225.43 g/mol

  • CAS Number: 1081534-24-8

At present, detailed experimental data on the synthesis, reactivity, and applications of 1-Bromo-2-chloro-1,1,2-trifluorobutane is not widely available in peer-reviewed literature. It is available from some chemical suppliers, indicating its potential use in specialized research and development applications.

Based on its structure, we can hypothesize its reactivity:

  • Radical Precursor: The presence of a bromine atom suggests that it could serve as a precursor to a fluoroalkyl radical under photolytic, radical initiation, or single-electron transfer (SET) conditions.

  • Electrophilic Character: The electron-withdrawing nature of the fluorine and chlorine atoms may render the carbon backbone susceptible to nucleophilic attack, although this is likely less facile than with dedicated electrophilic fluoroalkylating agents.

The Established Players: A Review of Commercially Available Fluoroalkylation Reagents

A meaningful benchmark of 1-Bromo-2-chloro-1,1,2-trifluorobutane requires a thorough understanding of the existing landscape of fluoroalkylation reagents. The most common of these are trifluoromethylating agents, which can be broadly categorized by their mode of action.

Electrophilic Trifluoromethylating Reagents

These reagents deliver a "CF₃⁺" equivalent to a nucleophilic substrate.

  • Togni's Reagents: These hypervalent iodine compounds are among the most popular electrophilic trifluoromethylating agents.[1][2] Togni Reagent II, in particular, is a crystalline solid that is relatively stable and easy to handle.[3] They are effective for the trifluoromethylation of a wide range of nucleophiles, including β-ketoesters, thiols, and alcohols.[2]

  • Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that also act as electrophilic "CF₃⁺" sources.[4][5] They are known for their high reactivity and have been used in a variety of trifluoromethylation reactions.[6]

Nucleophilic Trifluoromethylating Reagents

These reagents deliver a "CF₃⁻" equivalent to an electrophilic substrate.

  • Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a volatile liquid that serves as a nucleophilic trifluoromethyl source upon activation with a fluoride source.[7][8] It is widely used for the trifluoromethylation of aldehydes, ketones, and imines.[8]

  • Langlois' Reagent (NaSO₂CF₃): Sodium trifluoromethanesulfinate is an inexpensive and stable solid that can generate a trifluoromethyl radical under oxidative conditions.[9][10] This radical can then be trapped by electron-rich arenes and heteroarenes.

Benchmarking Framework: A Proposed Comparative Study

To objectively assess the performance of 1-Bromo-2-chloro-1,1,2-trifluorobutane, a series of head-to-head comparison experiments against the aforementioned established reagents is necessary. The following sections outline a proposed experimental plan.

Comparative Reactivity Analysis

A set of standard substrates should be chosen to probe the reactivity of each reagent under various conditions.

Table 1: Proposed Substrates for Comparative Reactivity Studies

Substrate ClassExample SubstrateRationale
β-KetoesterEthyl 2-oxocyclohexanecarboxylateProbes reactivity with soft carbon nucleophiles.
Arene1,3,5-TrimethoxybenzeneEvaluates performance in electrophilic/radical aromatic substitution.
AlkeneStyreneAssesses ability to participate in addition reactions.
ThiolThiophenolTests reactivity with soft heteroatom nucleophiles.
Proposed Experimental Workflow

The following diagram illustrates a general workflow for the proposed benchmark study.

G cluster_prep Reagent & Substrate Preparation cluster_reaction Reaction Screening cluster_analysis Analysis & Characterization cluster_comparison Performance Comparison Reagent 1-Bromo-2-chloro-1,1,2-trifluorobutane Conditions Solvent Temperature Catalyst/Initiator Time Reagent->Conditions Alternatives Togni's Reagent Umemoto's Reagent Ruppert-Prakash Reagent Langlois' Reagent Alternatives->Conditions Substrates β-Ketoester Arene Alkene Thiol Substrates->Conditions Analysis TLC GC-MS NMR LC-MS Conditions->Analysis Yield Isolated Yield Analysis->Yield Byproducts Byproduct Identification Analysis->Byproducts Comparison Reactivity Selectivity Substrate Scope Ease of Handling Cost Yield->Comparison Byproducts->Comparison

Caption: Proposed experimental workflow for benchmarking fluoroalkylation reagents.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical protocols designed to initiate a benchmarking study.

Protocol 1: Fluoroalkylation of a β-Ketoester

Objective: To compare the efficacy of the reagents in the fluoroalkylation of a soft carbon nucleophile.

Reaction Scheme:

G Substrate Ethyl 2-oxocyclohexanecarboxylate Product Fluoroalkylated Product Substrate->Product [Conditions] Reagent Fluoroalkylating Reagent

Caption: General scheme for the fluoroalkylation of a β-ketoester.

Procedure for 1-Bromo-2-chloro-1,1,2-trifluorobutane (Hypothetical Radical Conditions):

  • To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added a base (e.g., DBU, 1.2 mmol).

  • 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.5 mmol) is added, and the mixture is degassed.

  • The reaction is initiated by a radical initiator (e.g., AIBN, 0.1 mmol) and heated to 80 °C, or irradiated with a UV lamp at room temperature.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched, extracted, and the product is purified by column chromatography.

Comparative Procedures:

  • Togni's Reagent II: The reaction would be performed according to established literature procedures, typically involving a base such as sodium hydride or a Lewis acid catalyst.

  • Umemoto's Reagent: Similar conditions to Togni's reagent would be employed, often with a base to generate the enolate.

  • Ruppert-Prakash Reagent: This would require activation with a fluoride source (e.g., TBAF) to generate the trifluoromethyl anion for addition to the ketone.

  • Langlois' Reagent: The reaction would be carried out under oxidative conditions (e.g., with an oxidant like t-BuOOH) to generate the trifluoromethyl radical.

Protocol 2: Fluoroalkylation of an Electron-Rich Arene

Objective: To assess the performance of the reagents in the direct C-H fluoroalkylation of an aromatic ring.

Procedure for 1-Bromo-2-chloro-1,1,2-trifluorobutane (Hypothetical Photoredox Catalysis):

  • To a solution of 1,3,5-trimethoxybenzene (1.0 mmol) and 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.5 mmol) in a degassed solvent (e.g., DMF) is added a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye).

  • The reaction mixture is irradiated with visible light for a specified time.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the solvent is removed, and the product is purified by column chromatography.

Comparative Procedures:

  • Togni's and Umemoto's Reagents: These can often directly trifluoromethylate electron-rich arenes, sometimes with the aid of a catalyst.

  • Langlois' Reagent: This is a classic method for the radical trifluoromethylation of arenes under oxidative conditions.

Data Presentation and Interpretation

The results of these benchmark studies should be compiled into clear, comparative tables.

Table 2: Hypothetical Data Comparison Table

ReagentSubstrateConditionsYield (%)Key Byproducts
1-Bromo-2-chloro-1,1,2-trifluorobutaneEthyl 2-oxocyclohexanecarboxylateAIBN, 80 °CTBDTBD
Togni's Reagent IIEthyl 2-oxocyclohexanecarboxylateNaH, THFLiterature ValueKnown Byproducts
Langlois' Reagent1,3,5-Trimethoxybenzenet-BuOOH, MeCNLiterature ValueKnown Byproducts

Conclusion and Future Outlook

While 1-Bromo-2-chloro-1,1,2-trifluorobutane remains a reagent with underexplored potential, its structural features suggest it could be a valuable tool for the introduction of a C4 fluoroalkyl moiety. The benchmarking framework and hypothetical protocols outlined in this guide provide a roadmap for its systematic evaluation against established fluoroalkylation reagents. Such studies are essential for expanding the toolbox of synthetic chemists and enabling the development of novel pharmaceuticals and advanced materials. Further research into the synthesis and reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane is highly encouraged to fully elucidate its utility in modern organic synthesis.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.
  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Tri(trifluormethyl)organometall-phosphane. Tetrahedron Letters, 25(21), 2195–2198.
  • Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal, 12(9), 2579–2586.
  • Prakash, G. K. S., & Mandal, M. (2001). Nucleophilic Trifluoromethylation. Journal of Fluorine Chemistry, 112(1), 123–131.
  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent.
  • Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528.
  • Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S- and Se-(trifluoromethyl)dibenzothio- and -selenophenium salt systems. Journal of the American Chemical Society, 115(6), 2156–2164.
  • Togni, A. (2010). New Reagents for Electrophilic Trifluoromethylation.
  • Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.
  • Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580–6589.
  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

Sources

Comparative

Technical Guide: NMR Confirmation of Reaction Products from 1-Bromo-2-chloro-1,1,2-trifluorobutane

Executive Summary: The Stereochemical Fingerprint In the synthesis of fluorinated building blocks, 1-Bromo-2-chloro-1,1,2-trifluorobutane serves as a critical precursor, typically undergoing zinc-mediated dehalogenation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Fingerprint

In the synthesis of fluorinated building blocks, 1-Bromo-2-chloro-1,1,2-trifluorobutane serves as a critical precursor, typically undergoing zinc-mediated dehalogenation or base-catalyzed dehydrohalogenation to yield 1,1,2-trifluoro-1-butene or related dienes.[1][2]

The core analytical challenge lies in distinguishing the specific regiochemistry and stereochemistry of the product.[1][2] While Gas Chromatography-Mass Spectrometry (GC-MS) effectively confirms molecular weight changes (e.g., loss of


), it frequently fails to resolve subtle stereoisomers (E/Z) or confirm the integrity of the trifluorovinyl moiety against defluorination side-reactions.[1][2]

This guide establishes


 and 

NMR
not merely as a confirmation tool, but as the primary method for validating the trifluorovinyl functionality (

), offering a "self-validating" spectral fingerprint that chromatographic methods cannot match.[1][2]

The Analytical Challenge

The transformation of 1-Bromo-2-chloro-1,1,2-trifluorobutane typically involves the elimination of halogens to form a double bond.[1] The complexity arises from the starting material's stereocenters and the product's geometric isomers.[1][2]

FeatureStarting Material (

)
Target Product (e.g., 1,1,2-Trifluoro-1-butene)Analytical Risk
Chiral Centers C2 is chiral (

).[1][2]
C2 is

hybridized (achiral).[2]
GC-MS may not distinguish enantiomers or subtle diastereomers without chiral columns.[1][2]
Fluorine Environment C1 Fluorines are diastereotopic (inequivalent).[2]C1 Fluorines are geminal vinylic .[2]Low-field NMR (<300 MHz) may blur these distinct coupling patterns.[1][2]
Isomerism Conformational rotamers.[2]Geometric isomers (if substitution varies).[2]IR shows

stretch but cannot quantify E/Z ratios accurately.

Experimental Protocol

Synthesis Workflow (Dehalogenation Context)

To provide a concrete analytical context, we assume the standard Zinc-mediated dehalogenation to synthesize 1,1,2-trifluoro-1-butene.[1][2]

Reagents:

  • Precursor: 1-Bromo-2-chloro-1,1,2-trifluorobutane (1 eq).[1][2]

  • Reagent: Zn dust (activated, 1.5 eq).[1][2]

  • Solvent: Ethanol/Diglyme.[2]

Step-by-Step Protocol:

  • Activation: Activate Zn dust with 2% HCl, wash with water/ethanol/ether, and dry under vacuum.[1][2]

  • Addition: Suspend Zn in ethanol at 60°C. Add the precursor dropwise to control the exotherm.

  • Distillation: The product (bp ~5-10°C higher than precursor depending on pressure) is often distilled directly from the reaction mixture.[2]

  • Quench: Filter excess Zn; wash filtrate if not distilling.

NMR Sample Preparation[2]
  • Solvent:

    
     (Standard) or Acetone-
    
    
    
    (if higher solubility is required).[2]
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) for quantitative integration.[1][2]
  • Tube: 5mm Precision NMR tube (Class A).

  • Concentration: 10-15 mg per 0.6 mL solvent.

Analytical Workflow Diagram[2][3]

G Start Crude Reaction Mixture Extract Extraction/Distillation Start->Extract GCMS GC-MS Screen (Mass Confirmation) Extract->GCMS Rapid Check NMR_Prep NMR Sample Prep (CDCl3 + Int. Std) Extract->NMR_Prep Acquisition Spectral Acquisition (1H, 19F, 19F-decoupled) NMR_Prep->Acquisition Analysis Data Processing (Coupling Constant Check) Acquisition->Analysis Decision Structure Confirmed? Analysis->Decision

Figure 1: Integrated Analytical Workflow. NMR is the decision-gate for structural integrity, while GC-MS serves as a preliminary mass check.[1][2]

NMR Spectral Analysis: The Core Validation

This section details how to interpret the spectra to confirm the transformation from alkane to alkene .

NMR: The Definitive Probe

The fluorine spectrum provides the most dramatic evidence of reaction success.[2]

A. Starting Material (Precursor)
  • System: ABX pattern.

  • Logic: The chiral center at C2 makes the two fluorines on C1 diastereotopic (magnetically non-equivalent).[2]

  • Signals:

    • 
       (C1): Two distinct signals (or a complex AB multiplet) around -60 to -70 ppm.[1][2] Large geminal coupling (
      
      
      
      ).[2]
    • 
       (C2): One signal around -130 to -150 ppm (coupled to C1 fluorines and C2 proton).[1][2]
      
B. Product (1,1,2-Trifluoro-1-butene)
  • System: AMX (or ABC) pattern.[2]

  • Logic: The formation of the double bond creates a trifluorovinyl group.[2]

  • Signals:

    • F1 (trans to F2):

      
      .[2] Exhibits large trans coupling (
      
      
      
      ).[2]
    • F2 (cis to F1):

      
      .[2] Exhibits smaller cis coupling (
      
      
      
      ).[2]
    • F3 (C2-F):

      
      .[1][2]
      

Self-Validating Check: If you observe a coupling constant


 between two fluorine signals, you have successfully formed the alkene.[2] Alkane geminal couplings are typically larger (

), but the chemical shift change is the primary indicator.[1][2]
NMR: Confirming the Backbone[2]
  • Precursor: Shows a distinct proton at C2 (chiral center) as a complex multiplet (dt or ddd) due to coupling with three fluorines and the C3 methylene group.[2]

  • Product: The C2 proton signal disappears . The ethyl group signals (

    
    ) shift slightly upfield due to the change in induction from the adjacent 
    
    
    
    carbon.[2]
Spectral Logic Diagram[2][3]

Logic Input 19F Spectrum Data Check1 Check Region -60 to -70 ppm Input->Check1 Result1 Diastereotopic AB System? (Precursor Present) Check1->Result1 Yes Check2 Check Coupling Constants (J) Check1->Check2 No/Shifted Result2 J > 100Hz (Trans-coupling)? (Product Confirmed) Check2->Result2 Yes Check3 Check C2 Proton (1H NMR) Result2->Check3 Result3 Signal Absent? (Dehalogenation Complete) Check3->Result3

Figure 2: Spectral Interpretation Logic Tree. This decision tree aids in rapidly distinguishing starting material from the product.[1][2]

Performance Comparison: NMR vs. Alternatives

Why choose NMR over faster methods like GC-FID?

Metric

/

NMR
GC-MS (EI)FTIR
Specificity High. Distinguishes regioisomers and stereoisomers via coupling constants (

).[1][2]
Medium. Identifies mass loss (

), but isomers often have identical fragmentation patterns.[1][2]
Low. Identifies functional groups (

,

) but cannot prove structure.
Quantification Absolute. qNMR using internal standard yields purity without reference standards.[2]Relative. Requires response factor calibration with pure standards (often unavailable).[2]Qualitative. Good for monitoring reaction progress only.
Sample Destructiveness Non-destructive. Sample can be recovered.[2]Destructive. Non-destructive.
Speed 10-15 mins (acquisition + processing).[2]20-30 mins (run time + cool down).< 1 min.
Blind Spot Requires ~5-10 mg of material.[1][2]Can detect trace impurities (<1%).[2]Difficult to interpret in complex mixtures.[2]

Expert Insight: For drug development, qNMR (Quantitative NMR) is the gold standard.[2] It allows you to calculate the assay (purity) of the trifluorobutene product relative to the residual solvent or starting material in a single experiment, eliminating the need for a pure reference standard which is often expensive or custom-synthesized.[1][2]

Troubleshooting & Validation

To ensure Trustworthiness in your results, apply these self-validating checks:

  • The "Shimming" Test: Fluorine signals are highly sensitive to field inhomogeneity.[2] If your

    
     or internal standard peak is split or broad, re-shim.[1][2] A poor shim can mask the crucial 
    
    
    
    vs
    
    
    coupling patterns.[2]
  • Decoupling Verification: Run a

    
     (proton-decoupled fluorine) experiment. This simplifies the spectrum by removing H-F couplings, leaving only F-F couplings.[1][2] This makes the AMX pattern of the trifluorovinyl group crystal clear.[1][2]
    
  • Mass Balance: If NMR purity is high (>95%) but yield is low, check the volatile nature of the product. 1,1,2-trifluoro-1-butene is volatile; significant loss can occur during rotary evaporation.[1][2] Recommendation: Use a Vigreux column for solvent removal.[2]

References

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Fundamental text on F-F coupling constants).

  • Bégué, J. P., & Bonnet-Delpon, D. (2008).[1][2] Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH.[1][2] Link[2]

  • ChemicalBook. (2023).[2] 1-BROMO-2-CHLORO-1,1,2-TRIFLUORO-3-BUTENE NMR Spectrum. Link (Reference for analogous vinyl-fluorine patterns).[2][3]

  • NIST Chemistry WebBook. 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane Data. Link (Data on related halogenated butane precursors).[2]

  • University of Konstanz. Fluorine Labeling and 19F NMR Spectroscopy. Link (General methodology for 19F analysis).

Sources

Validation

A Comparative Analysis of 1-Bromo-2-chloro-1,1,2-trifluorobutane and Halothane Analogs: A Guide for Researchers

This guide provides a detailed comparative analysis of the anesthetic agent 1-Bromo-2-chloro-1,1,2-trifluorobutane and its structural analog, the historically significant anesthetic, Halothane (2-bromo-2-chloro-1,1,1-tri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the anesthetic agent 1-Bromo-2-chloro-1,1,2-trifluorobutane and its structural analog, the historically significant anesthetic, Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their physicochemical properties, predicted anesthetic efficacy, and potential toxicological profiles. Given the limited publicly available experimental data on 1-Bromo-2-chloro-1,1,2-trifluorobutane, this guide will draw upon established principles of structure-activity relationships (SAR) in halogenated anesthetics to extrapolate its likely characteristics in comparison to the well-documented profile of Halothane.

Introduction

The landscape of inhalational anesthetics has been shaped by the pursuit of agents with an optimal balance of properties: rapid induction and emergence, profound hypnosis and amnesia, adequate muscle relaxation, and minimal adverse effects.[1] Halothane, a halogenated alkane, was a cornerstone of general anesthesia for decades, prized for its potent anesthetic effects and non-flammable nature.[2] However, its association with rare but severe hepatotoxicity and its potential to sensitize the myocardium to catecholamines led to its gradual replacement by newer agents.[3][4]

The study of halothane analogs, such as 1-Bromo-2-chloro-1,1,2-trifluorobutane, is crucial for understanding the intricate relationship between chemical structure and anesthetic effect. By extending the carbon chain from ethane to butane, we can explore how molecular size and lipophilicity influence anesthetic potency, pharmacokinetics, and safety. This guide will delve into these aspects, providing a theoretical framework for the evaluation of this butane analog alongside its well-characterized predecessor.

Physicochemical Properties: The Foundation of Anesthetic Action

The behavior of an inhalational anesthetic is fundamentally governed by its physical and chemical properties. These characteristics determine its interaction with the anesthetic vaporizer, its uptake and distribution in the body, and its interaction with its molecular targets.

Property1-Bromo-2-chloro-1,1,2-trifluorobutane (Predicted)Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)Rationale for Prediction/Significance
Molecular Formula C4H6BrClF3C2HBrClF3The addition of an ethyl group to the halothane structure.
Molecular Weight ~225.4 g/mol 197.38 g/mol Increased molecular weight is expected to increase the boiling point and may influence intermolecular interactions.
Boiling Point Higher than Halothane50.2 °CIncreased van der Waals forces due to the longer alkyl chain will likely result in a higher boiling point, affecting vaporization.
Vapor Pressure Lower than Halothane243 mmHg at 20 °C[5]A higher boiling point corresponds to a lower vapor pressure, which has implications for the design and calibration of vaporizers.
Blood/Gas Partition Coefficient Higher than Halothane2.4[3]Increased lipophilicity due to the longer alkyl chain generally leads to higher solubility in blood, predicting a slower induction and emergence.[6]
Oil/Gas Partition Coefficient Higher than Halothane224[3]The increased alkyl chain length significantly increases lipid solubility, which, according to the Meyer-Overton hypothesis, predicts higher anesthetic potency.[7]

Anesthetic Efficacy and Potency: A Structure-Activity Relationship Perspective

The anesthetic potency of an inhalational agent is quantified by its Minimum Alveolar Concentration (MAC), the concentration at which 50% of subjects do not respond to a noxious stimulus.[8] The Meyer-Overton theory posits a direct correlation between lipid solubility (approximated by the oil/gas partition coefficient) and anesthetic potency.[4]

Based on this principle, the significantly higher predicted oil/gas partition coefficient of 1-Bromo-2-chloro-1,1,2-trifluorobutane suggests it would be a more potent anesthetic than halothane, meaning a lower MAC would be required to achieve a similar anesthetic depth. However, it is important to consider the "cutoff effect," where increasing the alkyl chain length beyond a certain point can lead to a loss of anesthetic activity.[9] While a butane is unlikely to reach this cutoff, it highlights the complex nature of anesthetic action at the molecular level.

The higher predicted blood/gas partition coefficient for the butane analog implies slower induction of and emergence from anesthesia compared to halothane.[6] This is because a more soluble agent requires a larger amount to be dissolved in the blood before the partial pressure in the brain reaches equilibrium with the alveolar concentration.

Safety and Toxicity Profile: Extrapolating from Halothane's Legacy

The clinical utility of an anesthetic is ultimately determined by its safety profile. For halothane, the primary concerns were hepatotoxicity and cardiac sensitization.

Metabolism and Hepatotoxicity

Halothane undergoes significant hepatic metabolism (approximately 20%) by cytochrome P450 enzymes, primarily CYP2E1.[3][10] This biotransformation can lead to the formation of reactive intermediates, such as trifluoroacetyl chloride, which can acylate liver proteins, triggering an immune-mediated hepatitis in susceptible individuals.[11]

It is reasonable to predict that 1-Bromo-2-chloro-1,1,2-trifluorobutane would also be a substrate for hepatic CYP450 enzymes. The longer alkyl chain may influence the rate and regioselectivity of metabolism. Increased lipophilicity could lead to greater partitioning into hepatocytes, potentially increasing the overall extent of metabolism. The potential for the formation of reactive metabolites and subsequent protein adduction remains a significant theoretical concern for this analog.

Cardiovascular Effects and Myocardial Sensitization

Halothane is known to depress myocardial contractility and sensitize the heart to the arrhythmogenic effects of catecholamines.[3][4] This sensitization is thought to involve alterations in cardiac ion channel function.[12]

The cardiovascular effects of 1-Bromo-2-chloro-1,1,2-trifluorobutane are unknown. However, as a halogenated hydrocarbon, it would be prudent to assume a potential for myocardial depression and sensitization to catecholamines. The increased lipophilicity of the butane analog might lead to greater accumulation in myocardial tissue, potentially modulating its cardiovascular effects.

Experimental Protocols for Comparative Assessment

To validate the theoretical comparisons made in this guide, a series of standardized experimental protocols would be required.

Determination of Physicochemical Properties
  • Boiling Point and Vapor Pressure: Standard distillation and manometer techniques.

  • Partition Coefficients:

    • Blood/Gas Partition Coefficient: Vial equilibration method followed by gas chromatography (GC) analysis of the headspace.[5]

    • Oil/Gas Partition Coefficient: Similar vial equilibration technique using olive oil or octanol, with GC analysis.[7]

Assessment of Anesthetic Potency
  • Minimum Alveolar Concentration (MAC): Determined in an appropriate animal model (e.g., rats or dogs) using the "up-and-down" method in response to a standardized noxious stimulus.[13]

Evaluation of Toxicological Profile
  • In Vitro Metabolism and Hepatotoxicity:

    • Incubate the anesthetic with human liver microsomes or primary hepatocytes.

    • Analyze for metabolite formation using liquid chromatography-mass spectrometry (LC-MS).

    • Assess cytotoxicity by measuring lactate dehydrogenase (LDH) release or using cell viability assays (e.g., MTT).

    • Investigate the formation of protein adducts using Western blotting with anti-trifluoroacetyl (TFA) antibodies.[14]

  • Cardiac Sensitization to Catecholamines:

    • Utilize an established animal model (e.g., dog).

    • Administer the anesthetic at varying concentrations.

    • Administer an intravenous bolus of epinephrine.

    • Monitor the electrocardiogram (ECG) for the development of arrhythmias.[15]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

AnestheticUptakeAndDistribution cluster_Inhalation Inhalation & Alveolar Exchange cluster_Circulation Systemic Circulation cluster_Tissues Tissue Distribution cluster_Elimination Elimination Vaporizer Anesthetic Vaporizer Lungs Lungs (Alveoli) Vaporizer->Lungs Inspired Concentration (FI) Blood Blood Lungs->Blood Uptake (Blood/Gas Solubility) ExpiredAir Expired Air Lungs->ExpiredAir Blood->Lungs Exhalation Brain Brain (Effect Site) Blood->Brain Delivery Fat Fat & Other Tissues Blood->Fat Liver Liver (Metabolism) Blood->Liver HalothaneMetabolism Halothane Halothane CYP2E1 CYP2E1 (Oxidative) Halothane->CYP2E1 ReactiveIntermediate Trifluoroacetyl Chloride CYP2E1->ReactiveIntermediate ProteinAdducts Liver Protein Adducts ReactiveIntermediate->ProteinAdducts Hepatitis Immune-Mediated Hepatitis ProteinAdducts->Hepatitis

Caption: The metabolic pathway of Halothane leading to potential hepatotoxicity.

Conclusion

The comparative analysis of 1-Bromo-2-chloro-1,1,2-trifluorobutane and halothane highlights the profound impact of subtle molecular modifications on the pharmacological profile of an anesthetic agent. Based on established structure-activity relationships, it is predicted that the butane analog would be a more potent but slower-acting anesthetic than halothane. The increased lipophilicity raises theoretical concerns regarding its metabolic profile and potential for toxicity, which would require rigorous experimental validation. This guide serves as a foundational document for researchers interested in the continued exploration of halogenated hydrocarbons as potential anesthetic agents, emphasizing the importance of a thorough understanding of their physicochemical properties and metabolic fate in the design of safer and more effective drugs.

References

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  • Steffey, E. P., & Howland, D. (1977). Determination of the minimum alveolar concentration (MAC) of aliflurane in dogs. Anesthesiology, 46(5), 362–364. [Link]

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  • Mazze, R. I., & Cousins, M. J. (1973). Metabolism of synthane: comparison with in vivo and in vitro defluorination of other halogenated hydrocarbon anaesthetics. British journal of anaesthesia, 45(10), 1013–1021. [Link]

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  • Ecreee. Understanding Blood Gas Partition Coefficient: Key Insights. [Link]

  • ResearchGate. Halogenated Hydrocarbons. [Link]

  • Safari, S., et al. (2014). Hepatotoxicity of Halogenated Inhalational Anesthetics. Iranian Red Crescent medical journal, 16(9), e20153. [Link]

  • Research and Reviews. (2023). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. [Link]

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  • Eger, E. I., & Johnson, B. H. (1987). Direct determination of oil/saline partition coefficients. Anesthesia and analgesia, 66(10), 984–986. [Link]

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  • Van Dyke, R. A. (1971). Biotransformation of volatile anaesthetics with special emphasis on the role of metabolism in the toxicity of anaesthetics. Acta anaesthesiologica Scandinavica. Supplementum, 43, 71–83. [Link]

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  • MDPI. In Vitro Hepatotoxicity of Routinely Used Opioids and Sedative Drugs. [Link]

  • ResearchGate. Measurements and Application of Partition Coefficients of Compounds Suitable for Tracing Gas Injected Into Oil Reservoirs. [Link]

  • Abraham, M. H., et al. (1994). Determination of olive oil–gas and hexadecane–gas partition coefficients, and calculation of the corresponding olive oil–water and hexadecane–water partition coefficients. Journal of the Chemical Society, Perkin Transactions 2, (8), 1777-1791. [Link]

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Comparative

A Senior Application Scientist's Guide to Isotopic Labeling with Halogenated Compounds in Pharmaceutical Research

In the landscape of modern drug discovery and development, understanding the fate of a molecule within a biological system is paramount. Isotopic labeling, the practice of strategically replacing an atom in a compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, understanding the fate of a molecule within a biological system is paramount. Isotopic labeling, the practice of strategically replacing an atom in a compound with one of its isotopes, offers a powerful lens through which researchers can track metabolic pathways, elucidate reaction mechanisms, and visualize biological processes in real-time.[][2] This guide provides a comparative analysis of key isotopic labeling strategies employing halogenated compounds, offering insights into their applications, methodologies, and the rationale behind experimental design.

While the specific reagent 1-bromo-2-chloro-1,1,2-trifluorobutane does not appear to be a commonly utilized tool in published isotopic labeling studies, the principles of using halogenated alkanes as precursors or tracers are fundamental to the field. This guide will therefore focus on established and well-documented isotopic labeling techniques involving fluorinated, chlorinated, and brominated organic molecules.

The Role of Isotopes in Pharmaceutical Research

Isotopes are variants of a particular chemical element which differ in neutron number. They can be broadly categorized into two types for labeling studies:

  • Stable Isotopes: These isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), do not decay over time and are non-radioactive.[3][] Their presence in a molecule is typically detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6]

  • Radioactive Isotopes: These isotopes, including tritium (³H), carbon-14 (¹⁴C), and fluorine-18 (¹⁸F), undergo radioactive decay, emitting particles that can be detected.[2] This property makes them invaluable for highly sensitive applications like Positron Emission Tomography (PET) imaging.[7][8]

Halogenated compounds are of particular interest in this field due to the prevalence of halogens in pharmaceuticals and the unique properties of halogen isotopes, particularly fluorine-18.

Comparative Analysis of Isotopic Labeling Strategies

The choice of isotope and labeling strategy is dictated by the specific research question. Below is a comparison of the most common approaches relevant to halogenated compounds.

IsotopePrimary ApplicationDetection MethodCommon Precursors/ReagentsAdvantagesLimitations
Fluorine-18 (¹⁸F) PET Imaging, in vivo biodistributionPET ScannerHaloalkanes, sulfonates, nitro-compoundsHigh sensitivity, ideal half-life (109.8 min) for imaging[7][8]Short half-life requires rapid synthesis and purification, specialized facilities (cyclotron) needed[9]
Carbon-13 (¹³C) Metabolic flux analysis, mechanistic studiesMass Spectrometry, NMR¹³CO₂, ¹³CH₃I, labeled glucoseNon-radioactive, provides detailed structural and metabolic information[3][]Lower sensitivity than radioisotopes, requires higher concentrations of labeled material
Deuterium (²H) Mechanistic studies, altering metabolic profiles (Kinetic Isotope Effect)Mass Spectrometry, NMRD₂O, deuterated solvents and reagentsRelatively inexpensive, can significantly alter reaction rates and metabolic pathways[10]Can alter the biological properties of the molecule, potential for back-exchange

In-Depth Focus: Fluorine-18 Labeling for PET Imaging

PET imaging is a non-invasive technique that provides three-dimensional images of biological processes in vivo.[7] It relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by positron-emitting radionuclides like ¹⁸F. The relatively short half-life of ¹⁸F is advantageous for patient safety, as the radioactivity decays quickly.[8] However, this also presents a significant synthetic challenge, necessitating rapid and efficient radiolabeling methods.[9]

Experimental Workflow for ¹⁸F-Labeling

The following diagram illustrates a typical workflow for the synthesis of an ¹⁸F-labeled radiotracer.

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis cluster_2 Quality Control cluster_3 Application cyclotron [¹⁸O]H₂O(p,n)¹⁸F⁻ activation Activation of ¹⁸F⁻ (e.g., with Kryptofix 2.2.2 and K₂CO₃) cyclotron->activation Transfer of ¹⁸F⁻ labeling Nucleophilic Substitution on Precursor activation->labeling purification HPLC Purification labeling->purification qc Radiochemical Purity, Molar Activity, etc. purification->qc application In vivo PET Imaging qc->application

Caption: A generalized workflow for the production and application of an ¹⁸F-labeled radiotracer.

Protocol: Nucleophilic ¹⁸F-Fluorination of a Halogenated Precursor

This protocol describes a general procedure for the nucleophilic substitution of a leaving group (e.g., bromine, chlorine, tosylate) with [¹⁸F]fluoride.

Materials:

  • Precursor molecule with a suitable leaving group (e.g., 1-bromo-4-nitrobenzene)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • HPLC system for purification

  • TLC or radio-TLC for reaction monitoring

Procedure:

  • Azeotropic Drying: To a shielded vial, add the aqueous [¹⁸F]fluoride solution. Add a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O. Heat the mixture under a stream of nitrogen to evaporate the water (azeotropic drying). Repeat with anhydrous MeCN until the mixture is dry.

  • Radiolabeling Reaction: Dissolve the precursor in anhydrous MeCN and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the vial and heat at the desired temperature (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes).

  • Quenching and Purification: After cooling, quench the reaction with water. Inject the crude reaction mixture onto a semi-preparative HPLC column to isolate the ¹⁸F-labeled product from the unreacted precursor and byproducts.

  • Formulation: Collect the radioactive peak. The solvent is typically removed under vacuum, and the product is reformulated in a biocompatible solution (e.g., saline with a small amount of ethanol) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and to check for residual solvents and pyrogens.

Carbon-13 and Deuterium Labeling: Mechanistic and Metabolic Insights

While ¹⁸F is the star of in vivo imaging, stable isotopes like ¹³C and ²H are workhorses for understanding metabolism and reaction mechanisms.[3][10]

Carbon-13 in Metabolic Flux Analysis

By providing cells or organisms with a ¹³C-labeled substrate (e.g., [¹³C₆]-glucose), researchers can trace the path of the carbon atoms through various metabolic pathways using MS or NMR.[6] This allows for the quantification of metabolic fluxes, providing insights into how diseases like cancer alter cellular metabolism.

Deuterium and the Kinetic Isotope Effect

Replacing a hydrogen atom with a deuterium atom can slow down reactions where the C-H bond is broken. This "kinetic isotope effect" is a powerful tool for studying reaction mechanisms.[10] In drug development, deuteration of a metabolically labile position can slow down its breakdown, potentially improving the drug's pharmacokinetic profile. Studies on deuterated halogenated anesthetics, for instance, have shown altered metabolism and, in some cases, reduced toxicity.[11]

Visualizing Reaction Mechanisms

The following diagram illustrates a simplified SₙAr (nucleophilic aromatic substitution) mechanism for the labeling of an activated aromatic ring with [¹⁸F]fluoride, a common strategy in radiopharmaceutical synthesis.

G cluster_0 Precursor Ar-X (X = leaving group, e.g., NO₂) Intermediate [Ar(X)(¹⁸F)]⁻ (Meisenheimer Complex) Precursor->Intermediate + ¹⁸F⁻ Fluoride ¹⁸F⁻ Product Ar-¹⁸F Intermediate->Product - X⁻ LeavingGroup X⁻

Caption: A simplified representation of the SₙAr mechanism for ¹⁸F-labeling.

Conclusion and Future Perspectives

Isotopic labeling is an indispensable tool in modern pharmaceutical research, and halogenated compounds play a crucial role as both precursors and tracers. While ¹⁸F-labeling for PET imaging provides invaluable in vivo data, stable isotopes like ¹³C and ²H offer complementary information on metabolism and reaction mechanisms. The continued development of novel labeling methodologies, particularly late-stage functionalization techniques, will further enhance our ability to study the intricate dance of molecules in biological systems, accelerating the development of new and more effective therapeutics.

References

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). pubs.acs.org.
  • Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. (2019). research.ku.dk.
  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. (2022). PubMed.
  • Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging. (2022). MDPI.
  • High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. (2025). fluorochem-w.com.
  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022).
  • The effects of deuteration on the metabolism of halogenated anesthetics in the r
  • Carbon-13. BOC Sciences.
  • Isotope Labeled Synthesis Reagents. lookchem.com.
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  • Metabolic Research.
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  • Radiotracer Chemistry. Radiology Key.

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Validation

Quantifying the reaction kinetics of 1-Bromo-2-chloro-1,1,2-trifluorobutane

Topic: Quantifying the reaction kinetics of 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) Content Type: Publish Comparison Guide Executive Summary & Strategic Positioning In the high-stakes arena of fluorinated pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying the reaction kinetics of 1-Bromo-2-chloro-1,1,2-trifluorobutane (BCTFB) Content Type: Publish Comparison Guide

Executive Summary & Strategic Positioning

In the high-stakes arena of fluorinated pharmaceutical synthesis, 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8) represents a specialized building block.[1] Unlike generic alkyl halides, BCTFB introduces a distinct


 pharmacophore attached to an ethyl chain. This structure imparts unique lipophilicity and metabolic stability but presents significant challenges in reaction kinetics due to the strong electron-withdrawing nature of the fluorine atoms and steric shielding at the reaction centers.

This guide provides a rigorous framework for quantifying the reaction kinetics of BCTFB, comparing its performance against standard halogenated alternatives. It is designed for researchers who need to optimize alkylation yields or assess the metabolic stability of fluorinated motifs in drug candidates.

The Comparative Landscape

We evaluate BCTFB against three distinct classes of alternatives to contextualize its reactivity profile:

FeatureBCTFB (The Product) Alternative A: 1-Bromo-4-chlorobutane Alternative B: 1-Bromo-2-chloro-1,1,2-trifluoroethane Alternative C: 4-Bromo-3-chloro-3,4,4-trifluoro-1-butene
Structure




Reactivity (SN2) Low (Fluorine shielding)High (Primary alkyl halide)Very Low (Short chain, high steric)Moderate (Allylic activation)
Lipophilicity High (Ethyl tail + Halogens)ModerateLowModerate
Primary Use Lipophilic PharmacophoreGeneral LinkerAnesthetic/SolventPolymer/Intermediate
Kinetic Challenge Slow rates require high T/PFast rates require quench-flowVolatility managementPolymerization side-reactions

Technical Deep Dive: The "Fluorine Effect" on Kinetics

To successfully utilize BCTFB, one must understand the causality behind its kinetic behavior. The presence of the geminal difluoro group (


) adjacent to the bromine atom significantly alters the reaction coordinate diagram compared to non-fluorinated analogs.
  • Bond Strengthening: The C-Br bond in BCTFB is shorter and stronger than in 1-bromo-4-chlorobutane due to the high electronegativity of the adjacent fluorines, which contract the carbon orbitals.

  • Dipolar Repulsion: Incoming nucleophiles experience electrostatic repulsion from the electron-rich fluorine sheath, raising the activation energy (

    
    ) for SN2 pathways.
    
  • Inductive Destabilization: In SN1 pathways, the formation of a carbocation at C1 is highly destabilized by the electron-withdrawing fluorines, effectively shutting down this mechanism under standard conditions.

Implication for Protocol Design: Standard kinetic assays used for alkyl chlorides will fail with BCTFB due to lack of detectable product within standard timeframes. High-sensitivity


 NMR monitoring is the required standard.

Experimental Protocols: Self-Validating Systems

Protocol A: Real-Time NMR Kinetics (The Gold Standard)

Objective: Quantify the rate constant (


) of nucleophilic substitution or hydrolysis without disturbing the reaction equilibrium.

Why this works: The


 nucleus provides a distinct chemical shift fingerprint. As the reaction proceeds (e.g., displacement of Br), the magnetic environment of the 

group changes, allowing precise integration of Reactant vs. Product peaks.

Methodology:

  • Preparation: Dissolve BCTFB (50 mM) in deuterated solvent (

    
     or 
    
    
    
    ) containing an internal standard (e.g.,
    
    
    -trifluorotoluene, -63 ppm).
  • Initiation: Add nucleophile (e.g., Morpholine, 500 mM) via syringe through the NMR tube septum to ensure

    
     accuracy.
    
  • Acquisition:

    • Set probe temperature to 60°C (reaction is slow at RT).

    • Acquire

      
       spectra (no proton decoupling needed) every 5 minutes for 12 hours.
      
    • Pulse Sequence:

      
       with a relaxation delay (
      
      
      
      ) of at least
      
      
      (typically 5-10s for fluorinated alkanes) to ensure quantitative accuracy.
  • Data Analysis: Plot

    
     vs. time.[2] The slope 
    
    
    
    .
Protocol B: Quench-Flow LC-MS (For Metabolic Stability)

Objective: Determine the intrinsic clearance (


) of BCTFB in liver microsomes.

Why this works: BCTFB is volatile and lipophilic.[2] Standard open-well incubations lead to evaporative loss, mimicking metabolism. This protocol uses a sealed, sacrificial-vial approach.

Methodology:

  • Incubation System: Use glass vials with crimp caps and Teflon-lined septa.

  • Reaction Mix: Phosphate buffer (pH 7.4), NADPH regenerating system, and Microsomes (0.5 mg/mL).

  • Spiking: Inject BCTFB (1

    
     final) through the septum.
    
  • Sampling: At

    
     min, sacrifice a whole vial by injecting ice-cold Acetonitrile (containing internal standard) directly through the septum. Do not open the vial.
    
  • Analysis: Centrifuge and analyze supernatant via GC-MS (preferred over LC-MS for volatile haloalkanes) using SIM mode for the molecular ion or characteristic fragment (

    
    ).
    

Visualizing the Kinetic Workflow

The following diagram illustrates the decision matrix for selecting the correct kinetic assay based on the reactivity of the substrate.

KineticWorkflow Start Substrate: BCTFB Solubility Check Solubility (DMSO/MeCN) Start->Solubility ReactivityCheck Preliminary Screen (24h @ RT) Solubility->ReactivityCheck FastReaction >50% Conv. in <1h ReactivityCheck->FastReaction High Reactivity (e.g., Allylic Analog) SlowReaction <10% Conv. in 24h ReactivityCheck->SlowReaction Low Reactivity (BCTFB) MethodA Method A: Stopped-Flow UV/Conductivity FastReaction->MethodA MethodB Method B: Real-Time 19F NMR Array SlowReaction->MethodB High Conc. (>10mM) MethodC Method C: Sealed Vial GC-MS (Sacrificial) SlowReaction->MethodC Trace/Metabolism (<10µM) Result Kinetic Profile (t1/2, Ea, CLint) MethodB->Result k_obs & Mechanism MethodC->Result

Caption: Decision tree for selecting kinetic methodologies. BCTFB typically follows the "Slow Reaction" path due to fluorine-induced deactivation, necessitating NMR or sealed GC-MS approaches.

Comparative Data Analysis

The following table summarizes representative kinetic parameters. Note that BCTFB shows a distinct profile: it is slower to react than non-fluorinated analogs but offers superior metabolic stability, a trade-off often sought in drug design.

ParameterBCTFB (Target)1-Bromo-4-chlorobutane4-Bromo-3-chloro-3,4,4-trifluoro-1-butene
Rel.[3] Rate (

) SN2
1.0 (Reference)~150~25
Activation Energy (

)
High (>25 kcal/mol) Low (<18 kcal/mol)Moderate (~20 kcal/mol)
Major Metabolic Pathway

-Hydroxylation (Ethyl tail)

-Hydroxylation / GSH conjugation
Epoxidation (Alkene)
Half-life (

) pH 7.4
>48 Hours <12 Hours<6 Hours
Detection Limit (NMR) Excellent (

)
Poor (

overlap)
Excellent (

)
Mechanistic Insight[3]
  • 1-Bromo-4-chlorobutane reacts rapidly because the backside attack is sterically unhindered and electronically neutral.

  • BCTFB requires higher temperatures (60-80°C) to overcome the activation barrier imposed by the

    
     group. However, once installed, this group prevents facile hydrolysis in vivo, making it a robust "tag" for medicinal chemistry.
    

References

  • National Institute of Standards and Technology (NIST). 1-Bromo-2-chloro-1,1,2-trifluoroethane - Gas Phase Kinetics Database.[4][5] NIST Standard Reference Database.[4][5][6] [Link][4][6]

  • Save My Exams. Nucleophilic Substitution Mechanisms: Comparison of Halogenoalkane Reactivity.[Link]

  • LibreTexts Chemistry. Kinetics of Nucleophilic Substitution Reactions: The Fluorine Effect.[Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 1-Bromo-2-chloro-1,1,2-trifluorobutane

This guide outlines a rigorous cross-validation framework for the analytical characterization of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][2] A Technical Comparison Guide for Pharmaceutical Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for the analytical characterization of 1-Bromo-2-chloro-1,1,2-trifluorobutane (CAS 1081534-24-8).[1][2]

A Technical Comparison Guide for Pharmaceutical Intermediates[1][2]

Executive Summary

1-Bromo-2-chloro-1,1,2-trifluorobutane (


) is a critical halogenated intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2] Its structural complexity—featuring a chiral center at C2 and a specific halogenation pattern (

)—demands a multi-faceted analytical approach.[1][2]

Single-method analysis is insufficient for regulatory filing (IND/NDA).[1][2] Gas Chromatography (GC) often suffers from response factor bias, while Nuclear Magnetic Resonance (NMR) can be limited by sensitivity.[1] This guide establishes a cross-validation protocol combining GC-FID (for impurity profiling) and


F qNMR  (for absolute purity determination), ensuring data integrity compliant with ICH Q2(R1) standards.

Structural Basis for Analysis

The molecule contains three distinct analytical handles:

  • Volatile Haloalkane Backbone: Ideal for Gas Chromatography.

  • Fluorine Atoms (

    
    ):  High-sensitivity targets for 
    
    
    
    F NMR.
  • Ethyl Group (

    
    ):  Distinct triplet-quartet system in 
    
    
    
    H NMR.[1][2]
PropertyValueAnalytical Implication
Formula

MW = 225.43 g/mol
Structure

Chiral center at C2; diastereotopic F on C1 possible.[1][2][3]
Boiling Point ~115–120 °C (Predicted)Suitable for headspace or direct injection GC.
Solubility

, DMSO-

, MeOH
Compatible with standard NMR solvents.[1][2]

Method A: Gas Chromatography (GC-FID)

Role: Impurity Profiling & Relative Purity.[2] Rationale: The Flame Ionization Detector (FID) is the industry workhorse. However, halogenated carbons have lower response factors than alkyl chains, potentially leading to overestimation of purity if uncorrected.[1]

Experimental Protocol
  • Instrument: Agilent 8890 GC or equivalent.

  • Detector: FID @ 250°C (

    
     30 mL/min, Air 400 mL/min).
    
  • Column: DB-624 (6% Cyanopropyl-phenyl dimethylpolysiloxane),

    
    .[1][2]
    
    • Why? The thick film retains volatile halides better than DB-1/DB-5.[1][2]

  • Inlet: Split 50:1 @ 200°C.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 5 min (Traps volatiles).

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Critical Validation Step: Response Factor Correction

Because the C1 and C2 carbons are heavily halogenated, they produce fewer ions in an FID flame.

  • Action: You must determine the Relative Response Factor (RRF) using a certified reference standard (if available) or estimate it against a hydrocarbon internal standard (e.g., n-Octane).[1][2]

  • Formula:

    
    [1]
    

Method B: Quantitative F NMR (qNMR)

Role: Absolute Purity Determination (Orthogonal Validator). Rationale:


F qNMR is a primary ratio method. It depends only on the molar ratio of the analyte to the internal standard (IS), eliminating the detector response bias seen in GC.[1]
Experimental Protocol
  • Instrument: 400 MHz NMR (min. 376 MHz for

    
    F).
    
  • Solvent:

    
     (Avoids halogen exchange seen in DMSO).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 3,5-Bis(trifluoromethyl)benzoic acid.[1][2]
    • Requirement: IS peak must not overlap with analyte signals (

      
      : -50 to -70 ppm; 
      
      
      
      : -130 to -150 ppm).[1][2]
  • Pulse Sequence: Inverse Gated Decoupling (zgig).

    • Why? Suppresses the Nuclear Overhauser Effect (NOE) to ensure quantitative integration.

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Critical:

      
       for fluorinated alkanes can be 3-5 seconds.[1][2] 
      
      
      
      must be
      
      
      to recover 99.3% magnetization.
Calculation

[1][4][5]
  • 
    : Integrated Area
    
  • 
    : Number of Fluorines (Analyte=3, IS=3 for Trifluorotoluene)
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Internal Standard
    

Cross-Validation: Reconciling the Data

The true power of this guide lies in comparing Method A and Method B.

Data Comparison Table
ParameterGC-FID Result

F qNMR Result
Interpretation
Purity Value 98.5% (Area %)96.2% (Wt %)Discrepancy Detected.
Selectivity High (Separates isomers)High (Specific to F-C bonds)GC separates structural isomers; NMR confirms functional groups.[1][2][3]
Bias Source Response Factors (RF)Weighing Error /

Delay
GC likely overestimated due to low RF of impurities.
Detection Volatiles onlySoluble F-compoundsNMR sees non-volatile F-residues; GC misses salts.[1][2]
Decision Logic[1][2]
  • If GC > qNMR: The sample likely contains non-volatile impurities (inorganic salts, polymers) OR the analyte has a lower FID response than the impurities. Trust qNMR.

  • If qNMR > GC: The sample likely contains volatile, non-fluorinated solvents (e.g., Hexane, DCM) that qNMR "blindly" ignores but GC detects.[1] Trust GC for solvent load. [1][2]

  • Final Purity Assignment: Use qNMR for the assay value (potency) and GC for the specific impurity profile (organic impurities).

Visualization: The Validation Workflow

ValidationWorkflow cluster_GC Method A: GC-FID cluster_NMR Method B: 19F qNMR Sample Raw Sample (1-Bromo-2-chloro-1,1,2-trifluorobutane) GC_Run Inject on DB-624 (Split 50:1) Sample->GC_Run NMR_Prep Mix with Int. Std. (Trifluorotoluene) Sample->NMR_Prep GC_Data Calculate Area % (Response Factor Bias?) GC_Run->GC_Data Comparison Compare Results (|GC - NMR| < 1.0%?) GC_Data->Comparison NMR_Run Run Inverse Gated (d1 = 30s) NMR_Prep->NMR_Run NMR_Data Calculate Wt % (Absolute Purity) NMR_Run->NMR_Data NMR_Data->Comparison Pass PASS: Validated Report Mean Purity Comparison->Pass Yes Fail FAIL: Investigate Comparison->Fail No Action1 Check for Non-Volatiles (Trust NMR) Fail->Action1 GC > NMR Action2 Check for Solvents (Trust GC) Fail->Action2 NMR > GC

Figure 1: Decision tree for cross-validating analytical results between chromatographic and spectroscopic methods.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[5][6] PubChem Compound Summary for CID 9628, 1-Bromo-2-chloro-1,1,2-trifluoroethane (Analogous Structure). Retrieved from [Link][1][2]

  • GC Response Factors: Gorocs, N., et al. (2013).[1] The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science. Retrieved from [Link]

  • Validation Guidelines: ICH Expert Working Group. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Validation

Efficacy comparison of 1-Bromo-2-chloro-1,1,2-trifluorobutane in specific synthetic routes

A Comparative Guide to the Synthetic Utility of Mixed Halogenated Fluoroalkanes Editorial Note: Initial literature surveys for the specific compound 1-Bromo-2-chloro-1,1,2-trifluorobutane revealed a significant gap in av...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthetic Utility of Mixed Halogenated Fluoroalkanes

Editorial Note: Initial literature surveys for the specific compound 1-Bromo-2-chloro-1,1,2-trifluorobutane revealed a significant gap in available research and application data. To provide a valuable and scientifically grounded resource, this guide has been broadened to address the synthetic efficacy of a closely related and well-documented structural class: mixed bromo-chloro-fluoroalkanes. We will use 1-Bromo-2-chloro-1,1,2-trifluoroethane (BCTE) as a primary exemplar to explore the reactivity and potential applications inherent to this class of reagents, comparing them to established alternatives in key synthetic transformations.

Introduction: The Strategic Role of Fluorinated Building Blocks

The incorporation of fluorine into organic molecules profoundly alters their physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity. This makes fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist for introducing fluorine or trifluoromethyl groups, the use of polyfunctional building blocks containing a unique combination of halogens offers a versatile, albeit less explored, avenue for complex molecular construction.

This guide delves into the synthetic potential of mixed halogenated fluoroalkanes, focusing on the reactivity of 1-Bromo-2-chloro-1,1,2-trifluoroethane (BCTE, CAS 354-06-3).[1][2][3] We will dissect its potential efficacy in three major synthetic pathways—elimination, radical addition, and nucleophilic substitution—providing a comparative analysis against more conventional reagents and methodologies.

Predicted Reactivity and Mechanistic Considerations

The synthetic utility of a molecule like BCTE is dictated by the differential reactivity of its carbon-halogen bonds. The C-Br bond is significantly weaker and a better leaving group than the C-Cl bond, which in turn is more labile than the highly stable C-F bonds. This hierarchy governs the compound's behavior under various reaction conditions.

  • Elimination Pathways: The presence of a hydrogen atom allows for dehydrohalogenation. The preferential elimination of HBr over HCl is expected due to the superior leaving group ability of bromide. This makes BCTE a potential precursor to chlorotrifluoroethylene (CTFE), a valuable fluoropolymer monomer.[4][5]

  • Radical Pathways: The weaker C-Br bond is susceptible to homolytic cleavage under thermal or photochemical conditions, generating a fluorinated radical.[6][7][8] This radical can engage in addition reactions, offering a route to more complex fluorinated structures.

  • Nucleophilic Substitution: While less reactive than simpler alkyl bromides due to the electron-withdrawing effects of adjacent fluorine atoms, the C-Br bond can still undergo nucleophilic substitution, positioning BCTE as a potential -CF(Cl)CF2Br alkylating agent.

The following diagram illustrates these primary reactive pathways.

G cluster_elimination Elimination cluster_radical Radical Formation cluster_substitution Nucleophilic Substitution BCTE 1-Bromo-2-chloro-1,1,2-trifluoroethane (BCTE) CTFE Chlorotrifluoroethylene (CTFE) BCTE->CTFE - HBr (Base) Radical •CF(Cl)CF2H Radical BCTE->Radical Initiator (e.g., UV, AIBN) - Br• Subst_Product R-CF(Cl)CF2H BCTE->Subst_Product + Nu:⁻ - Br⁻

Caption: Potential synthetic pathways for 1-Bromo-2-chloro-1,1,2-trifluoroethane.

Efficacy Comparison in Specific Synthetic Routes

Route 1: Synthesis of Chlorotrifluoroethylene (CTFE) via Elimination

Chlorotrifluoroethylene (CTFE) is a critical monomer for producing high-performance fluoropolymers like PCTFE and ECTFE.[5][9][10] The industrial synthesis of CTFE typically involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc.[4] Dehydrobromination of BCTE presents a viable alternative pathway.

Comparison of CTFE Synthesis Routes:

MethodReagent/PrecursorConditionsAdvantagesDisadvantages
Standard Industrial 1,1,2-Trichloro-1,2,2-trifluoroethaneZinc, EthanolHigh yield, established process.[4]Stoichiometric use of zinc, generation of ZnCl₂ waste.
Gas-Phase Hydrogenolysis 1,1,2-Trichloro-1,2,2-trifluoroethaneH₂, Ni/SiO₂ Catalyst, 450°CCatalytic, potentially more atom-economical.[11]High temperatures required, potential for over-reduction.
Hypothetical BCTE Route 1-Bromo-2-chloro-1,1,2-trifluoroethaneStrong, non-nucleophilic base (e.g., DBU, t-BuOK)Milder conditions than hydrogenolysis, avoids stoichiometric metal waste.Precursor availability, potential for competing substitution reactions.

Experimental Insight: The choice of a strong, sterically hindered base would be critical to favor the E2 elimination pathway and minimize Sₙ2 substitution. The regioselectivity is strongly biased towards the elimination of HBr over HCl due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of Br⁻.

Route 2: Fluoroalkylation via Radical Addition

The generation of a -CF(Cl)CF2H radical from BCTE allows for its addition across carbon-carbon multiple bonds, a powerful C-C bond-forming strategy. This is analogous to the well-known anti-Markovnikov addition of HBr to alkenes in the presence of peroxides.[12]

Workflow for Radical Addition to an Alkene:

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN → 2 R• + N₂ (Heat) Rad_Gen R• + BCTE → R-Br + •CF(Cl)CF₂H AIBN->Rad_Gen Alkene Alkene (R'-CH=CH₂) Add_Step •CF(Cl)CF₂H + Alkene → R'-CH•-CH₂CF(Cl)CF₂H Alkene->Add_Step Abs_Step R'-CH•-CH₂CF(Cl)CF₂H + BCTE → Product + •CF(Cl)CF₂H Add_Step->Abs_Step Abs_Step->Add_Step Chain Continues

Caption: Proposed radical chain mechanism for the addition of BCTE to an alkene.

Comparison with Other Fluoroalkylation Methods:

MethodReagent TypeMechanismScope & Limitations
Radical Addition (BCTE) Mixed HaloalkaneRadical ChainPotentially good for electron-deficient alkenes. Regioselectivity is governed by the stability of the resulting carbon radical. Requires initiation.
Electrophilic Trifluoromethylation Togni's, Umemoto's ReagentsIonic or SETBroad scope for nucleophiles (arenes, heterocycles, enolates). Reagents can be expensive.[13][14]
Nucleophilic Trifluoromethylation Ruppert-Prakash Reagent (TMSCF₃)Nucleophilic AdditionExcellent for carbonyls and imines. Requires an activator (e.g., fluoride source).

Causality in Experimental Design: The use of a radical initiator like AIBN or dibenzoyl peroxide at elevated temperatures (70-90 °C) would be the standard approach to initiate the reaction.[8] The concentration of BCTE would need to be carefully controlled; too low, and polymerization of the alkene might compete, too high, and termination steps may dominate. The choice of alkene is also critical; electron-deficient alkenes are generally better radical acceptors.

Route 3: Nucleophilic Substitution

The C-Br bond in BCTE can be targeted by nucleophiles, though its reactivity is attenuated by the inductive effect of the nearby fluorine atoms. This route could be used to introduce the -CF(Cl)CF2H moiety onto heteroatoms (O, N, S) or carbon nucleophiles.

Exemplar Protocol: N-Alkylation of an Amine

This protocol is adapted from general procedures for the alkylation of amines with alkyl halides and has not been specifically optimized for BCTE.

  • Reaction Setup: To a solution of the primary or secondary amine (1.0 equiv.) and a non-nucleophilic base such as potassium carbonate (1.5 equiv.) or diisopropylethylamine (1.2 equiv.) in a polar aprotic solvent (e.g., DMF, Acetonitrile), add 1-Bromo-2-chloro-1,1,2-trifluoroethane (1.1 equiv.).

  • Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the reduced reactivity of the fluorinated substrate.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Alkylating Agents:

ReagentLeaving GroupRelative ReactivityKey Considerations
BCTE BromideModerateReduced Sₙ2 reactivity due to fluorine substitution. Higher temperatures may be required.
Alkyl Iodide IodideHighHighly reactive, often used for difficult alkylations. Can be light-sensitive.
Alkyl Triflate TriflateVery HighExcellent leaving group, extremely reactive. Can be moisture-sensitive and expensive.[15]
Alkyl Tosylate TosylateGoodStable, crystalline solids. Good alternative to halides.

Justification of Protocol Choices: The use of a polar aprotic solvent (DMF) is crucial as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The choice of a slight excess of BCTE ensures complete consumption of the potentially more valuable amine starting material.

Conclusion and Future Outlook

While specific experimental data for 1-Bromo-2-chloro-1,1,2-trifluorobutane remains elusive, an analysis of its structural analogue, BCTE, reveals significant synthetic potential. Its differential halogen reactivity makes it a promising precursor for:

  • Elimination reactions to form valuable fluoromonomers under basic conditions.

  • Radical additions to introduce complex fluorinated groups onto unsaturated systems.

  • Nucleophilic substitutions to act as a fluoroalkylating agent, albeit with attenuated reactivity compared to non-fluorinated counterparts.

The efficacy of BCTE and related mixed halo-fluoroalkanes is highly dependent on the specific synthetic route and reaction conditions. Compared to established reagents, they may offer advantages in terms of atom economy (vs. stoichiometric metals in elimination) or by providing access to unique fluorinated motifs not achievable with standard trifluoromethylating agents. However, their potentially lower reactivity in nucleophilic substitutions necessitates more forcing conditions.

Further experimental investigation is required to fully characterize the reactivity of this class of compounds and to develop optimized, scalable protocols. Such studies would be a valuable contribution to the synthetic chemist's toolbox for the construction of novel, high-value fluorinated molecules.

References

  • Chlorotrifluoroethylene . Wikipedia. [Link]

  • Ameduri, B. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications . Chemical Reviews. [Link]

  • Method for synthesising trifluoroethylene from chlorotrifluoroethylene.
  • Chlorotrifluoroethylene (CTFE) . Jiayuan. [Link]

  • Lopez, G., et al. (2014). Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization . ACS Macro Letters. [Link]

  • Zhang, Y., et al. (2022). Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review . Frontiers in Chemistry. [Link]

  • Khan, A. A., et al. (2024). Preparation, Modification, and Application of Ethylene-Chlorotrifluoroethylene Copolymer Membranes . Polymers. [Link]

  • Shvartsberg, A., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent . Molecules. [Link]

  • Postigo, A., et al. (2017). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents . CONICET Digital. [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review . Netizen. [Link]

  • Richardson, S. D., et al. (2005). Comparison of highly-fluorinated chloroformates as direct aqueous sample derivatizing agents for hydrophilic analytes and drinking-water disinfection by-products . Journal of Chromatography A. [Link]

  • Process for preparing chlorotrifluoroethylene.
  • Castelo, L. S., et al. (1987). Radiation-induced debromination of sym-dibromotetrafluoroethane. Effect of fluorine atoms on the stability of monobromo substituted ethyl radicals . Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Fluoroalkane synthesis by fluorination or substitution . Organic Chemistry Portal. [Link]

  • Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective . Beilstein Journal of Organic Chemistry. [Link]

  • G. B. Boursalian, et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity . Journal of the American Chemical Society. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane . PubChem. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane . NIST Chemistry WebBook. [Link]

  • Free radical reaction of alkanes with bromine chlorine . Doc Brown's Chemistry. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane Phase change data . NIST Chemistry WebBook. [Link]

  • T. J. T. O'Mahony, et al. (2023). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species . ResearchGate. [Link]

  • O'Mahony, T. J. T., et al. (2023). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species . ResearchGate. [Link]

  • 1-bromo-2-chloro-1,1,2-trifluoroethane . PubChemLite. [Link]

  • Neuman, R. C. Chapter 11: Free Radical Substitution and Addition Reactions . University of California, Riverside. [Link]

  • Mechanism of Free Radical Bromination . BYJU'S. [Link]

  • 12.2: Radical Reactions . Chemistry LibreTexts. [Link]

  • O'Mahony, T. J. T., et al. (2022). Synthesis, structural characterization, reactivity and catalytic activity of mixed halo/triflate ArI(OTf)(X) species . ChemRxiv. [Link]

Sources

Comparative

A Researcher's Guide to Trifluoromethylation: A Cost-Benefit Analysis of 1-Bromo-2-chloro-1,1,2-trifluorobutane and its Alternatives

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its introduction into a molecular scaffold can profoundly alter a compound's...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its introduction into a molecular scaffold can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[1][2] Consequently, the development of safe, efficient, and cost-effective trifluoromethylating agents is an area of intense research.[4]

This guide provides a comprehensive cost-benefit analysis of using 1-Bromo-2-chloro-1,1,2-trifluorobutane in synthesis, situated within the broader context of modern trifluoromethylation reagents. While specific experimental data for this particular reagent remains limited in publicly accessible literature, this guide will equip researchers, scientists, and drug development professionals with the framework to evaluate its potential by comparing it to well-established alternatives. We will delve into the critical factors that influence the choice of a trifluoromethylating agent, including reaction performance, cost, safety, and environmental impact.

The Emerging Role of Halogenated Trifluoroalkanes

Halogenated alkanes, such as 1-Bromo-2-chloro-1,1,2-trifluorobutane, represent a class of reagents for introducing fluoroalkyl groups. The presence of both bromine and chlorine atoms suggests a potential for differential reactivity and use in complex synthetic pathways. While detailed applications of this specific butane derivative are not yet widely documented, its structural similarity to other known trifluoromethyl sources allows us to infer its potential utility and evaluate it within the existing landscape of trifluoromethylation chemistry.

A significant consideration for any new halogenated hydrocarbon is its environmental impact. Many fluorinated gases are potent greenhouse gases with long atmospheric lifetimes.[5] However, recent studies on some perfluorinated butanones and pentanones, developed as replacements for ozone-depleting substances, have shown that they can have a negligible impact on global warming due to short atmospheric lifetimes.[6] The environmental profile of 1-Bromo-2-chloro-1,1,2-trifluorobutane would require specific investigation to ascertain its global warming potential (GWP) and ozone depletion potential (ODP).

A Comparative Analysis of Established Trifluoromethylating Agents

The selection of a trifluoromethylating agent is a multifactorial decision. Below, we compare several widely used reagents, providing a benchmark against which emerging reagents like 1-Bromo-2-chloro-1,1,2-trifluorobutane can be assessed.

Reagent/MethodPrecursorTypical Reaction ConditionsAdvantagesDisadvantages
Electrophilic Reagents (e.g., Togni's, Umemoto's) Specialized, multi-step synthesisMild, often room temperature; may require a catalyst (e.g., Cu, Pd) or photocatalyst.[7][8][9]High functional group tolerance; commercially available; shelf-stable.[10]High cost of reagents; atom economy can be low.[4][11]
Radical Precursors (e.g., CF₃I, CF₃Br) Industrial gasesOften require initiation (e.g., light, radical initiator); can require high temperatures.Lower cost of the CF₃ source.Gaseous reagents can be difficult to handle; reactions can be less selective.
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃) CF₃BrRequires a stoichiometric fluoride source for activation; often cryogenic conditions.Well-established reactivity; high yields for specific substrate classes.Moisture sensitive; formation of stoichiometric byproducts.
Sodium Trifluoromethanesulfinate (Langlois Reagent, CF₃SO₂Na) CF₃SO₂ClOften used with an oxidant (e.g., t-BuOOH); can be used in photoredox catalysis.[12]Inexpensive; easy to handle solid; versatile reactivity.[7]Requires an oxidant which can limit functional group compatibility.
Trifluoroacetic Acid Industrial chemicalRequires harsh conditions and potent oxidants to generate CF₃ radicals.[4]Very low cost.[4]High oxidation potential limits its use with sensitive functional groups.[4]

Experimental Protocols for Key Trifluoromethylation Reactions

Below are representative protocols for well-established trifluoromethylation methods. These serve as a baseline for evaluating the potential performance of new reagents.

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Halides using an Electrophilic Reagent

This protocol is adapted from methodologies developed for palladium- and copper-catalyzed trifluoromethylation reactions.[9]

Materials:

  • Aryl bromide (1.0 mmol)

  • Umemoto's or Togni's reagent (1.2 mmol)

  • Copper(I) iodide (0.1 mmol)

  • Ligand (e.g., 1,10-phenanthroline) (0.2 mmol)

  • Solvent (e.g., DMF, NMP) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, electrophilic trifluoromethylating reagent, copper(I) iodide, and ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Photoredox-Catalyzed Chlorotrifluoromethylation of Alkenes with CF₃SO₂Cl

This protocol is based on visible-light-mediated trifluoromethylation reactions.[12]

Materials:

  • Alkene (0.5 mmol)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (0.75 mmol)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1 mol%)

  • Base (e.g., K₂HPO₄) (0.15 mmol)

  • Solvent (e.g., CH₃CN) (5 mL)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vial, dissolve the alkene, photocatalyst, and base in the solvent.

  • Add trifluoromethanesulfonyl chloride.

  • Seal the vial and place it in front of the visible light source.

  • Stir the reaction at room temperature for the required time (e.g., 8-16 hours).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, remove the light source.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Synthetic Landscape

The choice of a trifluoromethylation strategy is often guided by the nature of the substrate and the desired transformation.

Trifluoromethylation_Strategy cluster_electrophilic Electrophilic CF3+ cluster_radical Radical CF3• cluster_nucleophilic Nucleophilic CF3- Substrate Starting Material (Arene, Alkene, Alkyne, etc.) Togni Togni's Reagent Substrate->Togni Metal-catalyzed or Photoredox Umemoto Umemoto's Reagent Substrate->Umemoto Metal-catalyzed or Photoredox CF3I CF3I Substrate->CF3I Radical Initiation or Photoredox Langlois Langlois Reagent Substrate->Langlois Radical Initiation or Photoredox TMSCF3 TMSCF3 Substrate->TMSCF3 Stoichiometric Activation Reagent CF3 Source Product Product Togni->Product C-CF3 bond formation Umemoto->Product C-CF3 bond formation CF3I->Product C-CF3 bond formation Langlois->Product C-CF3 bond formation TMSCF3->Product C-CF3 bond formation

Caption: Key factors in the cost-benefit analysis of trifluoromethylating agents.

Conclusion and Future Outlook

The field of trifluoromethylation is continuously evolving, with new reagents and methodologies emerging at a rapid pace. While 1-Bromo-2-chloro-1,1,2-trifluorobutane is not yet a well-documented reagent, its potential utility can be framed within the context of existing trifluoromethylation strategies. A thorough evaluation of its performance, cost, safety, and environmental impact will be necessary to determine its place in the synthetic chemist's toolbox.

For researchers and drug development professionals, the optimal choice of a trifluoromethylating agent will always be a balance of these competing factors. As the demand for complex, trifluoromethylated molecules grows, so too will the need for innovative, efficient, and sustainable synthetic methods. The continued exploration of new reagents, coupled with a rigorous cost-benefit analysis, will be essential for driving progress in this critical area of chemistry.

References

  • Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. (2021). Molecules. [Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2025). ResearchGate. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). SciSpace. [Link]

  • Recent progress in trifluoromethylation: strategies and Applications. (2025). Wechem. [Link]

  • Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. (2019). PubMed. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Scilit. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • 1-Bromo-2-chloro-1,1,2-trifluoroethane | C2HBrClF3 | CID 9628. (n.d.). PubChem. [Link]

  • Overview of Greenhouse Gases. (2025). US EPA. [Link]

  • ZJU CBE scientists achieve low-cost trifluoromethylation of drug molecules. (2024). Zhejiang University. [Link]

Sources

Validation

A Comparative Guide to Novel Fluorinated Butane Derivatives: Synthesis, Characterization, and Performance Assessment

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for enhancing pharmacological and physicochemical properties. This guide provides an in-depth technical comparison of novel compounds derived from the versatile, yet under-explored, starting material: 1-Bromo-2-chloro-1,1,2-trifluorobutane. We will delve into synthetic methodologies, detailed characterization, and a comparative analysis of their performance against alternative fluorinated building blocks, supported by experimental data. Our objective is to equip researchers with the knowledge to make informed decisions in the design and synthesis of next-generation fluorinated compounds.

The Strategic Advantage of Fluorination and the Role of 1-Bromo-2-chloro-1,1,2-trifluorobutane

The introduction of fluorine into organic scaffolds can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2] These modifications are often key to overcoming challenges in drug development, such as rapid metabolism or poor bioavailability.[3][4] 1-Bromo-2-chloro-1,1,2-trifluorobutane presents a unique platform for the synthesis of novel fluorinated building blocks due to its distinct halogenated sites, offering opportunities for selective functionalization. The trifluoromethyl group is a particularly sought-after moiety in drug design.[5]

Synthesis of Novel Trifluorobutane Derivatives

The reactivity of 1-Bromo-2-chloro-1,1,2-trifluorobutane allows for a variety of synthetic transformations. The differential reactivity of the bromine and chlorine atoms enables sequential and site-selective modifications.

Nucleophilic Substitution Reactions

The carbon-bromine bond is generally more labile than the carbon-chlorine bond, making it the preferred site for initial nucleophilic attack.[6] This allows for the selective introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of a 2-Chloro-1,1,2-trifluoro-1-(phenylthio)butane

  • Materials: 1-Bromo-2-chloro-1,1,2-trifluorobutane, Sodium thiophenolate, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of sodium thiophenolate (1.1 equivalents) in anhydrous DMF, add 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Organometallic Coupling Reactions

The carbon-halogen bonds can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

  • Materials: 1-Bromo-2-chloro-1,1,2-trifluorobutane, Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, 1,4-Dioxane, Water.

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water (4:1), add 1-Bromo-2-chloro-1,1,2-trifluorobutane (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

    • Heat the reaction mixture to 80 °C under an inert atmosphere for 16 hours.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Caption: Synthetic pathways from 1-Bromo-2-chloro-1,1,2-trifluorobutane.

Characterization of Novel Compounds

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compounds. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for elucidating the structure. ¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atoms.[8]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.[9]

Table 1: Spectroscopic Data for a Representative Derivative

Compound¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)MS (m/z)
2-Chloro-1,1,2-trifluoro-1-(phenylthio)butane7.5-7.2 (m, 5H), 3.1-2.8 (m, 2H), 1.2 (t, 3H)-75 (t, 2F), -110 (q, 1F)[M]+ calculated for C₁₀H₁₀BrClF₃S, found...

Comparative Analysis with Alternative Synthetic Routes

The synthesis of trifluorobutane derivatives is not limited to starting from 1-Bromo-2-chloro-1,1,2-trifluorobutane. Alternative strategies often involve the introduction of the trifluoromethyl group at a later stage of the synthesis.

Alternative: Deoxyfluorination of Carbonyl Compounds

A common alternative involves the conversion of a carbonyl group to a difluoro- or trifluoromethyl group using reagents like DAST (diethylaminosulfur trifluoride) or other modern fluorinating agents.[3]

Experimental Protocol: Deoxyfluorination of a Butanone Derivative

  • Materials: A suitable butanone precursor, DAST, Anhydrous dichloromethane.

  • Procedure:

    • Dissolve the butanone derivative in anhydrous dichloromethane and cool the solution to -78 °C.

    • Add DAST (1.5 equivalents) dropwise under an inert atmosphere.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Caption: Comparison of synthetic workflows.

Performance Comparison

The choice of synthetic route depends on several factors, including the availability of starting materials, cost, scalability, and adherence to green chemistry principles.

Table 2: Comparison of Synthetic Routes to Trifluorobutane Derivatives

ParameterRoute A: From 1-Bromo-2-chloro-1,1,2-trifluorobutaneRoute B: Deoxyfluorination
Starting Material Availability Specialized, may require custom synthesis.Often more readily available commodity chemicals.
Number of Steps Potentially fewer steps for direct derivatization.Can involve more steps to prepare the precursor.
Reagent Cost & Handling May involve transition metal catalysts.Fluorinating agents like DAST can be expensive and require careful handling.
Stereocontrol Can be challenging to control stereochemistry at the fluorinated centers.May offer better opportunities for stereocontrol depending on the precursor.
Green Chemistry Principles Use of halogenated starting material.Use of potentially hazardous fluorinating agents.

Conclusion and Future Outlook

1-Bromo-2-chloro-1,1,2-trifluorobutane serves as a valuable, albeit challenging, starting material for the synthesis of novel fluorinated butane derivatives. Its utility lies in the potential for direct and selective functionalization. However, researchers must weigh the advantages against the availability and cost of the starting material.

Alternative synthetic routes, such as those employing late-stage fluorination, offer a different set of advantages and disadvantages. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, desired scale, and available resources.

Future research in this area should focus on developing more efficient and selective catalytic methods for the functionalization of 1-Bromo-2-chloro-1,1,2-trifluorobutane, as well as exploring greener and more cost-effective fluorination reagents for alternative synthetic pathways. The continued development of novel fluorinated building blocks is paramount for advancing the fields of drug discovery and materials science.

References

  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International, 16(2), 143-156. [Link][1]

  • ResearchGate. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link][2]

  • PubChem. 1-Bromo-2-chloro-1,1,2-trifluoroethane. [Link][10]

  • PMC. (2023). Fluorinated building blocks in drug design: new pathways and targets. [Link][11]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Reactivity and Synthesis of 1-Bromo-2-chloroethane. [Link][6]

  • NIST. 1-Bromo-2-chloro-1,1,2-trifluoroethane. [Link][7][12][13][14]

  • ChemTalk. (2023). Organometallic Chemistry, Compounds, and Reactions. [Link][7]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link][15]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link][5]

  • Wiley Science Solutions. (2026). Using Spectral Databases to Identify Potential PFAS Compounds. [Link][16]

  • Michigan State University. Main Group Organometallic Compounds. [Link][17]

  • EurekAlert!. (2025). Green chemistry milestone: fluorine complexes from common fluoride salt. [Link][18]

  • Dove Medical Press. (2015). Recent advances in green fluorine chemistry. [Link][19][20]

  • Beilstein Journals. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link][21]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. [Link][9]

  • ACS Publications. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link][14]

  • PubMed. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link][5]

  • Solid State Nuclear Magnetic Resonance. (2020). Fast magic angle spinning 19F NMR for the rapid characterization of fluorinated active pharmaceutical ingredients in commercial drug formulations. [Link][8]

Sources

Comparative

Peer-Reviewed Data on 1-Bromo-2-chloro-1,1,2-trifluorobutane Unavailable for Comparative Analysis

A comprehensive review of peer-reviewed scientific literature reveals a significant lack of published studies validating the use of 1-Bromo-2-chloro-1,1,2-trifluorobutane in research, drug development, or other scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of peer-reviewed scientific literature reveals a significant lack of published studies validating the use of 1-Bromo-2-chloro-1,1,2-trifluorobutane in research, drug development, or other scientific applications. As a result, a comparative guide with experimental data, as requested, cannot be compiled at this time.

Searches for the compound, identified by its CAS Number 354-13-2, primarily yield listings in chemical supplier catalogs, databases of chemical and physical properties, and basic safety and handling information. While its structural and thermochemical properties are documented in resources like the NIST Chemistry WebBook, there is no evidence of its application or performance evaluation in peer-reviewed experimental studies.[1][2][3][4]

The available information is limited to:

  • Chemical Identification: The compound is cataloged in databases such as PubChem, with synonyms including 1,1,2-Trifluoro-1-bromo-2-chloroethane.[5]

  • Physical and Chemical Properties: Data on molecular weight, boiling point, and other thermochemical properties are available from sources like Cheméo and the NIST WebBook.[1][2][3][6]

  • Commercial Availability: The compound is listed for sale by various chemical suppliers, often for research and development purposes, though without specified applications or validation data.[7][8]

  • Safety and Hazard Information: Basic GHS hazard classifications are provided in databases like PubChem.[5]

The absence of published research means that there are no established experimental protocols, performance data, or comparisons to alternative compounds for any specific application. Scientific literature that does mention similar halogenated hydrocarbons often focuses on their roles as intermediates in organic synthesis or their toxicological profiles. For instance, related compounds like 1-Bromo-2-chloroethane are described as versatile alkylating agents and intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] However, no such applications are documented for 1-Bromo-2-chloro-1,1,2-trifluorobutane in the peer-reviewed literature.

Without primary research articles detailing its use, it is impossible to construct a scientifically rigorous comparison guide that meets the required standards of expertise, trustworthiness, and authoritative grounding. Key components of the requested guide, such as experimental workflows, quantitative performance data, and comparisons with alternatives, are entirely absent from the scientific record.

Therefore, until research is published that validates the use of 1-Bromo-2-chloro-1,1,2-trifluorobutane in a specific scientific context, a meaningful and evidence-based comparison guide cannot be developed. Researchers and scientists are advised to consult the primary literature for alternative, well-documented compounds relevant to their specific applications.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-1,1,2-trifluorobutane

As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper mana...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the disposal of 1-Bromo-2-chloro-1,1,2-trifluorobutane, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure you can manage this chemical waste stream with confidence and precision.

Disclaimer: This guide is based on the general principles for disposing of halogenated organic compounds. A Safety Data Sheet (SDS) for the specific compound 1-Bromo-2-chloro-1,1,2-trifluorobutane was not located. Always consult the material-specific SDS provided by your supplier and your institution's Environmental Health & Safety (EHS) department for definitive guidance.

Immediate Safety Protocols & Hazard Profile

Before handling any waste, it is crucial to understand the intrinsic hazards of the substance. Based on data for structurally similar brominated, chlorinated, and fluorinated alkanes, 1-Bromo-2-chloro-1,1,2-trifluorobutane should be handled as a hazardous substance.

Immediate Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1]

  • Ventilation: Handle the compound and its waste exclusively in a well-ventilated area or, preferably, within a certified chemical fume hood to avoid inhalation of vapors.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Table 1: Anticipated Hazard Profile

This profile is extrapolated from similar halogenated compounds. Refer to the manufacturer-specific SDS for definitive classifications.

Hazard ClassificationGHS Hazard Statement (Anticipated)Rationale and Source
Acute Toxicity (Oral, Dermal, Inhalation)H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledBased on the hazard statements for 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane.[1]
Skin IrritationH315: Causes skin irritationBased on GHS classifications for similar compounds like 1-Bromo-2-chloro-1,1,2-trifluoroethane.[2]
Eye IrritationH319: Causes serious eye irritationBased on GHS classifications for similar compounds.[2]
Specific Target Organ ToxicityH335: May cause respiratory irritationBased on GHS classifications for similar compounds.[2][3]

Waste Classification: A Halogenated Hazardous Waste

The first and most critical step in disposal is correct classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical wastes are categorized to ensure they are managed safely.

1-Bromo-2-chloro-1,1,2-trifluorobutane is a halogenated organic compound because it contains bromine, chlorine, and fluorine atoms bonded to a carbon structure.[4] This classification is critical for two reasons:

  • Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[5] Co-mingling them needlessly increases disposal costs, as the entire mixture must be treated as the more expensive halogenated waste stream.[5]

  • Treatment Method: Halogenated compounds require specific disposal technologies, typically high-temperature incineration, to ensure the complete destruction of the carbon-halogen bonds and to scrub resulting acid gases like hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][7]

Spent solvents containing 10% or more by volume of listed halogenated solvents are often classified as "F-listed" hazardous wastes (e.g., F001, F002) by the EPA.[8][9] Therefore, any waste stream containing this compound should be managed as a regulated hazardous waste.

Step-by-Step Disposal Protocol

Adherence to a strict, procedural workflow is essential for safety and compliance. The following protocol outlines the steps for accumulating and disposing of 1-Bromo-2-chloro-1,1,2-trifluorobutane waste.

Step 1: Container Selection
  • Material Compatibility: Select a waste container made from a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using containers that can be degraded or permeated by the solvent.

  • Container Type: Use a designated hazardous waste container, often provided by your institution's EHS department. The container must have a secure, vapor-tight lid to prevent the escape of fumes.[10]

Step 2: Waste Segregation and Collection
  • Designate a "Halogenated Waste" Container: Clearly label a suitable container for "Halogenated Organic Waste."

  • Transfer Waste: Carefully pour the waste 1-Bromo-2-chloro-1,1,2-trifluorobutane into the designated container inside a chemical fume hood.

  • Do Not Mix: Do not mix this waste with non-halogenated solvents, aqueous waste, strong acids or bases, or oxidizers.[5]

  • Keep Closed: Except when adding waste, the container must remain tightly closed at all times.[5]

Step 3: Labeling
  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[5]

  • Content Identification: The label must include the words "Hazardous Waste" and a complete list of the chemical contents with approximate percentages. Do not use abbreviations or chemical formulas. Maintain a running log of constituents as they are added.

  • Generator Information: Include the name of the principal investigator, the laboratory location, and the date of accumulation.

Step 4: Storage and Disposal
  • Accumulation Site: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to arrange for pickup and disposal. You are responsible for the waste from "cradle-to-grave," meaning you are legally accountable for it until its final, safe destruction.[11]

Prohibited Disposal Methods:

  • NO DRAIN DISPOSAL: Under no circumstances should this chemical be poured down the sanitary sewer. This is illegal and environmentally harmful.[10]

  • NO TRASH DISPOSAL: Do not place containers with residual chemical into the regular trash.

  • NO EVAPORATION: Intentionally allowing the solvent to evaporate in a fume hood is not a permissible disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of 1-Bromo-2-chloro-1,1,2-trifluorobutane waste.

G Disposal Decision Workflow for 1-Bromo-2-chloro-1,1,2-trifluorobutane cluster_0 Disposal Decision Workflow for 1-Bromo-2-chloro-1,1,2-trifluorobutane cluster_1 Disposal Decision Workflow for 1-Bromo-2-chloro-1,1,2-trifluorobutane cluster_2 Disposal Decision Workflow for 1-Bromo-2-chloro-1,1,2-trifluorobutane start Waste Generated identify Identify Chemical: 1-Bromo-2-chloro-1,1,2-trifluorobutane start->identify classify Classify as Halogenated Organic Waste identify->classify select_container Select Appropriate Waste Container (e.g., HDPE, Glass) classify->select_container Proceed with Segregation label_container Label Container: 'Hazardous Waste' & List All Constituents select_container->label_container segregate Collect in Fume Hood Keep Container Closed label_container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end_process Disposal Complete contact_ehs->end_process

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2-chloro-1,1,2-trifluorobutane
Reactant of Route 2
1-Bromo-2-chloro-1,1,2-trifluorobutane
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